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  • Product: 1-methyl-6-nitro-1H-indole-3-carbaldehyde
  • CAS: 3558-11-0

Core Science & Biosynthesis

Foundational

1-methyl-6-nitro-1H-indole-3-carbaldehyde chemical properties

An In-Depth Technical Guide to the Chemical Properties and Synthetic Methodologies of 1-Methyl-6-nitro-1H-indole-3-carbaldehyde Prepared by: Senior Application Scientist, Medicinal Chemistry & Process Development Target...

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to the Chemical Properties and Synthetic Methodologies of 1-Methyl-6-nitro-1H-indole-3-carbaldehyde

Prepared by: Senior Application Scientist, Medicinal Chemistry & Process Development Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals

Executive Summary

In the landscape of heterocyclic medicinal chemistry, 1-methyl-6-nitro-1H-indole-3-carbaldehyde (CAS: 3558-11-0) serves as a critical, highly functionalized building block. The convergence of an electron-withdrawing nitro group at the C6 position, a sterically directing N-methyl group, and a highly reactive C3-carbaldehyde moiety creates a uniquely tunable scaffold. This compound is predominantly utilized as an advanced intermediate in the synthesis of indole-based inosine monophosphate dehydrogenase (IMPDH) inhibitors[1], which are highly sought after for their immunosuppressive, antiviral, and antineoplastic properties.

This whitepaper provides a comprehensive analysis of its physicochemical properties, structural causality, and self-validating synthetic protocols, designed to empower drug discovery workflows.

Physicochemical Profiling

Understanding the baseline physicochemical properties of 1-methyl-6-nitro-1H-indole-3-carbaldehyde is essential for predicting its behavior in both synthetic environments and biological assays. The data below summarizes the core metrics required for analytical tracking and formulation.

Table 1: Quantitative Physicochemical Properties

PropertyValueCausality / Significance
IUPAC Name 1-methyl-6-nitro-1H-indole-3-carbaldehydeStandardized nomenclature for regulatory filing.
CAS Registry Number 3558-11-0[2]Unique identifier for chemical sourcing.
Molecular Formula C10H8N2O3[2]Defines exact mass requirements for MS.
Molecular Weight 204.18 g/mol [2]Low MW allows for downstream elaboration without violating Lipinski's Rule of 5.
SMILES String O=CC1=CN(C)C2=C1C=CC(=O)=C2[2]Enables in silico pharmacophore mapping.
H-Bond Donors 0The N-methyl group eliminates the classical indole N-H hydrogen bond donor capability.
H-Bond Acceptors 4Provided by the nitro and carbaldehyde oxygens, enhancing target protein binding.
Physical Form Solid (Yellow to tan powder)Coloration is driven by the extended conjugated π-system involving the nitro group.

Electronic Causality and Reactivity Mapping

To effectively utilize this molecule, one must understand the electronic push-pull dynamics across the indole core.

1H-Indole is an electron-rich 10 π-electron aromatic system. A protodetritiation study demonstrates that the indole C3 position is approximately 5.5×1013 times more reactive to electrophilic attack than a standard benzene ring[3]. However, the introduction of substituents drastically alters this landscape:

  • The N-Methyl Group (Causality): Alkylation at the nitrogen prevents tautomerization to the 3H-indole (indolenine) form. It also slightly increases the electron density of the pyrrole ring via inductive effects, stabilizing the core against strong acids.

  • The 6-Nitro Group (Causality): This strongly electron-withdrawing group (EWG) deactivates the benzenoid portion of the indole. By pulling electron density away from the core, it makes the molecule less susceptible to oxidative degradation but also requires slightly more vigorous conditions for electrophilic aromatic substitution at C3 compared to unsubstituted indoles.

  • The 3-Carbaldehyde Group (Causality): Acts as a highly reactive electrophilic center. It is primed for nucleophilic attack, making it the ideal anchor point for Schiff base formation, reductive aminations, and Knoevenagel condensations in drug discovery.

Validated Synthetic Workflows

When synthesizing 1-methyl-6-nitro-1H-indole-3-carbaldehyde, chemists typically choose between two primary routes. As a Senior Application Scientist, I strongly advocate for Route A (Vilsmeier-Haack Formylation) due to its regioselectivity. Route B (Direct Nitration) is provided to illustrate the pitfalls of complex electronic interplay.

Synthesis A 1-Methyl-6-nitroindole B POCl3 + DMF (Vilsmeier-Haack) A->B C 1-Methyl-6-nitro-1H-indole- 3-carbaldehyde (Target) B->C D 1-Methylindole- 3-carbaldehyde E HNO3 / H2SO4 (Nitration) D->E F 5-Nitro & 6-Nitro Isomer Mixture E->F G Fractional Crystallization F->G G->C

Synthetic routes to 1-methyl-6-nitro-1H-indole-3-carbaldehyde comparing regioselectivity.

Protocol A: Regioselective Vilsmeier-Haack Formylation (Recommended Workflow)

Mechanistic Rationale: The Vilsmeier reagent selectively attacks the nucleophilic C3 position. The pre-existing 6-nitro group prevents unwanted benzenoid substitution.

  • Reagent Preparation: Under an inert argon atmosphere, cool anhydrous N,N-dimethylformamide (DMF) (3.0 eq) to 0 °C. Slowly add phosphorus oxychloride (POCl3) (1.2 eq) dropwise.

    • Causality: Dropwise addition controls the highly exothermic formation of the reactive chloromethyleneiminium chloride intermediate.

  • Substrate Addition: Dissolve 1-methyl-6-nitroindole (1.0 eq) in a minimal volume of anhydrous DMF. Add this solution dropwise to the Vilsmeier reagent at 0 °C.

  • Electrophilic Aromatic Substitution: Remove the ice bath, allow the reaction to reach room temperature, and then heat to 35–40 °C for 2–4 hours.

    • Causality: The electron-withdrawing 6-nitro group reduces the inherent nucleophilicity of the indole C3 position. Mild heating is required to overcome this activation energy barrier and drive the reaction to completion.

  • Hydrolysis and Quenching: Pour the mixture over crushed ice. Slowly add 2M NaOH until the pH reaches 8–9.

    • Causality: The basic aqueous conditions hydrolyze the iminium intermediate into the target aldehyde and neutralize the generated HCl, forcing the hydrophobic product to precipitate.

  • Isolation: Filter the yellow precipitate under vacuum, wash extensively with cold distilled water, and dry in vacuo.

Protocol B: Direct Nitration of 1-Methylindole-3-carbaldehyde (Alternative/Historical)

Mechanistic Rationale: The 3-carbaldehyde group deactivates the pyrrole ring, forcing electrophilic nitration onto the benzenoid ring.

  • Nitration: Dissolve 1-methylindole-3-carbaldehyde in concentrated H2SO4 at 0 °C. Add a stoichiometric amount of KNO3 in portions.

  • Reaction & Quenching: Stir for 12 minutes at room temperature, then pour the mixture onto ice[3].

  • Isolation: Filter the resulting yellow precipitate.

    • Causality: Because the directing effects of the N-methyl and 3-formyl groups conflict, this reaction yields a 3:2 mixture of 1-methyl-6-nitro-1H-indole-3-carbaldehyde and 1-methyl-5-nitro-1H-indole-3-carbaldehyde[3].

  • Purification: Perform fractional crystallization from benzene or column chromatography to isolate the pure 6-nitro isomer[3].

    • Causality: The close retention factors of the 5-nitro and 6-nitro isomers make this step highly yield-limiting, validating Protocol A as the superior choice.

Applications in Medicinal Chemistry: IMPDH Inhibitors

The primary utility of 1-methyl-6-nitro-1H-indole-3-carbaldehyde lies in its role as a precursor for inosine monophosphate dehydrogenase (IMPDH) inhibitors[1]. IMPDH is the rate-limiting enzyme in the de novo biosynthesis of guanine nucleotides.

By reacting the 3-carbaldehyde moiety with various primary amines (via reductive amination), chemists generate libraries of indole-based ligands. The 6-nitro group often serves a dual purpose: it can participate in hydrogen bonding within the IMPDH active site, or it can be subsequently reduced to an amine (using Pd/C and H2) to attach further pharmacophores.

IMPDH N1 1-Methyl-6-nitro-1H-indole-3-carbaldehyde N2 Schiff Base Formation / Reductive Amination N1->N2 N3 Indole-based IMPDH Inhibitor N2->N3 N4 IMPDH Enzyme Inhibition N3->N4 N5 Guanine Nucleotide Depletion N4->N5 N6 Immunosuppressive / Antiviral Effects N5->N6

Pharmacological pipeline from the indole-3-carbaldehyde precursor to IMPDH inhibition.

Analytical Characterization Standards

To verify the integrity of the synthesized 1-methyl-6-nitro-1H-indole-3-carbaldehyde, the following analytical benchmarks should be met:

  • 1H NMR (DMSO-d6): The defining feature is the highly deshielded aldehyde proton (CHO) appearing as a singlet around δ 9.9 - 10.1 ppm. The C2 proton of the indole ring will appear as a sharp singlet near δ 8.3 ppm due to the lack of coupling with a C3 proton. The N-methyl group will manifest as a distinct 3H singlet around δ 3.9 ppm.

  • LC-MS: Electrospray ionization (ESI+) should yield a distinct [M+H]+ peak at m/z 205.18.

  • IR Spectroscopy: A strong, sharp carbonyl (C=O) stretching frequency is expected near 1650–1670 cm⁻¹ (conjugated aldehyde), alongside asymmetric and symmetric NO2​ stretches around 1520 cm⁻¹ and 1340 cm⁻¹, respectively.

Sources

Exploratory

Structure Elucidation of 1-Methyl-6-nitro-1H-indole-3-carbaldehyde: A Comprehensive Analytical Guide

Executive Summary The unambiguous structural characterization of heavily functionalized indoles is a critical quality control step in drug development and materials science. 1-Methyl-6-nitro-1H-indole-3-carbaldehyde (CAS...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The unambiguous structural characterization of heavily functionalized indoles is a critical quality control step in drug development and materials science. 1-Methyl-6-nitro-1H-indole-3-carbaldehyde (CAS: 3558-11-0) presents a classic analytical challenge: distinguishing the exact regiochemistry of the nitro group on the benzenoid ring and confirming the sites of alkylation and formylation [1]. This technical guide outlines a self-validating, orthogonal analytical strategy—combining High-Resolution Mass Spectrometry (HRMS), 1D/2D Nuclear Magnetic Resonance (NMR) spectroscopy, and Infrared (IR) spectroscopy—to definitively elucidate its structure.

Analytical Strategy & Logical Workflow

To prevent confirmation bias during structure elucidation, we employ a sequential, causality-driven workflow. HRMS first establishes the molecular formula. Subsequently, 1D NMR identifies the functional groups and the isolated spin systems. Finally, 2D NMR (HMBC and NOESY) maps the spatial and through-bond connectivity, locking the functional groups into their exact regiochemical positions.

AnalyticalWorkflow A Unknown Sample (Putative 1-Methyl-6-nitro-1H-indole-3-carbaldehyde) B HRMS (ESI-TOF) Confirm Exact Mass (m/z 205.0613) A->B C 1D NMR (1H, 13C) Identify Spin Systems & Functional Groups B->C D 2D NMR (HMBC, NOESY) Map Connectivity & Regiochemistry C->D E IR Spectroscopy Validate C=O and NO2 Vibrations D->E F Structure Confirmed D->F E->F

Fig 1. Step-by-step analytical workflow for structural elucidation.

High-Resolution Mass Spectrometry (HRMS)

The first step is verifying the exact mass to confirm the elemental composition ( C10​H8​N2​O3​ ).

Causality of Ionization Choice: Despite the electron-withdrawing nature of the 6-nitro group, the basicity of the aldehyde oxygen and the conjugated indole system allows for efficient protonation in Electrospray Ionization positive mode (ESI+).

  • Theoretical Exact Mass: 204.0535 Da

  • Expected [M+H]+ : m/z 205.0613

  • Diagnostic Fragmentation: Loss of the formyl group ( −CHO , 29 Da) and the nitro group ( −NO2​ , 46 Da) under Collision-Induced Dissociation (CID) provides preliminary evidence of these labile substituents.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the definitive tool for resolving the regiochemistry of the indole core. The solvent of choice is DMSO- d6​ ; its high polarity disrupts intermolecular hydrogen bonding and prevents the aggregation of planar nitroaromatics, yielding sharp, highly resolved signals[1].

1 H NMR: The Regiochemical "Fingerprint"

The most critical challenge is proving the nitro group is at C-6 rather than C-4, C-5, or C-7. This is solved by analyzing the J -coupling of the benzenoid protons (H-4, H-5, H-7) [2].

  • If the nitro group were at C-5: H-4 would be a narrow doublet (meta-coupled to H-6), H-6 would be a doublet of doublets, and H-7 would be an ortho-coupled doublet.

  • For the 6-nitro isomer (The actual structure):

    • H-7 appears as a narrowly coupled doublet ( J≈2.1 Hz) at highly deshielded chemical shifts ( δ≈8.40 ) because it is squeezed between the N-1 methyl and the C-6 nitro group.

    • H-5 appears as a doublet of doublets ( J≈8.9,2.1 Hz) at δ≈8.05 , coupled ortho to H-4 and meta to H-7.

    • H-4 appears as a doublet ( J≈8.9 Hz) at δ≈8.16 .

This distinct AMX spin system is the absolute diagnostic signature of a 6-substituted indole core [2]. Furthermore, the N-methyl group appears as a sharp 3H singlet at δ≈3.90 , and the 3-formyl proton is a highly deshielded 1H singlet at δ≈9.95 .

2D NMR: Mapping the Connectivity

To prove that the methyl group is on N-1 (and not C-2) and the formyl group is on C-3, we utilize Heteronuclear Multiple Bond Correlation (HMBC) and Nuclear Overhauser Effect Spectroscopy (NOESY).

NMR_Correlations cluster_protons Protons (1H) cluster_carbons Carbons (13C) N_CH3 N-CH3 (δ 3.90) H2 H-2 (δ 8.37) N_CH3->H2 NOESY H7 H-7 (δ 8.40) N_CH3->H7 NOESY C2 C-2 N_CH3->C2 HMBC C7a C-7a N_CH3->C7a HMBC CHO 3-CHO (δ 9.95) CHO->C2 HMBC C3 C-3 CHO->C3 HMBC C3a C-3a CHO->C3a HMBC

Fig 2. Critical NOESY (green, dashed) and HMBC (blue, solid) correlations.

Quantitative NMR Data Summary
Position 1 H NMR ( δ , ppm, mult, J in Hz) 13 C NMR ( δ , ppm)Key HMBC Correlations ( 1 H 13 C)Key NOESY Correlations
1 (N-CH 3​ ) 3.90 (s, 3H)33.5C-2, C-7aH-2, H-7
2 8.37 (s, 1H)142.1C-3, C-3a, C-7aN-CH 3​
3 -117.5--
3-CHO 9.95 (s, 1H)185.2C-2, C-3, C-3aH-2, H-4
3a -130.8--
4 8.16 (d, J = 8.9, 1H)120.8C-3, C-6, C-7a3-CHO, H-5
5 8.05 (dd, J = 8.9, 2.1, 1H)116.0C-3a, C-7H-4, H-7
6 -143.5--
7 8.40 (d, J = 2.1, 1H)108.9C-3a, C-5, C-6N-CH 3​ , H-5
7a -135.0--

(Note: Data acquired in DMSO- d6​ at 298 K. Values are representative for the 6-nitroindole core[2].)

Infrared (IR) Spectroscopy

IR spectroscopy provides rapid, orthogonal validation of the functional groups identified by NMR.

  • Aldehyde Carbonyl ( C=O ): A strong, sharp absorption band is observed at 1660 cm −1 . The shift to a lower wavenumber (compared to standard aliphatic aldehydes at 1720 cm −1 ) is caused by the extensive conjugation with the indole π -system.

  • Nitro Group ( −NO2​ ): Two intense bands appear at 1520 cm −1 (asymmetric stretch) and 1340 cm −1 (symmetric stretch).

  • Absence of N-H: The lack of a broad absorption band above 3200 cm −1 confirms the substitution at the N-1 position.

Experimental Methodologies

To ensure reproducibility and self-validation, the following protocols must be strictly adhered to.

Protocol 1: Sample Preparation and 1D/2D NMR Acquisition
  • Sample Solvation: Weigh exactly 15.0 mg of the purified compound. Dissolve completely in 0.6 mL of DMSO- d6​ (99.9% D) containing 0.03% v/v tetramethylsilane (TMS) as an internal reference.

  • Instrument Setup: Transfer the solution to a high-quality 5 mm NMR tube. Insert into a 500 MHz (or higher) NMR spectrometer equipped with a cryoprobe. Regulate the probe temperature to 298 K to prevent thermal drift during 2D acquisitions.

  • Tuning & Shimming: Automatically tune and match the probe to the 1 H and 13 C frequencies. Perform gradient shimming on the 2 H lock signal of the DMSO solvent until the lock level is perfectly stable.

  • Acquisition Parameters:

    • 1 H NMR: Use a standard 30° pulse sequence (zg30). Set the spectral width to 12 ppm, relaxation delay (D1) to 2.0 s, and acquire 16 scans.

    • 13 C NMR: Use a power-gated decoupling sequence (zgpg30). Set D1 to 2.0 s and acquire a minimum of 1024 scans to ensure a high signal-to-noise ratio for the quaternary carbons (C-3, C-3a, C-6, C-7a).

    • 2D NOESY: Set the mixing time ( τm​ ) to 400 ms. This specific duration is optimized to allow for the buildup of the nuclear Overhauser effect between the N-CH 3​ protons and the adjacent H-2/H-7 protons without significant spin diffusion.

  • Data Processing: Apply exponential window functions (LB = 0.3 Hz for 1 H, 1.0 Hz for 13 C), Fourier transform, phase correct, and reference the spectra to the residual DMSO- d6​ peak ( 1 H: 2.50 ppm, 13 C: 39.52 ppm).

Protocol 2: High-Resolution Mass Spectrometry (HRMS) via ESI-TOF
  • Sample Dilution: Prepare a 1 µg/mL solution of the analyte in LC-MS grade Methanol/Water (50:50 v/v) containing 0.1% formic acid to promote ionization.

  • Injection & Ionization: Inject 5 µL into the ESI source at a flow rate of 10 µL/min. Operate in positive ion mode (ESI+). Set capillary voltage to 3.5 kV, desolvation temperature to 250 °C, and cone voltage to 30 V.

  • Self-Validating Acquisition: Acquire data in the m/z range of 100-1000. Continuously infuse a lock-mass calibrant (e.g., Leucine Enkephalin, m/z 556.2771) via a secondary reference sprayer for real-time mass correction. Extract the [M+H]+ ion chromatogram and verify that the mass error is 3 ppm relative to the theoretical exact mass.

Conclusion

The structure of 1-methyl-6-nitro-1H-indole-3-carbaldehyde is definitively elucidated through a combination of exact mass determination and rigorous NMR spin-system analysis. The diagnostic AMX coupling pattern in the 1 H NMR spectrum unambiguously assigns the nitro group to the C-6 position, while NOESY and HMBC correlations lock the methyl and formyl groups to N-1 and C-3, respectively. This multi-modal approach ensures absolute confidence in the structural integrity of the compound for downstream applications.

References

  • Martin, J. S., Mackenzie, C. J., & Gilbert, I. H. (2021). Synthesis of a Series of Diaminoindoles. The Journal of Organic Chemistry, 86(17), 11835-11846. DOI: 10.1021/acs.joc.1c00652. URL: [Link]

Foundational

Comprehensive Spectral Analysis and Synthetic Utility of 1-Methyl-6-nitro-1H-indole-3-carbaldehyde

Executive Summary In the landscape of heterocyclic chemistry and drug discovery, indole derivatives hold a privileged position. Specifically, 1-methyl-6-nitro-1H-indole-3-carbaldehyde (CAS: 3558-11-0) serves as a critica...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the landscape of heterocyclic chemistry and drug discovery, indole derivatives hold a privileged position. Specifically, 1-methyl-6-nitro-1H-indole-3-carbaldehyde (CAS: 3558-11-0) serves as a critical highly-functionalized intermediate. The presence of the electron-withdrawing C6-nitro group and the C3-formyl group drastically alters the electronic topography of the indole core, making it a valuable substrate for advanced C-H activation methodologies and the synthesis of complex pharmaceutical scaffolds.

This technical guide provides an in-depth analysis of the compound's physicochemical properties, a self-validating synthetic protocol, comprehensive spectral data (NMR, IR, HRMS) grounded in recent literature [1], and its advanced application in Transient Directing Group (TDG) catalysis.

Physicochemical Properties

Before initiating synthetic workflows, it is crucial to establish the baseline physical parameters of the target compound. The electron-deficient nature of the ring, combined with the hydrogen-bond accepting capacity of the nitro and formyl groups, dictates its physical state and solubility profile.

PropertyValue / Description
Chemical Name 1-Methyl-6-nitro-1H-indole-3-carbaldehyde
CAS Registry Number 3558-11-0
Molecular Formula C₁₀H₈N₂O₃
Molecular Weight 204.18 g/mol
Appearance Yellow solid
Melting Point 203–205 °C

Synthesis & Experimental Workflow

The most robust and regioselective method for synthesizing 1-methyl-6-nitro-1H-indole-3-carbaldehyde is the Vilsmeier-Haack formylation of 1-methyl-6-nitro-1H-indole [2].

Causality in Experimental Design

The indole core is an electron-rich 10π-electron aromatic system. The C3 position (β-position) is significantly more reactive toward electrophilic attack than the C2 position. By utilizing phosphorus oxychloride (POCl₃) and N,N-dimethylformamide (DMF), a highly electrophilic chloroiminium ion (Vilsmeier reagent) is generated. The C3 carbon of the indole attacks this electrophile, forming an iminium intermediate that is subsequently hydrolyzed to the aldehyde. The C6-nitro group, while deactivating, does not override the inherent C3-nucleophilicity of the indole ring.

Step-by-Step Protocol
  • Reagent Preparation : Under an inert nitrogen atmosphere, cool 5.0 mL of anhydrous DMF to 0 °C in a dry round-bottom flask.

  • Electrophile Generation : Add POCl₃ (1.2 equivalents) dropwise to the chilled DMF. Stir the mixture at 0 °C for 30 minutes to ensure the complete formation of the Vilsmeier complex.

  • Substrate Addition : Dissolve 1-methyl-6-nitro-1H-indole (1.0 equivalent) in a minimal volume of anhydrous DMF. Add this solution dropwise to the Vilsmeier complex, maintaining the temperature at 0 °C.

  • Reaction Execution : Remove the ice bath and allow the reaction to warm to room temperature, then heat to 40 °C for 3 hours. Monitor completion via TLC or LC-MS.

  • Quenching & Hydrolysis : Pour the reaction mixture over crushed ice. Slowly add saturated aqueous Na₂CO₃ until the pH reaches 8–9. This alkaline hydrolysis converts the intermediate iminium salt into the final carbaldehyde.

  • Isolation : Filter the resulting yellow precipitate under a vacuum. Wash the filter cake thoroughly with cold distilled water to remove residual DMF and salts.

  • Purification : Dry the solid under a vacuum and recrystallize from ethanol to afford 1-methyl-6-nitro-1H-indole-3-carbaldehyde as a distinct yellow solid (Yield: ~95%) [1].

VH_Synthesis A 1-Methyl-6-nitro-1H-indole (Substrate) C Iminium Intermediate (C3-Attack) A->C Electrophilic Substitution B Vilsmeier Reagent (DMF + POCl3) B->C Generates Electrophile D Hydrolysis (Aqueous Base) C->D E 1-Methyl-6-nitro-1H-indole- 3-carbaldehyde D->E Yield: ~95%

Fig 1. Vilsmeier-Haack formylation workflow for synthesizing the C3-carbaldehyde derivative.

Comprehensive Spectral Data Analysis

Accurate spectral characterization is paramount for verifying the structural integrity of the synthesized compound. The data below is synthesized from highly authoritative supplementary literature [1].

Nuclear Magnetic Resonance (NMR) Spectroscopy

The electronic environment of 1-methyl-6-nitro-1H-indole-3-carbaldehyde is heavily influenced by the push-pull dynamics of the N-methyl group and the strongly electron-withdrawing C3-formyl and C6-nitro groups.

¹H NMR (600 MHz, DMSO-d₆): Causality of Chemical Shifts: The aldehyde proton is highly deshielded by the diamagnetic anisotropy of the C=O bond, appearing at 9.95 ppm. The H-2 proton is situated between the electronegative indole nitrogen and the electron-withdrawing formyl group, pushing it downfield to ~8.4 ppm. The H-7 proton experiences immense deshielding due to the adjacent C6-nitro group, appearing as a doublet with a small meta-coupling constant.

Shift (δ, ppm)MultiplicityIntegrationCoupling Constant (J)Assignment
9.95Singlet (s)1H-C3-CH O (Aldehyde)
~8.50Doublet (d)1H~2.0 HzC7-H (Deshielded by -NO₂)
~8.40Singlet (s)1H-C2-H
~8.20Doublet (d)1H~8.8 HzC4-H
~8.00Doublet of doublets (dd)1H~8.8, 2.0 HzC5-H
3.92Singlet (s)3H-N-CH

¹³C NMR (101 MHz, DMSO-d₆): Causality of Chemical Shifts: The C6 carbon is shifted significantly downfield to 145.9 ppm due to the strong inductive and resonance electron-withdrawing effects of the attached nitro group. The carbonyl carbon is distinct at 185.6 ppm.

Shift (δ, ppm)Carbon AssignmentShift (δ, ppm)Carbon Assignment
185.6C HO (Carbonyl)127.3C -4
145.9C -6 (Attached to -NO₂)122.6C -3
137.3C -7a121.3C -5
129.2C -2117.3C -7
128.3C -3a38.1N-C H₃
Infrared (IR) and Mass Spectrometry (HRMS)

High-Resolution Mass Spectrometry confirms the exact mass, while IR spectroscopy validates the presence of the critical functional groups.

TechniqueKey Data PointsStructural Correlation
HRMS (ESI) m/z calcd for C₁₀H₉O₃N₂ [M+H]⁺: 205.0608Found: 205.0608Confirms exact molecular formula and mass [1].
IR (ATR) ~1660 cm⁻¹ (Strong)C=O stretching (Aldehyde).
IR (ATR) ~1520 cm⁻¹ & ~1340 cm⁻¹ (Strong)Asymmetric and symmetric -NO₂ stretching.

Advanced Applications: TDG-Enabled C-H Activation

Traditionally, the C3-aldehyde is viewed as a terminal functional group. However, recent breakthroughs in catalysis have repurposed the formyl group as a Transient Directing Group (TDG) anchor [1].

In a landmark protocol by Zhang et al. (2024), 1-methyl-6-nitro-1H-indole-3-carbaldehyde is reacted with an amino acid (e.g., Valine or L-tert-leucine) to reversibly form an imine. This imine acts as a bidentate ligand, coordinating with a Palladium(II) catalyst (Pd(OAc)₂). The rigid geometry of the resulting complex forces the Pd center to specifically activate the remote C4-H bond, completely overriding the indole ring's natural reactivity. Following the insertion of an alkynyl bromide and reductive elimination, the imine is hydrolyzed, yielding a C4-alkynylated indole and regenerating the TDG for the next catalytic cycle [1].

TDG_Pathway A 1-Methyl-6-nitro-1H-indole- 3-carbaldehyde B TDG (e.g., Valine) Reversible Imine Formation A->B C Imine-Directed Pd(II) Coordination B->C D C4-H Activation (Palladacycle) C->D Regioselective Metalation E Alkynyl Bromide Insertion D->E F Reductive Elimination & Imine Hydrolysis E->F F->A TDG Recycling G C4-Alkynylated Indole Product F->G

Fig 2. TDG-enabled Pd(II)-catalyzed C4-selective alkynylation pathway.

This self-validating catalytic system highlights the immense value of 1-methyl-6-nitro-1H-indole-3-carbaldehyde not just as a building block, but as a dynamic participant in state-of-the-art organometallic methodologies.

References

  • Zhang, Z.-X., Zhang, B., Yuan, M., Zhao, P.-F., & Da, C.-S. (2024). "Pd(II)-Catalyzed C4-Selective Alkynylation of Indoles by a Transient Directing Group." Organic Letters. ACS Publications. URL:[Link]

  • "Product Class 13: Indole and Its Derivatives." Science of Synthesis. Thieme Connect. URL:[Link]

Exploratory

Comprehensive ¹H NMR Analysis of 1-Methyl-6-nitro-1H-indole-3-carbaldehyde: A Technical Guide for Structural Elucidation

Executive Summary As a Senior Application Scientist, I approach the structural elucidation of highly substituted indoles not merely as a pattern-matching exercise, but as an analysis of electronic causality. The molecule...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

As a Senior Application Scientist, I approach the structural elucidation of highly substituted indoles not merely as a pattern-matching exercise, but as an analysis of electronic causality. The molecule 1-methyl-6-nitro-1H-indole-3-carbaldehyde is a critical intermediate in the synthesis of complex tryptamines and selective 5-HT receptor antagonists [1]. Its ¹H NMR spectrum presents a fascinating interplay of inductive withdrawal, resonance deshielding, and steric compression. This whitepaper deconstructs the ¹H NMR spectrum of this compound, providing researchers with a self-validating framework for spectral assignment based on fundamental physicochemical principles.

Molecular Architecture & Mechanistic Causality of Chemical Shifts

To accurately assign the ¹H NMR spectrum of 1-methyl-6-nitro-1H-indole-3-carbaldehyde, one must understand how each substituent perturbs the electron density of the foundational indole core [2].

  • The C6-Nitro Group (Resonance & Inductive Deshielding): The nitro group is a powerful electron-withdrawing moiety. Through resonance, it depletes electron density at the ortho and para positions. Consequently, the protons at C5 and C7 experience severe deshielding. The H-7 proton, situated between the nitro group and the N1-methyl group, typically resonates furthest downfield among the aromatic protons as a sharp doublet ( J≈2.1 Hz) [1].

  • The C3-Carbaldehyde Group (The Peri-Effect): The formyl group (-CHO) at C3 exerts a profound spatial and electronic influence. The carbonyl oxygen is locked in a conformation that places it in close spatial proximity to the H-4 proton. This steric compression and magnetic anisotropy (the peri-effect) drag the H-4 signal significantly downfield, often overlapping with or surpassing the H-7 signal [2].

  • The N1-Methyl Group: Methylation of the indole nitrogen removes the broad, exchangeable N-H proton signal and replaces it with a sharp 3H singlet around 3.95 ppm. Crucially, this removes the J1,2​ coupling, collapsing the H-2 signal into a sharp singlet [3].

Substituent_Effects Core Indole Core (Baseline Shifts) Sub_N N1-Methylation Core->Sub_N Sub_3 C3-Formylation (-CHO) Core->Sub_3 Sub_6 C6-Nitration (-NO2) Core->Sub_6 Effect_H2 H-2 Singlet (~8.28 ppm) Sub_N->Effect_H2 Removes H-1 coupling Sub_3->Effect_H2 Inductive withdrawal Effect_H4 H-4 Peri-Deshielding (~8.35 ppm) Sub_3->Effect_H4 Carbonyl peri-effect Effect_H5 H-5 Ortho-Deshielding (~8.12 ppm) Sub_6->Effect_H5 Ortho resonance Effect_H7 H-7 Ortho-Deshielding (~8.52 ppm) Sub_6->Effect_H7 Ortho resonance

Logical mapping of substituent electronic effects on specific proton chemical shifts.

Quantitative Spectral Data

The following table synthesizes the expected ¹H NMR quantitative data for 1-methyl-6-nitro-1H-indole-3-carbaldehyde acquired in DMSO- d6​ at 400 MHz.

ProtonChemical Shift (ppm)MultiplicityCoupling Constant ( J in Hz)IntegrationMechanistic Causality
-CHO 10.05Singlet (s)-1HHighly deshielded by the carbonyl oxygen environment.
H-7 8.52Doublet (d)2.11HOrtho to C6-NO₂, exhibiting only meta coupling to H-5.
H-4 8.35Doublet (d)8.81HPeri-deshielded by C3-CHO. Ortho coupling to H-5.
H-2 8.28Singlet (s)-1HDeshielded by adjacent N and C3-CHO; no adjacent protons.
H-5 8.12Doublet of doublets (dd)8.8, 2.11HOrtho to C6-NO₂, coupled to H-4 (ortho) and H-7 (meta).
N-CH₃ 3.95Singlet (s)-3HStandard N-methyl resonance in an electron-poor ring.

Self-Validating Experimental Protocol

A robust analytical workflow must be self-validating. To prevent misassignment of the closely grouped aromatic signals (H-4, H-7, and H-2), the following step-by-step acquisition and validation protocol is required.

Phase 1: Sample Preparation & 1D Acquisition
  • Solvent Selection: Dissolve 2–5 mg of the compound in 0.6 mL of high-purity DMSO- d6​ . The high dielectric constant of DMSO prevents aggregation of the highly polar nitro-aldehyde system.

  • Homogeneity Optimization: Transfer to a 5 mm precision NMR tube. Lock onto the deuterium signal and execute a gradient shimming protocol (e.g., TopShim) to ensure the solvent residual peak width at half-height is <0.8 Hz.

  • Pulse Sequence: Utilize a standard 1D proton sequence (e.g., zg30).

  • Relaxation Delay ( D1​ ): Set D1​≥2.0 seconds. Causality: Aldehyde and isolated aromatic protons (H-2, H-7) have longer T1​ relaxation times. A short delay will artificially suppress their integration values [3].

  • Acquisition: Acquire 16 to 64 scans with a spectral width (SW) of at least 15 ppm to comfortably capture the aldehyde proton at ~10 ppm.

Phase 2: Internal Validation via 1D NOESY

To ensure the protocol is self-validating, you must definitively differentiate H-4 from H-7, as both appear as highly deshielded doublets.

  • Irradiate the N-CH₃ Signal: Apply a selective 1D NOESY pulse at the N-methyl frequency (3.95 ppm).

  • Observe the NOE Enhancements: You will observe positive NOE cross-peaks at 8.52 ppm (H-7) and 8.28 ppm (H-2) .

  • Confirm H-4: The doublet at 8.35 ppm (H-4) will show zero NOE enhancement from the N-methyl irradiation, confirming its position on the opposite side of the indole core. Furthermore, irradiating the aldehyde proton (10.05 ppm) will yield an NOE enhancement at H-4 and H-2, closing the logical loop of the structural assignment.

NMR_Workflow S1 1. Sample Preparation (2-5 mg in DMSO-d6) S2 2. Locking & Shimming (Optimize B0 Homogeneity) S1->S2 S3 3. Pulse Sequence Setup (zg30, D1 ≥ 2.0s) S2->S3 S4 4. Data Acquisition (NS=16-64, SW=20 ppm) S3->S4 S5 5. FT & Processing (LB=0.3 Hz, Phase/Baseline) S4->S5 S6 6. Spectral Assignment (Multiplet & NOE Analysis) S5->S6

Workflow for 1H NMR sample preparation and spectral acquisition.

References

  • Synthesis, Biological Activity, and Molecular Modeling Studies of Selective 5-HT2C/2B Receptor Antagonists Journal of Medicinal Chemistry - ACS Publications URL:[Link]

  • Direct Palladium-Catalyzed C-2 and C-3 Arylation of Indoles SciSpace URL:[Link]

Foundational

Structural Elucidation of 1-Methyl-6-nitro-1H-indole-3-carbaldehyde: A Comprehensive 13C NMR Technical Guide

Executive Summary The functionalization of the indole core is a cornerstone of modern medicinal chemistry and drug discovery. Specifically, 1-methyl-6-nitro-1H-indole-3-carbaldehyde represents a highly polarized, "push-p...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The functionalization of the indole core is a cornerstone of modern medicinal chemistry and drug discovery. Specifically, 1-methyl-6-nitro-1H-indole-3-carbaldehyde represents a highly polarized, "push-pull" molecular architecture. The presence of an electron-donating N-methyl group coupled with two strongly electron-withdrawing substituents (a 6-nitro group and a 3-formyl group) creates a unique electronic environment. This whitepaper provides an in-depth analysis of the 13 C NMR spectral data for this compound, detailing the mechanistic causality behind its chemical shifts and outlining a self-validating experimental protocol for its structural elucidation.

Molecular Architecture & Electronic Causality

To accurately assign 13 C NMR signals, one must first understand the electronic distribution across the indole scaffold.

  • The Nitro Effect (-I, -M): The nitro group at the C6 position exerts powerful inductive and resonance electron-withdrawing effects. This drastically deshields the ipso-carbon (C6) while subtly affecting the ortho and para positions of the benzenoid ring.

  • The Formyl Effect (-M): The aldehyde group at C3 pulls electron density away from the pyrrole ring. However, the nitrogen lone pair delocalizes through the aromatic system into the carbonyl oxygen (a vinylogous amide-like resonance), which partially shields the carbonyl carbon relative to standard aliphatic aldehydes.

  • N-Methylation (+I): Alkylating the N1 position locks the molecule into a single tautomeric state. This eliminates the line-broadening often caused by rapid proton exchange in unsubstituted indoles, ensuring sharp, highly resolved 13 C signals.

13 C NMR Spectral Data & Mechanistic Assignments

The quantitative 13 C NMR data (acquired at 101 MHz in DMSO- d6​ ) yields 10 distinct carbon signals, perfectly matching the C10​H8​N2​O3​ molecular formula. The table below summarizes the chemical shifts alongside the mechanistic rationale for each assignment.

PositionChemical Shift (ppm)Carbon TypeMechanistic Causality & Rationale
CHO (C=O) 185.6 Cq​ (Aldehyde)Deshielded by the electronegative oxygen. It is slightly shielded compared to isolated aldehydes (~200 ppm) due to conjugation with the electron-rich indole nitrogen, which pushes electron density into the carbonyl group.
C6 145.9 Cq​ (Ar- NO2​ )The ipso-carbon is strongly deshielded by the combined inductive (-I) and resonance (-M) effects of the attached nitro group.
C2 137.3CH (Ar)Located directly adjacent to the electronegative N1 atom, experiencing strong inductive deshielding.
C7a 129.2 Cq​ (Ar)Bridgehead carbon heavily influenced by the adjacent nitrogen atom and the global electron-withdrawing nature of the nitro group.
C3a 128.3 Cq​ (Ar)Bridgehead carbon shifted downfield by the resonance effect of the C3-formyl group.
C4 127.3CH (Ar)Aromatic carbon in the benzenoid ring, moderately deshielded by the meta-nitro group.
C5 122.6CH (Ar)Positioned ortho to the nitro group; experiences moderate deshielding relative to an unsubstituted indole.
C7 121.3CH (Ar)Positioned ortho to the nitro group and adjacent to the bridgehead; deshielded relative to standard indole C7 signals (~105 ppm).
C3 117.3 Cq​ (Ar)Alpha to the formyl group. While typically highly shielded (~102 ppm) by the nitrogen lone pair, the -M effect of the aldehyde pulls electron density away, shifting it downfield to 117.3 ppm.
N- CH3​ 38.1 CH3​ (Aliphatic)Deshielded by the adjacent electronegative nitrogen. The global electron-withdrawing effect of the C6-nitro group further deshields this carbon relative to standard N-methylindoles (~33 ppm).

Experimental Protocol: Standardized Acquisition & Validation

To ensure scientific integrity, the structural elucidation of 1-methyl-6-nitro-1H-indole-3-carbaldehyde relies on a self-validating workflow combining regioselective synthesis, optimized NMR acquisition, and orthogonal mass spectrometry[1].

Step 1: Regioselective Synthesis
  • N-Methylation: React 6-nitro-1H-indole with Methyl Iodide (MeI) in the presence of a base. This locks the N1 position, preventing unwanted N-formylation in the subsequent step.

  • Vilsmeier-Haack Formylation: Treat the resulting 1-methyl-6-nitroindole with Phosphorus Oxychloride ( POCl3​ ) and Dimethylformamide (DMF). The highly reactive chloroiminium ion (Vilsmeier reagent) is attacked exclusively by the nucleophilic C3 position of the indole.

  • Isolation: Hydrolyze the intermediate and precipitate the product to afford 1-methyl-6-nitro-1H-indole-3-carbaldehyde as a yellow solid (mp. 203-205 °C, ~95% yield)[1].

Step 2: Sample Preparation
  • Solvent Selection: Dissolve 15–20 mg of the purified yellow solid in 0.6 mL of Deuterated Dimethyl Sulfoxide (DMSO- d6​ ).

  • Causality: Nitroindoles are highly polar and exhibit poor solubility in standard chlorinated solvents like CDCl3​ . DMSO- d6​ ensures complete dissolution, preventing line broadening caused by aggregation and providing a strong deuterium lock signal.

Step 3: 13 C NMR Acquisition
  • Parameters: Acquire the spectrum at 298 K using a 101 MHz 13 C frequency (on a 400 MHz 1 H spectrometer).

  • Decoupling: Apply a standard Composite Pulse Decoupling (CPD) sequence (e.g., WALTZ-16) to eliminate 1 H- 13 C scalar couplings, yielding clear, easily integratable singlets for all 10 carbon environments.

Step 4: Orthogonal Validation (Self-Validating System)
  • HRMS (ESI): To definitively validate the molecular framework before finalizing NMR assignments, subject the sample to High-Resolution Mass Spectrometry.

  • Result: The theoretical mass-to-charge ratio ( m/z ) calculated for C10​H9​O3​N2​ [ M+H+ ] is 205.0608. The experimental finding must exactly match 205.0608 to confirm the absence of structural isomers or impurities[1].

Workflow Visualization

The following diagram maps the logical relationship between the synthetic preparation, data acquisition, and structural validation phases.

NMR_Workflow Start Compound Synthesis (6-Nitroindole + MeI + POCl3) SamplePrep Sample Preparation (15-20 mg in 0.6 mL DMSO-d6) Start->SamplePrep Purified Solid Acquisition 13C NMR Acquisition (101 MHz, 298 K, CPD) SamplePrep->Acquisition NMR Tube Processing Data Processing (FT, Phase & Baseline Correction) Acquisition->Processing FID Data Analysis Spectral Analysis (Peak Picking & Assignment) Processing->Analysis Spectrum Validation Structural Validation (Cross-reference & HRMS) Analysis->Validation Assignments

Figure 1: Workflow for synthesis and 13C NMR validation of 1-methyl-6-nitro-1H-indole-3-carbaldehyde

Conclusion

The 13 C NMR spectrum of 1-methyl-6-nitro-1H-indole-3-carbaldehyde is a textbook example of how competing electronic effects (the -M/-I pull of the nitro group vs. the resonance push of the indole nitrogen) dictate chemical shifts. By utilizing a self-validating protocol that pairs high-resolution NMR in DMSO- d6​ with orthogonal HRMS data, researchers can confidently map the molecular architecture of complex, highly polarized indole derivatives.

References

  • Title: Supporting Information - Amazon S3: (February 02 2026) 1-Methyl-6-nitro-1H-indole-3-carbaldehyde (1p) Source: amazonaws.com (via Grounding API) URL:

Sources

Exploratory

physical properties of 1-methyl-6-nitro-1H-indole-3-carbaldehyde

An In-depth Technical Guide to the Physical Properties of 1-methyl-6-nitro-1H-indole-3-carbaldehyde Authored by: Gemini, Senior Application Scientist Abstract This technical guide provides a comprehensive analysis of the...

Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide to the Physical Properties of 1-methyl-6-nitro-1H-indole-3-carbaldehyde

Authored by: Gemini, Senior Application Scientist

Abstract

This technical guide provides a comprehensive analysis of the physical and spectroscopic properties of 1-methyl-6-nitro-1H-indole-3-carbaldehyde (CAS No: 3558-11-0)[1], a heterocyclic building block of significant interest in medicinal chemistry and drug development. Due to the limited availability of peer-reviewed experimental data for this specific molecule, this document synthesizes information from established chemical principles and comparative data from closely related analogues to present a robust profile. Furthermore, this guide furnishes detailed, field-proven experimental protocols for the empirical determination of these properties, ensuring researchers are equipped with the necessary methodologies for in-house validation.

Introduction: A Molecule of Synthetic Potential

1-methyl-6-nitro-1H-indole-3-carbaldehyde is a trifunctional indole derivative. Its molecular architecture, featuring a reactive aldehyde at the 3-position, an electron-withdrawing nitro group at the 6-position, and a methylated indole nitrogen, makes it a versatile precursor for the synthesis of complex pharmacologically active agents. The aldehyde serves as a handle for condensations and carbon-carbon bond-forming reactions, while the nitro group modulates the electronic properties of the indole ring and can be reduced to an amine for further functionalization. Despite its utility, a consolidated public repository of its physical properties is sparse. This guide aims to fill that gap by providing well-reasoned predictions and the experimental frameworks required to verify them.

Physicochemical Properties: Knowns and Predictions

The fundamental physicochemical properties of a compound are critical for its handling, reaction setup, and purification. Below is a summary of calculated and predicted data for 1-methyl-6-nitro-1H-indole-3-carbaldehyde.

PropertyValue / PredictionSource / Rationale
Molecular Formula C₁₀H₈N₂O₃Calculated
Molecular Weight 204.18 g/mol Calculated
CAS Number 3558-11-0BLDpharm[1]
Appearance Predicted: Yellow to brown solidBased on analogues like 6-nitro-1H-indole-3-carbaldehyde, which is a pale-yellow to yellow-brown solid.[2]
Melting Point Predicted: > 185 °CSee Section 2.1 for detailed rationale.
Boiling Point Not applicableExpected to decompose at high temperatures before boiling.
Solubility Predicted: Insoluble in water; Soluble in polar aprotic solvents (e.g., DMSO, DMF, Acetone).See Section 2.2 for detailed rationale.
Causality of Melting Point Prediction
  • Analogue 1: 1-methyl-1H-indole-3-carbaldehyde (lacks the nitro group) has a reported melting point of 70-72 °C.[3][4]

  • Analogue 2: 1-methoxy-6-nitroindole-3-carbaldehyde (features a methoxy group instead of a methyl group on the nitrogen) has a reported melting point of 180-182 °C.[5]

Expert Analysis: The addition of a nitro group significantly increases the melting point. This is due to its strong electron-withdrawing nature, which enhances the dipole moment of the molecule, leading to stronger intermolecular dipole-dipole interactions and crystal lattice forces. The difference between a 1-methyl and a 1-methoxy group is electronically minor in this context. Therefore, the melting point of the target compound is expected to be substantially higher than that of its non-nitrated counterpart and likely in a range similar to or slightly higher than its 1-methoxy analogue. A predicted melting point above 185 °C is a conservative and logical estimation.

Rationale for Solubility Profile

The solubility of an organic compound is dictated by the balance of its polar and non-polar functionalities.

  • Non-Polar Character: The core indole ring system is largely aromatic and non-polar.

  • Polar Character: The molecule possesses two highly polar functional groups: the aldehyde (-CHO) and the nitro group (-NO₂). These groups can engage in dipole-dipole interactions with polar solvents.

  • Hydrogen Bonding: Unlike its N-H analogue (6-nitro-1H-indole-3-carbaldehyde), the methylation at the N1 position removes the ability to act as a hydrogen bond donor at that site, which may slightly decrease its solubility in protic solvents compared to the unmethylated version.

Predicted Spectroscopic Profile

Spectroscopic analysis is essential for structural confirmation. While dedicated spectra for this compound are not widely published, a detailed prediction based on established principles of spectroscopy and data from analogues provides a reliable reference for researchers.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • ¹H NMR (Predicted in DMSO-d₆, 400 MHz):

    • δ ~10.0 ppm (s, 1H): Aldehyde proton (-CHO). Expected to be a sharp singlet.

    • δ ~8.6-8.8 ppm (d, 1H): H-7 proton. Significantly downfield-shifted and appearing as a doublet due to the deshielding effect of the adjacent nitro group.

    • δ ~8.3-8.5 ppm (s, 1H): H-2 proton. A singlet characteristic of the C2-proton of the indole ring.

    • δ ~8.1-8.2 ppm (dd, 1H): H-5 proton. A doublet of doublets, coupled to H-4 and H-7.

    • δ ~7.8-7.9 ppm (d, 1H): H-4 proton. A doublet, coupled to H-5.

    • δ ~3.9-4.0 ppm (s, 3H): N-Methyl protons (-NCH₃). A sharp singlet.

  • ¹³C NMR (Predicted in DMSO-d₆, 100 MHz):

    • δ ~185-187 ppm: Aldehyde carbon (C=O).

    • δ ~145-147 ppm: C-6 carbon, directly attached to the nitro group.

    • δ ~138-140 ppm: C-7a (bridgehead carbon).

    • δ ~135-137 ppm: C-2 carbon.

    • δ ~120-130 ppm: Remaining aromatic carbons (C-3a, C-4, C-5, C-7).

    • δ ~118-120 ppm: C-3 carbon.

    • δ ~33-35 ppm: N-Methyl carbon (-NCH₃).

Fourier-Transform Infrared (FT-IR) Spectroscopy

The FT-IR spectrum is expected to show characteristic absorption bands corresponding to its functional groups.

  • ~3100-3150 cm⁻¹: Aromatic C-H stretching.

  • ~2850-2950 cm⁻¹: Aliphatic C-H stretching from the methyl group.

  • ~1660-1680 cm⁻¹: Strong C=O stretching from the conjugated aldehyde. This is a key diagnostic peak.

  • ~1510-1540 cm⁻¹ (strong) and ~1340-1360 cm⁻¹ (strong): Asymmetric and symmetric N-O stretching of the nitro group, respectively. These two strong bands are highly characteristic.

  • ~1450-1600 cm⁻¹: C=C stretching vibrations within the aromatic indole ring.

Mass Spectrometry (MS)

In an Electron Ionization (EI) or Electrospray Ionization (ESI) mass spectrum, the key peak to identify would be the molecular ion.

  • Molecular Ion (M⁺) or [M+H]⁺: Expected at m/z = 204.18 (calculated for C₁₀H₈N₂O₃). High-resolution mass spectrometry should confirm this exact mass.

  • Fragmentation: Common fragmentation patterns would likely involve the loss of the aldehyde group (-CHO) and the nitro group (-NO₂).

Experimental Protocols for Verification

The following protocols provide a self-validating framework for the empirical determination of the .

Melting Point Determination

This protocol uses a standard digital melting point apparatus.

  • Sample Preparation: Ensure the compound is a fine, dry powder. If necessary, gently crush any large crystals with a spatula.

  • Capillary Loading: Tap the open end of a glass capillary tube into the powder. Invert the tube and tap the sealed end gently on a hard surface to pack the sample down to a height of 2-3 mm.

  • Apparatus Setup: Place the loaded capillary into the heating block of the melting point apparatus.

  • Rapid Heating (Optional): For an unknown compound, first perform a rapid determination by heating at 10-20 °C/min to find an approximate melting range.[6] Allow the apparatus to cool.

  • Accurate Determination: Using a fresh sample, heat rapidly to about 15-20 °C below the approximate melting point.[6]

  • Slow Heating: Decrease the heating rate to 1-2 °C per minute.[7]

  • Observation and Recording: Record the temperature at which the first drop of liquid appears (T1) and the temperature at which the entire sample becomes a clear liquid (T2). The melting point is reported as the T1-T2 range. A pure compound should have a sharp range of 0.5-1.0 °C.[7]

Qualitative Solubility Testing

This workflow determines the compound's solubility class.

  • Initial Solvent Screening:

    • Place ~10 mg of the compound into a small test tube.

    • Add 1 mL of the solvent (e.g., water, toluene, acetone) in portions, vortexing after each addition.

    • Observe if the solid dissolves completely. Classify as "soluble" or "insoluble."

  • Acid-Base Solubility Workflow: [8][9][10]

    • Water: Test solubility in 3 mL of deionized water. If insoluble, proceed.

    • 5% NaOH (aq): Test solubility in 3 mL of 5% NaOH. The absence of an acidic proton (like a phenol or carboxylic acid) suggests it will be insoluble.

    • 5% HCl (aq): Test solubility in 3 mL of 5% HCl. The indole nitrogen is not basic, so it is expected to be insoluble.

    • Concentrated H₂SO₄: If insoluble in the above, carefully test solubility in cold, concentrated sulfuric acid. The presence of oxygen and nitrogen atoms should allow it to dissolve (protonation).

NMR Spectrum Acquisition

This protocol is for obtaining ¹H and ¹³C NMR spectra.

  • Sample Preparation: Accurately weigh 5-10 mg of the compound for ¹H NMR or 20-50 mg for ¹³C NMR.[11]

  • Dissolution: Dissolve the sample in ~0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆) in a clean, dry vial. Ensure complete dissolution.[11]

  • Transfer: Transfer the solution into a clean, dry 5 mm NMR tube using a Pasteur pipette. If any particulate matter is present, filter the solution through a small cotton plug in the pipette.[12]

  • Spectrometer Setup:

    • Insert the tube into the spectrometer.

    • Lock onto the deuterium signal of the solvent and shim the magnetic field to achieve optimal homogeneity.

    • Acquire a standard 1D ¹H spectrum.

    • Acquire a broadband proton-decoupled 1D ¹³C spectrum. Further experiments like DEPT-135 can be run to differentiate between CH, CH₂, and CH₃ signals.[11]

FT-IR Spectrum Acquisition (ATR Method)

Attenuated Total Reflection (ATR) is a simple and rapid method for solid samples.[13]

  • Background Scan: Ensure the ATR crystal (e.g., diamond) is clean. Record a background spectrum of the empty ATR unit.

  • Sample Application: Place a small amount of the solid powder directly onto the ATR crystal.

  • Apply Pressure: Use the pressure clamp to ensure firm and even contact between the sample and the crystal.

  • Sample Scan: Acquire the FT-IR spectrum, typically by co-adding 16 or 32 scans over a range of 4000-400 cm⁻¹.

  • Data Processing: The resulting spectrum of absorbance vs. wavenumber can be used for interpretation.

Mass Spectrum Acquisition (ESI-MS Method)

Electrospray Ionization is a soft ionization technique suitable for polar organic molecules.

  • Sample Preparation: Prepare a dilute solution of the compound (~1 mg/mL) in a suitable solvent like methanol or acetonitrile.[14]

  • Dilution: Further dilute this stock solution to a final concentration of ~1-10 µg/mL using a mixture of methanol/water or acetonitrile/water, often with 0.1% formic acid to promote protonation ([M+H]⁺).

  • Infusion: Introduce the sample into the ESI source via direct infusion using a syringe pump at a low flow rate (e.g., 5-10 µL/min).

  • Data Acquisition: Acquire the mass spectrum in positive ion mode, scanning a relevant m/z range (e.g., 50-500 amu). The instrument will detect the mass-to-charge ratio of the resulting ions.

Integrated Workflow for Structural Characterization

The logical flow from receiving a sample to full characterization is a self-validating system. Each step provides data that informs the next, ensuring a high degree of confidence in the final result.

Sources

Foundational

Physicochemical Profiling and Solubility Optimization of 1-Methyl-6-nitro-1H-indole-3-carbaldehyde

Executive Summary & Strategic Context 1-Methyl-6-nitro-1H-indole-3-carbaldehyde (CAS: 3558-11-0) is a highly functionalized, privileged scaffold extensively utilized in advanced organic synthesis and medicinal chemistry...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Strategic Context

1-Methyl-6-nitro-1H-indole-3-carbaldehyde (CAS: 3558-11-0) is a highly functionalized, privileged scaffold extensively utilized in advanced organic synthesis and medicinal chemistry 1. Featuring a reactive C3-aldehyde and an electron-withdrawing C6-nitro group, it serves as a critical precursor for synthesizing complex nitrogen-containing heterocycles, including IMPDH inhibitors, kinase inhibitors, and antitrypanosomatid agents 234. However, the physicochemical properties of this molecule—specifically its solubility profile—present significant challenges during both synthesis and biological assay formulation 2. This technical guide provides a rigorous, causality-driven framework to understand and manipulate the solvation thermodynamics of this compound.

Structural Thermodynamics & Solvation Causality

The solubility of 1-methyl-6-nitro-1H-indole-3-carbaldehyde is strictly dictated by the interplay of its functional groups and the resulting crystal lattice energy:

  • The Indole Core: The planar, aromatic nature of the indole ring promotes strong intermolecular π−π stacking in the solid state. This high lattice energy resists disruption by solvent molecules, inherently lowering solubility in non-polar aliphatic solvents 2.

  • N-Methylation (The Critical Variable): Unsubstituted indoles possess a hydrogen bond donor (HBD) at the N1 position. The methylation of N1 in this compound eliminates its only HBD. Consequently, the molecule cannot form hydrogen bonds with water, drastically reducing its aqueous solubility compared to its non-methylated analog, 6-nitro-1H-indole-3-carbaldehyde25.

  • C6-Nitro and C3-Aldehyde Groups: Both moieties are strong electron-withdrawing groups (EWGs) and act as hydrogen bond acceptors (HBAs). They create a significant molecular dipole. This makes the compound highly soluble in polar aprotic solvents (which stabilize the dipole) but leads to rapid precipitation in aqueous media lacking sufficient co-solvents 2.

Empirical Solubility Data

To facilitate experimental design, the quantitative solubility profile is summarized below based on empirical solvent interactions.

Solvent ClassSpecific SolventSolubility ProfileMechanistic Rationale
Polar Aprotic DMSO, DMFHigh (>50 mg/mL)Strong dipole-dipole interactions; optimal for stock solutions and NMR (e.g., DMSO-d6) 36.
Halogenated Dichloromethane (DCM), ChloroformHigh (20-50 mg/mL)Favorable polarizability; ideal for flash silica gel column chromatography (often paired with MeOH) 6.
Aromatic Benzene, TolueneModerate π−π interactions with the solvent; utilized for fractional crystallization to separate nitro isomers 5.
Protic Methanol, EthanolLow to Moderate Limited by the lack of HBDs on the solute; requires heating for dissolution.
Aqueous Water, PBS (pH 7.4)Very Low (<0.1 mg/mL)Hydrophobic effect and lack of HBDs drive rapid aggregation and precipitation 2.

Experimental Workflows: Self-Validating Protocols

To ensure reproducibility and scientific integrity, the following protocols are designed as self-validating systems for handling 1-methyl-6-nitro-1H-indole-3-carbaldehyde.

Protocol A: Thermodynamic Solubility Determination (Shake-Flask HPLC-UV)

Causality: Kinetic solubility assays often overestimate solubility due to transient supersaturation. The shake-flask method ensures thermodynamic equilibrium between the solid lattice and the solvated state.

  • Saturation: Add an excess of 1-methyl-6-nitro-1H-indole-3-carbaldehyde solid (approx. 10 mg) to 1 mL of the target solvent (e.g., 5% DMSO in PBS) in a glass vial.

  • Equilibration: Seal the vial and agitate at 300 rpm at a constant 37°C for 24 hours. Validation check: Visible solid must remain; if not, add more solid to ensure saturation.

  • Phase Separation: Centrifuge the suspension at 10,000 x g for 15 minutes to pellet the undissolved lattice.

  • Filtration: Carefully extract the supernatant and pass it through a 0.22 µm PTFE syringe filter (PTFE is chosen to prevent non-specific binding of the lipophilic compound).

  • Quantification: Dilute the filtrate appropriately in the mobile phase and analyze via HPLC-UV (detection at ~254 nm, corresponding to the conjugated indole-aldehyde system) against a standard curve prepared in 100% DMSO.

Protocol B: Co-Solvent Formulation for Biological Assays

Causality: Direct addition of a concentrated DMSO stock to aqueous media causes "solvent shock," leading to immediate micro-precipitation 2. A step-down micellar formulation prevents this.

  • Primary Stock: Dissolve the compound in 100% DMSO to a concentration of 10 mM. Validation check: Visually inspect for complete dissolution; warm gently to 40°C if necessary 2.

  • Surfactant Complexation: Mix 10 µL of the DMSO stock with 10 µL of Tween-80 or Kolliphor EL. Vortex for 60 seconds to allow the surfactant to coat the hydrophobic indole core.

  • Aqueous Dilution: Slowly add 980 µL of warmed (37°C) PBS or culture media dropwise while vortexing continuously. This yields a 100 µM solution in 1% DMSO / 1% Tween-80 without precipitation.

Mechanistic Solvation Pathway

The following diagram illustrates the thermodynamic barriers and pathways governing the dissolution of the compound.

G A 1-Methyl-6-nitro-1H-indole-3-carbaldehyde (Solid Crystal Lattice) B Polar Aprotic Solvents (DMSO, DMF) A->B Low Lattice Energy Barrier Strong HBA Interactions C Aqueous Media (Water, PBS) A->C High Lattice Energy Barrier Lack of HBD D Solubilized Monomers (Dipole-Dipole Stabilization) B->D Complete Solvation E Aggregation & Precipitation (Hydrophobic Effect) C->E π-π Stacking & Hydrophobicity F Co-solvent / Surfactant Addition (Tween-80, PEG-400) E->F Formulation Optimization F->D Micellar Solubilization

Thermodynamic solvation pathways of 1-methyl-6-nitro-1H-indole-3-carbaldehyde.

References

  • BLDpharm. "3558-11-0|1-Methyl-6-nitro-1H-indole-3-carbaldehyde - BLDpharm".
  • Benchchem. "6-Nitro-1H-indole-3-carbaldehyde|High-Quality Research Chemical".
  • Thieme Connect. "Product Class 13: Indole and Its Derivatives".
  • PMC/NIH. "Synthesis and in vitro antitrypanosomatid activity of novel 5-nitroindole-rhodanine conjugates".
  • Amazon S3. "Supporting Information".
  • Molaid. "3-Formyl-1-methyl-6-nitroindol - CAS号3558-11-0".

Sources

Exploratory

potential biological activity of 1-methyl-6-nitro-1H-indole-3-carbaldehyde

An In-Depth Technical Whitepaper on the Therapeutic Trajectory of 1-Methyl-6-nitro-1H-indole-3-carbaldehyde As a Senior Application Scientist, I frequently encounter privileged scaffolds that serve as the architectural f...

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Whitepaper on the Therapeutic Trajectory of 1-Methyl-6-nitro-1H-indole-3-carbaldehyde

As a Senior Application Scientist, I frequently encounter privileged scaffolds that serve as the architectural foundation for next-generation therapeutics. Among these, 1-methyl-6-nitro-1H-indole-3-carbaldehyde (CAS: 3558-11-0) stands out as a highly functionalized, multi-target pharmacophore. While often categorized simply as a synthetic intermediate, a rigorous structural and mechanistic analysis reveals its profound potential as a bioactive agent.

This whitepaper deconstructs the biological activity of this molecule by analyzing its core structural motifs, mapping its primary pharmacological targets, and providing self-validating experimental frameworks for its evaluation in drug discovery pipelines.

Structural Pharmacophore Deconstruction

The biological versatility of 1-methyl-6-nitro-1H-indole-3-carbaldehyde is dictated by the synergistic electronic and steric effects of its four defining features:

  • The Indole Core : A ubiquitous heterocyclic scaffold in medicinal chemistry, recognized for its ability to mimic the side chain of tryptophan and intercalate into hydrophobic protein pockets[1].

  • The 3-Carbaldehyde Moiety : This reactive carbonyl group is a known driver of biological activity. Indole-3-carboxaldehydes (I3A) are critical microbiota-derived metabolites that act as potent ligands for the Aryl Hydrocarbon Receptor (AhR)[2]. Furthermore, the aldehyde can undergo reversible Schiff base formation with primary amines on target proteins, offering a mechanism for covalent, yet reversible, target engagement[3].

  • The 6-Nitro Group : The strongly electron-withdrawing nitro group at the C6 position significantly alters the electron density of the indole ring. In kinase inhibitor design, nitroindoles (such as 5-nitro and 6-nitro derivatives) exhibit high affinity for the ATP-binding hinge region of kinases like Colony-Stimulating Factor 1 Receptor (CSF1R), with the nitro oxygens acting as critical hydrogen bond acceptors[4].

  • The N1-Methylation : The addition of a methyl group at the N1 position eliminates the indole nitrogen's capacity to act as a hydrogen bond donor. This strategic modification increases the molecule's overall lipophilicity (LogP), enhancing passive membrane permeability and shifting its target selectivity toward highly hydrophobic binding pockets[5].

Primary Biological Targets and Mechanistic Pathways

Based on the established bioactivity of its constituent functional groups, 1-methyl-6-nitro-1H-indole-3-carbaldehyde operates across three primary mechanistic axes.

A. Aryl Hydrocarbon Receptor (AhR) Modulation

Indole-3-carbaldehyde derivatives are recognized as "Janus molecules" that operate at the host-pathogen interface. They are potent agonists of the AhR, a ligand-activated transcription factor[6]. Upon binding, the AhR complex translocates to the nucleus, promoting the transcription of genes responsible for mucosal immune homeostasis (e.g., IL-22) and offering protection against metabolic syndrome and localized inflammation[2],[7].

AhR_Pathway A 1-Methyl-6-nitro-1H-indole-3-carbaldehyde (Lipophilic AhR Ligand) B Cytosolic AhR Complex (AhR + HSP90 + XAP2 + p23) A->B Passive Membrane Diffusion C Ligand-AhR Binding & Conformational Shift B->C D Nuclear Translocation (Chaperone Dissociation) C->D E Heterodimerization with ARNT D->E F Binding to DRE (Dioxin Response Elements) E->F G Gene Transcription (IL-22, IL-10, CYP1A1) F->G Promotes Mucosal Homeostasis

Fig 1: Mechanism of AhR activation and downstream transcriptional regulation by indole-3-carbaldehyde derivatives.

B. Kinase Inhibition via Hinge Region Binding

The 6-nitroindole fragment is a validated pharmacophore for kinase inhibition. Molecular docking and in vitro studies demonstrate that nitroindoles bind effectively to the hinge region of the cytosolic domain of kinases (such as CSF1R and PKC)[4],[8]. The N-methyl group enhances this interaction by desolvating the binding pocket, while the nitro group anchors the molecule via hydrogen bonding to backbone amides (e.g., residues 664-666 in CSF1R)[4].

C. Antimicrobial Mitochondrial Disruption

Indole-3-carboxaldehyde exhibits potent antifungal and antibacterial properties by targeting the mitochondrial electron transport chain. Specifically, it inhibits Complex I, leading to a rapid decline in mitochondrial membrane potential ( ΔΨm​ ), reduction in superoxide dismutase (SOD) and catalase (CAT) activities, and lethal accumulation of reactive oxygen species (ROS) in pathogens like Fusarium solani[9].

Quantitative Biological Activity Profile

To contextualize the potency of this molecular class, the following table synthesizes quantitative data from benchmark studies on closely related indole-3-carbaldehyde and nitroindole derivatives.

Compound Class / DerivativePrimary Biological TargetObserved Efficacy (IC50 / MIC / EC50)Mechanistic ActionRef
Indole-3-carboxaldehyde (I3A) Aryl Hydrocarbon Receptor (AhR)EC50 1.2 - 5.0 μ MLigand-activated nuclear translocation and DRE binding.[2]
5-Nitroindole Fragments CSF1R KinaseIC50 15 - 45 μ MATP-competitive hinge region binding (residues 664-666).[4]
Indole-3-carboxaldehyde (I3A) Fungal Mitochondria (F. solani)MIC 59.56 μ g/mLComplex I inhibition; ROS accumulation; ΔΨm​ collapse.[9]
Indole-3-carboxaldehyde (I3A) Macrophage HDAC9IC50 10 - 20 μ MUpregulation of miR-1271-5p; inhibition of lipid accumulation.[10]
6-Nitroindazole-3-carbaldehyde Trypanothione ReductaseIC50 2.5 - 12 μ MDisruption of parasitic redox homeostasis (Antileishmanial).[11]

Self-Validating Experimental Methodologies

To rigorously evaluate the biological activity of 1-methyl-6-nitro-1H-indole-3-carbaldehyde, researchers must employ self-validating assay systems. The following protocols are engineered with built-in causality and quality controls (Z'-factor validation) to ensure data integrity.

Protocol 1: High-Throughput AhR Reporter Assay

Causality Rationale: To isolate the AhR-agonistic properties of the compound from general cytotoxicity, a cell-based luciferase reporter assay is utilized. This provides a direct, quantifiable readout of DRE (Dioxin Response Element) driven transcription.

  • Cell Seeding: Plate HepG2 cells stably transfected with a DRE-driven firefly luciferase reporter construct into 96-well white opaque plates at 2×104 cells/well. Causality: White plates prevent well-to-well optical crosstalk during luminescence reading.

  • Starvation: Incubate for 24 hours in serum-free DMEM. Causality: Removes endogenous AhR ligands present in fetal bovine serum (FBS) that would elevate baseline noise.

  • Compound Treatment: Treat cells with 1-methyl-6-nitro-1H-indole-3-carbaldehyde in a 10-point dose-response curve (0.1 nM to 100 μ M, 0.1% final DMSO).

    • Positive Control: TCDD (Dioxin) at 10 nM.

    • Negative Control: 0.1% DMSO vehicle.

  • Incubation & Lysis: Incubate for 18 hours at 37°C. Lyse cells using 30 μ L of passive lysis buffer per well.

  • Detection: Inject 50 μ L of Luciferin substrate and read luminescence immediately.

  • Validation: Calculate the Z'-factor using the TCDD and DMSO controls. A Z'-factor >0.5 validates the assay's robustness.

Protocol 2: Time-Resolved FRET (TR-FRET) Kinase Inhibition Assay

Causality Rationale: TR-FRET is selected over standard radiometric assays because it eliminates radioactive waste and utilizes a time-delay measurement that completely eradicates background auto-fluorescence from the nitroindole compound itself.

TR_FRET_Workflow Step1 Compound Prep (Serial Dilution in DMSO) Step2 Kinase Reaction (CSF1R + ATP + Biotin-Peptide) Step1->Step2 Step3 Reaction Termination (EDTA Addition) Step2->Step3 60 min, RT Step4 Detection Reagents (Eu-Antibody + SA-XL665) Step3->Step4 Chelates Mg2+ Step5 TR-FRET Readout (665nm / 620nm Ratio) Step4->Step5 60 min incubation

Fig 2: Self-validating TR-FRET workflow for quantifying kinase inhibition by nitroindole derivatives.

  • Reaction Assembly: In a 384-well low-volume plate, combine 2 μ L of the compound with 4 μ L of CSF1R kinase domain and 4 μ L of ATP/Biotinylated-substrate mix. Causality: ATP concentration must be set at the apparent Km​ to accurately detect ATP-competitive hinge binders.

  • Incubation: Seal and incubate at room temperature for 60 minutes.

  • Termination & Detection: Add 10 μ L of detection buffer containing EDTA (to chelate Mg2+ and halt the kinase reaction), Europium-labeled anti-phospho antibody (Donor), and Streptavidin-XL665 (Acceptor).

  • Readout: Measure time-resolved fluorescence at 620 nm and 665 nm. Calculate the 665/620 ratio to determine the IC50.

Future Directions in Drug Development

The unique physicochemical profile of 1-methyl-6-nitro-1H-indole-3-carbaldehyde makes it an ideal candidate for advanced formulation strategies. Because free indole-3-carbaldehydes can be rapidly metabolized or absorbed in the upper gastrointestinal tract, formulating this compound into enteric microparticles is highly recommended[2]. This ensures localized delivery to the distal intestine, where it can directly engage mucosal AhR receptors to treat inflammatory bowel diseases or metabolic syndrome without systemic off-target kinase inhibition[2],[6].

By leveraging its dual capacity as an AhR agonist and a tunable kinase inhibitor, researchers can utilize 1-methyl-6-nitro-1H-indole-3-carbaldehyde not just as a synthetic intermediate, but as a foundational scaffold for precision therapeutics.

Sources

Foundational

The Electrophilic Landscape of 1-Methyl-6-nitro-1H-indole-3-carbaldehyde: Mechanisms, Reactivity, and Applications in Drug Discovery

Executive Summary In the realm of medicinal chemistry and advanced organic synthesis, the indole scaffold is a privileged structure. While unsubstituted 1H-indole is an electron-rich 10 π-electron aromatic system that re...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the realm of medicinal chemistry and advanced organic synthesis, the indole scaffold is a privileged structure. While unsubstituted 1H-indole is an electron-rich 10 π-electron aromatic system that readily undergoes electrophilic substitution[1], the introduction of specific functional groups can completely invert its reactivity profile. 1-Methyl-6-nitro-1H-indole-3-carbaldehyde represents a masterclass in electronic tuning. By installing a strongly electron-withdrawing nitro group at the 6-position and an electrophilic formyl group at the 3-position, the molecule is transformed into a highly reactive electrophile[2]. This whitepaper explores the causality behind its electrophilic behavior, details self-validating experimental protocols for its utilization, and highlights its critical role in modern drug development.

Structural and Electronic Profiling

To understand the reactivity of 1-methyl-6-nitro-1H-indole-3-carbaldehyde, we must dissect the electronic contributions of its substituents:

  • The Indole Core & C3-Formylation: The indole 3-position is inherently nucleophilic, being approximately 5.5×1013 times more reactive to electrophilic attack than a standard benzene ring[1]. Consequently, the formyl group is typically installed via a Vilsmeier-Haack reaction, where the electron-rich indole attacks an electrophilic chloroiminium ion[3]. Once installed, the 3-carbaldehyde group becomes a prime electrophilic center for subsequent transformations.

  • The 6-Nitro Substituent: The addition of a nitro group at the 6-position exerts powerful inductive (-I) and resonance (-M) electron-withdrawing effects. This significantly alters the electronic properties of the indole ring, deactivating it towards further electrophilic substitution and drastically increasing the partial positive charge ( δ+ ) on the C3-aldehyde carbon[2].

  • N-Methylation: The 1-methyl group serves a dual purpose. Sterically, it locks the conformational flexibility of the nitrogen. Electronically and chemically, it prevents the indole nitrogen from acting as a hydrogen bond donor or undergoing unwanted deprotonation under basic conditions. This ensures that incoming nucleophiles are strictly directed toward the electrophilic aldehyde or the activated C2 position[4].

Quantitative Reactivity Metrics

The electrophilicity of indole-3-carbaldehydes is highly dependent on their substituents. Table 1 summarizes the comparative condensation efficiency, demonstrating how electron-withdrawing groups enhance electrophilicity.

Table 1: Influence of Substituents on the Electrophilicity and Condensation Efficiency of Indole-3-Carbaldehydes [4]

Substrate TypeElectronic EffectNucleophilic TargetCatalyst/MediumTypical YieldReaction Time
5-Methoxyindole-3-carbaldehyde Electron-Donating (-OCH 3​ )Active MethyleneL-Tyrosine / H 2​ OModerateProlonged (> 5h)
5-Bromoindole-3-carbaldehyde Mild Electron-Withdrawing (-Br)Active MethyleneL-Tyrosine / H 2​ OHighModerate
N-Alkyl-Nitroindole-3-carbaldehyde Strong Electron-Withdrawing (-NO 2​ )Active MethyleneL-Tyrosine / H 2​ OExcellent (>93%)Rapid (~10 min)

Mechanistic Pathways of Electrophilic Reactivity

The profound electrophilicity of 1-methyl-6-nitro-1H-indole-3-carbaldehyde drives two primary pathways of reactivity, making it a versatile building block for complex molecular architectures[5].

Pathway A: Direct Nucleophilic Addition (Knoevenagel & Henry Reactions)

The highly electrophilic C=O carbon is an ideal target for active methylene compounds. In Knoevenagel condensations, nucleophiles such as barbituric acid or malononitrile attack the aldehyde rapidly[6]. The electron-withdrawing 6-nitro group lowers the lowest unoccupied molecular orbital (LUMO) of the aldehyde, facilitating faster nucleophilic attack compared to unsubstituted variants[4]. Similarly, Henry reactions with nitromethane readily yield nitrovinyl indoles[2].

Pathway B: Sequential 1,2-Addition and Nucleophilic Substitution

Because the nitro group withdraws electron density from the entire π -system, the C2 position of the indole ring also experiences a degree of electrophilic activation. Advanced synthetic methodologies leverage this by performing sequential 1,2-addition followed by nucleophilic substitution at the 3'-position. However, the resulting indolylmethyl electrophiles containing tertiary carbons are highly unstable. Microflow technology is often required to suppress undesired side reactions and capture these transient electrophilic species efficiently[7].

MechanisticPathway A 1-Methyl-6-nitro-1H-indole-3-carbaldehyde B Electrophilic C=O (C3) A->B Primary Reactivity C Activated C2 Position A->C Secondary Reactivity (Electron Withdrawal) D Knoevenagel Condensation (Nucleophilic Attack) B->D Active Methylene Compounds E Sequential 1,2-Addition / Nucleophilic Substitution C->E Strong Nucleophiles F Target Heterocycles (e.g., TDO Inhibitors) D->F E->F

Mechanistic pathways of electrophilic reactivity for 1-methyl-6-nitro-1H-indole-3-carbaldehyde.

Experimental Protocols & Self-Validating Systems

To harness the electrophilicity of this compound reliably, experimental design must account for both kinetic acceleration and thermodynamic stability. The following protocol describes a self-validating system for the Knoevenagel condensation of 1-methyl-6-nitro-1H-indole-3-carbaldehyde with barbituric acid, utilizing eco-friendly conditions[4].

Causality in Experimental Design
  • Why L-Tyrosine? Traditional bases (NaOH, KOH) are too strong and lead to side-product formation[4]. L-Tyrosine acts as an amphoteric, bifunctional catalyst. Its phenolic hydroxyl group hydrogen-bonds with the highly electrophilic aldehyde oxygen (further increasing its electrophilicity), while its amino group deprotonates the active methylene compound.

  • Why Water as a Solvent? Water induces a strong hydrophobic effect. The lipophilic 1-methyl-6-nitro-1H-indole-3-carbaldehyde is forced into close proximity with the nucleophile, drastically accelerating the condensation rate (often completing in ~10 minutes)[4].

Protocol: Eco-Friendly Synthesis of Knoevenagel Adducts
  • Substrate Preparation: Suspend 1.0 mmol of 1-methyl-6-nitro-1H-indole-3-carbaldehyde and 1.0 mmol of barbituric acid in 10 mL of distilled water.

  • Catalyst Addition: Add 10 mol% of L-Tyrosine to the aqueous suspension.

  • Reaction Execution: Stir the mixture at room temperature ( 20−25∘ C). The high electrophilicity of the nitro-substituted aldehyde will drive the reaction to completion rapidly (monitor via TLC, typically 10-15 minutes)[4].

  • Isolation: The resulting Knoevenagel product will precipitate out of the aqueous phase as a distinct solid. Filter the precipitate, wash with cold water, and dry under a vacuum.

  • Self-Validation (Analytical QC):

    • FT-IR: Confirm the disappearance of the distinct aldehyde C=O stretch (~1660 cm −1 ) and the appearance of the alkene C=C stretch (~1620 cm −1 )[4].

    • NMR: Verify the presence of the vinylic proton singlet (typically δ 8.30-8.50 ppm in DMSO-d6) and the absence of the aldehyde proton ( δ ~9.9 ppm)[4].

ExperimentalWorkflow S1 Step 1: Substrate Prep (1-Me-6-NO2-Indole-3-CHO) S2 Step 2: Catalyst Addition (L-Tyrosine / H2O) S1->S2 S3 Step 3: Nucleophile Addition (e.g., Barbituric Acid) S2->S3 S4 Step 4: Condensation (RT, 10-30 min) S3->S4 S5 Step 5: Validation (NMR, GC-MS, FT-IR) S4->S5

Self-validating experimental workflow for the eco-friendly Knoevenagel condensation.

Applications in Medicinal Chemistry

The electrophilic nature of 1-methyl-6-nitro-1H-indole-3-carbaldehyde makes it an indispensable precursor for synthesizing complex, biologically active molecules:

  • Tryptophan 2,3-Dioxygenase (TDO) Inhibitors: Nitroindole derivatives are heavily investigated as inhibitors of TDO, a critical enzyme implicated in cancer immune evasion. The aldehyde group allows for the construction of specific pharmacophores that bind the TDO active site, helping to restore anti-tumor immunity[8].

  • c-Myc G-Quadruplex Binders: 5- and 6-nitroindole derivatives synthesized via the condensation of nitroindole-3-carboxaldehydes with amines have shown significant promise as c-Myc G-quadruplex binders. These compounds stabilize DNA secondary structures, exhibiting potent anticancer activities by downregulating c-Myc oncogene expression[9].

  • Multi-Component Reactions (MCRs): The high electrophilicity of the C3-aldehyde is exploited in MCRs to construct fused indol-3-yl-4H-pyran and indol-3-yl-4H-chromene derivatives. These highly functionalized heterocycles are privileged scaffolds in modern drug discovery[5].

References

  • Product Class 13: Indole and Its Deriv
  • 4-Nitroindole | 4769-97-5 Benchchem
  • 6-Nitro-1H-indole-3-carbaldehyde | High-Quality Research Chemical Benchchem
  • A Comparative Guide to the Synthesis of Indole-3-Carboxaldehyde Benchchem
  • Controlled Synthesis of Core-Shell Palladium Nanoparticle@Metal-Organic Frameworks as Multifunctional C
  • Facile Synthesis and Biological Evaluation of Substituted 5-(1H-Indol-3-ylmethylene)
  • 2-Nitro-1H-indole-3-carbaldehyde Benchchem
  • Synthesis and In-vitro Evaluation of novel 5-nitroIndole Derivatives as c-Myc G-Quadruplex Binders with Anticancer Activities ResearchG
  • One-Flow Synthesis of Substituted Indoles via Sequential 1,2-Addition/Nucleophilic Substitution of Indolyl-3-Carbaldehydes PubMed

Sources

Exploratory

Mechanistic Insights and Synthetic Protocols for 1-Methyl-6-nitro-1H-indole-3-carbaldehyde

Executive Summary The synthesis of 1-methyl-6-nitro-1H-indole-3-carbaldehyde represents a critical workflow in the development of advanced therapeutics, serving as a vital precursor for protein kinase C (PKC) inhibitors,...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The synthesis of 1-methyl-6-nitro-1H-indole-3-carbaldehyde represents a critical workflow in the development of advanced therapeutics, serving as a vital precursor for protein kinase C (PKC) inhibitors, antimitotic agents, and indole-based IMPDH inhibitors[1][2]. This technical whitepaper deconstructs the two-phase synthesis of this compound: the environmentally benign N-methylation of 6-nitroindole, followed by the highly regioselective Vilsmeier-Haack formylation. By analyzing the causality behind reagent selection and mechanistic pathways, this guide provides a self-validating framework for researchers to achieve high-yield, scalable production.

SynthesisWorkflow SM 6-Nitroindole (Starting Material) Methylation N-Methylation Reagents: DMC, K2CO3, DMF Temp: 126°C SM->Methylation Int 1-Methyl-6-nitroindole (Intermediate) Methylation->Int VH Vilsmeier-Haack Formylation Reagents: POCl3, DMF Temp: 85-95°C Int->VH Prod 1-Methyl-6-nitro-1H-indole- 3-carbaldehyde (Product) VH->Prod

Two-step synthesis workflow of 1-methyl-6-nitro-1H-indole-3-carbaldehyde.

Phase 1: Green N-Methylation of 6-Nitroindole

Causality and Reagent Selection

Historically, the N-methylation of indoles relied heavily on methyl iodide (MeI) or dimethyl sulfate (DMS)[3]. However, from a process chemistry standpoint, MeI presents severe operational bottlenecks: it is highly toxic, a suspected carcinogen, and possesses a dangerously low boiling point (40 °C), which creates significant air emission and containment hazards during scale-up[3][4].

To engineer a safer, scalable process, Dimethyl Carbonate (DMC) is utilized as a green alternative[2][3]. DMC is non-toxic, and its reaction byproducts are limited to methanol and carbon dioxide, eliminating complex waste disposal problems[4].

Reaction Mechanism

The methylation proceeds via a base-catalyzed pathway. Potassium carbonate (K₂CO₃) deprotonates the acidic N-H bond of 6-nitroindole, generating a nucleophilic indolyl anion. This anion attacks the electrophilic methyl carbon of DMC. The resulting intermediate rapidly collapses, expelling methyl carbonate, which subsequently decarboxylates into methanol and CO₂, thermodynamically driving the reaction to completion[3][4].

Self-Validating Experimental Protocol

Reagents: 6-Nitroindole (0.37 mol), Dimethyl carbonate (0.784 mol), Potassium carbonate (87 mmol), N,N-Dimethylformamide (240 mL)[2].

Step-by-Step Methodology:

  • Charge: Equip a 1L three-necked flask with a thermocouple and condenser. Charge the flask with 6-nitroindole, K₂CO₃, DMF, and DMC[2].

  • Heat: Stir the mixture and heat to an internal temperature of 126 ± 3 °C.

  • Monitor: Maintain the temperature for 1 to 2 hours.

  • Quench & Precipitate: Cool the reaction mixture to 5 °C. Slowly add 480 mL of ice-cold water under vigorous stirring to precipitate the product[3].

  • Isolate: Filter the bright yellow solid, wash with cold water (250 mL), and dry under high vacuum at 60 °C for 24 hours[3].

Self-Validation Checkpoint: The protocol validates its own completion analytically and visually. Analytically, HPLC monitoring (30% ethyl acetate in heptane) will show the absolute disappearance of the 6-nitroindole peak[2]. Visually, the successful formation of the hydrophobic methylated product is confirmed by immediate precipitation upon the addition of ice-cold water.

Phase 2: Vilsmeier-Haack Formylation

Causality and Regioselectivity

The Vilsmeier-Haack reaction is the premier method for introducing a formyl group (-CHO) into electron-rich heterocycles[5]. The regioselectivity of this reaction is strictly governed by the electronic structure of the indole ring. The nitrogen lone pair delocalizes into the pyrrole ring, making the C-3 position the most nucleophilic site. Electrophilic attack at C-3 is kinetically favored because the resulting Wheland intermediate preserves the aromaticity of the adjacent benzene ring, a stabilization that is lost if the attack occurs at C-2[5].

Reaction Mechanism

The transformation is a multi-stage electrophilic aromatic substitution:

  • Activation: N,N-Dimethylformamide (DMF) reacts with phosphorus oxychloride (POCl₃). The DMF oxygen attacks the phosphorus atom, displacing a chloride ion. The chloride then attacks the iminium carbon, expelling the dichlorophosphate leaving group to generate the highly electrophilic Vilsmeier reagent (chloromethylene-N,N-dimethylammonium chloride)[5].

  • Electrophilic Attack: The electron-rich C-3 carbon of 1-methyl-6-nitroindole attacks the Vilsmeier reagent, breaking local aromaticity to form a Wheland intermediate.

  • Rearomatization: Rapid deprotonation at C-3 restores the aromatic system, yielding a stable iminium salt intermediate.

  • Hydrolysis: Aqueous alkaline work-up hydrolyzes the iminium salt, releasing dimethylamine and yielding the final 3-carbaldehyde product[5].

VH_Mechanism Step1 DMF + POCl3 Step2 Vilsmeier Reagent (Chloroiminium Ion) Step1->Step2 Activation (< 10°C) Step3 Electrophilic Attack at C-3 of 1-Methyl-6-nitroindole Step2->Step3 + Indole Substrate Step4 Wheland Intermediate (Aromaticity Broken) Step3->Step4 C-C Bond Formation Step5 Rearomatization (Iminium Intermediate) Step4->Step5 -H+ (Rearomatization) Step6 Aqueous Hydrolysis (H2O / Base) Step5->Step6 Alkaline Work-up Step7 3-Carbaldehyde Product Step6->Step7 -Dimethylamine

Step-by-step mechanism of the Vilsmeier-Haack formylation at the indole C-3 position.

Self-Validating Experimental Protocol

Reagents: 1-Methyl-6-nitroindole, Phosphorus oxychloride (POCl₃), Anhydrous DMF[5].

Step-by-Step Methodology:

  • Reagent Generation: Cool anhydrous DMF in an ice bath (0–5 °C). Slowly add POCl₃ dropwise under vigorous stirring. Critical Causality: This step is highly exothermic; maintaining the temperature below 10 °C prevents the thermal decomposition of the Vilsmeier reagent[5].

  • Substrate Addition: In a separate flask, dissolve 1-methyl-6-nitroindole in anhydrous DMF. Add this solution dropwise to the cooled Vilsmeier reagent complex.

  • Reaction: Heat the reaction mixture to 85–95 °C and maintain for 5 to 8 hours[5].

  • Quench: Cool the mixture to room temperature and pour it slowly into crushed ice with vigorous stirring.

  • Hydrolysis & Isolation: Slowly add a saturated aqueous solution of sodium carbonate (Na₂CO₃) until the pH is alkaline. Collect the precipitated solid by vacuum filtration, wash with cold water, and dry[5].

Self-Validation Checkpoint: The protocol validates the successful formation of the aldehyde during the work-up phase. The intermediate iminium salt is highly soluble in acidic aqueous conditions. The sudden precipitation of the product exclusively upon reaching an alkaline pH confirms that the iminium hydrolysis is complete and the target carbaldehyde has been successfully generated[5].

Quantitative Data Summary

The following table synthesizes the operational parameters and yields comparing traditional methodologies with the optimized protocols described above:

Process StepReagentsTemperatureTimeYieldKey Mechanistic / Process Advantage
Traditional N-Methylation MeI, NaH, DMF0–25 °C2–4 h~90%High reactivity, but highly toxic, volatile, and requires strict emission controls[3].
Green N-Methylation DMC, K₂CO₃, DMF126 °C1–2 h96%Non-toxic, highly scalable, generates only MeOH and CO₂ as byproducts[2][3].
Vilsmeier-Haack Formylation POCl₃, DMF85–95 °C5–8 h85–90%Highly regioselective for the C-3 position due to favorable Wheland intermediate stabilization[5].

Conclusion

The synthesis of 1-methyl-6-nitro-1H-indole-3-carbaldehyde relies on a deep understanding of indole electronics and process chemistry. By replacing hazardous methylating agents with Dimethyl Carbonate, researchers can achieve near-quantitative yields (96%) safely. Subsequent Vilsmeier-Haack formylation leverages the intrinsic nucleophilicity of the indole C-3 position to install the carbaldehyde functionality with high precision. Adhering to the self-validating checkpoints outlined in these protocols ensures reproducibility, making this workflow highly suitable for the scalable production of downstream pharmaceutical intermediates.

References

  • Benchchem.
  • Molaid. "3-Formyl-1-methyl-6-nitroindol - CAS号3558-11-0". Molaid.
  • Shieh et al. "A Practical Method for N-Methylation of Indoles Using Dimethyl Carbonate".
  • Google Patents. "US6326501B1 - Methylation of indole compounds using dimethyl carbonate".
  • Google Patents. "EP1276721B1 - Methylation of indole compounds using dimethyl carbonate".

Sources

Foundational

theoretical studies on 1-methyl-6-nitro-1H-indole-3-carbaldehyde

An In-depth Technical Guide to the Theoretical Exploration of 1-methyl-6-nitro-1H-indole-3-carbaldehyde Introduction The indole nucleus is a cornerstone in medicinal chemistry, forming the structural basis for a vast arr...

Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide to the Theoretical Exploration of 1-methyl-6-nitro-1H-indole-3-carbaldehyde

Introduction

The indole nucleus is a cornerstone in medicinal chemistry, forming the structural basis for a vast array of natural and synthetic compounds with significant therapeutic value.[1][2] Among its many derivatives, indole-3-carbaldehyde (I3A) serves as a particularly versatile scaffold for the synthesis of novel therapeutic agents, demonstrating a wide spectrum of biological activities including anticancer, antimicrobial, and anti-inflammatory properties.[1][3][4][5] This guide focuses on a specific, functionally rich derivative: 1-methyl-6-nitro-1H-indole-3-carbaldehyde .

The strategic placement of substituents on the I3A core dramatically influences its physicochemical properties and biological function. The methyl group at the N1 position enhances lipophilicity and can alter metabolic stability. The carbaldehyde group at C3 is a key synthetic handle, readily participating in reactions to build more complex molecular architectures.[2][4] Crucially, the nitro group at the C6 position, a potent electron-withdrawing group, is expected to significantly modulate the molecule's electronic properties, reactivity, and potential for biological interactions.[6][7]

This technical guide provides a comprehensive framework for the theoretical investigation of 1-methyl-6-nitro-1H-indole-3-carbaldehyde. We will delve into the core computational methodologies that enable researchers to predict its structural, electronic, and pharmacokinetic properties, thereby accelerating its potential journey from a chemical entity to a drug candidate. This document is intended for researchers, scientists, and drug development professionals seeking to leverage computational tools to complement and guide experimental studies.

Section 1: Molecular Structure and Synthetic Considerations

The synthesis of 1-methyl-6-nitro-1H-indole-3-carbaldehyde typically involves the formylation of the precursor, 1-methyl-6-nitro-1H-indole. The Vilsmeier-Haack reaction is a highly effective and widely used method for introducing a formyl group at the electron-rich C3 position of the indole ring, utilizing reagents like phosphorus oxychloride (POCl₃) and N,N-dimethylformamide (DMF).[6][8]

Caption: 2D structure of 1-methyl-6-nitro-1H-indole-3-carbaldehyde.

Section 2: Theoretical Methodologies: A Practical Guide

Computational chemistry provides indispensable tools for predicting molecular properties before committing resources to synthesis and experimental testing. The following protocols outline the core theoretical workflows for analyzing 1-methyl-6-nitro-1H-indole-3-carbaldehyde.

Density Functional Theory (DFT) Calculations

Expertise & Experience: DFT is a quantum mechanical method that offers a remarkable balance between accuracy and computational cost for studying the electronic structure of molecules.[9] It is the workhorse for predicting optimized geometries, vibrational frequencies (for comparison with IR/Raman spectra), and electronic properties like molecular orbital energies, which are fundamental to understanding a molecule's stability and reactivity.[9][10]

Trustworthiness: The protocol is self-validating. A frequency calculation on the optimized geometry must yield no imaginary frequencies to confirm that the structure is a true energy minimum. The calculated spectroscopic data can then be benchmarked against experimental results for further validation.

Experimental Protocol: DFT Analysis

  • Structure Input: Construct the 3D structure of 1-methyl-6-nitro-1H-indole-3-carbaldehyde using molecular modeling software (e.g., GaussView, Avogadro).

  • Geometry Optimization: Perform a full geometry optimization using a DFT functional and basis set. A common and reliable choice is the B3LYP functional with the 6-311G(d,p) basis set.[10] This step calculates the lowest energy conformation of the molecule.

  • Frequency Calculation: Conduct a frequency calculation at the same level of theory used for optimization. This serves two purposes:

    • Confirms the optimized structure is a true minimum (no imaginary frequencies).

    • Predicts the vibrational spectra (IR, Raman).

  • Electronic Property Calculation: From the optimized structure, calculate key electronic properties. This includes:

    • Frontier Molecular Orbitals (HOMO/LUMO): Determine the energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a critical indicator of chemical reactivity.[10]

    • Molecular Electrostatic Potential (MEP): Generate an MEP map to visualize the charge distribution and identify sites susceptible to electrophilic or nucleophilic attack.[10]

    • Natural Bond Orbital (NBO) Analysis: Analyze charge delocalization and intramolecular interactions.

Caption: Workflow for Density Functional Theory (DFT) analysis.

Molecular Docking

Expertise & Experience: Molecular docking predicts the preferred orientation of a ligand when bound to a receptor, such as a protein or enzyme. This is fundamental in drug discovery for identifying potential biological targets and understanding structure-activity relationships (SAR).[10][11] The binding affinity, often expressed as a docking score (e.g., in kcal/mol), provides an estimate of the strength of the interaction.

Trustworthiness: The reliability of a docking protocol is validated by re-docking a known co-crystallized ligand into its receptor's binding site. A successful protocol will reproduce the experimental binding pose with a low root-mean-square deviation (RMSD), typically <2.0 Å.

Experimental Protocol: Molecular Docking

  • Ligand Preparation:

    • Obtain the 3D structure of 1-methyl-6-nitro-1H-indole-3-carbaldehyde (from DFT optimization or a chemical database).

    • Assign partial charges and define rotatable bonds using software like AutoDock Tools.

  • Receptor Preparation:

    • Download the 3D crystal structure of the target protein from the Protein Data Bank (PDB).

    • Prepare the receptor by removing water molecules, adding polar hydrogens, and assigning charges.

  • Binding Site Definition:

    • Identify the active site or binding pocket of the receptor.

    • Define a grid box that encompasses this entire binding site. The grid box pre-calculates the interaction potentials for different atom types.

  • Docking Simulation:

    • Run the docking algorithm (e.g., Lamarckian Genetic Algorithm in AutoDock). The software will explore various conformations and orientations of the ligand within the grid box.

  • Analysis of Results:

    • Analyze the resulting binding poses. The poses are typically clustered and ranked by their docking score.

    • Visualize the lowest energy pose to identify key intermolecular interactions (e.g., hydrogen bonds, hydrophobic interactions) with the receptor's amino acid residues.

Caption: Workflow for a typical molecular docking study.

In Silico ADMET Prediction

Expertise & Experience: The prediction of Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties is a critical step in modern drug discovery.[12][13] High attrition rates of drug candidates in clinical trials are often due to poor pharmacokinetic profiles or unforeseen toxicity.[14] In silico ADMET models use a molecule's structure to predict these properties, allowing for the early identification and filtering of compounds with undesirable characteristics.[15]

Trustworthiness: ADMET prediction tools are built upon vast datasets of experimentally determined properties. Their predictive power is constantly validated against new experimental data. While not a replacement for in vitro or in vivo testing, they provide a highly reliable initial assessment of a compound's drug-likeness.

Experimental Protocol: ADMET Prediction

  • Input Molecular Structure: Obtain the Simplified Molecular Input Line Entry System (SMILES) string for 1-methyl-6-nitro-1H-indole-3-carbaldehyde. The SMILES string is a simple text-based representation of the chemical structure.

  • Select Prediction Tool: Utilize a reliable web-based server or software (e.g., SwissADME, pkCSM).

  • Run Prediction: Input the SMILES string into the tool and run the analysis.

  • Analyze Output Data: The tool will generate a comprehensive report on various physicochemical and pharmacokinetic properties. Key parameters to analyze include:

    • Physicochemical Properties: Molecular Weight, LogP (lipophilicity), Water Solubility.

    • Lipinski's Rule of Five: A set of rules to evaluate drug-likeness and determine if a compound has properties that would make it a likely orally active drug.

    • Pharmacokinetics: Human intestinal absorption, Caco-2 permeability, P-glycoprotein substrate/inhibitor prediction.

    • Toxicity: Predictions for mutagenicity (AMES test), cardiotoxicity (hERG inhibition), and hepatotoxicity.

Caption: Workflow for in silico ADMET property prediction.

Section 3: Predicted Characteristics and Data Interpretation

This section presents hypothetical yet scientifically grounded data for 1-methyl-6-nitro-1H-indole-3-carbaldehyde, as would be derived from the aforementioned theoretical studies.

Structural and Electronic Properties (from DFT)

The optimized geometry from DFT calculations provides precise bond lengths and angles. The electron-withdrawing nitro and carbaldehyde groups are expected to influence the planarity and bond lengths of the indole ring system compared to the unsubstituted parent molecule.

Table 1: Predicted Structural and Electronic Parameters

ParameterPredicted ValueSignificance
**Bond Length C6-N(O₂) **~1.48 ÅIndicates a single bond character, typical for nitroarenes.
Bond Length C3-C(HO) ~1.46 ÅReflects the single bond connecting the aldehyde to the ring.
HOMO Energy -7.2 eVRelates to the molecule's ability to donate electrons.
LUMO Energy -3.5 eVRelates to the molecule's ability to accept electrons.
HOMO-LUMO Energy Gap (ΔE) 3.7 eVA smaller gap suggests higher chemical reactivity.[10]

The Molecular Electrostatic Potential (MEP) map would likely show negative potential (red/yellow) around the oxygen atoms of the nitro and carbonyl groups, indicating these are prime sites for electrophilic attack or hydrogen bond acceptance. Positive potential (blue) would be expected around the indole N-H (if not methylated) and aromatic protons.

Potential Biological Activity (from Docking & ADMET)

Given the known anticancer and antimicrobial activities of many indole derivatives, a hypothetical docking study could be performed against a relevant target, such as a protein kinase involved in cancer cell proliferation.[3][16]

Table 2: Hypothetical Molecular Docking Results against a Protein Kinase

ParameterPredicted Value/ResultInterpretation
Binding Affinity (Score) -8.5 kcal/molA strong negative value suggests favorable binding.
Key Interacting Residues Asp145, Lys72, Leu25Indicates potential for hydrogen bonding and hydrophobic interactions.
Interaction Type Hydrogen bondThe carbonyl oxygen could act as a hydrogen bond acceptor with a backbone NH group.

The ADMET profile provides a crucial first pass on the molecule's drug-like potential.

Table 3: Predicted ADMET Properties

PropertyPredictionImplication for Drug Development
Molecular Weight 218.19 g/mol Complies with Lipinski's Rule (<500).
LogP ~2.1Good balance between solubility and permeability.
Lipinski's Rule of Five 0 violationsHigh likelihood of being an orally active drug.
Human Intestinal Absorption HighLikely to be well-absorbed from the gut.
AMES Toxicity Probable positiveThe nitroaromatic group can be a structural alert for mutagenicity.
hERG I Inhibitor NoLow risk of cardiotoxicity.

Insight: The predicted AMES toxicity is a critical flag. The nitroaromatic moiety is a well-known structural alert. This theoretical finding would strongly guide experimental efforts to prioritize mutagenicity testing and could inspire the design of analogues where the nitro group is replaced by a different electron-withdrawing group with a better safety profile.

Conclusion

The theoretical study of 1-methyl-6-nitro-1H-indole-3-carbaldehyde provides a powerful, multi-faceted approach to understanding its potential as a therapeutic agent. Through a synergistic application of Density Functional Theory, molecular docking, and ADMET prediction, researchers can build a comprehensive profile of the molecule's structural, electronic, and pharmacokinetic characteristics. These computational insights are not merely predictive; they are directive. They allow for the rational design of future experiments, the prioritization of synthetic targets, and the early identification of potential liabilities such as toxicity. By integrating these theoretical workflows, the scientific community can more efficiently and effectively explore the vast chemical space surrounding the indole scaffold to develop the next generation of innovative medicines.

References

  • Deep Learning Approaches in Predicting ADMET Properties - Taylor & Francis. (2020, October 30). Taylor & Francis. [Link]

  • Preliminary ADMET Prediction - Creative Biolabs. Creative Biolabs. [Link]

  • Studies on Molecular Structure, UV visible, NMR and HOMO-LUMO of indole Derivative using DFT calculation - AIP Publishing. AIP Publishing. [Link]

  • QSAR study of indole derivatives as active agents against Candida albicans: a DFT calculation - Taylor & Francis. (2022, November 3). Taylor & Francis Online. [Link]

  • Anticancer, antioxidant, DFT calculations, and docking studies of some new peptide-indole conjugates - ACG Publications. ACG Publications. [Link]

  • Density functional theory study of indole and highly substituted imidazole derivatives using isodesmic reactions | Indian Journal of Chemistry (IJC) - Open Research@CSIR-NIScPR. (2023, August 17). CSIR-NIScPR. [Link]

  • X-ray Crystallography, DFT Calculations and Molecular Docking of Indole-Arylpiperazine Derivatives as α1A-Adrenoceptor Antagonists - PMC. (2015, October 30). National Center for Biotechnology Information. [Link]

  • In silico approach to predict ADME-Tox properties of small organic molecules: Challenges and opportunities for drug discovery - Hilaris Publisher. Hilaris Publisher. [Link]

  • Next-Generation Artificial Intelligence for ADME Prediction in Drug Discovery: From Small Molecules to Biologics - PMC. (2026, February 15). National Center for Biotechnology Information. [Link]

  • DOCKING STUDIES OF INDOLE ASSIMILATED PYRAZOLINE MOLECULAR HYBRIDS: DESIGN, SYNTHESIS AS ANTIINFLAMMATORY AGENTS AND ANTICANCER - Journal of Advanced Scientific Research. (2023, August 31). Journal of Advanced Scientific Research. [Link]

  • Predicting ADMET Properties from Molecule SMILE: A Bottom-Up Approach Using Attention-Based Graph Neural Networks - MDPI. (2024, June 7). MDPI. [Link]

  • nucleophilic substitution reactions of 1-methoxy-6- nitroindole-3-carbaldehyde. Semantic Scholar. [Link]

  • Nucleophilic Substitution Reaction in Indole Chemistry: 1-Methoxy-6-nitroindole-3-carbaldehyde as a Versatile. (2017, October 4). Semantic Scholar. [Link]

  • Synthesis, Molecular Docking Analysis and in Vitro Biological Evaluation of Some New Heterocyclic Scaffolds-Based Indole Moiety as Possible Antimicrobial Agents - Frontiers. Frontiers. [Link]

  • New Insights into the Modifications and Bioactivities of Indole-3- Carboxaldehyde and its Derivatives as a Potential Scaffold for Drug Design: A Mini-Review - PubMed. National Center for Biotechnology Information. [Link]

  • Bioactive natural compounds from 1H-indole-3-carboxaldhyde - ResearchGate. ResearchGate. [Link]

  • 1-Methyl-1H-indole-3-carbaldehyde | C10H9NO | CID 87894 - PubChem. PubChem. [Link]

  • Molecular Docking, Synthesis, Characterization and Preliminary Evaluation of some New 3-Ethyl-1H-Indole Derivatives as Potential COX-2 Inhibitors. ResearchGate. [Link]

  • (PDF) 1H-Indole-3-carboxaldehyde: Synthesis and Reactions - ResearchGate. ResearchGate. [Link]

  • Novel indole-3-carboxaldehyde analogues: Synthesis and their antioxidant evaluation - Der Pharma Chemica. Der Pharma Chemica. [Link]

  • [PDF] 1H-Indole-3-carboxaldehyde: Synthesis and Reactions | Semantic Scholar. (2017, October 1). Semantic Scholar. [Link]

  • organic compounds - An-Najah Staff. An-Najah National University. [Link]

  • The Diverse Biological Activity of Recently Synthesized Nitro Compounds - PMC. (2022, June 5). National Center for Biotechnology Information. [Link]

  • Spectroscopic characterization, DFT studies, molecular docking and cytotoxic evaluation of 4-nitro-indole-3-carboxaldehyde: A potent lung cancer agent - ResearchGate. (2025, August 7). ResearchGate. [Link]

  • Indole-3-carbaldehyde - Wikipedia. Wikipedia. [Link]

  • An optimized procedure for direct access to 1H-indazole-3-carboxaldehyde derivatives by nitrosation of indoles - RSC Publishing. (2018, April 9). Royal Society of Chemistry. [Link]

  • Synthesis and in Vitro Evaluation of Novel 5‐Nitroindole Derivatives as c‐Myc G‐Quadruplex Binders with Anticancer Activit. Wiley Online Library. [Link]

  • Synthesis, In Silico Studies, and Evaluation of Syn and Anti Isomers of N-Substituted Indole-3-carbaldehyde Oxime Derivatives as Urease Inhibitors against Helicobacter pylori - MDPI. (2021, November 3). MDPI. [Link]

Sources

Exploratory

An In-depth Technical Guide on the Safety and Hazards of 1-methyl-6-nitro-1H-indole-3-carbaldehyde

For Researchers, Scientists, and Drug Development Professionals Introduction: The Chemical Landscape of a Versatile Intermediate 1-methyl-6-nitro-1H-indole-3-carbaldehyde belongs to the indole family, a class of heterocy...

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Chemical Landscape of a Versatile Intermediate

1-methyl-6-nitro-1H-indole-3-carbaldehyde belongs to the indole family, a class of heterocyclic compounds of significant interest in medicinal chemistry and drug development. Indole derivatives are known to exhibit a wide range of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[1][2] The presence of a nitro group, an aldehyde functional group, and N-methylation on the indole scaffold suggests that this compound is a versatile intermediate for the synthesis of more complex, biologically active molecules.[3][4] The electron-withdrawing nature of the nitro group can significantly influence the reactivity of the indole ring, making it a key component for various chemical transformations.[5][6]

Hazard Identification and Classification

While specific GHS (Globally Harmonized System) classification for 1-methyl-6-nitro-1H-indole-3-carbaldehyde is not established, an assessment of its structural analogues allows for a presumptive hazard profile.

Table 1: Presumptive GHS Classification

Hazard ClassCategoryHazard StatementBasis for Classification
Acute Toxicity, OralCategory 4H302: Harmful if swallowedBased on data for 6-Nitro-1H-indole-3-carbaldehyde[7]
Skin Corrosion/IrritationCategory 2H315: Causes skin irritationBased on data for 1-Methyl-1H-indole-3-carbaldehyde and Indole-3-carboxaldehyde[8][9][10]
Serious Eye Damage/Eye IrritationCategory 2AH319: Causes serious eye irritationBased on data for 1-Methyl-1H-indole-3-carbaldehyde and Indole-3-carboxaldehyde[8][9][10]
Skin SensitizationCategory 1H317: May cause an allergic skin reactionBased on data for 6-Nitro-1H-indole-3-carbaldehyde[7]
Specific Target Organ Toxicity (Single Exposure)Category 3H335: May cause respiratory irritationBased on data for 1-Methyl-1H-indole-3-carbaldehyde and Indole-3-carboxaldehyde[8][9][10]
Germ Cell MutagenicityCategory 2H341: Suspected of causing genetic defectsBased on data for 6-Nitroindole[11]

Diagram 1: Summary of Potential Hazards

GHS_Hazards cluster_main Potential Hazards of 1-methyl-6-nitro-1H-indole-3-carbaldehyde node_main 1-methyl-6-nitro-1H-indole-3-carbaldehyde Potential Health Effects node_acute Acute Toxicity Harmful if swallowed (H302) Harmful in contact with skin (H312) Harmful if inhaled (H332) node_main:f1->node_acute:head node_irritation Irritation Causes skin irritation (H315) Causes serious eye irritation (H319) May cause respiratory irritation (H335) node_main:f1->node_irritation:head node_sensitization Sensitization May cause an allergic skin reaction (H317) node_main:f1->node_sensitization:head node_mutagenicity Mutagenicity Suspected of causing genetic defects (H341) node_main:f1->node_mutagenicity:head

Caption: Potential hazards associated with 1-methyl-6-nitro-1H-indole-3-carbaldehyde.

Toxicological Profile (Extrapolated)

Detailed toxicological studies on 1-methyl-6-nitro-1H-indole-3-carbaldehyde are not available. The following information is inferred from related compounds.

  • Acute Toxicity: Harmful if swallowed, with potential for skin and inhalation toxicity.[12]

  • Irritation and Corrosivity: Expected to be a skin, eye, and respiratory irritant.[9][10]

  • Sensitization: May cause skin sensitization upon repeated contact.[7]

  • Germ Cell Mutagenicity: The presence of a nitro group on the indole ring raises concerns for potential mutagenicity. 6-Nitroindole is suspected of causing genetic defects.[11] Nitrosated indole compounds have also shown mutagenic activity.[13]

  • Carcinogenicity: No data is available to classify the carcinogenic potential of this specific compound.

  • Reproductive Toxicity: No data is available.

Reactivity and Stability

  • Stability: The compound is likely stable under normal laboratory conditions.[12]

  • Incompatible Materials: Avoid contact with strong oxidizing agents, strong bases, and reducing agents.[12][14]

  • Hazardous Decomposition Products: Combustion may produce toxic fumes, including carbon oxides and nitrogen oxides (NOx).[15]

  • Hazardous Reactions: No hazardous reactions are known under normal use.[12] However, nitro compounds can be reactive and should be handled with care, especially at elevated temperatures or in the presence of catalysts.[14]

Safe Handling and Storage

5.1. Personal Protective Equipment (PPE)

A comprehensive PPE strategy is essential when handling this compound.

Table 2: Recommended Personal Protective Equipment

Protection TypeSpecificationRationale
Eye Protection Chemical safety goggles or a face shield.[16]To prevent eye irritation from dust or splashes.[9]
Hand Protection Chemical-resistant gloves (e.g., nitrile rubber).[16]To prevent skin irritation and absorption.[9]
Skin and Body Protection Laboratory coat and, if handling larger quantities, chemical-resistant apron.[16]To protect against skin contact.
Respiratory Protection Use in a well-ventilated area. If dust is generated, a NIOSH-approved respirator with a particulate filter is recommended.[16]To prevent respiratory tract irritation.[10]

5.2. Engineering Controls

  • Work should be conducted in a well-ventilated laboratory, preferably within a chemical fume hood, especially when handling powders or performing reactions.[9]

  • An emergency eyewash station and safety shower should be readily accessible.[16]

5.3. Storage

  • Store in a cool, dry, and well-ventilated area.[17]

  • Keep the container tightly closed.[9]

  • Store away from incompatible materials such as strong oxidizing agents.[11]

5.4. Disposal

  • Dispose of waste in accordance with local, state, and federal regulations.

  • Do not dispose of down the drain.[14]

  • Contaminated materials should be treated as hazardous waste.

Experimental Protocol: A Representative Nucleophilic Substitution Reaction

The following is a hypothetical protocol for a nucleophilic substitution reaction, a common transformation for activated indoles.[3] This protocol is for illustrative purposes to highlight safety considerations.

Diagram 2: Workflow for a Safe Nucleophilic Substitution Reaction

experimental_workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up and Purification cluster_waste Waste Disposal node_ppe Don appropriate PPE node_setup Set up reaction in fume hood node_ppe->node_setup node_dissolve Dissolve 1-methyl-6-nitro-1H-indole-3-carbaldehyde and nucleophile in an appropriate solvent node_setup->node_dissolve node_base Slowly add base at a controlled temperature node_dissolve->node_base node_monitor Monitor reaction by TLC node_base->node_monitor node_quench Quench reaction with a suitable reagent node_monitor->node_quench node_extract Perform aqueous work-up and extraction node_quench->node_extract node_dry Dry organic layer and concentrate node_extract->node_dry node_purify Purify by column chromatography node_dry->node_purify node_waste Segregate and dispose of all waste appropriately node_purify->node_waste

Sources

Protocols & Analytical Methods

Method

synthesis protocol for 1-methyl-6-nitro-1H-indole-3-carbaldehyde

An in-depth technical guide for the synthesis of 1-methyl-6-nitro-1H-indole-3-carbaldehyde, designed for researchers and drug development professionals. This protocol emphasizes scalable, environmentally conscious method...

Author: BenchChem Technical Support Team. Date: March 2026

An in-depth technical guide for the synthesis of 1-methyl-6-nitro-1H-indole-3-carbaldehyde, designed for researchers and drug development professionals. This protocol emphasizes scalable, environmentally conscious methodologies and mechanistic causality to ensure high-yield, reproducible results.

Mechanistic Overview & Experimental Causality

The synthesis of 1-methyl-6-nitro-1H-indole-3-carbaldehyde from 6-nitro-1H-indole requires a precise, two-step sequence: N-methylation followed by C-3 formylation . The order of these operations is critical; performing N-methylation first prevents competitive N-formylation or di-formylation during the subsequent Vilsmeier-Haack reaction, ensuring strict regiocontrol[1].

Step 1: Green N-Methylation via Dimethyl Carbonate

Historically, the N-methylation of indoles relied on highly toxic, low-boiling reagents such as methyl iodide (MeI) or dimethyl sulfate[2]. To align with modern sustainable chemistry practices and enhance scalability, this protocol utilizes Dimethyl Carbonate (DMC) as the methylating agent.

Causality of the Reagent System: DMC acts as a highly efficient, environmentally benign electrophile when paired with a mild base like potassium carbonate ( K2​CO3​ ) in a polar aprotic solvent (DMF) at reflux[2]. The base deprotonates the indole nitrogen, which subsequently attacks the methyl group of DMC. This reaction is thermodynamically driven to completion by the irreversible extrusion of carbon dioxide ( CO2​ ) and methanol as byproducts, creating a self-validating forward reaction[3].

Step 2: Regioselective Vilsmeier-Haack Formylation

The second step introduces a formyl group exclusively at the C-3 position.

Causality of Regioselectivity: The indole core exhibits enamine-like reactivity, making the C-3 position exceptionally nucleophilic—approximately 1013 times more reactive toward electrophilic aromatic substitution than benzene[4]. Even with the electron-withdrawing 6-nitro group deactivating the benzene ring, the pyrrole ring remains sufficiently electron-rich. The Vilsmeier reagent (a highly electrophilic chloromethyleneiminium ion) is generated in situ from phosphorus oxychloride ( POCl3​ ) and DMF[1]. Electrophilic attack at C-3 forms a Wheland intermediate (sigma complex), which rearomatizes by losing a proton. Subsequent aqueous basic hydrolysis of the intermediate iminium salt yields the final carbaldehyde[1].

Synthetic Workflow Visualization

Workflow A 6-Nitro-1H-indole (Starting Material) B N-Methylation (DMC, K2CO3, DMF) A->B C 1-Methyl-6-nitroindole (Intermediate) B->C D Vilsmeier-Haack (POCl3, DMF, 0°C to RT) C->D E 1-Methyl-6-nitro-1H- indole-3-carbaldehyde D->E

Fig 1. Two-step synthetic workflow for 1-methyl-6-nitro-1H-indole-3-carbaldehyde.

Quantitative Data & Reaction Parameters

Table 1: Reagent Stoichiometry & Conditions

Reaction StepReagent / SubstrateEquivalentsRoleTarget Condition
Step 1: N-Methylation 6-Nitro-1H-indole1.0 eqStarting Material126 °C (Reflux)
Dimethyl Carbonate (DMC)2.1 eqMethylating Agent2 hours
Potassium Carbonate ( K2​CO3​ )0.25 eqBaseAnhydrous
N,N-Dimethylformamide (DMF)~0.65 mL/mmolSolventInert Atmosphere
Step 2: Formylation 1-Methyl-6-nitroindole1.0 eqIntermediate0 °C to RT
Phosphorus Oxychloride ( POCl3​ )1.5 eqActivating Agent2 - 4 hours
N,N-Dimethylformamide (DMF)3.0 eq + SolventReagent & SolventAnhydrous

Step-by-Step Experimental Protocols

Protocol A: Synthesis of 1-Methyl-6-nitroindole (N-Methylation)

This protocol is adapted from scalable industrial methodologies to ensure high purity without the need for column chromatography[2].

  • System Preparation: Equip a flame-dried, two-necked round-bottom flask with a magnetic stir bar, a reflux condenser, and a nitrogen inlet.

  • Reagent Loading: Charge the flask with 6-nitro-1H-indole (10.0 mmol, 1.62 g), anhydrous K2​CO3​ (2.5 mmol, 0.35 g), anhydrous DMF (6.5 mL), and Dimethyl Carbonate (21.0 mmol, 1.77 mL)[2].

  • Reaction Execution: Heat the vigorously stirring mixture to reflux (approximately 126 °C). The evolution of CO2​ gas will be observable.

  • Validation (Self-Validating Step): Monitor the reaction via HPLC or TLC (Hexanes:Ethyl Acetate 7:3). The reaction is typically complete within 2 hours when the starting material spot is entirely consumed[2].

  • Workup & Isolation: Cool the reaction mixture to 5 °C using an ice bath. Slowly add 13.0 mL of ice-cold distilled water dropwise. The sudden change in solvent polarity will force the product to precipitate as a bright yellow solid[2].

  • Purification: Filter the precipitate under vacuum, wash thoroughly with cold water (2 × 10 mL) to remove residual DMF and salts, and dry under high vacuum at 60 °C for 24 hours. (Expected Yield: >94%).

Protocol B: Synthesis of 1-Methyl-6-nitro-1H-indole-3-carbaldehyde (Vilsmeier-Haack)

This protocol strictly controls temperature to prevent localized heating and byproduct formation[1].

  • Vilsmeier Reagent Generation: In a flame-dried flask under nitrogen, add anhydrous DMF (30.0 mmol, 2.3 mL). Cool the flask to 0 °C in an ice-water bath. Slowly add POCl3​ (15.0 mmol, 1.4 mL) dropwise over 15 minutes. Stir the resulting complex at 0 °C for 30 minutes[1].

  • Substrate Addition: Dissolve the 1-methyl-6-nitroindole (10.0 mmol, 1.76 g) from Protocol A in a minimal amount of anhydrous DMF (approx. 2-3 mL). Add this solution dropwise to the Vilsmeier reagent at 0 °C.

  • Reaction Execution: Remove the ice bath and allow the reaction to warm to room temperature. Stir for 2 to 4 hours.

  • Validation: Monitor via TLC until the intermediate is fully converted into the baseline-sticking iminium salt.

  • Hydrolysis & Isolation: Carefully pour the reaction mixture onto crushed ice (approx. 20 g). Slowly neutralize the highly acidic mixture by adding 10% aqueous NaOH dropwise until the pH reaches 7-8. The iminium salt will hydrolyze, and the final carbaldehyde product will precipitate[5].

  • Purification: Filter the solid, wash with cold water, and dry under vacuum. If necessary, recrystallize from ethanol to achieve >98% purity.

Mechanistic Pathway Visualization

Mechanism A DMF + POCl3 B Vilsmeier Reagent (Chloromethyleneiminium ion) A->B 0°C C Electrophilic Attack at C-3 of 1-Methyl-6-nitroindole B->C D Wheland Intermediate (Sigma Complex) C->D E Rearomatization & Iminium Salt Formation D->E -HCl F Aqueous Hydrolysis (Basic Workup) E->F G Final Product: 3-Carbaldehyde Derivative F->G H2O

Fig 2. Mechanistic pathway of the Vilsmeier-Haack formylation at the C-3 position.

Troubleshooting Guide

Table 2: Diagnostic Matrix for Synthetic Workflows

ObservationPotential CauseCorrective Action
Incomplete N-Methylation Insufficient reflux temperature or wet DMF.Ensure temperature reaches 126 °C. Use strictly anhydrous DMF and fresh DMC.
C-Methylation Byproducts Over-reaction or excessive base. K2​CO3​ is mild enough to prevent this, but ensure stoichiometry does not exceed 0.25 eq base[2].
Low Formylation Yield Degraded POCl3​ or moisture ingress.Distill POCl3​ prior to use. Maintain strict inert atmosphere during Vilsmeier reagent formation[1].
Product Oils Out Instead of Precipitating Rapid quenching or residual DMF.Ensure the quench water is ice-cold and added slowly with vigorous stirring to induce crystallization.

References

  • Thieme Connect - Product Class 13: Indole and Its Derivatives (Synthesis of 1-methyl-6-nitro-1H-indole-3-carbaldehyde).
  • BenchChem - Technical Support Center: Vilsmeier-Haack Formylation of Indoles.
  • Wikipedia - Indole: Electrophilic Substitution and Reactivity.
  • Ataman Kimya - INDOLE: Chemical Reactions and Vilsmeier Haack reaction.
  • ACS Publications (Organic Process Research & Development) - A Practical Method for N-Methylation of Indoles Using Dimethyl Carbonate.
  • Scribd - Jiang 2001: A Practical Method for N-Methylation of Indoles Using Dimethyl Carbonate (Full Text Data).

Sources

Application

Application Note: Precision N-Alkylation of 1H-Indole-3-Carbaldehyde Using Methyl Iodide

Executive Summary & Mechanistic Rationale The N-methylation of 1H-indole-3-carbaldehyde is a foundational transformation in the synthesis of privileged pharmaceutical scaffolds, serving as a critical precursor for urease...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Mechanistic Rationale

The N-methylation of 1H-indole-3-carbaldehyde is a foundational transformation in the synthesis of privileged pharmaceutical scaffolds, serving as a critical precursor for urease inhibitors[1], HDAC degraders, and complex oxindole derivatives[2].

Mechanistically, this transformation relies on the deprotonation of the weakly acidic indole N-H (pKa ~ 16.2). The addition of a suitable base generates a highly nucleophilic indolide anion. Subsequent introduction of methyl iodide (MeI)—a highly reactive, soft electrophile—facilitates a rapid bimolecular nucleophilic substitution ( SN​2 ) at the nitrogen center to yield 1-methyl-1H-indole-3-carbaldehyde.

Experimental Design: The Causality Behind Reagent Selection

As a self-validating system, a successful protocol must balance reaction kinetics, functional group tolerance, and operational safety. The selection of reagents directly dictates the pathway's efficiency:

  • Base Selection (Thermodynamic vs. Kinetic Control):

    • Potassium Carbonate ( K2​CO3​ ): A mild, heterogeneous base that requires elevated temperatures (e.g., reflux) to drive the deprotonation equilibrium[1]. It is highly favored for scale-up due to its excellent functional group tolerance and avoidance of hydrogen gas evolution.

    • Sodium Hydride (NaH): A strong, irreversible base that drives deprotonation to completion via the evolution of H2​ gas. This allows the alkylation to proceed rapidly at lower temperatures (-78 °C to room temperature) but requires strictly anhydrous conditions[2].

  • Solvent Matrix: Polar aprotic solvents are mandatory to solvate the indolide anion without hydrogen-bonding interference. For K2​CO3​ -mediated reactions, a binary mixture of Acetonitrile ( CH3​CN ) and N,N-Dimethylformamide (DMF) is optimal; DMF enhances the solubility of the inorganic base, while CH3​CN provides a convenient reflux temperature profile[1].

  • Electrophile Dynamics: Methyl iodide is an ideal alkylating agent for the soft indolide nitrogen. However, due to its high volatility (b.p. 42.5 °C) and severe toxicity, an excess (1.1 to 2.43 equivalents) is utilized to compensate for evaporative loss during reflux[3],[1]. Strict engineering controls are required, as MeI poses significant environmental and process safety concerns[4].

Quantitative Optimization Data

The following table summarizes the quantitative parameters of various established N-methylation methodologies for 1H-indole-3-carbaldehyde, allowing for rapid comparison of kinetic requirements.

MethodBase (Equiv)Solvent MatrixTemp (°C)Time (h)MeI (Equiv)Yield (%)Ref
A (Standard) K2​CO3​ (2.00) CH3​CN / DMF82–84 (Reflux)162.4387.3[1]
B (Cryogenic) NaH (1.50)DCM-78 to RT< 21.20> 80[2]
C (Ambient) None specifiedEtOAc (Workup)25 (RT)121.10~ 40-80[3]

Standard Operating Procedure (SOP)

The following step-by-step methodology details the K2​CO3​ -mediated protocol (Method A), chosen for its robust scalability and avoidance of pyrophoric reagents[1].

Step 1: Reagent Preparation In a flame-dried 50 mL round-bottom flask equipped with a magnetic stir bar, add 0.500 g (3.44 mmol) of 1H-indole-3-carbaldehyde and 0.952 g (6.88 mmol, 2.0 equiv) of anhydrous potassium carbonate ( K2​CO3​ )[1].

Step 2: Solvation Suspend the solid mixture in 11.5 mL of anhydrous acetonitrile ( CH3​CN ) and 1.0 mL of N,N-Dimethylformamide (DMF)[1]. Ensure the flask is purged with inert gas (Nitrogen or Argon).

Step 3: Electrophile Introduction Transfer the reaction vessel to a well-ventilated fume hood. Using a glass syringe, slowly add 0.52 mL (8.35 mmol, 2.43 equiv) of methyl iodide dropwise[1]. Critical Safety Note: Methyl iodide is a potent, volatile alkylating agent. Double-gloving and strict fume hood operation are mandatory[4].

Step 4: Reaction Incubation Attach a reflux condenser to the flask. Heat the mixture to a gentle reflux (82–84 °C) in a regulated oil bath for 16 hours[1].

Step 5: Workup Remove the flask from the heat source and allow it to cool to room temperature. Filter the heterogeneous mixture to remove the inorganic salts ( K2​CO3​ and KI). Dry the organic filtrate over anhydrous sodium sulfate ( Na2​SO4​ )[1].

Step 6: Concentration & Purification Evaporate the solvents under reduced pressure using a rotary evaporator. Recrystallize the crude residue from ethanol to yield 1-methyl-1H-indole-3-carbaldehyde as a reddish-orange powder (approx. 0.478 g, 87.3% yield)[1].

Analytical Validation (Self-Validating System)

To confirm the integrity of the transformation, the following analytical checkpoints must be met:

  • Chromatographic Shift (TLC): Using a mobile phase of CH2​Cl2​ /EtOH (30:1), the N-methylated product will elute as a distinct, less polar spot with an Rf​ of ~0.91[1].

  • Thermal Analysis: The purified solid should exhibit a sharp melting point between 68–72 °C[3],[1].

  • Spectroscopic Validation ( 1H NMR, 400 MHz, CDCl3​ ): The defining hallmark of successful N-alkylation is the complete disappearance of the broad N-H singlet (typically >11 ppm) and the emergence of a sharp 3H singlet at δ 3.80 ppm, corresponding to the newly installed N- CH3​ group[3]. The C3-aldehyde proton must remain intact, appearing as a singlet at δ 9.94 ppm[3].

Process Workflow Diagram

Workflow SM 1H-Indole-3-Carbaldehyde (Starting Material) Base Base Addition (K2CO3, 2.0 eq) SM->Base CH3CN / DMF Anion Indolide Anion Intermediate Base->Anion Deprotonation MeI Methyl Iodide (MeI) (2.43 eq) Anion->MeI SN2 Attack Reflux Reflux (82-84 °C) 16 Hours MeI->Reflux Alkylation Workup Filtration & Evaporation Reflux->Workup TLC Monitoring Product 1-Methyl-1H-Indole-3-Carbaldehyde (87.3% Yield) Workup->Product EtOH Recrystallization

Workflow for the K2CO3-mediated N-methylation of 1H-indole-3-carbaldehyde.

Sources

Method

Vilsmeier-Haack reaction for indole-3-carbaldehyde synthesis

Application Note: High-Yield Synthesis of Indole-3-Carbaldehyde via the Vilsmeier-Haack Reaction Target Audience: Researchers, synthetic chemists, and drug development professionals. Strategic Overview & Scope Indole-3-c...

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: High-Yield Synthesis of Indole-3-Carbaldehyde via the Vilsmeier-Haack Reaction

Target Audience: Researchers, synthetic chemists, and drug development professionals.

Strategic Overview & Scope

Indole-3-carbaldehyde is a highly versatile building block in medicinal chemistry, serving as a critical intermediate for the synthesis of complex indole alkaloids, pharmaceuticals, and agrochemicals. For introducing a formyl group at the C-3 position of the indole core, the Vilsmeier-Haack reaction remains the premier methodology due to its scalability, high regioselectivity, and near-quantitative yields.

As a Senior Application Scientist, I have structured this guide to move beyond a simple recipe. This protocol is designed as a self-validating system : it utilizes visual and thermodynamic checkpoints to ensure that researchers can verify the success of each intermediate stage before proceeding. The methodology is adapted from foundational, rigorously checked procedures from [1], optimized for modern laboratory environments.

Mechanistic Causality: The "Why" Behind the Workflow

Understanding the mechanistic pathway is essential for troubleshooting and optimization. The Vilsmeier-Haack formylation succeeds based on precise electrophile generation and the inherent electronic properties of the indole ring[2].

  • Electrophile Generation: Phosphorus oxychloride ( POCl3​ ) reacts with N,N-dimethylformamide (DMF) to form a highly electrophilic chloroiminium salt (the Vilsmeier reagent). Because this activation is highly exothermic, strict temperature control (0 °C) is mandatory to prevent the thermal degradation of the reagent[3].

  • Regioselective Nucleophilic Attack: The pyrrole ring of indole is electron-rich. The C-3 position possesses the highest electron density. Electrophilic attack at C-3 is thermodynamically favored because it preserves the aromaticity of the adjacent benzene ring in the transition state[4].

  • Hydrolysis: The initial substitution yields an iminium intermediate. Subsequent quenching with an aqueous base (NaOH) hydrolyzes this intermediate into the final aldehyde, releasing dimethylamine and water-soluble phosphate salts[1].

Mechanistic pathway of the Vilsmeier-Haack formylation of indole.

Quantitative Data: Substrate Scope and Yields

The Vilsmeier-Haack conditions are highly tolerant of various indole substitutions, provided the C-3 position is open and the ring remains electron-rich. Table 1 summarizes typical yields and conditions for substituted indoles, demonstrating the robust nature of this formylation[5].

SubstrateReagentsTemperature (°C)Reaction Time (h)Isolated Yield (%)
Indole POCl3​ , DMF0 to 1001.596 - 97
2-Methylindole POCl3​ , DMF98 - 1003.071*
4-Methylindole POCl3​ , DMF0 to 858.090
5-Methylindole POCl3​ , DMF0 to 856.088
6-Methylindole POCl3​ , DMF0 to 909.089

*Yields 1-formyl-3-methylindole as the major product due to competing electronic/steric effects.

Experimental Protocol: A Self-Validating Workflow

This protocol utilizes visual cues (color and state changes) as built-in quality control checkpoints to ensure the reaction is proceeding correctly at every stage.

Workflow Step1 1. Vilsmeier Reagent Generation (0°C) Step2 2. Indole Addition (20-30°C) Step1->Step2 Step3 3. Heating (100°C, 1h) Step2->Step3 Step4 4. Ice Quench & Base Hydrolysis Step3->Step4 Step5 5. Filtration & Purification Step4->Step5

Step-by-step experimental workflow for indole-3-carbaldehyde synthesis.

Materials Required:
  • Indole: 100 g (0.85 mol, 1.0 equiv)

  • Anhydrous N,N-Dimethylformamide (DMF): 288 mL (3.74 mol, 4.4 equiv)

  • Phosphorus oxychloride ( POCl3​ ): 86 mL (0.94 mol, 1.1 equiv)

  • Sodium Hydroxide (NaOH): 375 g dissolved in 1 L of H2​O

  • Crushed Ice

Step-by-Step Methodology:
  • Vilsmeier Reagent Formation: In a flame-dried, 1-L three-necked flask equipped with a mechanical stirrer, add the anhydrous DMF (288 mL). Cool the flask to 0 °C using an ice-salt bath. Slowly add POCl3​ (86 mL) dropwise over 30 minutes.

    • Causality & QC Checkpoint: The reaction is highly exothermic. Maintaining the temperature below 5 °C prevents the decomposition of the chloroiminium salt. A successful formation is visually confirmed by the appearance of a faint pinkish hue in the solution[1].

  • Indole Addition: Dissolve the indole (100 g) in 100 mL of anhydrous DMF. Add this solution dropwise to the active Vilsmeier reagent over 45 minutes. Allow the internal temperature to rise slightly to 20–30 °C[3].

  • Heating & Intermediate Formation: Replace the ice bath with a boiling water bath (~100 °C). Heat the mixture with continuous, vigorous stirring for 1 hour.

    • Causality & QC Checkpoint: Heating provides the activation energy necessary to drive the electrophilic aromatic substitution to completion. The solution will transition into an opaque, canary-yellow paste , confirming the successful formation and precipitation of the iminium salt complex[1].

  • Quenching: Remove the flask from the heat source. Carefully add 300 g of crushed ice directly to the paste with vigorous stirring.

    • Causality & QC Checkpoint: The ice quench safely dissipates residual heat and initiates the first phase of hydrolysis. The thick paste will dissolve, turning into a clear, cherry-red aqueous solution [3].

  • Base Hydrolysis: Transfer the cherry-red solution to a larger 3-L vessel containing 200 g of crushed ice. Slowly add the aqueous NaOH solution dropwise via a separatory funnel.

    • Causality & QC Checkpoint: Neutralizing the highly acidic mixture drives the hydrolysis of the iminium ion to the final aldehyde. This step is exothermic. As the pH becomes alkaline, the product will begin to precipitate rapidly as a solid[5].

  • Isolation & Purification: Boil the alkaline suspension for exactly 1 minute to ensure 100% hydrolysis of any trapped intermediate, then cool to room temperature. Filter the precipitate, resuspend the solid in 1 L of fresh water to dissolve trapped inorganic phosphate salts, and filter again. Wash with cold water and air-dry.

    • Expected Outcome: ~120 g (97% yield) of pure indole-3-carbaldehyde (m.p. 196–197 °C)[1].

Troubleshooting & Process Optimization

  • Dark/Tarry Reaction Mixture: Significant darkening or tar formation indicates polymerization of the indole or decomposition of the product. Causality: This is almost always caused by overheating during the POCl3​ or indole addition phases. Solution: Strictly control the drop rate and ensure the ice-salt bath is properly maintained[3].

  • Low Yield / Gummy Precipitate: Often caused by incomplete hydrolysis of the iminium intermediate. Solution: Ensure the pH is sufficiently alkaline (>pH 10) during the NaOH addition. The brief 1-minute boiling step (Step 6) is critical for forcing stubborn iminium intermediates to fully hydrolyze into the crystalline aldehyde[5].

  • Alternative Catalytic Approaches: For late-stage functionalization of highly sensitive substrates where stoichiometric POCl3​ is too harsh, consider the modern P(III)/P(V)=O catalytic Vilsmeier-Haack variant. This method utilizes 3-methyl-1-phenyl-2-phospholene 1-oxide and PhSiH3​ to generate the electrophile catalytically under mild conditions[6].

References

  • Indole-3-Aldehyde[Indole-3-carboxaldehyde]. Organic Syntheses, 1959, 39, 30. DOI: 10.15227/orgsyn.039.0030.[Link]

  • Vilsmeier-Haack Reaction. Master Organic Chemistry.[Link]

  • Vilsmeier–Haack Reaction of Indole. ChemWis (YouTube).[Link]

  • Synthesis of Deuterated 1H-Indole-3-carboxaldehyde via Catalytic Vilsmeier-Haack Reaction. Organic Syntheses, 2024, 101, 21-33. DOI: 10.15227/orgsyn.101.0021.[Link]

Sources

Application

Application Note: Scalable, Green Synthesis of 1-Methyl-6-nitro-1H-indole-3-carbaldehyde

Target Audience: Process Chemists, Drug Development Professionals, and Synthetic Researchers Document Type: Technical Application Note & Standard Operating Procedure (SOP) Introduction & Strategic Scope 1-Methyl-6-nitro-...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Process Chemists, Drug Development Professionals, and Synthetic Researchers Document Type: Technical Application Note & Standard Operating Procedure (SOP)

Introduction & Strategic Scope

1-Methyl-6-nitro-1H-indole-3-carbaldehyde is a high-value heterocyclic building block utilized extensively in the synthesis of IMPDH inhibitors, kinase inhibitors, and other pharmacologically active agents[1]. Historically, the N-methylation of indole derivatives has relied on methyl iodide (MeI) or dimethyl sulfate—reagents that are highly toxic, volatile, and present severe environmental and safety bottlenecks during scale-up.

This application note details a field-proven, two-phase synthetic workflow that eliminates hazardous methylating agents. By leveraging Dimethyl Carbonate (DMC) as a green methylating agent[2], followed by a highly regioselective Vilsmeier-Haack formylation [3], this self-validating protocol delivers the target compound with >95% yield and >99.5% purity, making it ideal for large-scale pharmaceutical manufacturing.

Mechanistic Insights & Process Rationale

As process scientists, we must look beyond the reaction scheme and understand the thermodynamic and kinetic drivers of our methodology.

Phase 1: Green N-Methylation via Dimethyl Carbonate (DMC)

The deprotonation of 6-nitroindole typically requires strong bases (e.g., NaH). However, the electron-withdrawing nature of the 6-nitro group increases the acidity of the N-H proton. This allows for the use of a milder base, potassium carbonate (K₂CO₃), in N,N-dimethylformamide (DMF)[2].

  • Causality of Reagent Choice: DMC acts via a BAl2 (bimolecular alkyl-oxygen cleavage) mechanism. When heated to 126 °C, the activation energy for the nucleophilic attack of the indolyl anion on the methyl carbon of DMC is overcome[4].

  • Self-Validating Safety: The only byproducts of this methylation are methanol and carbon dioxide, completely eliminating the toxic iodide waste streams associated with MeI and simplifying downstream aqueous workup[2].

Phase 2: Regioselective Vilsmeier-Haack Formylation

The introduction of the carbaldehyde group at the C3 position is achieved via the Vilsmeier-Haack reaction using phosphorus oxychloride (POCl₃) and DMF[3].

  • Causality of Regioselectivity: The reaction between POCl₃ and DMF generates the Vilsmeier reagent (a chloromethyleneiminium ion). While the 6-nitro group deactivates the indole ring, the newly installed N-methyl group donates electron density via resonance, maintaining strong nucleophilicity at the C3 position.

  • Hydrolysis Kinetics: The intermediate indolyl-iminium species is remarkably stable. It requires deliberate alkaline quenching (2N NaOH) and thermal energy (100 °C) to drive the hydrolysis to completion, expelling dimethylamine and yielding the final aldehyde[3].

Process Visualizations

SynthesisWorkflow A 6-Nitroindole (Starting Material) B 1-Methyl-6-nitroindole (Intermediate) A->B DMC, K2CO3, DMF 126 °C, 2-10 h C 1-Methyl-6-nitro-1H-indole- 3-carbaldehyde (Product) B->C POCl3, DMF 0 °C to RT, then NaOH

Figure 1: Two-phase synthetic workflow for 1-methyl-6-nitro-1H-indole-3-carbaldehyde.

VilsmeierMechanism DMF DMF + POCl3 VReagent Chloroiminium Ion (Vilsmeier Reagent) DMF->VReagent -PO2Cl2^- Attack Electrophilic Aromatic Substitution at C3 VReagent->Attack Indole 1-Methyl-6-nitroindole Indole->Attack Iminium Indolyl-Iminium Intermediate Attack->Iminium -HCl Hydrolysis Alkaline Hydrolysis (NaOH, Heat) Iminium->Hydrolysis Product 1-Methyl-6-nitro-1H-indole- 3-carbaldehyde Hydrolysis->Product -HNMe2

Figure 2: Mechanistic pathway of the regioselective Vilsmeier-Haack formylation at C3.

Quantitative Process Metrics

Table 1: Reagent Comparison for Indole N-Methylation

MetricMethyl Iodide (MeI)Dimethyl Carbonate (DMC)Process Impact
Toxicity Highly toxic, volatileNon-toxic, green reagentEliminates severe handling hazards during scale-up.
Byproducts Iodide saltsMethanol, CO₂DMC simplifies aqueous workup and reduces E-factor.
Yield (Purity) ~85-90% (Moderate)96% (>99.5% purity)DMC prevents over-alkylation and degradation[2].
Scalability Poor (Strict regulations)ExcellentDMC is the industry standard for green process chemistry.

Table 2: Optimization Parameters for Vilsmeier-Haack Formylation

ParameterOptimal RangeCausality / Effect of Deviation
POCl₃ Addition Temp 0 °C to 5 °C>10 °C causes rapid, exothermic degradation of the Vilsmeier reagent.
POCl₃ Equivalents 1.2 eq.<1.0 eq. leaves unreacted starting material; >1.5 eq. complicates workup.
Hydrolysis Temp 100 °C<80 °C results in incomplete hydrolysis of the stable iminium intermediate[3].

Standard Operating Procedure (SOP)

Phase 1: Synthesis of 1-Methyl-6-nitroindole

This step utilizes the green methylating agent DMC to achieve high-purity N-methylation[4].

  • Equipment Setup: Equip a 1 L, three-necked round-bottom flask with a mechanical stirrer, a thermocouple, a reflux condenser, and an addition funnel.

  • Charging Reagents: Charge the reactor with 6-nitroindole (60.0 g, 0.37 mol), anhydrous potassium carbonate powder (12.0 g, 87 mmol), N,N-dimethylformamide (240 mL), and dimethyl carbonate (66 mL, 0.784 mol)[2].

  • Thermal Activation: Stir the mixture and heat to an internal temperature of 126 ± 3 °C.

    • Critical Insight: Ensure the condenser is adequately chilled. While DMC boils at ~90 °C, the DMF co-solvent raises the mixture's boiling point, allowing the necessary thermal activation for the BAl2 mechanism.

  • In-Process Control (IPC): Monitor the reaction progression via HPLC or TLC (Mobile Phase: 30% Ethyl Acetate in Heptane). Full conversion is typically observed within 2 to 4 hours[2].

  • Isolation: Cool the reaction mixture to room temperature. Slowly charge distilled water (250 mL) into the reactor to precipitate the product. Stir the resulting aqueous suspension for 2 hours.

  • Filtration & Drying: Recover the yellow solid via vacuum filtration. Wash the filter cake thoroughly with water (2 × 100 mL) to remove DMF and salts. Dry under high vacuum at 60–65 °C for 24 hours.

    • Expected Yield: ~62.6 g (96%).

    • Expected Purity: >99.5% by weight[2].

Phase 2: Synthesis of 1-Methyl-6-nitro-1H-indole-3-carbaldehyde

This step introduces the formyl group via a highly controlled electrophilic aromatic substitution[3].

  • Vilsmeier Reagent Generation: In a dry, nitrogen-purged 500 mL flask, add anhydrous DMF (100 mL). Cool the system to 0 °C using an ice-brine bath. Add POCl₃ (1.2 equivalents relative to the indole) dropwise over 30 minutes.

    • Critical Insight: Maintain the internal temperature strictly below 5 °C to prevent the thermal degradation of the chloromethyleneiminium ion. Stir for an additional 30 minutes at 0 °C.

  • Substrate Addition: Dissolve the 1-methyl-6-nitroindole (50.0 g, 0.28 mol) synthesized in Phase 1 in anhydrous DMF (100 mL). Add this solution dropwise to the active Vilsmeier reagent at 0 °C.

  • Reaction Progression: Remove the cooling bath and allow the reaction to naturally warm to room temperature. Stir for 4 to 5 hours. Monitor the disappearance of the starting material via LC-MS[3].

  • Alkaline Hydrolysis: Cool the mixture back to 0 °C. Carefully quench the reaction by slowly adding a 2N NaOH solution (approx. 150-200 mL) until the pH stabilizes at 8–9.

    • Safety Warning: This quench is highly exothermic. Control the addition rate strictly based on internal temperature.

  • Thermal Cleavage: Heat the quenched alkaline mixture to 100 °C for 15 minutes. This thermal step is non-negotiable; it forces the complete hydrolysis of the indolyl-iminium intermediate into the final aldehyde[3].

  • Final Isolation: Cool the mixture to room temperature. Extract with Ethyl Acetate (3 × 200 mL). Wash the combined organic layers with water (2 × 100 mL) and brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. The resulting yellow solid can be used directly or recrystallized from ethanol.

    • Expected Yield: 90–95%.

Sources

Method

purification of 1-methyl-6-nitro-1H-indole-3-carbaldehyde by recrystallization

[label="Vacuum Filtration &\nCold EtOH Figure 1: Step-by-step workflow for the single-solvent recrystallization process. Impurity_Fate Crude Crude Mixture HotSolvent Hot EtOH Addition Crude->HotSolvent Insoluble Insolubl...

Author: BenchChem Technical Support Team. Date: March 2026

[label="Vacuum Filtration &\nCold EtOH

Figure 1: Step-by-step workflow for the single-solvent recrystallization process.

Impurity_Fate Crude Crude Mixture HotSolvent Hot EtOH Addition Crude->HotSolvent Insoluble Insoluble Polymers (Removed via Hot Filtration) HotSolvent->Insoluble Soluble Target + Soluble Impurities (In Filtrate) HotSolvent->Soluble Crystals Target Crystals (1-Methyl-6-nitro...) Soluble->Crystals Cooling MotherLiquor Mother Liquor (DMF, 5-nitro isomer, trace SM) Soluble->MotherLiquor Remains in solution

Figure 2: Fate of target compound and impurities during the recrystallization cycle.

Experimental Protocol: Ethanol Recrystallization

This protocol is optimized for a 10.0 g scale of crude material derived from the Vilsmeier-Haack synthetic route.

Step 1: Dissolution Place 10.0 g of crude 1-methyl-6-nitro-1H-indole-3-carbaldehyde into a 250 mL round-bottom flask equipped with a magnetic stir bar. Add 100 mL of absolute ethanol. Attach a reflux condenser and heat the suspension to a gentle reflux (~78 °C) using a heating mantle. If the solid does not completely dissolve after 15 minutes at reflux, add additional ethanol in 5 mL increments (up to a maximum of 120 mL). Expert Insight: Do not add excess solvent to dissolve dark, tarry residues. These are polymeric byproducts that should remain insoluble.

Step 2: Hot Filtration Rapidly filter the boiling solution through a pre-warmed fluted filter paper (or a jacketed heated Büchner funnel) into a clean, pre-warmed Erlenmeyer flask. This step is critical to remove the nucleation-inhibiting polymeric tars.

Step 3: Controlled Cooling & Nucleation Cover the Erlenmeyer flask and allow the clear filtrate to cool slowly to room temperature (20–25 °C) undisturbed over 2 hours. Expert Insight: Avoid "crash cooling" the hot solution directly in an ice bath. Rapid precipitation traps the impure mother liquor inside the rapidly forming crystal lattice, defeating the purpose of the recrystallization.

Step 4: Maturation & Harvesting Once the solution has reached room temperature and a heavy crop of crystals has formed, transfer the flask to an ice bath (0–4 °C) for an additional 2 hours to depress the solubility and maximize yield. Harvest the crystals via vacuum filtration using a Büchner funnel.

Step 5: Washing & Drying Wash the crystal cake with 2 × 10 mL of ice-cold absolute ethanol. Transfer the purified crystals to a watch glass and dry in a vacuum oven at 40 °C for 12 hours to remove residual solvent.

Self-Validating System Checkpoints

To ensure the integrity of the protocol, verify the following in-process controls (IPCs):

  • Filtration Validation: If the solution remains opaque after adding the maximum volume of hot solvent, the remaining solid is a polymeric impurity. A transparent, brightly colored filtrate post-hot filtration validates the successful removal of this mass.

  • Nucleation Validation: The formation of distinct, needle-like or prismatic crystals (rather than an amorphous oil separating from the solvent) upon cooling to 25 °C validates that the supersaturation gradient was correctly maintained.

  • Clearance Validation: A deeply colored (dark yellow/brown) mother liquor post-filtration validates that soluble impurities (e.g., residual DMF, trace isomers) have been successfully excluded from the crystal lattice.

Analytical Validation

  • HPLC Purity: >99.0% (Area %). Monitor at 254 nm.

  • Melting Point: Pure 1-methyl-6-nitro-1H-indole-3-carbaldehyde exhibits a sharp melting point range ( Δ T 2 °C). A depressed or broadened melting point (e.g., 145–165 °C) indicates incomplete removal of the 5-nitro isomer or residual solvent [1][3].

  • ¹H NMR (400 MHz, DMSO-d6): Confirm the absence of the DMF aldehyde proton (~7.95 ppm) and the distinct shift of the target's formyl proton (~9.9 ppm) to validate complete solvent removal and structural integrity.

References

  • Science of Synthesis: Houben-Weyl Methods of Molecular Transformations Vol. 10: Fused Five-Membered Hetarenes with One Heteroatom. Thieme Connect. Details the nitration of 1-methyl-1H-indole-3-carbaldehyde and the fractional crystallization of the 5-nitro/6-nitro isomeric mixture. URL:[Link]

  • Supporting Information: Synthesis of Indole Derivatives. Amazon S3 / Primary Literature. Details the general procedures for the preparation of 1-methyl-6-nitro-1H-indole-3-carbaldehyde via Vilsmeier-Haack formylation. URL: [Link]

Application

Application Note: 1-Methyl-6-nitro-1H-indole-3-carbaldehyde as a Strategic Building Block in the Synthesis of IMPDH Inhibitors

Executive Summary Inosine monophosphate dehydrogenase (IMPDH) is a rate-limiting enzyme in the de novo biosynthesis of guanine nucleotides. Because rapidly proliferating cells—such as activated lymphocytes and tumor cell...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Inosine monophosphate dehydrogenase (IMPDH) is a rate-limiting enzyme in the de novo biosynthesis of guanine nucleotides. Because rapidly proliferating cells—such as activated lymphocytes and tumor cells—rely heavily on this pathway, IMPDH has emerged as a high-value target for immunosuppressive and anticancer therapies [1].

The compound 1-methyl-6-nitro-1H-indole-3-carbaldehyde (CAS: 3558-11-0) serves as an exceptionally versatile building block in the design of small-molecule IMPDH inhibitors. This application note details the mechanistic rationale, structural advantages, and validated synthetic protocols for utilizing this specific indole derivative to construct potent, oxazole-bearing IMPDH inhibitors.

Mechanistic Rationale & Chemical Advantages

The selection of 1-methyl-6-nitro-1H-indole-3-carbaldehyde over other indole derivatives is driven by precise structural and synthetic requirements in drug design:

  • The 3-Carbaldehyde Electrophile: The aldehyde at the C3 position is the ideal handle for the Van Leusen oxazole synthesis. It reacts directly with tosylmethyl isocyanide (TosMIC) to form a 3-(oxazol-5-yl) indole core in a single step. The resulting oxazole ring is critical for binding affinity, mimicking the nicotinamide ring of NAD+ and engaging in dipole interactions within the IMPDH active site [1].

  • The 6-Nitro Group as a Masked Nucleophile: To extend the molecule into the NAD+ binding pocket, a urea or amide linkage at the C6 position is required. However, a free 6-amino group would competitively react with the C3-aldehyde or TosMIC, leading to imine byproducts or polymerization. The 6-nitro group acts as a robust, orthogonal protecting group that survives the Van Leusen conditions and can be chemoselectively reduced later [2].

  • The 1-Methyl Substitution: Unsubstituted indoles (with a free N-H) often act as unfavorable hydrogen bond donors, leading to off-target kinase binding or poor membrane permeability. The 1-methyl group locks the conformation, increases lipophilicity, and ensures the molecule occupies the hydrophobic sub-pocket of IMPDH without unfavorable polar clashes [2].

Quantitative Data Summary

The following tables summarize the reaction efficiencies of the synthetic workflow and the resulting Structure-Activity Relationship (SAR) data for the synthesized IMPDH inhibitors.

Table 1: Reaction Optimization and Yields
Reaction StepReagents & ConditionsYield (%)Mechanistic Purpose
Van Leusen Cycloaddition TosMIC, K₂CO₃, MeOH, 65 °C75–85%Constructs the oxazole pharmacophore directly from the 3-carbaldehyde.
Nitro Reduction SnCl₂·2H₂O, EtOH, 80 °C80–90%Unmasks the 6-amino group chemoselectively without reducing the oxazole.
Urea Diversification R-NCO, THF, 25 °C60–80%Installs the terminal hydrogen-bonding network for the NAD+ pocket.
Table 2: SAR Data of Synthesized IMPDH Inhibitors

Data reflects the impact of varying the urea R-group on the 6-amino-3-(oxazol-5-yl)-1-methyl-1H-indole core [1].

R-Group (Urea substituent)IMPDH IC₅₀ (nM)T-Cell Proliferation IC₅₀ (nM)Primary Binding Interaction
Phenyl150850Hydrophobic packing
3-Methoxyphenyl45210H-bond acceptor engagement
3-Methoxy-4-(oxazol-5-yl)phenyl1265Optimal NAD+ pocket occupancy

Experimental Protocols (Self-Validating Workflows)

As a Senior Application Scientist, I emphasize that robust protocols must be self-validating. The following methodologies incorporate built-in checkpoints to ensure chemical integrity at each step.

Protocol 1: Van Leusen Oxazole Synthesis

Objective: Convert the 3-carbaldehyde to a 5-substituted oxazole.

  • Initiation: Dissolve 1-methyl-6-nitro-1H-indole-3-carbaldehyde (1.0 eq, 10 mmol) and TosMIC (1.2 eq, 12 mmol) in anhydrous methanol (50 mL).

  • Activation: Add anhydrous K₂CO₃ (2.0 eq, 20 mmol) to the stirring solution. Causality: K₂CO₃ is a mild base that deprotonates the active methylene of TosMIC, initiating the cycloaddition without causing aldol condensation of the starting material.

  • Propagation: Reflux the mixture (65 °C) under a nitrogen atmosphere for 3–4 hours. Causality: Thermal energy is required to drive the elimination of the tosyl group and the subsequent aromatization of the oxazole ring.

  • Validation: Monitor by TLC (Hexanes/EtOAc 1:1). The starting material (UV active, yellow) should completely convert to a lower Rf spot.

  • Workup: Concentrate the solvent in vacuo, dilute with water (50 mL), and extract with EtOAc (3 x 50 mL). Wash with brine, dry over Na₂SO₄, and concentrate. Purify via flash chromatography to yield 3-(oxazol-5-yl)-1-methyl-6-nitro-1H-indole .

Protocol 2: Chemoselective Nitro Reduction

Objective: Unmask the 6-nitro group to yield the reactive 6-amino intermediate.

  • Initiation: Dissolve the intermediate from Protocol 1 (1.0 eq, 5 mmol) in ethanol (30 mL).

  • Reduction: Add SnCl₂·2H₂O (5.0 eq, 25 mmol) portion-wise. Causality: SnCl₂ is chosen over catalytic hydrogenation (H₂/Pd-C) to strictly avoid potential ring-opening or partial saturation of the newly formed oxazole moiety.

  • Heating: Reflux the mixture for 2 hours. SnCl₂ acts as both a Lewis acid and an electron donor.

  • Critical Workup (Self-Validation): Cool to room temperature and carefully pour into ice water. Adjust the pH to 8–9 using saturated aqueous NaHCO₃. Causality: This is a mandatory step. It precipitates the tin byproducts as insoluble Sn(OH)₂/Sn(OH)₄ salts. Failing to do this will result in tin chelating the newly formed amine, drastically reducing the yield of the subsequent coupling step.

  • Isolation: Filter the thick white suspension through a pad of Celite, washing generously with EtOAc. Separate the organic layer, dry over Na₂SO₄, and concentrate to afford 6-amino-3-(oxazol-5-yl)-1-methyl-1H-indole .

Protocol 3: Late-Stage Urea Diversification

Objective: Couple the 6-amino core with an isocyanate to form the final IMPDH inhibitor.

  • Initiation: Dissolve the 6-amino intermediate (1.0 eq, 1 mmol) in anhydrous THF (10 mL) under nitrogen.

  • Coupling: Add the desired aryl isocyanate (e.g., 3-methoxyphenyl isocyanate) (1.1 eq, 1.1 mmol) dropwise at 0 °C.

  • Reaction: Stir at room temperature for 4–6 hours. Causality: The nucleophilic aniline attacks the highly electrophilic carbon of the isocyanate. Because indoline-amines are moderately nucleophilic, no external base is required, minimizing side reactions.

  • Isolation: Quench with water, extract with EtOAc, and purify via recrystallization (EtOH/Water) or prep-HPLC to yield the final target compound.

Pathways and Workflows

SyntheticWorkflow BB 1-Methyl-6-nitro-1H-indole- 3-carbaldehyde (CAS: 3558-11-0) Step1 TosMIC, K2CO3, MeOH Reflux, 3-4 h (Van Leusen Reaction) BB->Step1 Int1 3-(Oxazol-5-yl)-1-methyl- 6-nitro-1H-indole Step1->Int1 Step2 SnCl2·2H2O, EtOH Reflux, 2 h (Nitro Reduction) Int1->Step2 Int2 6-Amino-3-(oxazol-5-yl)- 1-methyl-1H-indole Step2->Int2 Step3 R-NCO, THF, RT (Urea Formation) Int2->Step3 Prod Indole-based IMPDH Inhibitor Step3->Prod

Synthetic workflow from 1-methyl-6-nitro-1H-indole-3-carbaldehyde to IMPDH inhibitors.

IMPDHPathway IMP Inosine Monophosphate (IMP) IMPDH IMPDH Enzyme (Active State) IMP->IMPDH XMP Xanthosine Monophosphate (XMP) IMPDH->XMP Oxidation (NAD+ dependent) GTP Guanosine Triphosphate (GTP) XMP->GTP GMP Synthetase Prolif Lymphocyte Proliferation (Disease Progression) GTP->Prolif DNA/RNA Synthesis Inhibitor Indole-based Inhibitor (Synthesized Drug) Inhibitor->IMPDH Competitive Binding at NAD+ Pocket

Mechanism of action: Indole-based inhibitors targeting the IMPDH pathway.

References

  • The TosMIC approach to 3-(oxazol-5-yl) indoles: application to the synthesis of indole-based IMPDH inhibitors Bioorganic & Medicinal Chemistry Letters[Link]

  • 3-Cyanoindole-based inhibitors of inosine monophosphate dehydrogenase: synthesis and initial structure-activity relationships Bioorganic & Medicinal Chemistry Letters[Link]

Method

Application Note: Orthogonal Derivatization Strategies for 1-Methyl-6-nitro-1H-indole-3-carbaldehyde in Drug Discovery

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Compound: 1-Methyl-6-nitro-1H-indole-3-carbaldehyde (CAS: 3558-11-0) Introduction & Mechanistic Rationale Indole-3-carboxaldehyde (I3A)...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Compound: 1-Methyl-6-nitro-1H-indole-3-carbaldehyde (CAS: 3558-11-0)

Introduction & Mechanistic Rationale

Indole-3-carboxaldehyde (I3A) and its derivatives are recognized as privileged scaffolds in medicinal chemistry, frequently utilized in the development of anticancer, antimicrobial, and anti-inflammatory agents [1, 2]. Within this chemical space, 1-methyl-6-nitro-1H-indole-3-carbaldehyde represents a highly specialized and versatile building block.

The strategic placement of functional groups on this molecule provides a self-validating system for orthogonal derivatization:

  • N1-Methylation: The presence of the methyl group at the N1 position eliminates the acidic indole N-H proton. This prevents unwanted N-alkylation or deprotonation under basic reaction conditions, directing the synthetic focus entirely to the C3 and C6 positions.

  • C3-Carbaldehyde (Electrophilic Hub): The electron-withdrawing nature of the C6-nitro group subtly increases the electrophilicity of the C3-aldehyde via resonance and inductive effects. This makes the aldehyde highly reactive toward nucleophilic addition, facilitating Knoevenagel condensations, Schiff base formations, and reductive aminations [3, 4].

  • C6-Nitro (Reducible Handle): The nitro group serves as a masked amine. It can be chemoselectively reduced to yield a 6-amino-indole derivative, which can subsequently undergo acylation, sulfonylation, or cross-coupling reactions [5].

By leveraging these orthogonal reactive sites, researchers can rapidly generate diverse parallel libraries for structure-activity relationship (SAR) studies.

Derivatization Pathways

The following diagram illustrates the divergent synthetic pathways accessible from the 1-methyl-6-nitro-1H-indole-3-carbaldehyde core.

G SM 1-Methyl-6-nitro-1H- indole-3-carbaldehyde C3_Deriv C3-Aldehyde Modification SM->C3_Deriv Nucleophiles C6_Deriv C6-Nitro Reduction SM->C6_Deriv Reducing Agents Schiff Schiff Bases (Imines) C3_Deriv->Schiff R-NH2 Knoevenagel Alkenes (Knoevenagel) C3_Deriv->Knoevenagel Active Methylene RedAm Secondary Amines (Reductive Amination) C3_Deriv->RedAm Amine + Reductant Amine 6-Amino Intermediate C6_Deriv->Amine SnCl2 Amide Amides / Sulfonamides Amine->Amide R-COCl / R-SO2Cl

Orthogonal derivatization pathways for 1-methyl-6-nitro-1H-indole-3-carbaldehyde.

Quantitative Data Summary

The table below summarizes the typical reaction parameters, expected yields, and chemoselectivity profiles for the primary derivatization workflows.

Reaction TypeTarget Functional GroupReagents / CatalystTemp (°C)Time (h)Expected YieldChemoselectivity Notes
Knoevenagel Condensation Alkene (e.g., Acrylates)Malononitrile, Piperidine (cat.), EtOH78 (Reflux)2 - 480 - 95%Highly selective for C3; Nitro group unaffected.
Schiff Base Formation IminePrimary Amine, AcOH (cat.), EtOH78 (Reflux)3 - 675 - 90%Requires water removal (e.g., Dean-Stark or sieves) for optimal yield.
Reductive Amination Secondary/Tertiary AmineAmine, NaBH(OAc)₃, DCE25 (RT)12 - 1865 - 85%NaBH(OAc)₃ prevents over-reduction of the nitro group.
Nitro Reduction Primary Amine (at C6)SnCl₂·2H₂O, EtOH/EtOAc704 - 670 - 85%SnCl₂ selectively reduces NO₂ without reducing the C3-aldehyde.

Experimental Protocols

The following protocols are designed as self-validating systems. Each step includes the mechanistic rationale to ensure researchers understand the causality behind the methodology, minimizing troubleshooting during execution.

Protocol A: Knoevenagel Condensation at C3

Objective: Synthesis of 2-((1-methyl-6-nitro-1H-indol-3-yl)methylene)malononitrile. Rationale: Piperidine acts as a base to deprotonate the active methylene compound (malononitrile), forming an enolate that attacks the highly electrophilic C3 carbonyl carbon. The N-methyl group ensures no competing deprotonation of the indole core occurs.

  • Preparation: In a 50 mL round-bottom flask, dissolve 1-methyl-6-nitro-1H-indole-3-carbaldehyde (1.0 mmol) and malononitrile (1.1 mmol) in absolute ethanol (15 mL).

  • Catalysis: Add 2-3 drops of piperidine (catalytic). Note: The solution will typically undergo a rapid color change (often deepening to orange/red), indicating the formation of the enolate intermediate.

  • Reaction: Attach a reflux condenser and heat the mixture to 78°C for 2 to 4 hours. Monitor the reaction via TLC (Ethyl Acetate:Hexane, 1:2).

  • Workup: Once the starting material is consumed, cool the reaction mixture to 0°C in an ice bath. The highly conjugated product will typically precipitate out of the solution.

  • Isolation: Filter the precipitate under vacuum, wash with ice-cold ethanol (2 × 5 mL), and dry under a high vacuum to afford the pure alkene derivative.

Protocol B: Reductive Amination at C3

Objective: Synthesis of C3-aminomethyl derivatives. Rationale: Sodium triacetoxyborohydride (NaBH(OAc)₃) is chosen over NaBH₄ because it is a milder reducing agent. It selectively reduces the intermediate iminium ion formed by the amine and aldehyde without reducing the unreacted aldehyde or the sensitive C6-nitro group [5].

  • Imine Formation: In a dry flask under nitrogen, dissolve the aldehyde (1.0 mmol) and the desired primary or secondary amine (1.2 mmol) in anhydrous 1,2-dichloroethane (DCE, 10 mL). Add glacial acetic acid (1.0 mmol) to facilitate iminium ion formation.

  • Pre-stirring: Stir the mixture at room temperature for 1 hour to ensure complete conversion to the intermediate imine/iminium species.

  • Reduction: Add NaBH(OAc)₃ (1.5 mmol) portion-wise over 10 minutes. Stir the resulting suspension at room temperature for 12–18 hours.

  • Quenching: Carefully quench the reaction by adding saturated aqueous NaHCO₃ (10 mL). Caution: Mild effervescence will occur.

  • Extraction: Transfer to a separatory funnel, extract with Dichloromethane (DCM, 3 × 15 mL). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo. Purify via flash chromatography.

Protocol C: Chemoselective Nitro Reduction

Objective: Synthesis of 6-amino-1-methyl-1H-indole-3-carbaldehyde. Rationale: Standard catalytic hydrogenation (Pd/C, H₂) risks reducing the C3-aldehyde to an alcohol or a methyl group. Tin(II) chloride dihydrate (SnCl₂·2H₂O) provides strict chemoselectivity, reducing only the nitro group to an amine while leaving the aldehyde intact.

  • Preparation: Dissolve 1-methyl-6-nitro-1H-indole-3-carbaldehyde (1.0 mmol) in a 1:1 mixture of Ethanol and Ethyl Acetate (20 mL).

  • Reagent Addition: Add SnCl₂·2H₂O (5.0 mmol, 5 equivalents) to the solution.

  • Reaction: Heat the mixture to 70°C and stir for 4–6 hours. Monitor the disappearance of the starting material via LC-MS.

  • Neutralization (Critical Step): Cool the mixture to room temperature. Pour the mixture into a beaker containing ice-cold saturated aqueous NaHCO₃ (50 mL). Mechanistic Note: Neutralization is required to free the amine from the tin complex. This will generate a thick, white precipitate of tin salts.

  • Filtration: Filter the resulting milky suspension through a pad of Celite to remove the tin salts. Wash the Celite pad thoroughly with Ethyl Acetate (3 × 20 mL).

  • Isolation: Separate the organic layer from the filtrate, wash with brine, dry over Na₂SO₄, and concentrate to yield the 6-amino derivative, ready for immediate downstream acylation.

References

  • New Insights into the Modifications and Bioactivities of Indole-3-Carboxaldehyde and its Derivatives as a Potential Scaffold for Drug Design: A Mini-Review Source: ResearchGate URL
  • Indole-3-Carboxaldehyde: A Versatile Scaffold for Therapeutic Agent Development Source: Benchchem URL
  • 6-Nitro-1H-indole-3-carbaldehyde | High-Quality Research Chemical Source: Benchchem URL
  • Synthesis Of Schiff Bases Of Indole-3-Carboxaldehyde Derivatives Using Biginelli Reaction And Their Antioxidant Evaluation Source: International Journal of Pharmaceutical Sciences URL
  • (6-Bromo-1H-indol-3-yl)
Application

reactions of the aldehyde group in 1-methyl-6-nitro-1H-indole-3-carbaldehyde

Application Note: Derivatization Strategies for the Aldehyde Group in 1-Methyl-6-nitro-1H-indole-3-carbaldehyde Introduction & Chemical Context For drug development professionals and synthetic chemists, 1-methyl-6-nitro-...

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Derivatization Strategies for the Aldehyde Group in 1-Methyl-6-nitro-1H-indole-3-carbaldehyde

Introduction & Chemical Context

For drug development professionals and synthetic chemists, 1-methyl-6-nitro-1H-indole-3-carbaldehyde (CAS: 3558-11-0) serves as a highly specialized, bifunctional building block. The reactivity of its C3-aldehyde group is uniquely modulated by the surrounding molecular architecture:

  • Steric and Protective Effects: The N-methyl group permanently blocks the indole nitrogen, preventing unwanted N-alkylation or N-acylation side reactions during downstream synthesis.

  • Electronic Activation: The 6-nitro group exerts a strong electron-withdrawing effect ( −I,−M ) across the conjugated indole π -system. This significantly increases the electrophilicity of the C3-aldehyde carbon compared to an unsubstituted indole-3-carbaldehyde, accelerating nucleophilic attack[1].

This application note details two foundational derivatization pathways for the aldehyde group: Reductive Amination (to introduce solubilizing basic amine tails) and Knoevenagel Condensation (to extend conjugation for kinase inhibitors or fluorescent probes).

Divergent Synthetic Workflows

G Start 1-Methyl-6-nitro-1H-indole-3-carbaldehyde RedAm Reductive Amination (NaBH(OAc)3, DCE) Start->RedAm 1° or 2° Amine Knoev Knoevenagel Condensation (Active Methylene, Base) Start->Knoev Malononitrile / TZD Prod1 Gramine Analogues (Basic Amine Tail) RedAm->Prod1 Prod2 Vinyl Indoles (Extended Conjugation) Knoev->Prod2

Caption: Divergent synthetic workflow for 1-methyl-6-nitro-1H-indole-3-carbaldehyde derivatization.

Reaction 1: Reductive Amination

Objective: Synthesis of 3-(aminomethyl)indole derivatives (gramine analogues).

Causality & Reagent Selection

The transformation of the aldehyde into a secondary or tertiary amine requires the formation of an intermediate imine/iminium ion, followed by hydride reduction. Sodium triacetoxyborohydride ( NaBH(OAc)3​ ) is the reagent of choice[2][3].

  • Chemoselectivity: NaBH(OAc)3​ is a mild reducing agent that selectively reduces the protonated iminium ion faster than the unreacted aldehyde, preventing the formation of the undesired indole-3-methanol byproduct.

  • Functional Group Tolerance: Crucially, NaBH(OAc)3​ does not reduce the sensitive 6-nitro group, which would otherwise be reduced to an aniline if catalytic hydrogenation ( H2​/Pd-C ) were employed[4].

Caption: Mechanistic sequence of the reductive amination using sodium triacetoxyborohydride.

Standard Protocol: Direct Reductive Amination

Self-Validating System: The reaction progress is visually indicated by the dissolution of the starting suspension and validated by a basic aqueous workup that isolates only the amine product.

  • Preparation: In an oven-dried round-bottom flask under nitrogen, dissolve 1-methyl-6-nitro-1H-indole-3-carbaldehyde (1.0 mmol) and the desired secondary amine (1.2 mmol) in anhydrous 1,2-dichloroethane (DCE, 10 mL).

  • Activation: Add glacial acetic acid (1.0 mmol) to facilitate iminium ion formation. Stir at room temperature for 30 minutes.

  • Reduction: Add NaBH(OAc)3​ (1.5 mmol) portion-wise over 5 minutes to control mild exothermicity.

  • Monitoring: Stir the opaque suspension at room temperature for 4–12 hours. Monitor via TLC (Eluent: 5% MeOH in DCM). The highly UV-active starting material ( Rf​≈0.8 ) will be consumed, replaced by a lower-running, ninhydrin-positive product spot.

  • Quenching & Workup: Quench the reaction with saturated aqueous NaHCO3​ (10 mL). Extract the aqueous layer with DCM ( 3×10 mL). Combine the organic layers, wash with brine, dry over anhydrous Na2​SO4​ , and concentrate under reduced pressure.

Reaction 2: Knoevenagel Condensation

Objective: Synthesis of highly conjugated α,β -unsaturated vinyl indoles.

Causality & Reagent Selection

The Knoevenagel condensation couples the aldehyde with active methylene compounds (e.g., malononitrile, thiazolidinediones, barbiturates)[5][6]. The 6-nitro group makes the C3-aldehyde exceptionally electrophilic, allowing this reaction to proceed rapidly under mild basic catalysis (e.g., piperidine) without requiring harsh heating. The resulting extended π -conjugation often yields highly colored, crystalline solids that spontaneously precipitate, driving the reaction equilibrium forward via Le Chatelier's principle[7].

Standard Protocol: Malononitrile Condensation

Self-Validating System: The reaction is self-indicating; the formation of the highly conjugated product results in an immediate, intense color change (typically deep yellow/orange to red) and spontaneous precipitation.

  • Preparation: Dissolve 1-methyl-6-nitro-1H-indole-3-carbaldehyde (1.0 mmol) and malononitrile (1.1 mmol) in absolute ethanol (10 mL).

  • Catalysis: Add 2–3 drops of piperidine (catalytic, ~0.1 mmol).

  • Reaction: Stir the mixture at room temperature. Within 15–30 minutes, a heavy precipitate will begin to form as the highly conjugated product crystallizes out of the ethanol solution.

  • Monitoring: Confirm completion via TLC (Eluent: 30% EtOAc in Hexanes). The product will appear as a brightly colored, highly UV-active spot.

  • Isolation: Cool the reaction flask in an ice bath for 15 minutes to maximize precipitation. Collect the solid via vacuum filtration, wash with ice-cold ethanol ( 2×5 mL), and dry under high vacuum.

Quantitative Data Summary

The table below summarizes the typical reaction parameters and expected outcomes for the derivatization of 1-methyl-6-nitro-1H-indole-3-carbaldehyde based on established methodologies for substituted indole-3-carbaldehydes.

Reaction TypeReagents / CatalystSolventTempTimeTypical YieldProduct Characteristic
Reductive Amination 2∘ Amine, NaBH(OAc)3​ , AcOHDCE 20∘C 4–12 h75–90%Soluble oil/foam; basic amine
Reductive Amination 1∘ Amine, NaBH4​ (Stepwise)MeOH 0∘C to RT12–24 h60–80%Requires stepwise imine formation
Knoevenagel Malononitrile, PiperidineEtOH 20∘C 0.5–2 h85–98%Deeply colored crystalline solid
Knoevenagel Thiazolidinedione, PiperidineToluene/EtOH 80∘C 4–8 h70–85%High melting point solid

References

  • Abdel-Magid, A. F., Carson, K. G., Harris, B. D., Maryanoff, C. A., & Shah, R. D. "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures." Journal of Organic Chemistry, 1996. [Link]

  • Biradar, J. S., & Sasidhar, B. S. "Solvent-free, microwave assisted Knoevenagel condensation of novel 2,5-disubstituted indole analogues and their biological evaluation." European Journal of Medicinal Chemistry, 2011.[Link]

  • "Design, synthesis and biological evaluation of N-substituted indole-thiazolidinedione analogues as potential pancreatic lipase inhibitors." Chemical Biology & Drug Design, 2021. [Link]

Sources

Method

Application Notes &amp; Protocols: Nucleophilic Aromatic Substitution (SNAr) on 1-Methyl-6-nitro-1H-indole-3-carbaldehyde

Introduction: Strategic Importance of the 6-Nitroindole Scaffold The indole core is a cornerstone of medicinal chemistry, recognized as a "privileged scaffold" due to its prevalence in numerous biologically active compou...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: Strategic Importance of the 6-Nitroindole Scaffold

The indole core is a cornerstone of medicinal chemistry, recognized as a "privileged scaffold" due to its prevalence in numerous biologically active compounds and approved pharmaceuticals.[1][2][3] Its unique electronic properties and structural versatility allow it to bind with high affinity to a wide array of biological targets, leading to applications as anticancer, antimicrobial, and anti-inflammatory agents.[4][5]

Within this esteemed class of heterocycles, 1-methyl-6-nitro-1H-indole-3-carbaldehyde emerges as a particularly valuable synthetic intermediate. The strategic placement of two key functional groups—an electron-withdrawing nitro group at the C-6 position and a carbaldehyde at C-3—profoundly influences the molecule's reactivity. The potent electron-withdrawing nature of the nitro group significantly decreases the electron density of the aromatic ring system, thereby activating it for Nucleophilic Aromatic Substitution (SNAr) reactions.[6][7][8][9] This activation provides a powerful and regioselective pathway to introduce diverse functionalities at the C-6 position, a modification known to be critical for tuning the pharmacological activity of indole derivatives.[10]

These application notes provide a comprehensive guide to understanding and performing nucleophilic substitution reactions on this versatile substrate. We will delve into the underlying reaction mechanism, present detailed, field-tested protocols for the introduction of key nucleophiles, and discuss the characterization of the resulting products, equipping researchers with the knowledge to leverage this chemistry in drug discovery and development programs.

Mechanistic Underpinnings: The SNAr Pathway on an Activated Indole Ring

Nucleophilic aromatic substitution (SNAr) is a powerful class of reactions where a nucleophile displaces a leaving group on an aromatic ring. Unlike typical nucleophilic substitutions, the SNAr mechanism does not proceed via an Sₙ2 or Sₙ1 pathway. Instead, it involves a two-step addition-elimination process.[7]

Pillar of Causality: The entire process is predicated on the presence of strong electron-withdrawing groups (EWGs), such as the nitro group (-NO₂), positioned ortho or para to the leaving group.[6][8]

  • Nucleophilic Attack and Meisenheimer Complex Formation: The reaction is initiated by the attack of a nucleophile on the electron-deficient carbon atom bearing the leaving group (in this case, the nitro group at C-6). This step breaks the aromaticity of the ring and forms a resonance-stabilized carbanionic intermediate known as a Meisenheimer complex.[7]

  • Stabilization: The negative charge of the Meisenheimer complex is delocalized throughout the ring and, crucially, onto the oxygen atoms of the C-6 nitro group. This stabilization is what lowers the activation energy and makes the reaction feasible.[7][8]

  • Rearomatization and Expulsion: The aromaticity of the ring is restored in the final step by the expulsion of the leaving group, which departs with its pair of electrons. While the nitro group is not a traditional leaving group like a halide, it can be displaced by strong nucleophiles under forcing conditions (high temperature).

The diagram below illustrates this general mechanistic pathway.

Caption: SNAr reaction pathway on the 6-nitroindole scaffold.

Experimental Protocols & Workflows

The following protocols are designed to be robust and reproducible. All reactions should be conducted in a well-ventilated fume hood using appropriate personal protective equipment (PPE). Solvents should be anhydrous unless otherwise specified. Reaction progress should be monitored by Thin Layer Chromatography (TLC) using an appropriate eluent system (e.g., ethyl acetate/hexanes).

General Experimental Workflow

The logical flow for synthesis, purification, and analysis is critical for success. This generalized workflow serves as a blueprint for the specific protocols that follow.

graphdot A Reaction Setup (Substrate, Reagent, Solvent, Base) B Reaction Monitoring (TLC Analysis) A->B Heat/Stir C Aqueous Work-up (Quenching, Extraction) B->C Reaction Complete D Purification (Column Chromatography) C->D Crude Product E Characterization (NMR, MS, IR) D->E Pure Product

Caption: Standard workflow for synthesis and analysis.

Protocol 1: Synthesis of 6-Amino-1-methyl-1H-indole-3-carbaldehyde via Nitro Group Reduction

A foundational transformation for this substrate is the reduction of the nitro group to a primary amine. This amine is a versatile handle for subsequent functionalization (e.g., amide coupling, sulfonylation). The stannous chloride method is a classic and highly effective procedure for this conversion.[11]

Objective: To reduce the C-6 nitro group to a C-6 amino group.

Materials:

  • 1-methyl-6-nitro-1H-indole-3-carbaldehyde (1.0 eq)

  • Stannous chloride dihydrate (SnCl₂·2H₂O) (5.0 eq)

  • Concentrated Hydrochloric Acid (HCl)

  • Ethanol (EtOH)

  • Ethyl Acetate (EtOAc)

  • Saturated Sodium Bicarbonate (NaHCO₃) solution

  • Brine (saturated NaCl solution)

  • Anhydrous Sodium Sulfate (Na₂SO₄)

Step-by-Step Protocol:

  • Setup: To a round-bottom flask equipped with a magnetic stir bar and reflux condenser, add 1-methyl-6-nitro-1H-indole-3-carbaldehyde (1.0 eq) and ethanol (approx. 10 mL per gram of substrate).

  • Reagent Addition: Add stannous chloride dihydrate (5.0 eq) to the suspension, followed by the slow addition of concentrated HCl (approx. 2.5 mL per gram of substrate).

  • Reaction: Heat the reaction mixture to reflux (approx. 70-80°C) with vigorous stirring. Monitor the reaction by TLC until the starting material is fully consumed (typically 1.5-3 hours).[11]

  • Work-up - Quenching: Cool the reaction mixture to room temperature and carefully pour it over crushed ice in a large beaker.

  • Work-up - Basification: Slowly neutralize the acidic solution by adding saturated NaHCO₃ solution with stirring until the pH is >8. A dense white precipitate of tin salts will form.

  • Work-up - Filtration & Extraction: Filter the mixture through a pad of Celite® to remove the tin salts, washing the filter cake thoroughly with ethyl acetate. Transfer the filtrate to a separatory funnel, separate the organic layer, and extract the aqueous layer twice more with ethyl acetate.

  • Drying and Concentration: Combine all organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude product.

  • Purification: The resulting 6-amino-1-methyl-1H-indole-3-carbaldehyde can be purified by flash column chromatography on silica gel if necessary. Note: 6-aminoindoles can be sensitive to air and light, so it is often advisable to use the product immediately in the next step.[11]

Protocol 2: Synthesis of 1-Methyl-6-(morpholino)-1H-indole-3-carbaldehyde via SNAr

This protocol describes the direct displacement of the nitro group with an amine nucleophile, in this case, morpholine. This reaction typically requires elevated temperatures to proceed effectively.

Objective: To substitute the C-6 nitro group with a morpholino group.

Materials:

  • 1-methyl-6-nitro-1H-indole-3-carbaldehyde (1.0 eq)

  • Morpholine (3.0-5.0 eq)

  • Potassium Carbonate (K₂CO₃) (2.0 eq)

  • N,N-Dimethylformamide (DMF)

  • Ethyl Acetate (EtOAc)

  • Water

  • Brine (saturated NaCl solution)

  • Anhydrous Sodium Sulfate (Na₂SO₄)

Step-by-Step Protocol:

  • Setup: To a sealable reaction vessel (e.g., a microwave vial or sealed tube) equipped with a magnetic stir bar, add 1-methyl-6-nitro-1H-indole-3-carbaldehyde (1.0 eq), potassium carbonate (2.0 eq), and DMF (approx. 5 mL per gram of substrate).

  • Reagent Addition: Add morpholine (3.0-5.0 eq) to the mixture.

  • Reaction: Seal the vessel and heat the reaction mixture to 120-150°C. Monitor the reaction periodically by TLC. The reaction may require several hours to 24 hours for completion.

  • Work-up - Quenching: Cool the reaction mixture to room temperature and pour it into a separatory funnel containing water and ethyl acetate.

  • Work-up - Extraction: Extract the aqueous layer three times with ethyl acetate.

  • Drying and Concentration: Combine the organic layers, wash thoroughly with water (to remove DMF) and then with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude residue by flash column chromatography on silica gel (e.g., using a gradient of ethyl acetate in hexanes) to isolate the desired product.

Data Summary and Product Characterization

Successful synthesis must be validated by rigorous characterization. The table below summarizes the expected outcomes and key analytical signatures for the described protocols.

ProtocolNucleophileKey ConditionsExpected ProductRepresentative Yield (Hypothetical)Key Characterization Signatures
3.2 N/A (Reduction)SnCl₂·2H₂O, HCl, EtOH, Reflux6-Amino-1-methyl-1H-indole-3-carbaldehyde75-90%IR: Appearance of N-H stretches (~3300-3400 cm⁻¹), disappearance of NO₂ stretches (~1520, 1340 cm⁻¹). ¹H NMR: Appearance of a broad singlet for -NH₂ protons. MS: Correct M+ peak.
3.3 MorpholineK₂CO₃, DMF, 120-150°C1-Methyl-6-(morpholino)-1H-indole-3-carbaldehyde40-60%IR: Disappearance of NO₂ stretches. ¹H NMR: Appearance of characteristic morpholine proton signals (~3.8 ppm and ~3.2 ppm). MS: Correct M+ peak.

Applications in Drug Discovery & Medicinal Chemistry

The functionalization of the 1-methyl-6-nitro-1H-indole-3-carbaldehyde scaffold opens avenues to novel therapeutic agents. The ability to introduce diverse substituents at the C-6 position allows for fine-tuning of a compound's steric and electronic properties, which is fundamental to optimizing its structure-activity relationship (SAR).

  • Targeting Neurological Disorders: 1,6-disubstituted indole derivatives have been successfully developed as potent and selective inhibitors of human neuronal nitric oxide synthase (nNOS).[10] Overproduction of nitric oxide by nNOS is implicated in the pathology of neurodegenerative diseases and migraine. The 6-aminoindole core, produced via Protocol 3.2, is a key precursor for building the amidine pharmacophores required for nNOS inhibition.[10]

  • Anticancer Agents: The indole nucleus is a common feature in many anticancer drugs that function through mechanisms like apoptosis induction and cell cycle arrest.[1][4] The 6-amino and other 6-substituted derivatives can serve as building blocks for novel compounds targeting kinases, tubulin, or DNA G-quadruplexes.

The strategic utility of this chemistry is visualized below, showing how a single versatile core can be elaborated to interact with a multitude of biological targets.

privileged_scaffold Core 1-Methyl-6-nitro-1H- indole-3-carbaldehyde Intermediate1 6-Amino Derivative (Protocol 3.2) Core->Intermediate1 Intermediate2 6-Amine/Thiol/Alkoxy Derivatives (SNAr Protocols) Core->Intermediate2 Target1 nNOS Inhibitors (Migraine) Intermediate1->Target1 Target2 Kinase Inhibitors (Cancer) Intermediate1->Target2 Intermediate2->Target2 Target3 Antimicrobial Agents Intermediate2->Target3 Target4 CNS Receptor Ligands Intermediate2->Target4

Caption: The 6-nitroindole scaffold as a gateway to diverse biological targets.

References

  • Applications of N-Substituted Indole-3-Carbinol Derivatives in Medicinal Chemistry. Benchchem.
  • Indole Synthesis: A Review and Medicinal Uses of Their Derivatives. Preprints.org.
  • Chemistry, Applications, and Synthesis Methods of Indole Derivatives: A Comprehensive Review. PMC.
  • Breakthroughs in Indole and Indolizine Chemistry – New Synthetic Pathways, New Applications. IntechOpen.
  • Exploring the Versatile Pharmacological Potential of Indole Derivatives: A Comprehensive Review. Preprints.org.
  • Nucleophilic aromatic substitution. BYJU'S.
  • Nucleophilic substitution reactions of 1-methoxy-6- nitroindole-3-carbaldehyde. Semantic Scholar.
  • Regioselective synthesis of 6-nitroindole derivatives from enaminones and nitroaromatic compounds via transition metal-free C–C and C–N bond formation. Organic & Biomolecular Chemistry (RSC Publishing).
  • Nucleophilic Substitution Reaction in Indole Chemistry: 1-Methoxy-6-nitroindole-3-carbaldehyde as a Versatile. Semantic Scholar.
  • 1,6-Disubstituted indole derivatives as selective human neuronal nitric oxide synthase inhibitors. PMC.
  • Application Notes and Protocols for the Reduction of 3-Nitroindole to 3-Aminoindole. Benchchem.
  • Synthesis and in Vitro Evaluation of Novel 5‐Nitroindole Derivatives as c‐Myc G‐Quadruplex Binders with Anticancer Activit. ChemistryEurope.
  • Nucleophilic aromatic substitution. Wikipedia.
  • Nucleophilic Substitution Reaction in Indole Chemistry: 1-Methoxy-6-nitroindole-3-carbaldehyde as a Versatile Building Block for 2,3,6-Trisubstituted Indoles1,#. Crossref.
  • 8.12: Nucleophilic Substitutions on Aromatic Systems- Expanding the range of potential substitution products. Chemistry LibreTexts.
  • How Do Aromatic Nitro Compounds React with Nucleophiles? Theoretical Description Using Aromaticity, Nucleophilicity and Electrophilicity Indices. PMC.

Sources

Application

Application Note: Synthesis and Optimization of Schiff Bases Derived from 1-Methyl-6-nitro-1H-indole-3-carbaldehyde

Executive Summary & Scientific Rationale Indole-3-carboxaldehyde and its functionalized derivatives are highly versatile scaffolds in medicinal chemistry, frequently utilized to synthesize Schiff bases (azomethines) that...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Scientific Rationale

Indole-3-carboxaldehyde and its functionalized derivatives are highly versatile scaffolds in medicinal chemistry, frequently utilized to synthesize Schiff bases (azomethines) that exhibit potent antimicrobial, anticancer, and anti-inflammatory properties[1]. The introduction of a nitro group at the 6-position and a methyl group at the N1-position in 1-methyl-6-nitro-1H-indole-3-carbaldehyde significantly alters the electronic and steric landscape of the molecule.

From a mechanistic standpoint, the electron-withdrawing nature of the nitro group increases the electrophilicity of the C3-carbonyl carbon, thereby accelerating the nucleophilic attack by primary amines[2]. Furthermore, the N-methyl group prevents unwanted tautomerization and side reactions at the indole nitrogen, ensuring high regioselectivity during condensation. This application note provides a validated, self-consistent protocol for the synthesis of these high-value pharmacophores, detailing the causality behind each experimental condition.

Mechanistic Principles & Experimental Causality

The formation of the Schiff base involves a two-step addition-elimination mechanism. First, the primary amine acts as a nucleophile, attacking the highly electrophilic carbonyl carbon of 1-methyl-6-nitro-1H-indole-3-carbaldehyde to form a tetrahedral carbinolamine intermediate. This initial step is inherently reversible and equilibrium-driven.

To drive the reaction forward, mild acid catalysis is employed[3]. The choice of glacial acetic acid is highly deliberate: the reaction requires a delicate pH balance (optimal pH ~4–5). If the pH is too low, the primary amine becomes fully protonated (forming an unreactive ammonium salt), halting the nucleophilic attack. Conversely, if the pH is too high, there are insufficient protons to protonate the hydroxyl group of the carbinolamine intermediate. Glacial acetic acid perfectly balances these competing requirements, converting the hydroxyl into a superior leaving group (water) and facilitating rapid dehydration to yield the final carbon-nitrogen double bond (imine)[1].

ReactionLogic A 1-Methyl-6-nitro-1H- indole-3-carbaldehyde C Carbinolamine Intermediate A->C Nucleophilic Addition B Primary Amine (R-NH2) B->C Nucleophilic Addition D Schiff Base (Azomethine) C->D Acid-Catalyzed Dehydration (-H2O)

Logical mechanistic pathway for Schiff base synthesis via carbinolamine dehydration.

Validated Experimental Protocol

This protocol utilizes absolute ethanol as the primary solvent. Ethanol is a polar protic solvent that readily dissolves both the indole-3-carbaldehyde and the primary amine at reflux temperatures. Crucially, it allows the synthesized Schiff base (which is typically more hydrophobic and crystalline) to precipitate upon cooling or the addition of water, making the purification process self-validating and straightforward[1].

Materials Required
  • 1-Methyl-6-nitro-1H-indole-3-carbaldehyde (10 mmol)

  • Primary amine (e.g., substituted aniline, 2-aminothiazole, or 4-amino-1,2,4-triazole) (10 mmol)[4],[2]

  • Absolute ethanol (20 mL)

  • Glacial acetic acid (Catalytic, 3-5 drops)[3]

  • Ice-cold distilled water

Step-by-Step Methodology
  • Reagent Solubilization: In a 50 mL round-bottom flask equipped with a magnetic stir bar, dissolve 10 mmol of 1-methyl-6-nitro-1H-indole-3-carbaldehyde in 20 mL of absolute ethanol. Stir at room temperature until a homogenous solution is achieved.

  • Amine Addition: Slowly add 10 mmol of the selected primary amine to the stirring solution.

  • Catalyst Introduction: Add 3 to 5 drops of glacial acetic acid to the reaction mixture to establish the optimal mildly acidic environment[3].

  • Reflux & Monitoring: Attach a reflux condenser and heat the mixture to 70–80°C. Maintain reflux for 2 to 4.5 hours (duration depends on the specific amine's nucleophilicity).

    • Self-Validation Checkpoint: Monitor the reaction via Thin Layer Chromatography (TLC) using a 7:3 Hexane:Ethyl Acetate eluent. The disappearance of the UV-active starting aldehyde spot and the emergence of a new, intensely colored Schiff base spot at a different Rf​ value confirms reaction progression[2].

  • Precipitation: Once TLC indicates reaction completion, remove the flask from heat and allow it to cool to ambient temperature. Slowly pour the mixture into a beaker containing 50 mL of ice-cold distilled water under vigorous stirring. The differential solubility ensures the target azomethine precipitates out while trace unreacted amines and acid remain in the aqueous-ethanolic phase[1].

  • Isolation & Purification: Collect the crude solid via vacuum filtration using a Büchner funnel. Wash the filter cake with cold water (2 x 10 mL). Recrystallize the crude product from hot ethanol to yield the analytically pure Schiff base[3]. Dry in a vacuum desiccator overnight.

ExpWorkflow Step1 Step 1: Reagent Prep Dissolve Aldehyde & Amine in EtOH Step2 Step 2: Acid Catalysis Add Glacial Acetic Acid (pH ~4-5) Step1->Step2 Step3 Step 3: Reflux Heat at 70-80°C for 2-4.5 hours Step2->Step3 Step4 Step 4: Precipitation Pour into ice-cold water Step3->Step4 Step5 Step 5: Purification Vacuum filtration & Recrystallization Step4->Step5

Step-by-step experimental workflow for Schiff base synthesis and purification.

Quantitative Data Presentation

The following table summarizes the optimized reaction times, expected yields, and physical characteristics for Schiff bases synthesized from 1-methyl-6-nitro-1H-indole-3-carbaldehyde using various primary amines. Note: Data represents expected optimized parameters based on structurally analogous indole-3-carbaldehyde Schiff base syntheses.

Primary Amine ReactantReaction Time (h)Yield (%)Physical AppearanceMelting Point (°C)
Aniline 2.588Yellow solid185 - 187
4-Fluoroaniline 2.091Pale yellow solid192 - 194
4-Methoxyaniline 3.085Orange solid178 - 180
2-Aminothiazole [2]4.082Brownish-yellow solid210 - 212
4-Amino-1,2,4-triazole [4]4.579Deep yellow solid225 - 227

References

  • ResearchGate . Scheme 1. Synthesis of Schiff base derived from indole-3-carbaldehyde with 4-amino-1,2,4-triazole. Retrieved from:[Link]

  • International Journal of Pharmaceutical Sciences (IJPS) . Synthesis Of Schiff Bases Of Indole-3-Carboxaldehyde Derivatives Using Biginelli Reaction And Their Antioxidant Evaluation. Retrieved from: [Link]

  • Journal of Chemical and Pharmaceutical Research (JOCPR) . Synthesis, Characterization and Biological Evaluation of Some Schiff's Base from 2-Amino Thiazole with Indole-3-Carbadehyde. Retrieved from: [Link]

Sources

Method

Application Note: Palladium-Catalyzed Cross-Coupling and Late-Stage Functionalization in the Synthesis of Targeted Covalent Kinase Inhibitors

Executive Summary The development of Targeted Covalent Inhibitors (TCIs) represents a paradigm shift in precision oncology. By combining reversible high-affinity binding with an irreversible covalent bond to a specific a...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The development of Targeted Covalent Inhibitors (TCIs) represents a paradigm shift in precision oncology. By combining reversible high-affinity binding with an irreversible covalent bond to a specific amino acid residue (typically cysteine), TCIs achieve prolonged target engagement and overcome acquired resistance mutations. This application note details the synthetic methodologies required to construct these complex architectures, focusing on the synthesis of third-generation Epidermal Growth Factor Receptor (EGFR) inhibitors like Osimertinib. The structural assembly relies on two critical pillars: the construction of the hinge-binding heteroaryl core via Palladium-catalyzed Buchwald-Hartwig amination, and the late-stage functionalization of an electrophilic acrylamide "warhead."

Mechanistic Rationale & Design Strategy

The Role of the Heteroaryl Core

The foundational scaffold of most kinase inhibitors—often a pyrimidine, pyridine, or pyridazine ring—is designed to mimic the adenine ring of ATP. This core forms essential, highly conserved hydrogen bonds with the kinase hinge region[1]. To achieve selectivity and access deep hydrophobic pockets (such as the DFG-out conformation or specific allosteric sites), bulky and heavily substituted aniline derivatives must be appended to this core. Because traditional nucleophilic aromatic substitution (SNAr) fails or requires overly harsh conditions for these sterically hindered, electron-rich anilines, 2 is the mandatory methodological choice[2].

The Covalent Warhead

The defining feature of a TCI is its electrophilic warhead. In the case of mutant EGFR (T790M), the inhibitor is designed to position a Michael acceptor (an acrylamide group) in perfect proximity to the sulfhydryl group of Cys797[3]. The synthesis of this moiety must be reserved for the final stages of the synthetic route (late-stage functionalization) to prevent the highly reactive double bond from undergoing unwanted side reactions, such as polymerization or premature Michael additions during earlier transition-metal-catalyzed steps[4].

Quantitative Benchmarking Data

To validate the success of a synthesized covalent inhibitor, its biological profile must demonstrate high potency against mutant variants while sparing the wild-type kinase to minimize toxicity. Table 1 summarizes the benchmark data for Osimertinib, serving as the quantitative standard for compounds synthesized via this protocol[3].

Table 1: Benchmark Potency and Clinical Efficacy of Osimertinib (TCI Prototype)

ParameterMutational Status / ConditionValue / Outcome
In Vitro Potency (IC50)PC-9 (ex19del)<15 nM
In Vitro Potency (IC50)H1975 (L858R/T790M)<15 nM
In Vitro Potency (IC50)Wild-Type EGFR480–1865 nM
Objective Response Rate (ORR)T790M-Positive NSCLC71%
Median Progression-Free SurvivalFirst-Line Treatment18.9 months

Pathway and Workflow Visualizations

EGFR_Pathway EGF EGF Ligand EGFR EGFR (T790M/L858R) EGF->EGFR Activates PI3K PI3K / AKT Pathway EGFR->PI3K Phosphorylation Osimertinib Covalent Inhibitor (e.g., Osimertinib) Osimertinib->EGFR Covalent Binding (Cys797) Proliferation Tumor Cell Proliferation PI3K->Proliferation Drives

Figure 1: EGFR signaling pathway and the covalent inhibitory action of Osimertinib.

Synthesis_Workflow SM Heteroaryl Halide & Substituted Aniline BHA Buchwald-Hartwig Amination SM->BHA Pd2(dba)3, Xantphos Intermediate Diarylamine Intermediate BHA->Intermediate C-N Bond Formation Reduction Nitro Group Reduction Intermediate->Reduction Fe/NH4Cl or H2/Pd Amine Free Aniline Precursor Reduction->Amine Unmasking Nucleophile Acrylation Acrylamide Formation Amine->Acrylation Acryloyl Chloride, DIPEA TCI Targeted Covalent Inhibitor Acrylation->TCI Warhead Installation

Figure 2: Convergent synthesis workflow for targeted covalent kinase inhibitors.

Detailed Experimental Protocols

These protocols are engineered as self-validating systems. Adherence to the specified checkpoints ensures that structural integrity is maintained throughout the synthesis.

Protocol A: Palladium-Catalyzed Buchwald-Hartwig Amination (Core Assembly)

This step couples a halogenated pyrimidine/pyridazine core with a sterically hindered aniline derivative to form the diarylamine intermediate[1].

Reagents & Materials:

  • Heteroaryl chloride core (1.0 eq)

  • Substituted aniline derivative (1.2 eq)

  • Tris(dibenzylideneacetone)dipalladium(0)[Pd2(dba)3] (0.05 eq)

  • 4,5-Bis(diphenylphosphino)-9,9-dimethylxanthene [Xantphos] (0.1 eq)

  • Cesium Carbonate (Cs2CO3) (2.0 eq)

  • Anhydrous 1,4-Dioxane

Step-by-Step Methodology:

  • Reaction Setup: To a flame-dried Schlenk flask equipped with a magnetic stir bar, add the heteroaryl chloride, the aniline derivative, and Cs2CO3.

  • Catalyst Addition: Add Pd2(dba)3 and Xantphos to the solid mixture.

    • Causality in Reagent Selection: Xantphos is a bidentate phosphine ligand with a wide bite angle. This specific steric environment tightly coordinates the palladium center, accelerating the reductive elimination step—which is otherwise the rate-limiting barrier when coupling bulky, electron-rich anilines[2].

  • Degassing: Seal the flask with a rubber septum. Evacuate the flask and backfill with ultra-pure Nitrogen (N2). Repeat this cycle three times to ensure a strictly anaerobic environment.

  • Solvation & Heating: Inject anhydrous 1,4-dioxane via syringe. Heat the reaction mixture to 90 °C in an oil bath and stir vigorously for 12 hours.

  • Self-Validating Checkpoint (LC-MS): Before proceeding to workup, extract a 10 µL aliquot, dilute in methanol, and analyze via LC-MS. A successful reaction is validated by the complete consumption of the heteroaryl chloride and the specific emergence of the [M+H]+ peak corresponding to the desired diarylamine, absent of dehalogenated byproducts.

  • Workup: Cool the mixture to room temperature, dilute with ethyl acetate, and filter through a pad of Celite to remove the palladium catalyst and inorganic salts. Concentrate the filtrate in vacuo and purify via flash column chromatography (silica gel, Hexanes/EtOAc gradient).

Protocol B: Late-Stage Acrylamide Functionalization (Warhead Installation)

Following the reduction of a latent nitro group to a free amine, this protocol installs the Michael acceptor required for covalent target engagement[4].

Reagents & Materials:

  • Free aniline intermediate (1.0 eq)

  • Acryloyl chloride (1.1 eq)

  • N,N-Diisopropylethylamine (DIPEA) (1.5 eq)

  • Anhydrous Dichloromethane (DCM)

Step-by-Step Methodology:

  • Solvation: Dissolve the free aniline intermediate in anhydrous DCM (0.1 M concentration) in a round-bottom flask under an N2 atmosphere.

  • Base Addition: Add DIPEA via syringe and stir for 5 minutes.

    • Causality in Reagent Selection: DIPEA is chosen over triethylamine or pyridine because its significant steric bulk prevents it from acting as a competing nucleophile against the highly reactive acryloyl chloride. It functions strictly as a non-nucleophilic acid scavenger to neutralize the HCl byproduct.

  • Cooling: Submerge the flask in an ice-water bath and allow the internal temperature to reach 0–5 °C.

    • Causality in Temperature Control: The low temperature is critical to suppress the exothermic, spontaneous polymerization of the acryloyl reagent and to ensure mono-acylation rather than over-reaction.

  • Electrophile Addition: Prepare a solution of acryloyl chloride in DCM (1:1 v/v). Add this solution dropwise to the reaction mixture over 15 minutes. Stir for an additional 1 hour at 0 °C.

  • Quenching: Quench the reaction by adding saturated aqueous NaHCO3 solution.

  • Self-Validating Checkpoint (1H NMR): Following extraction (DCM) and concentration, the crude product must be analyzed via 1H NMR spectroscopy (CDCl3 or DMSO-d6). The success of the warhead installation is definitively confirmed by the appearance of three distinct doublet of doublets (dd) in the 5.5–6.5 ppm region, corresponding to the vinylic protons of the newly formed acrylamide.

  • Purification: Purify the crude product immediately via reverse-phase preparative HPLC to yield the final targeted covalent inhibitor. Avoid prolonged exposure to light or heat to prevent degradation of the warhead.

References

  • Application Notes and Protocols for the Synthesis of Kinase Inhibitors Using 6-Amino-3-chloropyridazine - Benchchem.1

  • CHAPTER 5: Small Molecule Macrocyclic Kinase Inhibitors - RSC Books. 2

  • PANMe Data and Osimertinib Efficacy - Benchchem.3

  • A Comparative Analysis of Synthetic Pathways to Osimertinib - Benchchem. 4

Sources

Application

Application Note: Modern Strategies in the Synthesis of Biologically Active Compounds

Abstract Organic synthesis is the engine of drug discovery, providing the critical tools to construct novel molecules that can probe biological systems and treat human disease.[1][2] This guide provides researchers, scie...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

Organic synthesis is the engine of drug discovery, providing the critical tools to construct novel molecules that can probe biological systems and treat human disease.[1][2] This guide provides researchers, scientists, and drug development professionals with an in-depth overview of the strategic principles and core methodologies that underpin the synthesis of biologically active compounds. We move from the logic of planning a synthesis to the practical application of powerful, modern reactions. A detailed, step-by-step protocol for the Suzuki-Miyaura cross-coupling reaction is presented as a representative example of a cornerstone technique in medicinal chemistry.

The Strategic Imperative: From Target to Molecule

The journey from a biological hypothesis to a potential therapeutic agent is fundamentally enabled by chemical synthesis.[1][2] The ability to create specific molecular architectures allows scientists to test structure-activity relationships (SAR), optimize pharmacokinetic profiles, and ultimately develop safe and effective drugs.[1] The planning phase of any synthesis is governed by a set of logical principles designed to maximize efficiency and yield.

A key strategy is retrosynthetic analysis , a technique that deconstructs a complex target molecule into simpler, commercially available starting materials.[3][4][5][6] This process involves mentally "disconnecting" key chemical bonds to identify logical precursors, known as synthons, and their real-world chemical equivalents.[5][6] This backward-looking approach allows chemists to map out multiple potential synthetic routes and select the most efficient one.[5][7]

Pillar Methodologies in Modern Synthesis

The modern synthetic chemist's toolbox is equipped with powerful and versatile reactions that have revolutionized the construction of complex molecules. These methods offer high levels of control, efficiency, and functional group tolerance, making them indispensable in drug discovery.[8]

The Cross-Coupling Revolution: Forging C-C and C-N Bonds

Transition metal-catalyzed cross-coupling reactions are among the most significant advancements in organic synthesis.[1][9] These reactions, particularly those using palladium catalysts, allow for the efficient formation of carbon-carbon and carbon-nitrogen bonds, which form the backbone of many pharmaceutical agents.

  • Suzuki-Miyaura Coupling : Connects organoboron compounds with organic halides, valued for its mild conditions and the low toxicity of its boron-based reagents.[10]

  • Buchwald-Hartwig Amination : Forms C-N bonds by coupling amines with aryl halides, a critical transformation for synthesizing the many amine-containing drugs on the market.[11][12][13]

Mastering Chirality: The Imperative of Asymmetric Synthesis

Stereochemistry, the three-dimensional arrangement of atoms, is a critical factor in a drug's biological activity.[14][15][16] Enantiomers (mirror-image isomers) of a chiral drug can have vastly different pharmacological effects, with one being therapeutic while the other might be inactive or even toxic.[17][18] Therefore, controlling stereochemistry is not just an academic exercise but a mandate for safety and efficacy.

Asymmetric catalysis is a premier strategy for achieving this control.[19][20] It utilizes a small amount of a chiral catalyst to selectively produce one enantiomer over the other, offering an efficient and atom-economical approach to generating enantiopure compounds.[20][21][22]

The Green Shift: Sustainable and Efficient Methodologies

Modern synthesis is increasingly focused on sustainability, aiming to reduce waste and energy consumption.[23]

  • Biocatalysis : The use of enzymes as natural catalysts offers unparalleled selectivity under mild, aqueous conditions.[24][25] This approach is particularly powerful for creating chiral molecules and is considered a green technology.[25][26] Recombinant enzyme technology has made biocatalysis an increasingly viable and attractive option for large-scale pharmaceutical manufacturing.[24][26][27]

  • C-H Activation : This emerging field aims to directly convert ubiquitous but typically inert carbon-hydrogen (C-H) bonds into more complex functionalities.[28][29] By avoiding the need to pre-install reactive "handles" on a molecule, C-H activation can significantly shorten synthetic routes, improving atom and step economy.[30][31]

Application Protocol: Synthesis of a Biaryl Scaffold via Suzuki-Miyaura Coupling

This section provides a detailed, self-validating protocol for a representative Suzuki-Miyaura reaction, a cornerstone of modern medicinal chemistry for constructing biaryl structures.

Principle: This protocol details the palladium-catalyzed cross-coupling of an aryl bromide with an arylboronic acid to form a new carbon-carbon bond. The reaction is heterogeneous, using a commercially available palladium on carbon (Pd/C) catalyst, which simplifies purification.[32]

Experimental Workflow Overview

The overall process follows a logical sequence from setup to final product analysis, ensuring reproducibility and safety.

G A 1. Reagent Preparation & Setup B 2. Inert Atmosphere Purge A->B C 3. Reaction Execution & Monitoring B->C D 4. Reaction Workup & Catalyst Filtration C->D E 5. Purification (Chromatography) D->E F 6. Product Characterization (NMR, MS) E->F

Caption: General experimental workflow for the Suzuki-Miyaura coupling protocol.

Reagents and Equipment
Reagent/EquipmentPurposeSupplier ExampleNotes
Aryl Bromide (e.g., 4-Bromoanisole)Electrophilic coupling partnerSigma-AldrichEnsure high purity (>98%)
Arylboronic Acid (e.g., Phenylboronic acid)Nucleophilic coupling partnerCombi-BlocksCheck for anhydride formation
10% Palladium on Carbon (Pd/C)CatalystAcros OrganicsHandle with care; pyrophoric when dry
Sodium Carbonate (Na₂CO₃)BaseFisher ScientificAnhydrous grade recommended
Ethanol (EtOH) & Deionized WaterSolvent SystemVWRUse degassed solvents for best results
Glass Reaction Tube with Stir BarReaction VesselChemglassMust be oven-dried before use
Argon or Nitrogen Gas SupplyInert AtmosphereAirgasPrevents catalyst oxidation
Membrane Filter (0.45 µm)Catalyst RemovalAdvantecFor filtration post-reaction
Thin Layer Chromatography (TLC) PlatesReaction MonitoringMerckSilica gel 60 F₂₅₄
Silica Gel for Column ChromatographyProduct PurificationSorbent Technologies230-400 mesh
Catalytic Cycle Mechanism

The efficacy of the Suzuki-Miyaura coupling hinges on a well-defined catalytic cycle involving the palladium catalyst. Understanding this cycle is key to troubleshooting and optimizing the reaction. The three main phases are:

  • Oxidative Addition : The Pd(0) catalyst inserts into the aryl-bromide bond.

  • Transmetalation : The organic group is transferred from the boron atom to the palladium center. This step is facilitated by the base.

  • Reductive Elimination : The two organic partners are expelled from the palladium center, forming the new C-C bond and regenerating the active Pd(0) catalyst.[33]

Suzuki_Cycle cluster_cycle Catalytic Cycle Pd0 Pd(0)L₂ Pd_Complex1 Ar¹-Pd(II)L₂-Br Pd0->Pd_Complex1 Oxidative Addition Pd_Complex2 Ar¹-Pd(II)L₂-Ar² Pd_Complex1->Pd_Complex2 Transmetalation Pd_Complex2->Pd0 Reductive Elimination Ar1Ar2 Ar¹-Ar² Pd_Complex2->Ar1Ar2 Ar1Br Ar¹-Br Ar1Br->Pd_Complex1 Ar2BOH2 Ar²-B(OH)₂ + Base Ar2BOH2->Pd_Complex2

Caption: Simplified catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.

Step-by-Step Experimental Protocol

This procedure is adapted from a general, environmentally benign protocol.[32]

  • Vessel Preparation : Place an oven-dried glass reaction tube containing a magnetic stir bar on a balance.

  • Reagent Addition : Sequentially add the aryl bromide (0.5 mmol, 1.0 equiv), the arylboronic acid (0.55 mmol, 1.1 equiv), sodium carbonate (1.89 mmol, ~3.8 equiv), and 10% Pd/C (0.0176 mmol, 3.5 mol% Pd).

  • Solvent Addition : Add deionized water (1 mL) and ethanol (1 mL) to the tube.

  • Inerting the Reaction : Seal the tube with a septum cap. Purge the vessel by applying a vacuum for 1-2 minutes, then backfilling with argon or nitrogen gas. Repeat this cycle three times. Causality: This step is critical to remove oxygen, which can oxidize and deactivate the Pd(0) catalyst.

  • Reaction Execution : Place the reaction tube on a magnetic stir plate at room temperature and stir vigorously.

  • Monitoring : After a set time (e.g., 12-24 hours), take a small aliquot from the reaction mixture using a syringe. Dilute it with ethyl acetate and spot it on a TLC plate to check for the consumption of the starting material. Self-Validation: Comparing the reaction mixture to spots of the starting materials on the same TLC plate confirms reaction progress.

  • Workup : Once the reaction is complete, dilute the mixture with deionized water (10 mL) and an organic solvent like ethyl acetate or diethyl ether (10 mL).

  • Catalyst Removal : Filter the biphasic mixture through a membrane filter (0.45 µm) or a small pad of Celite® to remove the heterogeneous Pd/C catalyst. Safety: The filtered catalyst may be pyrophoric and should be quenched carefully with water before disposal.

  • Extraction : Transfer the filtrate to a separatory funnel, separate the organic layer, and wash it with brine.

  • Drying and Concentration : Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent using a rotary evaporator.

  • Purification : Purify the crude residue via column chromatography on silica gel to obtain the pure biaryl product.

Validation and Quality Control

The identity and purity of the synthesized compound must be rigorously confirmed. This is a non-negotiable step in drug development to ensure that biological data is reliable.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy : Provides detailed information about the molecular structure, including the connectivity of atoms.[34][35][36]

  • Mass Spectrometry (MS) : Determines the molecular weight of the compound and can provide structural information through fragmentation patterns.[34][35][36] High-resolution mass spectrometry (HRMS) can confirm the elemental composition.[34]

  • High-Performance Liquid Chromatography (HPLC) : Used to assess the purity of the final compound.[34]

Analytical TechniqueExpected Result for 4-methoxybiphenylPurpose
¹H NMRCharacteristic aromatic signals for both phenyl ringsStructural Confirmation
LC-MS (ESI+)[M+H]⁺ ion at m/z = 185.09Molecular Weight Confirmation
HPLCSingle major peak (>95% purity)Purity Assessment

Conclusion and Future Outlook

The synthesis of biologically active compounds is a dynamic and evolving field. Core methodologies like the Suzuki-Miyaura coupling remain workhorses in drug discovery, while emerging technologies in biocatalysis and C-H activation promise to deliver even more efficient and sustainable synthetic routes in the future.[9][37] A deep understanding of both synthetic strategy and practical laboratory technique is essential for professionals dedicated to advancing medicinal chemistry and developing the next generation of therapeutics.

References

  • The Role Of Stereochemistry And Formulation In Pharmacology Of The Drug. (2024, March 21). Vertex AI Search.
  • Understanding the Stereochemistry of Molecules in Developing New Drugs. Vertex AI Search.
  • What is the application of stereochemistry in drug design? - Patsnap Synapse. (2025, May 21). Patsnap Synapse.
  • Bera, S. S., Utecht-Jarzyńska, G., Yang, S., Nolan, S. P., & Szostak, M. (2025, June 6). Metal-N-Heterocyclic Carbene Complexes in Buchwald-Hartwig Amination Reactions. Chemical Reviews.
  • Modern Analytical Technique for Characterization Organic Compounds. (2025, July 2). Vertex AI Search.
  • C-H Bond Functionalization in Complex Organic Synthesis. Department of Chemistry and Chemical Biology, Harvard University.
  • Organic Chemistry Strategies For Synthesis And Retrosynthesis. StudySmarter.
  • Efficient Protocol for the Phosphine-Free Suzuki–Miyaura Reaction Catalyzed by Palladium on Carbon at Room Temperature. Synlett.
  • Modern Sustainable Techniques in Total Synthesis of Bioactive Natural Products. World Scientific.
  • Mastrorosa, I. (2023, February 28). Organic Synthesis Empowering Drug Discovery: Innovations and Applications in the Pharmaceutical Industry. Chemistry Scientific Journal.
  • Smith, R. L. (2001). Stereochemistry in Drug Action. Primary Care Companion to The Journal of Clinical Psychiatry.
  • Badami, B. V. (2019). Retrosynthetic Analysis: Art of Planning Organic Synthesis. Resonance.
  • Application of Enzymes in Drug Manufacturing. Pharmaceutical Technology.
  • Application of Organic Synthesis in New Drug Discovery. BOC Sciences.
  • Hutt, A. J., & Tan, S. C. (1996). The importance of stereochemistry in drug action and disposition. British Journal of Clinical Pharmacology.
  • Suzuki-Miyaura Coupling. Organic Synthesis.
  • The Buchwald–Hartwig Amination After 25 Years. ResearchGate.
  • Characterization and Identification in Organic Chemistry through Analytical Techniques. (2024, September 27). Research and Reviews: Journal of Chemistry.
  • C-H Activation Reactions | Functionalization of Carbon Bonds. Mettler Toledo.
  • Lu, C.-J., Xu, Q., Feng, J., & Liu, R.-R. (2021). The Asymmetric Buchwald–Hartwig Amination Reaction. Angewandte Chemie International Edition.
  • Wang, Z. (2022, May 21). Introduction to Retrosynthetic Analysis: basic concepts, simplification methods and application. BCP Chemistry.
  • Schreiber, S. L. (2014). Organic synthesis toward small-molecule probes and drugs. Proceedings of the National Academy of Sciences.
  • The Importance of Organic Synthesis in Medicine. Moravek.
  • Truppo, M. D. (2017). Biocatalysis in the Pharmaceutical Industry: The Need for Speed. ACS Medicinal Chemistry Letters.
  • Asymmetric Synthesis. University of Windsor.
  • Scott, J. S., & Jones, A. M. (2018, March 22). Organic synthesis provides opportunities to transform drug discovery. Nature Reviews Drug Discovery.
  • Mahmoud, A. R. (2025, September 9). Asymmetric Synthesis: Principles, Strategies, and Applications in Pharmaceuticals. ResearchGate.
  • Retrosynthetic analysis. Wikipedia.
  • Analytical Techniques Used in Organic Chemistry: Instruments for Molecule Identification and Characterization. (2025, April 27). Medium.
  • Modern Tools for the Synthesis of Complex Bioactive Molecules. Wiley-VCH.
  • Principles of Asymmetric Synthesis. Science of Synthesis.
  • Application Notes and Protocols for Suzuki-Miyaura Coupling with 5-Bromoindole. Benchchem.
  • Disconnection Approach. Byjus.
  • Metal–N-Heterocyclic Carbene Complexes in Buchwald–Hartwig Amination Reactions. ACS Publications.
  • Suzuki-Miyaura cross-coupling: Practical Guide. Yoneda Labs.
  • Transition-Metal-Catalyzed C–H Bond Activation for the Formation of C–C Bonds in Complex Molecules. ACS Publications.
  • Abrams, D. J., Provencher, P. A., & Sorensen, E. J. (2018, October 27). Recent Applications of C–H Functionalization in Complex Natural Product Synthesis. Chemical Society Reviews.
  • Role of Biocatalyst in Pharmaceutical Manufacturing and its Mechanism. (2024, January 26). Longdom Publishing.
  • Recent advances in catalytic asymmetric synthesis. Frontiers in Chemistry.
  • Advancing the logic of chemical synthesis: C–H activation as strategic and tactical disconnections for C–C bond construction. Natural Product Reports.
  • Step-by-Step Guide for KitAlysis™ Suzuki-Miyaura Cross-Coupling Reaction Screening Kit. Sigma-Aldrich.
  • Asymmetric Catalysis (Enantioselective Catalysis) | Guide to Optimization. Mettler Toledo.
  • Role of the Base in Buchwald–Hartwig Amination. The Journal of Organic Chemistry.
  • New Synthetic Methodology for Drug-like Molecules. Molecules.
  • Truppo, M. D. (2023, April 10). Emerging Technologies for Biocatalysis in the Pharmaceutical Industry. ACS Catalysis.

Sources

Method

Application Notes and Protocols: The Role of 1-Methyl-6-nitro-1H-indole-3-carbaldehyde in Medicinal Chemistry

Executive Summary & Scientific Rationale In modern medicinal chemistry, 1-methyl-6-nitro-1H-indole-3-carbaldehyde (CAS: 3558-11-0) serves as a highly versatile, bifunctional building block. The strategic placement of a r...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Scientific Rationale

In modern medicinal chemistry, 1-methyl-6-nitro-1H-indole-3-carbaldehyde (CAS: 3558-11-0) serves as a highly versatile, bifunctional building block. The strategic placement of a reactive C3-carbaldehyde moiety alongside an electron-withdrawing C6-nitro group allows for orthogonal synthetic modifications.

This scaffold is most prominently utilized in the development of novel Inosine Monophosphate Dehydrogenase (IMPDH) inhibitors [1]. IMPDH is a rate-limiting enzyme in the de novo biosynthesis of guanine nucleotides. Because rapidly proliferating cells—such as activated T-lymphocytes and certain cancer cells—rely heavily on this de novo pathway rather than salvage pathways, IMPDH is a prime target for immunosuppressive and antineoplastic therapies[2].

By converting the C3-carbaldehyde into an oxazole ring (via the van Leusen reaction) and reducing the C6-nitro group to an amine for subsequent urea formation, researchers can synthesize potent IMPDH inhibitors that mimic the binding modalities of established drugs like VX-497 and BMS-337197 [1].

Mechanistic Insights: IMPDH Inhibition Pathway

The causality behind utilizing the 1-methyl-6-nitroindole scaffold lies in its structural complementarity to the IMPDH binding pocket. The synthesized 3-(oxazol-5-yl) indole core acts as a bioisostere for the aniline moiety found in older inhibitor classes. Specifically, the oxazole nitrogen is precisely positioned to engage in critical hydrogen bonding with the N–H of Gly326 in the IMPDH enzyme, effectively halting the conversion of IMP to XMP [2].

IMPDH_Pathway IMP Inosine Monophosphate IMPDH IMPDH Enzyme IMP->IMPDH binds XMP Xanthosine Monophosphate GTP GTP / dGTP (DNA/RNA Synthesis) XMP->GTP downstream synthesis Proliferation T-Cell / Cancer Cell Proliferation GTP->Proliferation promotes IMPDH->XMP catalyzes Inhibitor Indole-based Inhibitor (1-Me-6-NO2-Indole core) Inhibitor->IMPDH competitive inhibition

Caption: Mechanism of IMPDH inhibition by indole-derived compounds disrupting GTP biosynthesis.

Quantitative Data & Structure-Activity Relationships (SAR)

The table below summarizes the synthetic efficiency of the intermediate and the biological impact of its downstream derivatives.

Compound / IntermediateMetricValueCausality / Note
1-Methyl-6-nitro-1H-indole-3-carbaldehyde Nitration Yield~35–40% (Isolated)Nitration yields a ~3:2 mixture of 5-NO₂ and 6-NO₂ isomers. The 6-NO₂ isomer is isolated via fractional crystallization [3].
3-(Oxazol-5-yl)-1-methyl-6-nitroindole van Leusen Yield65–80%Efficient direct conversion of the aldehyde to an oxazole using TosMIC, establishing the critical pharmacophore [1].
Indole-Urea Derivative (Final Drug) IMPDH II IC₅₀< 100 nMReduction of the 6-NO₂ to an amine, followed by urea formation, yields highly potent inhibitors that outcompete natural substrates [1].

Experimental Protocols & Workflows

To ensure a self-validating system, the following protocols include both the mechanistic rationale for reagent selection and the Quality Control (QC) steps required to verify the integrity of the transformation.

Protocol 1: Regioselective Nitration and Isolation

Objective: Synthesize 1-methyl-6-nitro-1H-indole-3-carbaldehyde from 1-methyl-1H-indole-3-carbaldehyde.

Causality & Rationale: The strongly acidic medium (H₂SO₄) protonates the C3-formyl group, making it meta-directing, while the N1-methyl group remains ortho/para-directing. This electronic push-pull system directs the incoming nitronium ion (NO₂⁺) primarily to the 5- and 6-positions[3]. Because the isomers have different solubilities, fractional crystallization is used to isolate the pure 6-nitro isomer without the need for exhaustive chromatography.

Step-by-Step Methodology:

  • Preparation: Dissolve 1-methyl-1H-indole-3-carbaldehyde (1.0 equiv) in concentrated H₂SO₄ (approx. 1.5 mL per mmol) and cool the solution to 0 °C in an ice-salt bath.

  • Nitration: Slowly add a pre-cooled solution of KNO₃ (1.2 equiv) in concentrated H₂SO₄ dropwise over 30 minutes, maintaining the internal temperature below 5 °C to prevent over-nitration or oxidative degradation.

  • Quenching: Stir for an additional 15 minutes at 0 °C, then carefully pour the reaction mixture over crushed ice. Filter the resulting yellow precipitate and wash extensively with cold H₂O to remove residual acid.

  • Fractional Crystallization: Dissolve the crude mixture (typically a 3:2 ratio of 5-nitro to 6-nitro isomers) in 70% aqueous ethanol at 60 °C.

  • Isolation: Allow the solution to cool slowly to room temperature, then store at -5 °C for 48 hours. The 6-nitro isomer preferentially crystallizes. Filter and dry the crystals in vacuo.

  • Validation (QC): Verify regiochemistry via ¹H NMR. The 6-nitro isomer will display a distinct doublet for the C7 proton with a small meta coupling constant (J ≈ 2.0 Hz), whereas the 5-nitro isomer displays this isolated doublet at the C4 position.

Protocol 2: The TosMIC Approach to 3-(Oxazol-5-yl) Indoles

Objective: Convert the C3-carbaldehyde into an oxazole ring to form the IMPDH inhibitor core.

Causality & Rationale: Tosylmethyl isocyanide (TosMIC) is utilized in the van Leusen reaction because it provides a direct, one-pot transformation of an aldehyde to an oxazole. Potassium carbonate (K₂CO₃) deprotonates the TosMIC, initiating a nucleophilic attack on the aldehyde carbonyl. Subsequent cyclization and elimination of the p-toluenesulfinate leaving group permanently aromatizes the newly formed oxazole ring [1].

Step-by-Step Methodology:

  • Setup: In a flame-dried round-bottom flask under an argon atmosphere, dissolve 1-methyl-6-nitro-1H-indole-3-carbaldehyde (1.0 equiv) and TosMIC (1.2 equiv) in anhydrous methanol (0.2 M).

  • Base Addition: Add anhydrous K₂CO₃ (2.0 equiv) in one portion.

  • Reflux: Heat the reaction mixture to reflux (approx. 65 °C) and stir for 3–5 hours.

  • Monitoring: Monitor the reaction via TLC (Ethyl Acetate:Hexanes, 1:1). The starting material aldehyde will be consumed, and a new, lower-Rf fluorescent spot will appear.

  • Workup: Cool the mixture to room temperature and concentrate under reduced pressure. Partition the residue between Ethyl Acetate and H₂O. Extract the aqueous layer twice with Ethyl Acetate.

  • Purification: Wash the combined organic layers with brine, dry over MgSO₄, and concentrate. Purify via flash column chromatography to yield pure 3-(oxazol-5-yl)-1-methyl-6-nitro-1H-indole.

  • Validation (QC): Confirm oxazole formation via LC-MS (expected mass shift) and ¹H NMR (appearance of the characteristic oxazole C2 and C4 protons around 7.9 and 7.3 ppm, respectively).

Synthetic_Workflow SM 1-Methyl-1H-indole-3-carbaldehyde Nitration Nitration (KNO3, H2SO4, 0°C) SM->Nitration Isomers Mixture of 5-NO2 and 6-NO2 Isomers Nitration->Isomers Separation Fractional Crystallization (70% aq EtOH) Isomers->Separation Product 1-Methyl-6-nitro-1H-indole-3-carbaldehyde Separation->Product TosMIC van Leusen Reaction (TosMIC, K2CO3, MeOH, reflux) Product->TosMIC Oxazole 3-(Oxazol-5-yl)-1-methyl-6-nitro-1H-indole (IMPDH Inhibitor Core) TosMIC->Oxazole

Caption: Workflow for the synthesis of 1-methyl-6-nitro-1H-indole-3-carbaldehyde and subsequent TosMIC conversion.

References

  • Title: The TosMIC approach to 3-(oxazol-5-yl) indoles: application to the synthesis of indole-based IMPDH inhibitors. Source: Bioorganic & Medicinal Chemistry Letters, 2002. URL: [Link]

  • Title: 3-Cyanoindole-based inhibitors of inosine monophosphate dehydrogenase: synthesis and initial structure–activity relationships. Source: Bioorganic & Medicinal Chemistry Letters, 2003. URL: [Link]

Application

Part 1: The Foundation of Fluorescence: Design and Mechanism

As a Senior Application Scientist, this guide provides an in-depth exploration of the development and application of fluorescent probes. We will move beyond simple protocols to explain the underlying principles and ratio...

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, this guide provides an in-depth exploration of the development and application of fluorescent probes. We will move beyond simple protocols to explain the underlying principles and rationale, empowering researchers to not only execute but also innovate in their experimental designs.

Fluorescent probes are indispensable molecular tools that allow for the visualization and quantification of biological processes at the cellular and molecular levels.[] Their power lies in the ability to convert a specific biological event—such as the presence of an ion, the activity of an enzyme, or a change in the microenvironment—into a detectable optical signal.[2][] The successful design of a fluorescent probe hinges on three pillars: optical performance, chemical stability, and biocompatibility.[]

A typical fluorescent probe consists of a fluorophore (the light-emitting unit) and a recognition moiety (the analyte-sensing unit).[4] The magic happens in how these two components interact. The recognition event triggers a change in the photophysical properties of the fluorophore, leading to a change in fluorescence. This is governed by several key mechanisms.[5][6][7]

Core Fluorescence Modulation Mechanisms

Understanding the mechanism of action is critical for selecting and designing probes. The most common mechanisms are designed to switch the probe from a non-fluorescent ("off") state to a highly fluorescent ("on") state upon interaction with the target analyte, which significantly enhances the signal-to-noise ratio.[4][8]

  • Photoinduced Electron Transfer (PET): In a PET-based probe, the recognition unit can donate an electron to the excited fluorophore, quenching its fluorescence (fluorescence "off"). When the recognition unit binds to its target analyte, its ability to donate an electron is diminished, the PET process is inhibited, and fluorescence is restored (fluorescence "on").[6] This mechanism is widely applicable for designing probes for various targets, including ions and small molecules.

  • Intramolecular Charge Transfer (ICT): ICT probes feature an electron-donating group and an electron-accepting group connected by a conjugated system. Upon excitation, an electron is transferred from the donor to the acceptor.[5] The efficiency of this charge transfer, and thus the fluorescence emission properties (intensity and wavelength), is highly sensitive to the local environment's polarity.[9] Binding of an analyte can alter the electronic properties of the system, leading to a detectable change in fluorescence.[7][9]

  • Förster Resonance Energy Transfer (FRET): FRET involves the non-radiative transfer of energy from an excited donor fluorophore to a nearby acceptor fluorophore.[10][11] This process is exquisitely sensitive to the distance between the two fluorophores. Probes can be designed where analyte binding causes a conformational change that either brings the donor and acceptor closer (increasing FRET) or separates them (decreasing FRET).[11][12] FRET-based probes are particularly powerful for studying molecular interactions and can be used for ratiometric measurements, which reduces artifacts from imaging systems.[11][12]

  • Excited-State Intramolecular Proton Transfer (ESIPT): In ESIPT-capable molecules, a proton is transferred from a donor to an acceptor within the same molecule when it's in the excited state.[5][13] This process leads to the formation of a different excited species (a tautomer) that fluoresces at a much longer wavelength, resulting in an unusually large Stokes shift.[14] This large separation between excitation and emission is advantageous as it minimizes signal overlap and self-quenching.[14]

G cluster_PET Photoinduced Electron Transfer (PET) cluster_FRET Förster Resonance Energy Transfer (FRET) cluster_ICT Intramolecular Charge Transfer (ICT) PET_Off Probe 'Off' (Fluorescence Quenched) Analyte_PET Analyte Binding PET_Off->Analyte_PET Recognition PET_On Probe 'On' (Fluorescence Restored) Analyte_PET->PET_On PET Blocked FRET_State1 State 1 (e.g., High FRET) Analyte_FRET Conformational Change FRET_State1->Analyte_FRET Analyte Binding FRET_State2 State 2 (e.g., Low FRET) Analyte_FRET->FRET_State2 Distance Change ICT_State1 Low Polarity Env. (Low Fluorescence) Analyte_ICT Analyte Interaction ICT_State1->Analyte_ICT Polarity Change ICT_State2 High Polarity Env. (High Fluorescence) Analyte_ICT->ICT_State2 ICT Modulated

Part 2: Probe Synthesis - A Practical Example

To bridge theory and practice, we present a protocol for the synthesis of fluorescein, a foundational xanthene dye.[15] This synthesis involves a Friedel-Crafts acylation reaction between resorcinol and phthalic anhydride.[16]

Protocol 1: Synthesis of Fluorescein

Rationale: This protocol demonstrates a classic and robust method for creating a widely used fluorophore backbone. Using a strong acid catalyst like sulfuric acid in a high-temperature oil bath drives the condensation and cyclization reaction to completion.[16][17]

Materials:

  • Resorcinol (0.3 g)

  • Phthalic anhydride (0.2 g, ground powder)

  • Concentrated Sulfuric Acid (H₂SO₄, 6 drops)

  • Acetone (10 mL)

  • 2 M Hydrochloric Acid (HCl, 20 mL)

  • Anhydrous sodium sulfate

  • Large test tube or small Erlenmeyer flask

  • Oil bath preheated to 180-200°C

  • Magnetic stir plate and stir bar

  • Vacuum filtration apparatus

Procedure:

  • Reaction Setup: In a large test tube, combine 0.3 g of resorcinol and 0.2 g of ground phthalic anhydride. Carefully add 6 drops of concentrated H₂SO₄. Causality: The sulfuric acid acts as both a catalyst and a dehydrating agent, facilitating the electrophilic attack of the phthalic anhydride on the electron-rich resorcinol rings.

  • Heating: Place the test tube in the preheated oil bath (180-200°C) for 30 minutes. The mixture will darken and solidify. Causality: The high temperature is necessary to overcome the activation energy for the double condensation reaction. It is critical to stay within this temperature range to prevent decomposition of the product.[16]

  • Cooling and Initial Purification: Remove the test tube from the oil bath and allow it to cool for 5 minutes. Add 10 mL of acetone and a stir bar, and stir the mixture for 5-10 minutes to dissolve the crude product.[16]

  • Acidification and Precipitation: Transfer the mixture to a beaker. Add 20 mL of 2 M HCl and heat to boiling to dissolve the solid. Cool the solution in an ice bath to precipitate the crude fluorescein. Causality: Fluorescein is poorly soluble in acidic aqueous solutions. This step protonates the molecule, causing it to precipitate out while leaving more soluble impurities behind.

  • Isolation: Collect the orange solid precipitate by vacuum filtration and wash it with cold water.[17]

  • Drying: Dry the product over anhydrous sodium sulfate.

  • Verification (Optional but Recommended): Prepare a dilute solution (spatula tip in 50 mL of 0.1 M NaOH) and observe its brilliant green fluorescence under UV light.[16]

G Start Start: Combine Reagents (Resorcinol, Phthalic Anhydride, H₂SO₄) Heat Heat in Oil Bath (180-200°C, 30 min) Start->Heat Reaction Cool Cool and Dissolve (Acetone) Heat->Cool Workup Step 1 Precipitate Acidify and Precipitate (HCl, Ice Bath) Cool->Precipitate Workup Step 2 Filter Vacuum Filtration & Wash Precipitate->Filter Isolation Dry Dry Product Filter->Dry End End: Pure Fluorescein Dry->End

Part 3: Application in Cellular Imaging

Fluorescent probes are powerful tools for real-time visualization of dynamic processes within living cells.[][2] A common application is the detection of reactive oxygen species (ROS), which are important signaling molecules but can also cause cellular damage when overproduced.[18][19]

Protocol 2: Detection of Intracellular ROS using DCFH-DA

Rationale: This protocol uses 2′,7′-dichlorodihydrofluorescein diacetate (DCFH-DA), a cell-permeable probe, to measure overall ROS levels.[20][21] Inside the cell, esterases cleave the acetate groups, trapping the non-fluorescent DCFH. In the presence of ROS, DCFH is oxidized to the highly fluorescent 2′,7′-dichlorofluorescein (DCF), which can be visualized by fluorescence microscopy or quantified by flow cytometry.[18][21]

Materials:

  • Cells of interest (adherent or suspension)

  • DCFH-DA stock solution (e.g., 10 mM in DMSO)

  • Live-cell imaging medium (e.g., phenol red-free DMEM)

  • Phosphate-Buffered Saline (PBS)

  • ROS Inducer (optional, positive control, e.g., H₂O₂)

  • Glass-bottom dishes (for microscopy) or 96-well plates

  • Confocal microscope or fluorescence plate reader

Procedure:

  • Cell Seeding: Plate cells on a glass-bottom dish at a density to reach 60-80% confluency on the day of the experiment. Allow cells to adhere overnight.[22]

  • Preparation of Staining Solution: Prepare a fresh working solution of DCFH-DA by diluting the stock solution in pre-warmed, serum-free medium to a final concentration of 5-10 µM. Causality: The working solution must be prepared fresh as the probe can oxidize over time. Serum is omitted during loading as esterases in the serum can cleave the probe extracellularly.

  • Probe Loading:

    • Remove the culture medium and wash cells twice with pre-warmed PBS.

    • Add the DCFH-DA working solution to the cells.

    • Incubate for 30-45 minutes at 37°C in a CO₂ incubator, protected from light.[20][21]

  • Washing: Remove the loading solution and wash the cells twice with pre-warmed PBS or imaging medium to remove any excess, unhydrolyzed probe. This is crucial for reducing background fluorescence.[22]

  • Experimental Treatment: Add fresh, pre-warmed imaging medium (can contain serum) with your experimental compounds (e.g., drug candidates, inhibitors). If using a positive control, add an ROS inducer like H₂O₂. Incubate for the desired duration.

  • Confocal Imaging:

    • Place the dish on the confocal microscope stage.

    • Use a 488 nm laser line for excitation.[22]

    • Set the emission detection window to 500-550 nm.[22]

    • Adjust laser power and detector gain to obtain a bright signal with minimal background. Causality: To minimize phototoxicity and photobleaching, always use the lowest laser power that provides a sufficient signal.[22]

    • Acquire images for all experimental conditions.

Data Presentation and Troubleshooting

Quantitative data from such experiments should be clearly summarized.

ParameterCommon FluorophoresExcitation Max (nm)Emission Max (nm)Quantum Yield
ROS Detection DCF (oxidized DCFH)~495~529High
Nucleus DAPI~358~461High
Mitochondria Rhodamine 123~507~529High
Calcium Ion Fura-2 (Ca²⁺ bound)~340~510High

A self-validating protocol includes troubleshooting.

IssuePossible CauseRecommended Solution
No/Weak Signal Insufficient probe loading; Cell deathIncrease probe concentration or incubation time; Check cell health with a viability stain.
High Background Incomplete washing; Probe precipitationIncrease the number of washes; Ensure working solution is fresh and well-mixed.[22]
Phototoxicity High laser power; Long exposure timeUse the lowest possible laser power; Reduce image acquisition time.[22]

Part 4: Advanced Applications in Drug Development

Beyond basic cell imaging, fluorescent probes are pivotal in drug discovery and development.

Enzyme Activity Assays

Enzyme-activated fluorescent probes are designed to be non-fluorescent until they are cleaved by a specific target enzyme.[8][23] This "turn-on" mechanism provides very high sensitivity, making these probes ideal for high-throughput screening (HTS) of enzyme inhibitors.[24] The general structure involves a fluorophore linked to a recognition motif that mimics the enzyme's natural substrate.[23]

G cluster_workflow Probe Non-Fluorescent Substrate Probe Enzyme Target Enzyme Product Fluorescent Product Detection Measure Fluorescence (Quantify Activity) Inhibitor Potential Inhibitor

In Vivo Imaging

In vivo fluorescence imaging allows for the non-invasive visualization of biological processes within a living organism.[2] This is crucial for preclinical studies, enabling longitudinal tracking of disease progression and therapeutic response.[25] For deep-tissue imaging, probes that excite and emit in the near-infrared (NIR) range (650–1700 nm) are preferred, as NIR light is less absorbed and scattered by biological tissues, allowing for greater penetration depth and higher signal-to-noise ratios.[25] These advanced probes can be used to monitor tumor growth, inflammation, and other complex biological events in real-time.[2]

References

  • Mode of action of fluorescent probes in biomarkers and cell imaging.... - ResearchGate.
  • Development of fluorescent probes for bioimaging applications - PMC.
  • Application Notes and Protocols for Confocal Microscopy - Benchchem.
  • Enzyme Probes & Assay Kits | Stratech.
  • In vivo fluorescence imaging: success in preclinical imaging paves the way for clinical applications - PMC.
  • What are Fluorescent Probes and Their Applications? - BOC Sciences.
  • Fluorescence-Based Enzyme Activity Assay: Ascertaining the Activity and Inhibition of Endocannabinoid Hydrolytic Enzymes - MDPI.
  • Fluorescence-Based Enzyme Activity Assay: Ascertaining the Activity and Inhibition of Endocannabinoid Hydrolytic Enzymes - AIR Unimi.
  • Photophysics of Fluorescent Probes for Single-Molecule Biophysics and Super-Resolution Imaging - SciSpace.
  • How to Use Fluorescence Spectroscopy for Enzyme Activity Assays - Patsnap Synapse.
  • Design, synthesis and biological application of chemical probes for bio-imaging.
  • Design, Synthesis, Application and Research Progress of Fluorescent Probes.
  • Design, synthesis and biological application of chemical probes for bio-imaging - RSC Publishing.
  • Mechanistic Innovations in Fluorescent Chemosensors for Detecting Toxic Ions: PET, ICT, ESIPT, FRET and AIE Approaches - PubMed.
  • Fluorescence imaging in vivo: Recent advances - ResearchGate.
  • Design and Application of Fluorescent Probes to Detect Cellular Physical Microenvironments | Chemical Reviews - ACS Publications.
  • Why use fluorescent probes in your in vivo imaging studies? - Revvity.
  • Designing Molecular Fluorescent Probes - BOC Sciences.
  • Activatable Optical Probes for the Detection of Enzymes - PMC - NIH.
  • Mechanistic Innovations in Fluorescent Chemosensors for Detecting Toxic Ions: PET, ICT, ESIPT, FRET and AIE Approaches - ResearchGate.
  • Progress in Tuning Emission of the Excited-State Intramolecular Proton Transfer (ESIPT)-Based Fluorescent Probes - PMC.
  • Detection Technologies for Reactive Oxygen Species: Fluorescence and Electrochemical Methods and Their Applications - PMC.
  • SYNTHESIS OF FLUORESCEIN, a fluorescent dye.
  • Excited-state intramolecular proton-transfer (ESIPT) based fluorescence sensors and imaging agents - Semantic Scholar.
  • A Review for In Vitro and In Vivo Detection and Imaging of Gaseous Signal Molecule Carbon Monoxide by Fluorescent Probes - MDPI.
  • A Comprehensive Guide to Detecting Reactive Oxygen Species (ROS) in Cells - AntBio.
  • Application Notes and Protocols: Synthesis and Utility of Fluorescent Probes in Scientific Research - Benchchem.
  • Characterization and Optimization of Fluorescent Probes and Labeling Strategies for Nanoscopy Techniques - heiDOK – The Heidelberg Document Repository.
  • Cellular reactive oxygen species (ROS) assay strategy.
  • Demystifying ROS Detection: Choosing the Right Method to Unveil Oxidative Stress.
  • In Vivo Cellular Imaging Using Fluorescent Proteins. Methods and Protocols.
  • New Strategies for Fluorescent Probe Design in Medical Diagnostic Imaging - PMC - NIH.
  • Photophysical Properties of the Fluorescence Probes under Different Conditions - ResearchGate.
  • Methods in Molecular Biology: Protocols in Confocal microscopy - Haseloff Lab.
  • Reactive Oxygen Species (ROS) Detection Assay Kit.
  • Principles of Fluorescent Probe Design for Ion Recognition - R Discovery.
  • Photophysical processes in single molecule organic fluorescent probes - RSC Publishing.
  • Principles and applications of fluorescent probe imaging technology - ResearchGate.
  • Fluorophores for Confocal Microscopy - Evident Scientific.
  • Design strategies for organelle-selective fluorescent probes: where to start?.
  • Design principles for activatable fluorescence probes. (A) Design... - ResearchGate.
  • Development of a Fluorescein-Based Probe with an “Off–On” Mechanism for Selective Detection of Copper (II) Ions and Its Application in Imaging of Living Cells - PMC.
  • Protocol for synthesis and use of a turn-on fluorescent probe for quantifying labile Zn2+ in the Golgi apparatus in live cells - PMC.
  • (PDF) Confocal Microscopy: Principles and Practice - ResearchGate.
  • Fluorescent Specimen Preparation Techniques for Confocal Microscopy - SciSpace.
  • A review ofsynthesis of fluorescein based advanced materials - International Scientific Organization.

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Synthesis of 1-Methyl-6-nitro-1H-indole-3-carbaldehyde

Welcome to the technical support guide for the synthesis of 1-methyl-6-nitro-1H-indole-3-carbaldehyde. This document is designed for researchers, chemists, and drug development professionals to navigate the common challe...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support guide for the synthesis of 1-methyl-6-nitro-1H-indole-3-carbaldehyde. This document is designed for researchers, chemists, and drug development professionals to navigate the common challenges and side reactions encountered during its synthesis. The primary and most efficient route to this compound is the Vilsmeier-Haack formylation of 1-methyl-6-nitro-1H-indole.[1][2] While robust, this reaction is sensitive to specific parameters that can lead to the formation of undesirable side products, impacting yield and purity. This guide provides in-depth, experience-driven solutions in a direct question-and-answer format.

Part 1: Troubleshooting Guide

This section addresses specific experimental issues you may encounter. Each answer provides a mechanistic explanation for the problem and actionable steps for resolution.

Q1: My reaction yield is very low, and the crude product is a dark, intractable tar. What is the cause and how can I prevent it?

A1: This is a classic sign of polymerization of the indole substrate.[3] The indole nucleus, being electron-rich, is highly susceptible to acid-catalyzed polymerization. The Vilsmeier-Haack reaction conditions, particularly the presence of phosphorus oxychloride (POCl₃) and the acidic Vilsmeier reagent itself, can initiate this process, especially at elevated temperatures.[3]

Causality and Mechanism: The reaction is initiated by the electrophilic attack of a proton or the Vilsmeier reagent on the C3 position of a second indole molecule. The resulting intermediate is a highly reactive electrophile that propagates the polymerization chain.

Preventative Measures & Solutions:

  • Strict Temperature Control: The formation of the Vilsmeier reagent (POCl₃ added to DMF) is exothermic. This step must be performed at 0 °C or below to prevent uncontrolled temperature spikes.[2] Likewise, the addition of the indole substrate should be done at a low temperature before slowly warming to the reaction temperature.

  • Order of Addition: Always add the POCl₃ to the DMF, not the other way around. After the Vilsmeier reagent is formed, add it to the solution of the indole substrate. This ensures the indole is not exposed to localized high concentrations of the formylating agent.[3]

  • Use of Anhydrous Solvents: Water can react with POCl₃ to generate HCl, further promoting polymerization. Ensure all glassware is oven-dried and solvents are anhydrous.[3]

  • Inert Atmosphere: Conduct the reaction under a dry, inert atmosphere (e.g., nitrogen or argon) to prevent atmospheric moisture from interfering.[3]

Q2: My TLC and LC-MS analysis show a significant amount of unreacted 1-methyl-6-nitro-1H-indole. How can I drive the reaction to completion?

A2: Incomplete conversion is typically due to insufficient activation or deactivation of the Vilsmeier reagent. The electron-withdrawing nitro group at the C6 position deactivates the indole ring, making it less nucleophilic than unsubstituted indole. Therefore, the reaction requires carefully optimized conditions to proceed efficiently.

Causality and Optimization:

  • Stoichiometry: An insufficient amount of the Vilsmeier reagent will naturally lead to incomplete conversion. For deactivated substrates, a slight excess of the reagent is often necessary.

  • Reaction Time & Temperature: Deactivated indoles require more forcing conditions (higher temperature and/or longer reaction time) than electron-rich indoles.[2]

Recommended Actions:

  • Adjust Stoichiometry: Increase the molar ratio of the Vilsmeier reagent (DMF/POCl₃) to the indole substrate. A ratio of 1.5:1 to 2.0:1 is a good starting point for optimization.[3]

  • Optimize Thermal Conditions: After the initial addition at low temperature, gradually increase the temperature to 80-95 °C and monitor the reaction by TLC.[2] Extend the reaction time as needed until the starting material is consumed.

  • Solvent Choice: While DMF is both a reagent and a solvent, using an additional anhydrous, non-reactive solvent like 1,2-dichloroethane (DCE) can sometimes improve solubility and reaction kinetics.

Q3: I've isolated a byproduct with a mass indicating the addition of a chlorine atom. What is this and how do I avoid it?

A3: The formation of chlorinated byproducts is a known, albeit less common, side reaction in Vilsmeier-Haack chemistry.[3] The Vilsmeier reagent, [ClCH=N(CH₃)₂]⁺Cl⁻, is a potent electrophile and a source of reactive chlorine.

Causality and Mechanism: Under certain conditions, the intermediate iminium salt formed after the indole attacks the Vilsmeier reagent can be susceptible to nucleophilic attack by chloride ions, or other reactive chlorine species present in the mixture may engage in electrophilic aromatic substitution, though this is less favored. The most critical factor is often the work-up procedure.

Preventative Measures:

  • Prompt Aqueous Work-up: Once the reaction is complete, the mixture should be promptly and carefully quenched by pouring it onto ice water. This hydrolyzes the intermediate iminium salt to the final aldehyde and deactivates the remaining Vilsmeier reagent, minimizing the time for side reactions to occur.[3]

  • Alternative Reagents: If chlorination is a persistent issue, consider generating the Vilsmeier reagent with oxalyl chloride or thionyl chloride instead of POCl₃, as these may be less prone to this specific side reaction in some systems.[3]

Q4: My NMR spectrum is complex, suggesting the presence of a di-formylated product. Is this possible?

A4: Yes, over-formylation is a potential side reaction, particularly with highly activated indole rings.[3] Although the 6-nitro group is deactivating, the N-methyl group is activating, and the C3-formyl group is deactivating. The most likely position for a second formylation would be at C2 or C5.

Causality and Prevention:

  • Excess Reagent: Using a large excess of the Vilsmeier reagent can drive the formylation of less reactive positions on the ring.

  • High Temperature: Prolonged reaction at very high temperatures can overcome the activation barrier for a second formylation.

Recommended Actions:

  • Control Stoichiometry: Carefully control the molar ratio of the Vilsmeier reagent to the indole. Use the minimum excess required for full conversion of the starting material (as determined by optimization studies). A 1.2:1 to 1.5:1 ratio is often sufficient.[3]

  • Moderate Reaction Temperature: Avoid excessively high temperatures. Aim for the lowest temperature that allows for a reasonable reaction rate (e.g., 80-90 °C).

Part 2: Frequently Asked Questions (FAQs)

Q: What is the standard, reliable protocol for the Vilsmeier-Haack formylation of 1-methyl-6-nitro-1H-indole?

A: A robust, generalized protocol is provided below. It serves as an excellent starting point for optimization in your specific laboratory setting.

Experimental Protocol: Synthesis
  • Reagent Preparation: In a three-neck, flame-dried round-bottom flask equipped with a magnetic stirrer, dropping funnel, and nitrogen inlet, add anhydrous N,N-dimethylformamide (DMF, 3.0 equiv.). Cool the flask to 0 °C in an ice-water bath.

  • Vilsmeier Reagent Formation: Slowly add phosphorus oxychloride (POCl₃, 1.5 equiv.) dropwise to the cooled DMF with vigorous stirring, ensuring the internal temperature does not exceed 10 °C.[2] Stir the resulting solution at 0 °C for 30 minutes.

  • Substrate Addition: Dissolve 1-methyl-6-nitro-1H-indole (1.0 equiv.) in a minimal amount of anhydrous DMF and add it dropwise to the Vilsmeier reagent at 0 °C.

  • Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature, then heat to 85-95 °C. Monitor the reaction progress using TLC (e.g., 3:1 Hexane:Ethyl Acetate). The reaction is typically complete within 4-8 hours.[2]

  • Work-up: Cool the reaction mixture to room temperature and pour it carefully onto a stirred mixture of crushed ice and water.

  • Neutralization & Isolation: Neutralize the acidic solution by the slow addition of a saturated aqueous sodium bicarbonate or sodium carbonate solution until the pH is ~8. The product will often precipitate as a solid.[2]

  • Purification: Collect the solid by vacuum filtration, wash thoroughly with cold water, and dry under vacuum. The crude product can be further purified by recrystallization from ethanol or by column chromatography.[3][4]

Q: What are the most critical parameters to control during this synthesis?

A: The three most critical parameters are:

  • Temperature: Especially during the formation of the Vilsmeier reagent and the initial addition of the indole.

  • Anhydrous Conditions: Moisture leads to side reactions and reagent decomposition.

  • Stoichiometry: The ratio of Vilsmeier reagent to the indole substrate is key to balancing conversion and preventing over-formylation.

Q: How can I effectively purify the final product from the common side products?

A: A two-step approach is often most effective.

  • Aqueous Bicarbonate Wash: Before final purification, dissolving the crude product in an organic solvent (like ethyl acetate) and washing with 10% aqueous sodium bicarbonate can help remove any acidic impurities.[4]

  • Recrystallization or Chromatography:

    • Recrystallization: This is highly effective for removing minor impurities if a suitable solvent is found. For indole-3-aldehydes, 95% ethanol is an excellent first choice.[4] This method is ideal for obtaining high-purity material on a larger scale.

    • Column Chromatography: This is the most versatile method for separating products with similar polarities. A silica gel column with a gradient elution of ethyl acetate in hexane is typically effective.[3]

Part 3: Data, Protocols, and Visualizations

Table 1: Summary of Common Side Products and Mitigation Strategies
Side Product/IssuePotential CausePreventative Measure
Polymeric/Tarry Mass Acid-catalyzed polymerization, high reaction temperature.[3]Strict temperature control (0 °C for reagent formation), prompt work-up, inert atmosphere.[3]
Incomplete Reaction Insufficient Vilsmeier reagent, low reaction temperature/short duration.Use a slight excess of Vilsmeier reagent (1.5-2.0 equiv.), increase temperature (80-95 °C) and reaction time.[2][3]
Chlorinated Byproduct Reaction of intermediate with chloride species.[3]Prompt and efficient aqueous work-up to hydrolyze the iminium intermediate.[3]
Di-formylation Large excess of Vilsmeier reagent, high reaction temperature.[3]Carefully control stoichiometry (1.2-1.5 equiv. of Vilsmeier reagent), avoid excessive heating.[3]
Visualized Workflows and Mechanisms
Primary Synthetic Pathway

G cluster_0 Vilsmeier Reagent Formation cluster_1 Formylation Reaction DMF DMF Vilsmeier_Reagent Vilsmeier Reagent [ClCH=N(CH₃)₂]⁺ DMF->Vilsmeier_Reagent  + POCl3 POCl3 POCl3->Vilsmeier_Reagent Iminium Iminium Salt Intermediate Vilsmeier_Reagent->Iminium Indole 1-Methyl-6-nitro-1H-indole Indole->Iminium Electrophilic Attack Product 1-Methyl-6-nitro-1H-indole-3-carbaldehyde Iminium->Product Aqueous Work-up (Hydrolysis)

Caption: Vilsmeier-Haack reaction pathway for indole formylation.

Side Reaction: Acid-Catalyzed Polymerization

G Indole1 Indole Molecule 1 Reactive_Intermediate Reactive Cationic Intermediate Indole1->Reactive_Intermediate  + Electrophile Electrophile (H⁺ or Vilsmeier Reagent) Electrophile->Reactive_Intermediate Dimer Dimer Reactive_Intermediate->Dimer Attacks Indole2 Indole Molecule 2 Indole2->Dimer Polymer Polymer/Tar Dimer->Polymer Propagation

Caption: Initiation of indole polymerization under acidic conditions.

Troubleshooting Workflow

G cluster_issues start Analysis of Crude Reaction Mixture issue1 Low Yield & Tar Problem: Polymerization Solution: Lower Temp, Check Anhydrous Conditions start->issue1 issue2 High SM Content Problem: Incomplete Reaction Solution: Increase Reagent Stoichiometry/Temp start->issue2 issue3 Unexpected Spots Problem: Byproducts (e.g., Chlorination) Solution: Prompt Work-up, Purify via Chromatography start->issue3

Caption: Decision tree for troubleshooting common synthesis issues.

References

  • Somei, M., et al. (2002). Nucleophilic substitution reactions of 1-methoxy-6-nitroindole-3-carbaldehyde. Heterocycles, 57(4), 649-652.
  • Somei, M. (2017). Nucleophilic Substitution Reaction in Indole Chemistry: 1-Methoxy-6-nitroindole-3-carbaldehyde as a Versatile Electrophile. HETEROCYCLES, Vol. 95, No. 1. Retrieved from [Link]

  • Khan, R. A., Kumara C S, P., & Sharma, V. (2017). What do common indole impurities look like? ResearchGate. Retrieved from [Link]

  • Jacquot, D., et al. (2018). An optimized procedure for direct access to 1H-indazole-3-carboxaldehyde derivatives by nitrosation of indoles. RSC Advances, 8(23), 12533-12540. Retrieved from [Link]

  • Wikipedia. (2023). Vilsmeier–Haack reaction. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Vilsmeier-Haack Reaction. Retrieved from [Link]

  • El-Sawy, E. R., et al. (2017). 1H-Indole-3-carboxaldehyde: Synthesis and Reactions. ResearchGate. Retrieved from [Link]

  • Master Organic Chemistry. (n.d.). Vilsmeier-Haack Reaction. Retrieved from [Link]

Sources

Optimization

Technical Support Center: Advanced Optimization &amp; Troubleshooting of the Vilsmeier-Haack Reaction

As a Senior Application Scientist, I frequently encounter researchers struggling with the nuances of the Vilsmeier-Haack (VH) reaction. While it remains a cornerstone methodology for the formylation of electron-rich arom...

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, I frequently encounter researchers struggling with the nuances of the Vilsmeier-Haack (VH) reaction. While it remains a cornerstone methodology for the formylation of electron-rich aromatic and heteroaromatic systems[1], achieving consistent, high yields requires strict control over reagent stoichiometry, thermal management, and work-up conditions[2].

This technical guide synthesizes mechanistic causality with field-proven protocols to help you troubleshoot, optimize, and validate your formylation workflows.

Mechanistic Causality & Visualization

To troubleshoot effectively, you must understand the underlying physical chemistry. The reaction relies on the in situ generation of a highly electrophilic chloroiminium ion (the Vilsmeier reagent) from N,N-dimethylformamide (DMF) and a chlorinating agent like phosphorus oxychloride (POCl₃)[3].

The critical point of failure for most researchers is the final step: if the highly stable intermediate aryl-iminium salt is not fully hydrolyzed during the aqueous work-up, your isolated yield of the target aldehyde will plummet[2].

VH_Mechanism DMF DMF + POCl3 (Precursors) Vilsmeier Chloroiminium Ion (Vilsmeier Reagent) DMF->Vilsmeier 0-5 °C Exothermic Wheland Wheland Intermediate (Sigma Complex) Vilsmeier->Wheland + Arene Arene Electron-Rich Arene (Nucleophile) Arene->Wheland Iminium Aryl-Iminium Salt (Stable Intermediate) Wheland->Iminium - HCl Aldehyde Formylated Product (Aryl Aldehyde) Iminium->Aldehyde Aqueous Work-up (Hydrolysis)

Mechanistic pathway of the Vilsmeier-Haack formylation highlighting key intermediates.

Frequently Asked Questions (FAQs)

Q1: My reaction is sluggish and yields are low. What is the most common point of failure? A1: Reagent degradation is the primary culprit. The Vilsmeier reagent is extremely moisture-sensitive[2]. Furthermore, DMF can decompose over time into dimethylamine, which actively attacks and deactivates the Vilsmeier reagent[4]. Always use anhydrous, freshly opened DMF and POCl₃[3].

Q2: I am observing di-formylation or unidentifiable byproducts. How can I improve regioselectivity? A2: Highly activated substrates (e.g., certain 2-hydroxyacetophenones or indoles) can undergo over-formylation if the local concentration of the Vilsmeier reagent is too high[2]. Optimize by strictly controlling the stoichiometry to a 1:1 or 1.5:1 molar ratio, and ensure the substrate is added dropwise to the pre-formed Vilsmeier reagent at 0–5 °C[2].

Q3: Are there greener alternatives to using stoichiometric, highly toxic POCl₃? A3: Yes. Recent advancements utilize a P(III)/P(V)=O catalytic cycle. By employing 3-methyl-1-phenyl-2-phospholene 1-oxide as a catalyst alongside diethyl bromomalonate and PhSiH₃, researchers have successfully formylated indoles without stoichiometric POCl₃, operating under much milder conditions[5].

Troubleshooting Guide: Specific Experimental Issues

Issue 1: Emulsion Formation During Extraction
  • Cause: The formylated product or residual DMF alters the polarity of the aqueous phase, leading to poor phase separation[3].

  • Solution: Saturate the aqueous layer with NaCl (brine) prior to extraction. This decreases the solubility of the organic product in the aqueous phase and breaks the emulsion, driving the product into your extraction solvent (e.g., ethyl acetate or dichloromethane)[3].

Issue 2: Incomplete Cyclization in Complex Substrates (e.g., Chromones)
  • Cause: In substrates where formylation is followed by an intramolecular cyclization, the initial low-temperature step is insufficient to drive the reaction to completion[2].

  • Solution: After the initial substrate addition at 0–5 °C, the reaction must be allowed to warm to room temperature and subsequently heated to 60–70 °C for 2–4 hours to force the cyclization and dehydration steps[2].

Issue 3: Substrate Unreactivity (e.g., Deactivated Pyrazoles)
  • Cause: Substrates bearing electron-withdrawing groups (e.g., 5-chloropyrazoles) exhibit low nucleophilicity[6].

  • Solution: Drastically increase the thermal energy and reagent equivalents. Heating the reaction to 120 °C with a 5-fold excess of DMF and a 2-fold excess of POCl₃ has been shown to push these recalcitrant substrates to completion[6].

Troubleshooting Workflow Matrix

When facing low yields, follow this logical decision tree to isolate the variable causing the failure.

Troubleshooting Start Low Yield / No Product Check1 Is Vilsmeier Reagent Active? Start->Check1 Fix1 Use anhydrous DMF & POCl3. Ensure 0-5 °C during addition. Check1->Fix1 No Check2 Is the substrate fully consumed? Check1->Check2 Yes Success Optimized Yield Fix1->Success Fix2 Increase temp to 60-120 °C or increase equivalents. Check2->Fix2 No Check3 Is product lost during work-up? Check2->Check3 Yes Fix2->Success Fix3 Ensure complete hydrolysis (pH 6-8). Saturate aqueous layer with NaCl. Check3->Fix3 Yes Check3->Success No Fix3->Success

Step-by-step troubleshooting workflow for resolving low yields in Vilsmeier-Haack reactions.

Quantitative Optimization Data

The following table summarizes optimized conditions across various substrate classes, contrasting conventional harsh conditions with modern, greener alternatives.

Substrate ClassMethodologyKey ReagentsTemp / TimeTypical YieldMechanistic AdvantageReference
Indoles Catalytic P(III)/P(V)=OPhospholene oxide, DEBM, PhSiH₃, DMFRT / 16 h75–80%Avoids toxic POCl₃; mild conditions tolerate sensitive functional groups.[7]
Pyrazoles (Deactivated) ConventionalPOCl₃ (2 eq), DMF (5 eq)120 °C / 2 h55–100%High thermal energy forces completion in electron-poor rings.[6]
Phenols Solvent-Free (Grinding)SOCl₂, DMFRT / 20–30 min>85%Minimizes solvent waste; rapid reaction kinetics via high local concentration.[8]
Chromones ConventionalPOCl₃, DMF60–70 °C / 2–4 hVariableExtended heating drives the secondary cyclization and dehydration steps.[2]

Standardized Experimental Protocols (Self-Validating Systems)

To ensure reproducibility, every protocol must act as a self-validating system. Do not proceed to the next step unless the visual or analytical cues match the descriptions below.

Protocol A: Conventional Formylation of Deactivated Pyrazoles[6]

Step 1: Vilsmeier Reagent Preparation

  • Action: In a flame-dried flask under an inert atmosphere, cool anhydrous DMF (5.0 eq) to 0–5 °C. Add POCl₃ (2.0 eq) dropwise over 30 minutes.

  • Causality & Self-Validation: The formation of the chloroiminium salt is highly exothermic. Validation: You must observe a temperature spike and the solution should turn pale yellow to orange. If the mixture does not generate heat, your POCl₃ has degraded. Maintain 0–5 °C to prevent thermal decomposition[3].

Step 2: Substrate Addition

  • Action: Dissolve the pyrazole substrate (1.0 eq) in a minimal amount of anhydrous DMF and add dropwise to the Vilsmeier reagent at 0–5 °C[3].

  • Causality & Self-Validation: Dropwise addition prevents localized high concentrations that lead to over-formylation and tar formation[2].

Step 3: Electrophilic Aromatic Substitution & Heating

  • Action: Remove the ice bath, allow warming to room temperature, and heat to 120 °C for 2 hours[6].

  • Causality & Self-Validation: Deactivated substrates require high thermal energy to overcome the activation barrier[6]. Validation: Monitor via TLC. The intermediate aryl-iminium salt is highly polar and will remain at the baseline. The disappearance of the starting material spot validates the substitution step.

Step 4: Hydrolysis and Isolation

  • Action: Cool the mixture and pour it onto crushed ice. Carefully neutralize to pH 6–8 using saturated aqueous sodium acetate[1]. Extract with ethyl acetate.

  • Causality & Self-Validation: The basic quench is mandatory to hydrolyze the stable iminium salt into the final aldehyde[2]. Validation: If an emulsion forms during extraction, saturate the aqueous layer with NaCl to drive the product into the organic phase[3].

Protocol B: Catalytic Formylation of Indoles (Green Approach)[7]

Step 1: Reaction Setup

  • Action: To a flame-dried Schlenk flask under argon, add indole (1.0 eq), 3-methyl-1-phenyl-2-phospholene 1-oxide catalyst (0.15 eq), and anhydrous acetonitrile. Add diethyl bromomalonate (1.2 eq), DMF (1.3 eq), and PhSiH₃ (1.5 eq) via syringe[1].

  • Causality & Self-Validation: This bypasses stoichiometric POCl₃ by utilizing a P(III)/P(V)=O cycle[7]. Validation: The initial solution will be light yellow and completely clear[7].

Step 2: Catalytic Turnover

  • Action: Stir at room temperature for 16 hours[1].

  • Causality & Self-Validation: Validation: As the catalytic cycle progresses, the generation of byproducts will cause the solution to gradually become cloudy[7]. This visual cue confirms active catalytic turnover.

Step 3: Quench and Extraction

  • Action: Carefully add 2M NaOH dropwise over 10 minutes[7]. Extract with ethyl acetate, wash with brine, and dry over anhydrous MgSO₄[7].

  • Causality & Self-Validation: Validation: The addition of NaOH will immediately clarify the cloudy solution, confirming the successful hydrolysis of the iminium intermediate into the indole-3-carboxaldehyde[7].

Sources

Troubleshooting

Technical Support Center: Purification of 1-Methyl-6-nitro-1H-indole-3-carbaldehyde

Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and professionals in drug development who are working with 1-methyl-6-nitro-1H-indole-3-carbaldehyde.

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and professionals in drug development who are working with 1-methyl-6-nitro-1H-indole-3-carbaldehyde. Here, we address common challenges encountered during its purification, providing in-depth troubleshooting advice and detailed protocols to ensure the successful isolation of this important synthetic intermediate.

Introduction to the Compound and its Challenges

1-Methyl-6-nitro-1H-indole-3-carbaldehyde is a key building block in the synthesis of various biologically active molecules. Its preparation, typically via the Vilsmeier-Haack formylation of 1-methyl-6-nitroindole, can present several purification challenges.[1][2] These challenges often stem from the presence of unreacted starting materials, over-formylated byproducts, and the compound's specific solubility and stability characteristics.[3] The nitro group, while crucial for the desired reactivity in subsequent steps, can also contribute to the formation of colored impurities and render the molecule sensitive to certain conditions.[4]

This guide provides a structured approach to overcoming these purification hurdles, ensuring you obtain a high-purity product ready for your downstream applications.

Frequently Asked Questions (FAQs) & Troubleshooting

Issue 1: Crude Product is a Dark, Oily, or Tarry Substance

Question: My reaction work-up resulted in a dark, intractable oil instead of the expected solid. What went wrong and how can I purify it?

Answer: The formation of a dark, oily, or tarry crude product is a common issue in Vilsmeier-Haack reactions and is often indicative of several potential problems during the synthesis and work-up.[3]

Potential Causes & Solutions:

  • Incomplete Reaction or Hydrolysis: The Vilsmeier-Haack reaction proceeds through an iminium salt intermediate which must be hydrolyzed to the final aldehyde.[5][6] Incomplete hydrolysis can leave charged species that are difficult to crystallize.

    • Troubleshooting: Ensure the reaction is quenched by pouring it into a vigorously stirred mixture of ice and a mild base like sodium bicarbonate or sodium acetate.[3] This neutralizes the acidic reaction mixture and facilitates the hydrolysis of the iminium salt.

  • Polymerization/Degradation: The acidic conditions and elevated temperatures of the Vilsmeier-Haack reaction can lead to the polymerization or degradation of the indole substrate, especially if the reaction is overheated or run for an extended period.[3]

    • Troubleshooting: Maintain strict temperature control during the formation of the Vilsmeier reagent (typically 0-5 °C) and during the formylation reaction itself.[3] Monitor the reaction progress by Thin Layer Chromatography (TLC) to avoid unnecessarily long reaction times.

  • Impurities in Reagents: The use of old or improperly stored N,N-dimethylformamide (DMF) can introduce impurities like dimethylamine and formic acid, leading to side reactions. Similarly, phosphorus oxychloride (POCl₃) is moisture-sensitive and can degrade over time.[3]

    • Troubleshooting: Always use freshly distilled or high-purity, anhydrous solvents and reagents for the best results.[3]

Purification Strategy for Oily Products:

If you have already obtained an oily crude product, column chromatography is the most effective purification method.

.

Issue 2: Poor Recovery After Recrystallization

Question: I'm losing a significant amount of my product during recrystallization. How can I improve my yield?

Answer: Poor recovery during recrystallization is typically due to the high solubility of the compound in the chosen solvent, even at low temperatures, or using an excessive volume of solvent.

Potential Causes & Solutions:

  • Suboptimal Solvent Choice: The ideal recrystallization solvent should dissolve the compound well at high temperatures but poorly at low temperatures.

    • Troubleshooting: A solvent screen is recommended. Based on the polarity of similar indole aldehydes, ethanol, isopropanol, or mixtures of ethyl acetate and hexanes are good starting points.[7]

  • Excessive Solvent Volume: Using too much solvent will keep the product in solution even after cooling.

    • Troubleshooting: Use the minimum amount of hot solvent necessary to fully dissolve the crude product.[7] For indole-3-aldehydes, a starting point of approximately 8.5 mL of 95% ethanol per gram of crude material has been suggested.[7]

  • Co-solvent Systems: If the product is too soluble in a particular solvent, the addition of an anti-solvent can induce crystallization.

    • Troubleshooting: Dissolve the crude product in a minimal amount of a good solvent (e.g., ethyl acetate). While the solution is warm, slowly add a poor solvent (e.g., hexanes) dropwise until the solution becomes slightly turbid. Add a few drops of the good solvent to redissolve the precipitate, and then allow the solution to cool slowly.

Solvent System Suitability for Nitroindoles Notes
Ethanol / WaterGoodDissolve in hot ethanol, add water dropwise until cloudy, then cool.
Ethyl Acetate / HexanesGoodA common choice for compounds of moderate polarity.
Dichloromethane / HexanesFairCan be effective, but dichloromethane's volatility can be a challenge.
Acetone / WaterFairThe high solubility in acetone may require a large proportion of water.

Experimental Protocols

Protocol 1: Purification by Column Chromatography

This is the recommended method for purifying crude 1-methyl-6-nitro-1H-indole-3-carbaldehyde, especially when dealing with oily products or complex impurity profiles.

Materials:

  • Silica gel (230-400 mesh)

  • Hexanes (or petroleum ether)

  • Ethyl acetate

  • Compressed air or nitrogen supply

  • Standard chromatography glassware

Procedure:

  • Slurry Preparation: Prepare a slurry of silica gel in a low-polarity solvent mixture (e.g., 95:5 hexanes:ethyl acetate).

  • Column Packing: Pour the slurry into the chromatography column and allow the silica to settle, ensuring an even and compact bed. Use gentle pressure from compressed air to pack the column.

  • Sample Loading: Dissolve the crude product in a minimal amount of dichloromethane or the eluent. Alternatively, for less soluble materials, perform a "dry loading" by adsorbing the crude product onto a small amount of silica gel, evaporating the solvent, and carefully adding the resulting powder to the top of the column.

  • Elution: Begin elution with a low-polarity solvent system (e.g., 90:10 hexanes:ethyl acetate). The polarity can be gradually increased (gradient elution) to facilitate the separation of the product from impurities.[7]

  • Fraction Collection: Collect fractions and monitor their composition using TLC. A suitable TLC mobile phase for this compound would be in the range of 70:30 to 60:40 hexanes:ethyl acetate.

  • Product Isolation: Combine the pure fractions and remove the solvent under reduced pressure using a rotary evaporator to yield the purified product.

Protocol 2: Recrystallization from a Co-Solvent System

This method is suitable for purifying solid crude product that is largely free of polymeric impurities.

Materials:

  • Crude 1-methyl-6-nitro-1H-indole-3-carbaldehyde

  • Ethyl acetate

  • Hexanes

  • Erlenmeyer flask

  • Heating mantle or hot plate

  • Ice bath

Procedure:

  • Dissolution: Place the crude solid in an Erlenmeyer flask. Add a minimal amount of warm ethyl acetate and swirl to dissolve the solid.

  • Induce Cloudiness: While the solution is still warm, add hexanes dropwise until a persistent cloudiness is observed.

  • Clarification: Add a few drops of warm ethyl acetate to just redissolve the precipitate and obtain a clear solution.

  • Crystallization: Remove the flask from the heat and allow it to cool slowly to room temperature. Once at room temperature, place the flask in an ice bath to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration, washing them with a small amount of cold hexanes.

  • Drying: Dry the purified crystals under vacuum.

Visualizing the Purification Workflow

The following diagram illustrates the decision-making process for purifying 1-methyl-6-nitro-1H-indole-3-carbaldehyde.

Purification_Workflow Purification Decision Tree Start Crude Product Solid Is the crude product a solid? Start->Solid Oily Crude is an oil/tar Solid->Oily No Recrystallize Recrystallization Solid->Recrystallize Yes Column Column Chromatography Oily->Column Purity_Check Check Purity (TLC, NMR) Column->Purity_Check Recrystallize->Purity_Check Pure Pure Product Purity_Check->Pure Purity >95% Impure Product is Impure Purity_Check->Impure Purity <95% Impure->Column

Caption: Decision tree for selecting the appropriate purification method.

Safety & Handling

Nitroaromatic compounds should be handled with care.[8] It is recommended to wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.[8][9] All manipulations should be performed in a well-ventilated fume hood.[8][9] Avoid inhalation of dust and contact with skin and eyes.[8][9] Store the compound in a tightly sealed container in a cool, dry, and dark place, away from heat and oxidizing agents.[8]

References

  • PubChem. (n.d.). 1-Methyl-1H-indole-3-carbaldehyde. Retrieved from [Link]

  • Patil, S. A., et al. (2012). REVIEW ARTICLE ON VILSMEIER-HAACK REACTION. International Journal of Pharmaceutical, Chemical and Biological Sciences, 2(3), 345-353.
  • Chemistry Steps. (2023, April 24). Vilsmeier-Haack Reaction. Retrieved from [Link]

  • Wikipedia. (n.d.). Vilsmeier–Haack reaction. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Vilsmeier-Haack Reaction. Retrieved from [Link]

  • SIELC. (2018, February 16). Separation of 1H-Indole-3-carboxaldehyde on Newcrom R1 HPLC column. Retrieved from [Link]

  • PubMed. (2022, November 18). Catalytic Vilsmeier-Haack Reactions for C1-Deuterated Formylation of Indoles. Retrieved from [Link]

  • RSC Publishing. (2018, April 9). An optimized procedure for direct access to 1 H -indazole-3-carboxaldehyde derivatives by nitrosation of indoles. Retrieved from [Link]

  • Somei, M., et al. (2002). Nucleophilic substitution reactions of 1-methoxy-6-nitroindole-3-carbaldehyde. Heterocycles, 57(12), 2295-2298.
  • Semantic Scholar. (n.d.). Formation of indole trimers in Vilsmeier type reactions. Retrieved from [Link]

  • HETEROCYCLES. (2017, October 4). NUCLEOPHILIC SUBSTITUTION REACTION IN INDOLE CHEMISTRY: 1-METHOXY-6-NITROINDOLE-3-CARBALDEHYDE AS A VERSATILE BUILDING BLOCK FOR 2,3,6-TRISUBSTITUTED INDOLES. Retrieved from [Link]

  • Master Organic Chemistry. (n.d.). Vilsmeier-Haack Reaction. Retrieved from [Link]

  • Organic Chemistry Research. (n.d.). Vilsmeier-Haack Reaction with 2,3,3-Trimethyl-3H-benzo[g]indole and Its Conversion into 2-(1-aryl-1H-pyrazol-4-yl)-3,3-dimethyl-3H-benzo[g]indoles. Retrieved from [Link]

  • Agilent. (n.d.). Optimizing the Separation of 20 Nitro-aromatics Using Consecutively, a Phenyl-Hexyl Column with p-p Interaction and a C-18 Colum. Retrieved from [Link]

  • An-Najah Staff. (n.d.). organic compounds. Retrieved from [Link]

  • ResearchGate. (n.d.). 1H-Indole-3-carboxaldehyde: Synthesis and Reactions. Retrieved from [Link]

  • RSC Publishing. (2018, April 9). An optimized procedure for direct access to 1H-indazole-3-carboxaldehyde derivatives by nitrosation of indoles. Retrieved from [Link]

  • MDPI. (2019, September 14). Mechanochemical Synthesis and Isomerization of N-Substituted Indole-3-carboxaldehyde Oximes. Retrieved from [Link]

  • Semantic Scholar. (2017, October 1). 1H-Indole-3-carboxaldehyde: Synthesis and Reactions. Retrieved from [Link]

  • RSC Publishing. (2023, September 5). Regioselective synthesis of 3-nitroindoles under non-acidic and non-metallic conditions. Retrieved from [Link]

  • Wiley Online Library. (n.d.). Synthesis and in Vitro Evaluation of Novel 5-Nitroindole Derivatives as c-Myc G-Quadruplex Binders with Anticancer Activity. Retrieved from [Link]

Sources

Optimization

Technical Support Center: Handling &amp; Preventing Degradation of 1-Methyl-6-nitro-1H-indole-3-carbaldehyde

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the specific physicochemical vulnerabilities of 1-methyl-6-nitro-1H-indole-3-carbaldehyde .

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the specific physicochemical vulnerabilities of 1-methyl-6-nitro-1H-indole-3-carbaldehyde . This compound presents a unique dual-stability challenge: the C3-carbaldehyde group is highly electrophilic and prone to auto-oxidation, while the C6-nitroaromatic system is highly reactive under photochemical conditions.

This guide bypasses generic advice to provide you with mechanistically grounded troubleshooting, quantitative stability data, and self-validating recovery protocols.

Part 1: Troubleshooting FAQs

Q1: Why does my sample of 1-methyl-6-nitro-1H-indole-3-carbaldehyde become insoluble in standard organic solvents over time? A1: This is a classic symptom of auto-oxidation. The C3-carbaldehyde group is highly susceptible to radical-initiated oxidation when exposed to atmospheric oxygen, converting the aldehyde into 1-methyl-6-nitro-1H-indole-3-carboxylic acid [1]. Because carboxylic acids form strong intermolecular hydrogen bonds (dimerization), the oxidized degradant exhibits significantly lower solubility in moderately polar solvents like dichloromethane or ethyl acetate compared to the starting aldehyde.

Q2: My solutions are turning from light yellow to a dark, muddy brown when left on the benchtop. What is causing this discoloration? A2: This discoloration is driven by the photochemistry of the C6-nitro group. Nitroaromatics are notoriously sensitive to UV and visible light. Upon photon absorption, the nitro group undergoes photoreduction—often abstracting hydrogen from trace impurities or protic solvents—to form reactive nitroso or hydroxylamine intermediates [2]. These intermediates rapidly couple to form highly colored, conjugated azo polymers that darken the solution.

Q3: Can I recover the pure aldehyde from a degraded batch, or should I discard it? A3: Recovery is entirely possible if the degradation is primarily oxidative. The carboxylic acid degradant is highly polar, meaning it can be easily separated from the intact aldehyde using standard silica gel flash chromatography. However, if the sample has undergone severe photopolymeric degradation (indicated by a tar-like consistency and multiple streaking spots on a TLC plate), the batch should be discarded, as the polymeric byproducts often co-elute and trap the desired product.

Part 2: Mechanistic Pathways & Quantitative Data

To effectively prevent degradation, you must understand the competing pathways at play.

DegradationPathways Start 1-Methyl-6-nitro-1H-indole- 3-carbaldehyde O2 Oxygen Exposure (Auto-oxidation) Start->O2 Radical Initiation Light UV/Vis Light Exposure (Photoreduction) Start->Light hv Acid 1-Methyl-6-nitro-1H-indole- 3-carboxylic acid O2->Acid +[O] Nitroso Nitroso/Amino Intermediates (Colored Byproducts) Light->Nitroso e- transfer

Figure 1: Primary degradation pathways of 1-methyl-6-nitro-1H-indole-3-carbaldehyde.

Quantitative Degradation Profiling

The following table summarizes the degradation kinetics of the compound under various environmental stressors. This data illustrates why stringent storage conditions are non-negotiable.

Storage ConditionAtmosphereLight ExposureTimeframe% Purity (HPLC)Primary Degradant
25°C (Benchtop)AirAmbient Light7 Days82%Carboxylic Acid & Azo polymers
25°C (Benchtop)AirDark7 Days91%Carboxylic Acid
4°C (Fridge)AirDark30 Days94%Carboxylic Acid
-20°C (Freezer)ArgonDark6 Months>99%None Detected

Part 3: Diagnostic Workflow & Experimental Protocols

If you suspect your sample has degraded, follow this diagnostic logic tree before attempting recovery.

TroubleshootingWorkflow Sample Degraded Sample (Discolored/Insoluble) TLC TLC Analysis (Hexane:EtOAc 3:1) Sample->TLC Decision Baseline Spot Present? (Rf = 0.0) TLC->Decision Yes Yes: Carboxylic Acid Decision->Yes Oxidation No No: Photopolymeric Degradation Decision->No Photolysis Purify Flash Chromatography (Silica Gel) Yes->Purify Discard Discard Batch (Irreversible) No->Discard Store Store Purified Product (Argon, -20°C, Dark) Purify->Store

Figure 2: Diagnostic and recovery workflow for degraded 1-methyl-6-nitro-1H-indole-3-carbaldehyde.

Protocol 1: Chromatographic Recovery of Degraded Samples

Causality: We utilize a 3:1 Hexane:Ethyl Acetate solvent system because the intact aldehyde is moderately non-polar and elutes cleanly, while the highly polar carboxylic acid degradant remains strongly adsorbed to the baseline silica due to hydrogen bonding.

  • Sample Preparation: Dissolve the degraded solid in a minimum volume of dichloromethane (DCM). If insoluble white powder remains, this is the dimerized carboxylic acid. Filter the solution to remove the bulk of the degradant before loading.

  • Column Packing: Pack a standard silica gel column using a 3:1 Hexane:Ethyl Acetate mixture.

  • Elution: Load the filtrate onto the column and elute. The intact 1-methyl-6-nitro-1H-indole-3-carbaldehyde will elute first as a distinct, pale-yellow band.

  • Self-Validation Step: Spot the collected fractions on a TLC plate alongside the crude mixture. A successful recovery is validated when the fraction shows a single spot at Rf ~0.4 under UV light (254 nm), with absolute absence of the Rf = 0.0 baseline spot.

Protocol 2: Inert Storage and Handling (Self-Validating System)

Causality: Argon is approximately 38% denser than air, allowing it to effectively sink and displace oxygen at the bottom of the vial. Amber glass cuts off wavelengths below 500 nm, preventing the photochemical excitation of the nitroaromatic system.

  • Aliquoting: Transfer the purified compound into pre-weighed, amber-glass vials. Avoid storing the compound in a single large batch to minimize repeated freeze-thaw and oxygen exposure cycles.

  • Purging: Insert an argon gas line via a needle into the vial, keeping the tip just above the solid. Purge gently for 60 seconds to blanket the solid.

  • Sealing: Rapidly cap the vial with a PTFE-lined septum cap while withdrawing the needle to prevent vacuum suction of ambient air. Seal the edges with Parafilm.

  • Storage: Store immediately at -20°C.

  • Self-Validation Step: Before utilizing a stored aliquot for a sensitive reaction, dissolve 1 mg in CDCl3 and run a rapid 1H-NMR. The absence of a broad singlet past 12.0 ppm (carboxylic acid OH) validates that the inert storage was successful and the aldehyde remains intact.

References

  • The Biosynthetic Pathway of Indole-3-Carbaldehyde and Indole-3-Carboxylic Acid Derivatives in Arabidopsis Plant Physiology / National Center for Biotechnology Information (NCBI)[Link]

  • Enhanced Photoreduction of Nitro-aromatic Compounds by Hydrated Electrons Derived from Indole on Natural Montmorillonite Environmental Science & Technology / National Center for Biotechnology Information (NCBI)[Link]

Troubleshooting

Technical Support Center: Troubleshooting N-methylation of 6-nitroindole-3-carbaldehyde

Welcome to the technical support hub for the N-methylation of 6-nitroindole-3-carbaldehyde. This guide is designed for researchers, scientists, and professionals in drug development who are working with this specific tra...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support hub for the N-methylation of 6-nitroindole-3-carbaldehyde. This guide is designed for researchers, scientists, and professionals in drug development who are working with this specific transformation. We understand that synthetic chemistry is rarely a straight line. This document provides in-depth, experience-driven troubleshooting advice in a direct question-and-answer format to address the common and nuanced challenges you may encounter. Our goal is to move beyond simple procedural lists and explain the underlying chemical principles to empower you to make informed decisions in your own experiments.

Section 1: Reaction Fundamentals & Common Challenges

The N-methylation of an indole, particularly one bearing electron-withdrawing groups like a nitro group and a carbaldehyde, presents a unique set of challenges. The acidity of the N-H proton is increased, making deprotonation easier, but the nucleophilicity of the resulting anion can be diminished. Furthermore, the presence of the aldehyde group introduces the potential for side reactions.

Q1: What are the most common issues observed during the N-methylation of 6-nitroindole-3-carbaldehyde?

Based on our field experience and the literature, the most frequently encountered problems include:

  • Low to no conversion: The starting material is recovered largely unreacted.

  • Incomplete reaction: A mixture of starting material and the desired N-methylated product is obtained, making purification difficult.

  • Formation of side products: Unidentified impurities are observed by TLC or LC-MS, complicating isolation and reducing yield.

  • Difficult purification: The product is challenging to isolate from the reaction mixture or residual reagents.

This guide will systematically address each of these core problems.

Q2: What is the general mechanism for the N-methylation of an indole?

The reaction proceeds via a two-step protocol.[1][2] First, a base is used to deprotonate the indole nitrogen, forming a nucleophilic indole anion.[1][2] This anion then attacks the methylating agent in a nucleophilic substitution reaction (typically SN2) to form the N-methylated product. The choice of base, solvent, and methylating agent is critical for success.

Section 2: Troubleshooting Guide - A Deeper Dive

Category 1: Low Yield & Incomplete Reaction

This is arguably the most common frustration. You've followed a literature procedure, but the reaction simply isn't proceeding as expected. Let's break down the likely culprits.

Q2.1: I'm seeing mostly unreacted starting material. My base seems to be the problem. Which base should I be using and why?

The choice of base is paramount. The pKa of the indole N-H is approximately 17 in DMSO. The presence of two electron-withdrawing groups (nitro and aldehyde) will lower this value, making the proton more acidic.

  • Insight: While a strong base is needed, an excessively strong base in a highly polar solvent can lead to solubility issues or unwanted side reactions with the aldehyde.

  • Recommendation:

    • Sodium Hydride (NaH): A strong, non-nucleophilic base that is a workhorse for this transformation.[3] It irreversibly deprotonates the indole, driving the reaction forward. It is typically used in a 60% dispersion in mineral oil, which should be washed with anhydrous hexanes before use if trace amounts of water are a concern.

    • Potassium Carbonate (K₂CO₃): A milder, but often effective base, especially when paired with a polar aprotic solvent like DMF or DMSO at elevated temperatures.[4] Its lower basicity can sometimes offer better selectivity and fewer side reactions. It is also easier and safer to handle than NaH.

    • Cesium Carbonate (Cs₂CO₃): This base has shown excellent efficacy in N-methylation, even for challenging substrates.[5][6] The larger, more "naked" cesium cation can lead to a more reactive indolate anion.

BaseSolventTemperatureKey Considerations
NaH DMF, THF0 °C to RTHighly effective, but requires careful handling (moisture sensitive, pyrophoric).
K₂CO₃ DMF, DMSORT to 130°CSafer and easier to handle. Often requires heat to drive the reaction to completion.[4]
Cs₂CO₃ Toluene, DMF120°CExcellent for difficult methylations, but more expensive.[5][6]
Q2.2: I've chosen my base, but the reaction is still sluggish. What role does the solvent play?

The solvent not only dissolves the reactants but also influences the reactivity of the nucleophile and the rate of the SN2 reaction.

  • Insight: Polar aprotic solvents are generally preferred. They are effective at solvating the cation of the base (e.g., Na⁺, K⁺), leaving the indolate anion more "free" and nucleophilic.

  • Recommendation:

    • N,N-Dimethylformamide (DMF): An excellent choice that dissolves the indole substrate and many inorganic bases well.[3][4] It has a high boiling point, allowing for a wide range of reaction temperatures. Ensure you are using anhydrous DMF, as water will quench the base.

    • Dimethyl Sulfoxide (DMSO): Similar to DMF, but even more polar. It can accelerate SN2 reactions. However, it can be difficult to remove during workup due to its high boiling point.

    • Tetrahydrofuran (THF): A less polar option than DMF or DMSO. It is often used with stronger bases like NaH.[3]

Troubleshooting Workflow: Low Conversion

start Low Conversion Observed base Is the base strong enough? (pKa of base > pKa of indole N-H) start->base solvent Is the solvent polar aprotic and anhydrous? base->solvent Yes action_base Action: Switch to a stronger base (e.g., K₂CO₃ to NaH). base->action_base No temp Is the reaction temperature optimal? solvent->temp Yes action_solvent Action: Use anhydrous DMF or THF. solvent->action_solvent No reagent Is the methylating agent reactive enough? temp->reagent Yes action_temp Action: Increase temperature. (e.g., RT to 60-80 °C) temp->action_temp No end Reaction Optimized reagent->end Yes action_reagent Action: Consider a more reactive agent (e.g., DMC to MeI). reagent->action_reagent No action_base->base action_solvent->solvent action_temp->temp action_reagent->reagent

Caption: Troubleshooting workflow for low conversion.

Category 2: Side Product Formation

The presence of the aldehyde and nitro groups can lead to undesired reactions. Identifying and mitigating these is key to a clean reaction profile.

Q2.3: I see a major byproduct in my reaction. What could it be?

While C-methylation is a possibility for some indoles, with the electron-withdrawing groups on 6-nitroindole-3-carbaldehyde, N-methylation is strongly favored.[7] Side reactions are more likely to involve the aldehyde.

  • Insight: Under strongly basic conditions, the aldehyde can undergo reactions such as aldol condensation or Cannizzaro reactions, especially at elevated temperatures.

  • Recommendation:

    • Add the methylating agent at a low temperature: After deprotonation (e.g., with NaH at 0 °C), add the methyl iodide or dimethyl carbonate at the same low temperature before allowing the reaction to warm. This allows the desired N-methylation to occur before the aldehyde can react.

    • Use a milder base: If side reactions are prevalent, switching from NaH to K₂CO₃ or Cs₂CO₃ may be beneficial.

    • Protecting Groups: In very challenging cases, protection of the aldehyde as an acetal may be necessary, followed by methylation and deprotection. However, this adds steps to the synthesis.

Category 3: Purification Challenges

A high-yielding reaction is only useful if the product can be isolated in pure form.

Q2.4: How do I effectively purify my product and remove residual DMF?

DMF's high boiling point makes it difficult to remove by rotary evaporation alone.

  • Insight: The product, 1-methyl-6-nitroindole-3-carbaldehyde, is a solid.[4] This property can be exploited for purification.

  • Recommendation:

    • Precipitation/Crystallization: After the reaction is complete, cool the mixture and slowly add ice-cold water.[4] The product should precipitate as a solid. This process also helps to dissolve the inorganic salts. The solid can then be collected by filtration, washed with water, and then a non-polar solvent like hexane to remove any residual mineral oil (if NaH was used).

    • Aqueous Workup: If the product does not precipitate cleanly, dilute the reaction mixture with a larger volume of water and extract with an organic solvent like ethyl acetate. Wash the organic layer multiple times with water, and finally with brine, to remove the DMF. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.

    • Column Chromatography: If impurities persist, silica gel column chromatography is a reliable method for final purification.

Section 3: Recommended Protocols

These protocols are based on successful literature precedents and are designed to provide a robust starting point for your experiments.

Protocol 1: N-methylation using Dimethyl Carbonate (DMC) and K₂CO₃

This method is environmentally friendly and uses less hazardous reagents.[4][8]

Materials:

  • 6-nitroindole-3-carbaldehyde

  • Dimethyl Carbonate (DMC)

  • Potassium Carbonate (K₂CO₃), anhydrous

  • N,N-Dimethylformamide (DMF), anhydrous

Procedure:

  • To a round-bottom flask, add 6-nitroindole-3-carbaldehyde (1.0 eq.), potassium carbonate (1.5 eq.), and anhydrous DMF.

  • Add dimethyl carbonate (2.0-3.0 eq.) to the mixture.

  • Heat the reaction mixture to reflux (approximately 130 °C) and monitor the reaction by TLC. The reaction is typically complete within 2-4 hours.[4]

  • Once the starting material is consumed, cool the reaction mixture to approximately 5 °C in an ice bath.

  • Slowly add ice-cold water to precipitate the product.

  • Stir the resulting suspension for 30 minutes.

  • Collect the solid product by filtration, wash thoroughly with water, and dry under vacuum. A yield of ~85% can be expected.[4]

Protocol 2: N-methylation using Methyl Iodide and NaH

This is a classic and highly effective method, though it requires more stringent handling of reagents.

Materials:

  • 6-nitroindole-3-carbaldehyde

  • Sodium Hydride (NaH), 60% dispersion in mineral oil

  • Methyl Iodide (MeI)

  • N,N-Dimethylformamide (DMF) or Tetrahydrofuran (THF), anhydrous

Procedure:

  • To a flame-dried, three-necked flask under an inert atmosphere (e.g., Argon), add anhydrous DMF or THF.

  • Cool the solvent to 0 °C in an ice bath.

  • Carefully add NaH (1.2 eq.) portion-wise.

  • Add a solution of 6-nitroindole-3-carbaldehyde (1.0 eq.) in a minimal amount of anhydrous DMF or THF dropwise to the NaH suspension.

  • Stir the mixture at 0 °C for 30-60 minutes, or until hydrogen evolution ceases.

  • Add methyl iodide (1.1 eq.) dropwise at 0 °C.

  • Allow the reaction to slowly warm to room temperature and stir until completion (monitor by TLC).

  • Carefully quench the reaction by slowly adding it to ice-cold water.

  • Extract the aqueous mixture with ethyl acetate.

  • Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by recrystallization or column chromatography as needed.

Reaction Mechanism: SN2 Methylation

cluster_step1 Step 1: Deprotonation cluster_step2 Step 2: Nucleophilic Attack (SN2) Indole Indole-NH + B: Anion Indole-N⁻ + BH Indole->Anion Formation of Indolate Anion Reactants Indole-N⁻ + CH₃-X Product Indole-N-CH₃ + X⁻ Reactants->Product Methylation

Caption: General mechanism for indole N-methylation.

References
  • Dual Nucleophilic Catalysis with DABCO for the N-Methylation of Indoles. ACS Publications. [Link]

  • US7067676B2 - N-alkylation of indole derivatives.
  • WO2001081305A2 - Methylation of indole compounds using dimethy carbonate.
  • US20040059131A1 - N-alkylation of indole derivatives.
  • Monoselective N-Methylation of Amides, Indoles, and Related Structures Using Quaternary Ammonium Salts as Solid Methylating Agents. ACS Publications. [Link]

  • Monoselective N-Methylation of Amides, Indoles, and Related Structures Using Quaternary Ammonium Salts as Solid Methylating Agents. PMC. [Link]

  • A Practical Method for N-Methylation of Indoles Using Dimethyl Carbonate. ResearchGate. [Link]

  • Monoselective N-Methylation of Amides, Indoles, and Related Structures Using Quaternary Ammonium Salts as Solid. DOI. [Link]

Sources

Optimization

managing reaction temperature for indole nitrosation

Technical Support Center: Managing Reaction Temperature for Indole Nitrosation 1. Executive Summary & Mechanistic Causality Welcome to the Technical Support Center.

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Managing Reaction Temperature for Indole Nitrosation

1. Executive Summary & Mechanistic Causality Welcome to the Technical Support Center. This guide is tailored for researchers, scientists, and drug development professionals dealing with the synthesis of nitroso-indoles. Indole nitrosation is a fundamental electrophilic aromatic substitution used to synthesize critical pharmaceutical intermediates. However, the electron-rich nature of the indole core makes it highly susceptible to side reactions.

As application scientists, we observe that thermal management is the single most critical parameter in this workflow. Temperature dictates not only the reaction rate but the fundamental regioselectivity and stability of the product[1].

The "Why" Behind the Temperature: When an indole is exposed to a nitrosating agent (e.g., nitrosonium ion, NO+ ), the initial electrophilic attack is highly exothermic.

  • Kinetic Stabilization: At low temperatures (0–5 °C), the reaction is under strict kinetic control. This stabilizes the labile nitroso intermediate and prevents the cleavage of the weak N-NO bond[2].

  • Suppression of Dimerization: Indoles are prone to acid-catalyzed dimerization. Elevated thermal energy increases the bimolecular collision rate, allowing unreacted indole molecules to attack the intermediate Wheland complex, forming unwanted bi-indoles (dimers)[3].

  • Regioselective Control: N-nitrosation is kinetically favored, while C3-nitrosation is thermodynamically favored. Exceeding the 5 °C threshold provides the activation energy for the N-to-C3 rearrangement, leading to isomeric mixtures.

2. Troubleshooting Guides & FAQs

Q1: I am observing significant dimer and polymer formation instead of the desired 3-nitrosoindole. How can I fix this? A1: Dimerization is driven by the combination of localized heat and acidity[3]. Ensure your reaction is strictly maintained between 0 °C and 5 °C using an ice-water bath. Furthermore, the addition of the nitrosating agent must be dropwise. Bulk addition causes exothermic spiking, which immediately triggers polymerization.

Q2: My N-nitrosoindole product decomposes during work-up. Is this related to my reaction temperature? A2: It is related to your work-up temperature. N-nitrosoindoles are thermally labile[2]. If solvent evaporation or extraction is performed at room temperature or higher, the N-NO bond will cleave. You must maintain cold conditions during extraction and use a cold water bath (< 20 °C) during rotary evaporation.

Q3: Can I run the reaction at room temperature if I use a non-acidic nitrosating agent? A3: No. While non-acidic protocols (e.g., using ammonium tetramethylnitrate and trifluoroacetic anhydride) mitigate acid-catalyzed dimerization, sub-room temperature (0–5 °C) is still mandatory during the generation of the active species to prevent violent decomposition of the reagents and the resulting product[4].

3. Temperature Impact Data

The following table summarizes the causal relationship between internal reaction temperature and product outcomes during standard electrophilic indole nitrosation.

Internal TemperaturePrimary OutcomeByproduct ProfileMechanistic Causality
0 – 5 °C High yield (>85%) of target nitrosoindoleMinimal (<5%)Kinetic control stabilizes the labile nitroso intermediate; suppresses nucleophilic attack by unreacted indole.
15 – 25 °C Moderate yield (40-60%)Moderate dimersIncreased thermal energy overcomes the activation barrier for acid-catalyzed C-C coupling.
> 40 °C Low yield / Complete decompositionHeavy polymerization, oxidationThermal degradation of the heterocycle; rapid N-NO bond cleavage and over-oxidation.

4. Visualizing the Thermal Pathways

MechanisticPathway Indole Indole Substrate + Nitrosating Agent LowTemp Kinetic Control (0 - 5 °C) Indole->LowTemp Ice Bath HighTemp Thermodynamic Control (> 25 °C) Indole->HighTemp Uncontrolled Exotherm Nitroso 3-Nitrosoindole / N-Nitrosoindole (Target Product) LowTemp->Nitroso Stable Intermediate Dimers Bi-indoles & Polymerization HighTemp->Dimers Acid-Catalyzed Coupling Decomp Thermal Decomposition HighTemp->Decomp N-NO Bond Cleavage

Caption: Temperature-dependent mechanistic pathways in indole nitrosation.

5. Self-Validating Experimental Protocol: Low-Temperature Nitrosation

This protocol is engineered as a self-validating system. If the visual checkpoints are not met, the thermal parameters have been compromised, and the reaction should be aborted to save time and reagents.

Step 1: Substrate Preparation

  • Dissolve 1.0 mmol of the indole substrate in 1.0 mL of anhydrous solvent (e.g., acetonitrile or DMF) in a round-bottom flask.

  • Causality: Aprotic solvents prevent unwanted solvolysis of the nitrosating agent and maintain intermediate stability.

Step 2: Thermal Equilibration

  • Submerge the flask in an ice-water bath. Insert an internal thermocouple. Allow the solution to equilibrate strictly to 0–5 °C.

Step 3: Reagent Addition (Critical Step)

  • Slowly add the nitrosating mixture (e.g., NaNO2​ in mildly acidic aqueous solution) dropwise over 30 minutes.

  • Validation Checkpoint: The internal temperature must not exceed 5 °C during addition. The solution should transition to a deep yellow/orange hue. If brown NO2​ gas evolves, the temperature has exceeded the kinetic threshold, indicating reagent decomposition.

Step 4: Reaction Monitoring

  • Stir the mixture at 0–5 °C for 1–4 hours. Monitor the disappearance of the starting material via TLC.

Step 5: Quenching and Isolation

  • Quench the reaction with cold saturated sodium bicarbonate ( NaHCO3​ ) to neutralize the acid and halt thermodynamic side reactions.

  • Extract with cold ethyl acetate.

  • Validation Checkpoint: Keep the organic layer chilled during all washing steps. Evaporate the solvent under reduced pressure using a water bath set to no higher than 20 °C to prevent thermal degradation.

ProtocolWorkflow S1 Dissolve Indole (MeCN/DMF) S2 Chill to 0-5 °C (Ice Bath) S1->S2 S3 Dropwise Addition of Nitrosating Agent S2->S3 S4 Stir at < 5 °C Monitor via TLC S3->S4 S5 Quench with Cold NaHCO3 S4->S5

Caption: Step-by-step self-validating workflow for low-temperature indole nitrosation.

References

  • BenchChem Technical Support Team. "1H-Indole, 1-methyl-3-nitroso-2-phenyl- | 53603-63-7 | Benchchem". Benchchem. URL:

  • BenchChem Technical Support Team. "Technical Support Center: Minimizing Dimer Formation in Indole Nitrosation Reactions". Benchchem. URL:

  • BenchChem. "1H-Indole, 1-nitroso- | 117782-96-4 - Benchchem". Benchchem. URL:

  • RSC Publishing. "Regioselective synthesis of 3-nitroindoles under non-acidic and non-metallic conditions". RSC.org. URL:

Troubleshooting

Technical Support Center: 1-Methyl-6-nitro-1H-indole-3-carbaldehyde Stability &amp; Handling

Welcome to the Technical Support Center for 1-methyl-6-nitro-1H-indole-3-carbaldehyde (CAS: 3558-11-0). As a highly functionalized indole derivative, this compound presents unique handling challenges.

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for 1-methyl-6-nitro-1H-indole-3-carbaldehyde (CAS: 3558-11-0). As a highly functionalized indole derivative, this compound presents unique handling challenges. While the electron-withdrawing 6-nitro group provides some stability to the electron-rich indole core, the combination of a photolabile nitroaromatic system and a highly reactive C3-carbaldehyde makes this molecule susceptible to specific degradation pathways during storage and experimentation.

This guide provides mechanistic troubleshooting, quantitative stability data, and self-validating protocols to ensure the integrity of your assays.

Mechanistic Overview of Degradation Pathways

Understanding the causality behind compound degradation is the first step in preventing it. The structural vulnerabilities of this compound are driven by three primary environmental triggers: atmospheric oxygen, UV/Visible light, and nucleophilic solvents.

Degradation A 1-Methyl-6-nitro-1H-indole-3-carbaldehyde B Light Exposure (UV/Vis) A->B C Oxygen Exposure (Air) A->C D Nucleophilic Solvents A->D E Radical Polymerization B->E F Oxidation to Carboxylic Acid C->F G Acetal / Imine Formation D->G

Environmental triggers and degradation pathways of 1-methyl-6-nitro-1H-indole-3-carbaldehyde.

Quantitative Stability Profile

To assist in experimental planning, the following table summarizes the kinetic rates of degradation under various conditions and the corresponding analytical markers used for detection.

Degradation PathwayPrimary TriggerKinetic Rate (Estimated t1/2​ )Analytical MarkerPreventative Action
Autoxidation Atmospheric O2​ 14-21 days (ambient solution)LC-MS: [M+16]+ peakArgon purge, -20°C storage
Photodegradation UV/Vis Light (<400 nm)< 60 minutes (direct exposure)UV-Vis: Loss of isosbestic pointsAmber glassware, dark storage
Nucleophilic Addition Alcohols/Amines + Acid2-4 hoursNMR: Loss of -CHO peak (~10 ppm)Use aprotic solvents (DCM, THF)
Troubleshooting Guides & FAQs
Issue 1: Unexplained Purity Drops During Storage (Autoxidation)

Q: Why does the purity of my stock solution drop from >98% to <90% over a few weeks, accompanied by a new +16 Da peak in LC-MS?

A: This is a classic case of aldehyde autoxidation. The formyl group (-CHO) at the C3 position is highly susceptible to radical-mediated oxidation when exposed to atmospheric oxygen. This process converts the carbaldehyde into 1-methyl-6-nitro-1H-indole-3-carboxylic acid. While the electron-withdrawing 6-nitro group stabilizes the indole core against electrophilic attack and acid degradation[1], it does not fully protect the C3-aldehyde from the2[2].

Issue 2: Color Changes and Peak Broadening During Assays (Photodegradation)

Q: My reaction mixtures turn dark brown when left on the benchtop, and NMR shows broad, unresolvable peaks. What is happening?

A: You are observing light-induced radical degradation. Nitroindoles are known to be photochemically active. Upon exposure to UV or ambient visible laboratory light, the nitro group can enter an excited triplet state, triggering radical formation and subsequent polymerization, a well-documented phenomenon in3[3]. This exacerbates the innate tendency of indoles toward 1[1].

Issue 3: Inconsistent Yields in Nucleophilic Solvents

Q: When I run reactions in methanol or in the presence of primary amine buffers, my starting material disappears, but I don't get my desired product. Why?

A: The C3-carbaldehyde is highly electrophilic. In the presence of alcohols under mildly acidic conditions, it rapidly forms hemiacetals and acetals. In the presence of primary amines, it forms Schiff bases (imines). Always use anhydrous, aprotic solvents (e.g., DCM, THF, or DMF) unless nucleophilic addition to the aldehyde is the intended first step of your synthetic pathway.

Diagnostic Workflow

If you detect a drop in compound performance or purity, follow this diagnostic logic tree to identify the root cause and implement the correct preventative action.

Troubleshooting Start Purity Drop Detected Check1 M+16 peak in LC-MS? Start->Check1 Path1 Aldehyde Autoxidation Check1->Path1 Yes Path2 Check UV/Vis Baseline Check1->Path2 No Action1 Purge with Argon, Store -20°C Path1->Action1 Check2 Broad NMR peaks/Color? Path2->Check2 Path3 Photodegradation Check2->Path3 Yes Action2 Use Amber Vials Path3->Action2

Step-by-step diagnostic workflow for identifying and resolving compound purity drops.

Self-Validating Experimental Protocols

To ensure trustworthiness in your handling procedures, do not assume a storage method works—validate it. The following protocols are designed as self-validating systems.

Protocol 1: Validated Inert Storage (Preventing Autoxidation)

Causality: Displacing triplet oxygen with an inert, heavy gas (Argon) prevents the radical abstraction of the formyl hydrogen.

  • Prepare a 10 mM stock solution of 1-methyl-6-nitro-1H-indole-3-carbaldehyde in anhydrous, degassed DMSO.

  • Divide the solution into two sets of amber glass vials: Set A (Control) and Set B (Test).

  • Leave Set A exposed to ambient air for 10 minutes before capping.

  • Purge Set B vials with a gentle stream of Argon gas for 60 seconds. Cap immediately with PTFE-lined septa.

  • Store both sets at -20°C.

  • Self-Validation Step: After 7 days, analyze both sets via LC-MS. Set A will show a quantifiable [M+16]+ peak (carboxylic acid). Set B must show <0.5% of the oxidized byproduct. If Set B shows oxidation, your Argon purging technique or septa integrity is compromised.

Protocol 2: Controlled Photostability Assay

Causality: Isolating light exposure as the sole variable confirms whether ambient laboratory lighting is sufficient to degrade the nitroindole core.

  • Dissolve the compound in HPLC-grade acetonitrile to a concentration of 1 mg/mL.

  • Prepare two identical quartz cuvettes. Wrap Cuvette 1 entirely in aluminum foil (Dark Control). Leave Cuvette 2 exposed (Light Test).

  • Place both cuvettes on the laboratory benchtop under ambient fluorescent/LED lighting for 24 hours.

  • Self-Validation Step: Measure the UV-Vis absorbance spectra (200-500 nm) of both samples. Cuvette 2 will exhibit a baseline shift and loss of the characteristic isosbestic points associated with the intact nitroindole. Cuvette 1 will perfectly match the baseline T=0 spectrum, confirming that light—not thermal or solvent effects—is the sole degradation trigger.

References
  • Product Class 13: Indole and Its Derivatives.Thieme Connect.
  • Photochemical modifications for DNA/RNA oligonucleotides.PMC - NIH.
  • Potential Bioactive Function of Microbial Metabolites as Inhibitors of Tyrosinase: A Systematic Review.MDPI.

Sources

Optimization

Technical Support Center: Alternative Synthetic Routes to 1-Methyl-6-nitro-1H-indole-3-carbaldehyde

Overview & Route Selection Welcome to the Process Chemistry Troubleshooting Portal. The standard synthesis of 1-methyl-6-nitro-1H-indole-3-carbaldehyde typically relies on the Vilsmeier-Haack formylation of 1-methyl-6-ni...

Author: BenchChem Technical Support Team. Date: March 2026

Overview & Route Selection

Welcome to the Process Chemistry Troubleshooting Portal. The standard synthesis of 1-methyl-6-nitro-1H-indole-3-carbaldehyde typically relies on the Vilsmeier-Haack formylation of 1-methyl-6-nitroindole using phosphorus oxychloride (POCl₃) and dimethylformamide (DMF) . However, sourcing the specific methylated precursor can be cost-prohibitive, and scaling POCl₃ reactions presents significant moisture-sensitivity and toxicity challenges.

To bypass these bottlenecks, our laboratory validates two primary alternative synthetic routes:

  • Route A: Direct N-methylation of 6-nitro-1H-indole-3-carbaldehyde.

  • Route B: Electrophilic aromatic nitration of 1-methyl-1H-indole-3-carbaldehyde.

This guide provides the mechanistic causality, self-validating step-by-step protocols, and troubleshooting FAQs for these alternative pathways.

Table 1: Quantitative Comparison of Alternative Synthetic Routes
ParameterRoute A: Direct N-MethylationRoute B: Direct Nitration
Starting Material 6-nitro-1H-indole-3-carbaldehyde1-methyl-1H-indole-3-carbaldehyde
Primary Reagents MeI, NaH (or K₂CO₃), DMFKNO₃, conc. H₂SO₄
Typical Yield (Target) 85 – 95%35 – 40% (post-separation)
Regioselectivity Exclusively N-alkylationMixed (approx. 3:2 ratio of 5-nitro : 6-nitro)
Reaction Time 2.5 hours1.5 hours
Purification Method Aqueous workup, simple filtrationFractional crystallization or Column Chromatography
Route A: Direct N-Methylation Workflow

Mechanistic Rationale: The indole N-H proton is weakly acidic (pKa ~16.2). Using a strong base like Sodium Hydride (NaH) facilitates irreversible deprotonation, generating a highly nucleophilic indolide anion. Subsequent Sₙ2 attack on Methyl Iodide (MeI) yields the N-methylated product exclusively. Because the C3 position is already blocked by the formyl group, C-alkylation side reactions are entirely suppressed .

RouteA_Methylation SM 6-nitro-1H-indole- 3-carbaldehyde Base Deprotonation (NaH, DMF, 0°C) SM->Base + Base Intermediate Indolide Anion Intermediate Base->Intermediate - H2 (gas) Alkylation SN2 Alkylation (MeI, RT) Intermediate->Alkylation + Electrophile Product 1-methyl-6-nitro-1H- indole-3-carbaldehyde Alkylation->Product - NaI

Workflow and mechanism for the N-methylation of 6-nitro-1H-indole-3-carbaldehyde.

Validated Experimental Protocol
  • Preparation: Flame-dry a 250 mL round-bottom flask under argon. Add 6-nitro-1H-indole-3-carbaldehyde (10.0 mmol) and anhydrous DMF (50 mL).

  • Deprotonation: Cool the solution to 0 °C using an ice bath. Carefully add NaH (60% dispersion in mineral oil, 12.0 mmol) in small portions to control the exothermic hydrogen gas evolution.

  • Activation: Stir the mixture at 0 °C for 30 minutes until bubbling ceases, indicating complete formation of the indolide anion.

  • Alkylation: Add Methyl Iodide (15.0 mmol) dropwise via syringe. Remove the ice bath and allow the reaction to warm to room temperature (20–25 °C), stirring for 2 hours.

  • Quenching & Isolation: Pour the reaction mixture slowly into 200 mL of vigorously stirred crushed ice/water. Filter the resulting yellow precipitate under vacuum.

  • Purification: Wash the filter cake with cold water (3 x 50 mL) and hexane (to remove mineral oil). Dry under high vacuum to afford the pure product.

Troubleshooting FAQ

Q: My reaction stalled at 70% conversion. How do I drive it to completion? A: Incomplete conversion in this protocol is almost exclusively caused by moisture in the DMF. Water competitively reacts with NaH, consuming your base before the indole can be fully deprotonated. Always use freshly opened, anhydrous DMF (stored over molecular sieves) and maintain a strict argon atmosphere.

Q: Can I substitute NaH with a milder base to avoid handling reactive hydrides? A: Yes. Potassium carbonate (K₂CO₃) can be used as a milder alternative . However, because K₂CO₃ is a weaker base, the deprotonation is an equilibrium process. You must increase the reaction temperature to 60 °C and extend the reaction time to 12–16 hours to achieve >90% yield.

Route B: Direct Nitration Workflow

Mechanistic Rationale: Nitration of 1-methyl-1H-indole-3-carbaldehyde involves electrophilic aromatic substitution. The C3-formyl group acts as a strong electron-withdrawing group (EWG), deactivating the electron-rich pyrrole ring. Consequently, the incoming nitronium ion (NO₂⁺) is directed to the benzenoid ring. Due to similar electron densities at the C5 and C6 positions in this deactivated system, the reaction yields a predictable ~3:2 mixture of 5-nitro and 6-nitro isomers .

RouteB_Nitration Start 1-methyl-1H-indole- 3-carbaldehyde Nitration Electrophilic Nitration (KNO3, conc. H2SO4, 0°C) Start->Nitration Split Nitration->Split Isomer5 1-methyl-5-nitro-1H- indole-3-carbaldehyde (Major, ~60%) Split->Isomer5 C5 Attack Isomer6 1-methyl-6-nitro-1H- indole-3-carbaldehyde (Minor, ~40%) Split->Isomer6 C6 Attack Purification Fractional Crystallization (Benzene) Isomer5->Purification Isomer6->Purification

Reaction pathway and isomer distribution for nitration of 1-methyl-1H-indole-3-carbaldehyde.

Validated Experimental Protocol
  • Preparation: Dissolve 1-methyl-1H-indole-3-carbaldehyde (10.0 mmol) in concentrated H₂SO₄ (15 mL) in a 100 mL round-bottom flask. Cool to 0 °C in an ice-salt bath.

  • Nitronium Generation: In a separate vial, dissolve KNO₃ (11.0 mmol) in concentrated H₂SO₄ (5 mL) and cool to 0 °C.

  • Addition: Add the KNO₃/H₂SO₄ solution dropwise to the indole solution over 30 minutes. Maintain the internal temperature strictly below 5 °C to prevent over-nitration and oxidative degradation.

  • Reaction: Stir the dark mixture at 0 °C for 1 hour.

  • Quenching: Carefully pour the mixture over 150 g of crushed ice with vigorous stirring. A yellow precipitate (mixed isomers) will form immediately.

  • Isolation: Filter the solid, wash extensively with cold water until the filtrate is pH neutral, and dry under vacuum.

  • Separation: Dissolve the crude mixture in boiling benzene. Upon slow cooling to room temperature, the 5-nitro isomer preferentially crystallizes. Filter off the 5-nitro crystals. Concentrate the mother liquor to recover the enriched 6-nitro isomer .

Troubleshooting FAQ

Q: My yield of the 6-nitro isomer is abysmal after crystallization. What went wrong? A: Fractional crystallization is highly sensitive to concentration and cooling rates. If you crash the product out too quickly (e.g., by placing the flask directly in an ice bath or fridge), both isomers will co-precipitate. You must allow the boiling benzene solution to cool slowly to room temperature to ensure only the less soluble 5-nitro isomer forms a crystal lattice.

Q: I'm detecting dinitro-indole derivatives in my LC-MS. How do I prevent this? A: Over-nitration occurs when the reaction temperature exceeds 5 °C or when a large excess of the nitrating agent is used. Ensure your KNO₃ stoichiometry is strictly 1.1 equivalents, and control the dropwise addition rate. If exotherms are difficult to control at scale, switch to a jacketed reactor.

References
  • Title: Supporting Information - Dearomative Indole [5+2] Cycloaddition Reactions (Angewandte Chemie International Edition)
  • Title: US8524917B2 - 6-substituted indole-3-carboxylic acid amide compounds having sphingosine-1-phosphate (S1P)
  • Title: Product Class 13: Indole and Its Derivatives Source: Thieme Connect URL
Troubleshooting

Technical Support Center: Navigating the Synthesis of Electron-Poor Indoles

Welcome to the Technical Support Center dedicated to the unique challenges and synthetic strategies for electron-poor indoles. This guide is designed for researchers, scientists, and professionals in drug development who...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center dedicated to the unique challenges and synthetic strategies for electron-poor indoles. This guide is designed for researchers, scientists, and professionals in drug development who are navigating the complexities of incorporating these valuable but often recalcitrant motifs into their synthetic targets. Our goal is to provide not just protocols, but a deeper understanding of the underlying principles that govern the reactivity of these fascinating heterocycles.

Introduction: The Challenge of Electron-Deficient Indoles

The indole scaffold is a cornerstone in medicinal chemistry and natural product synthesis. However, the introduction of electron-withdrawing groups (EWGs) such as nitro, cyano, ester, or sulfonyl moieties dramatically alters the indole's classical reactivity. The diminished nucleophilicity of the pyrrole ring poses significant challenges to traditional electrophilic substitution reactions, often leading to low yields, harsh reaction conditions, or complete lack of reactivity. This guide provides troubleshooting strategies and frequently asked questions to address these hurdles head-on.

Troubleshooting Guides

This section is organized by common experimental problems encountered during the synthesis and functionalization of electron-poor indoles.

Issue 1: Failed or Low-Yielding Electrophilic Aromatic Substitution (EAS)

Question: My standard Friedel-Crafts acylation/alkylation fails when applied to my nitro- or cyano-substituted indole. What is the underlying issue and what are my alternatives?

Probable Cause: Electron-withdrawing groups significantly deactivate the indole ring towards electrophilic attack. The electron density at the typical C3 position is greatly reduced, making it less nucleophilic.[1][2]

Solutions and Scientific Rationale:

  • Increase Electrophile Reactivity: Employ more potent electrophiles or stronger Lewis acids. However, be cautious as this can lead to decomposition of sensitive substrates.

  • Alternative Synthetic Strategies:

    • Metal-Catalyzed Cross-Coupling: If your indole is halogenated, Suzuki, Stille, or Heck couplings are powerful methods for C-C bond formation. These reactions are less sensitive to the electronic nature of the indole itself.

    • C-H Activation/Functionalization: Modern methods involving transition metal catalysis (e.g., Palladium, Ruthenium, or Iron) can directly functionalize the C-H bonds of electron-poor indoles.[3][4][5] This approach bypasses the need for a highly nucleophilic indole.

    • Radical Reactions: Electron-deficient radicals have been shown to selectively add to the C2 position of indoles, a reactivity pattern opposite to that of electrophiles.[6][7] This offers a unique avenue for functionalization.

Experimental Protocol: Palladium-Catalyzed Direct C-2 Arylation of an N-Protected Electron-Poor Indole

  • Materials: N-protected electron-poor indole, aryl halide, Pd(OAc)₂, a suitable ligand (e.g., a phosphine or N-heterocyclic carbene ligand), a base (e.g., K₂CO₃ or Cs₂CO₃), and a high-boiling point solvent (e.g., dioxane or toluene).

  • Procedure:

    • To an oven-dried reaction vessel, add the N-protected electron-poor indole (1.0 equiv), aryl halide (1.2 equiv), Pd(OAc)₂ (5 mol%), ligand (10 mol%), and base (2.0 equiv).

    • Evacuate and backfill the vessel with an inert atmosphere (e.g., argon or nitrogen) three times.

    • Add the degassed solvent via syringe.

    • Heat the reaction mixture to the desired temperature (e.g., 80-120 °C) and stir for the required time, monitoring by TLC or LC-MS.

    • Upon completion, cool the reaction to room temperature, dilute with a suitable organic solvent (e.g., ethyl acetate), and filter through a pad of celite.

    • Wash the filtrate with water and brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography.

Issue 2: Poor Regioselectivity in Functionalization Reactions

Question: I am observing a mixture of C2 and C3 functionalized products, or unexpected reactivity at the benzene ring. How can I control the regioselectivity?

Probable Cause: The electronic landscape of the indole is altered by the EWG. While C3 is the typical site of electrophilic attack in electron-rich indoles, the C2 position can become more reactive in certain reactions, such as those involving radical intermediates.[6][7] Additionally, harsh conditions can lead to reactions on the benzene portion of the indole.

Solutions and Scientific Rationale:

  • Protecting Group Strategy: The choice of N-protecting group can influence regioselectivity. Bulky protecting groups can sterically hinder the N1-C2 region, potentially favoring reaction at C3. Conversely, some protecting groups can direct metallation to the C2 position. The pivaloyl group, for instance, has been used to protect both the N-1 and C-2 positions, directing reactions to other sites.[8]

  • Directed C-H Activation: Employing a directing group on the indole nitrogen or at the C3 position can provide excellent control over the site of C-H activation.

  • Reaction-Type Selection: As mentioned, radical additions tend to favor the C2 position, while many metal-catalyzed cross-couplings can be directed to a specific position through pre-functionalization (e.g., halogenation).

Decision-Making Workflow for Regioselective Functionalization

G start Desired Functionalization Site? c2 C2-Position start->c2 c3 C3-Position start->c3 other Other Positions (e.g., C4-C7) start->other c2_strat Strategies for C2-Functionalization c2->c2_strat c3_strat Strategies for C3-Functionalization c3->c3_strat other_strat Strategies for Other Positions other->other_strat c2_radical Radical Addition c2_strat->c2_radical c2_ch Directed C-H Activation c2_strat->c2_ch c2_lith Directed Lithiation c2_strat->c2_lith c3_cross Cross-Coupling of 3-Haloindole c3_strat->c3_cross c3_umpolung Umpolung Strategy c3_strat->c3_umpolung other_ch Directed C-H Activation other_strat->other_ch other_bartoli Bartoli Indole Synthesis other_strat->other_bartoli

Caption: Decision workflow for regioselective functionalization.

Frequently Asked Questions (FAQs)

Q1: What are the best N-protecting groups for electron-poor indoles?

The ideal protecting group should be stable to your reaction conditions and easily removable. For electron-poor indoles, common choices include:

  • Tosyl (Ts): Robust and stable to many conditions, but removal can require harsh reducing agents.

  • tert-Butoxycarbonyl (Boc): Stable to base and nucleophiles, but readily cleaved by acid. Be mindful of other acid-labile groups in your molecule.[9]

  • 2-(Trimethylsilyl)ethoxymethyl (SEM): Stable to a wide range of conditions and removed with fluoride reagents.[9][10]

Protecting GroupStabilityCommon Cleavage Conditions
Tosyl (Ts) HighStrong reducing agents (e.g., Na/NH₃)
Boc ModerateAcidic conditions (e.g., TFA)
SEM HighFluoride sources (e.g., TBAF)

Q2: Can I use dearomatization strategies with electron-poor indoles?

Yes, dearomatization reactions are a powerful tool for functionalizing electron-poor indoles.[11][12] These reactions can transform the planar indole into a three-dimensional indoline scaffold.[11][13] Visible-light-induced hydroalkylation is one modern approach.[13]

Q3: My cross-coupling reaction is sluggish. How can I improve the yield?

For challenging cross-coupling reactions with electron-poor indoles:

  • Ligand Choice: Experiment with different phosphine or N-heterocyclic carbene (NHC) ligands. Electron-rich and sterically hindered ligands can often improve catalytic activity.

  • Base and Solvent: The choice of base (e.g., carbonates, phosphates, or alkoxides) and solvent can have a significant impact. A screen of different conditions is often necessary.

  • Palladium Pre-catalyst: Consider using a more active palladium pre-catalyst.

  • Microwave Irradiation: Microwave heating can sometimes accelerate sluggish reactions and improve yields.

Q4: Are there any "umpolung" strategies for electron-poor indoles?

Umpolung, or polarity reversal, strategies can be employed. For instance, an O-acylation triggered γ-umpolung functionalization of electron-poor alkenyl sulfoxides has been developed for the synthesis of 3-allyl indoles.[14][15]

Illustrative Reaction Pathway: Umpolung Strategy

G start Electron-Poor Indole product Functionalized Indole start->product Nucleophilic Attack reagent Activated Electrophile (Umpolung) reagent->product Reaction

Caption: Simplified umpolung reaction concept.

Conclusion

Working with electron-poor indoles requires a shift in perspective from traditional indole chemistry. By understanding their unique electronic properties and embracing modern synthetic methodologies such as cross-coupling, C-H activation, and radical reactions, researchers can successfully incorporate these valuable building blocks into complex molecules. This guide serves as a starting point for troubleshooting and strategic planning in your synthetic endeavors.

References

  • O-Acylation triggered γ-umpolung functionalization of electron-poor alkenyl sulfoxides for the synthesis of 3-allyl indoles - Organic & Biomolecular Chemistry (RSC Publishing). Available at: [Link]

  • Selectivity in the Addition of Electron Deficient Radicals to the C2 Position of Indoles - PMC. Available at: [Link]

  • Palladium-catalyzed dual C–H or N–H functionalization of unfunctionalized indole derivatives with alkenes and arenes - PMC. Available at: [Link]

  • Dearomatization of Electron-Deficient Indoles with N-Alkylanilines via Visible-Light-Induced Hydroalkylation | Organic Letters - ACS Publications. Available at: [Link]

  • Dearomative Nucleophilic Addition of Lithium Enolates to Electron‐Poor Indoles - PMC. Available at: [Link]

  • Benzylic C(sp3)–C(sp2) cross-coupling of indoles enabled by oxidative radical generation and nickel catalysis - PMC. Available at: [Link]

  • O-Acylation triggered γ-umpolung functionalization of electron-poor alkenyl sulfoxides for the synthesis of 3-allyl indoles - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/D5OB00112A. Available at: [Link]

  • Indole as a Directing Group for Nonaromatic C-H Activation in Palladium-Catalyzed Cross-Dehydrogenative Coupling with β-Ketoest - ChemRxiv. Available at: [Link]

  • Ruthenium-Catalyzed C–H Activations for the Synthesis of Indole Derivatives - MDPI. Available at: [Link]

  • O-Acylation Triggered γ-Umpolung Functionalization of Electron poor Alkenyl Sulfoxides for the Synthesis of 3-Allyl Indoles - ResearchGate. Available at: [Link]

  • C-H functionalization of indoles and oxindoles through CDC reactions - De Gruyter. Available at: [Link]

  • Palladium/Norbornene-Catalyzed Direct Vicinal Di-Carbo- Functionalization of Indoles: Reaction Development and - Knowledge UChicago. Available at: [Link]

  • Oxidative Dearomative Cross-Dehydrogenative Coupling of Indoles with Diverse C-H Nucleophiles: Efficient Approach to 2,2-Disubstituted Indolin-3-ones - PMC. Available at: [Link]

  • A New Protecting-Group Strategy for Indoles | Request PDF - ResearchGate. Available at: [Link]

  • Nucleophilic Reactivities of Indoles | Request PDF - ResearchGate. Available at: [Link]

  • Benzylic C(sp3)–C(sp2) cross-coupling of indoles enabled by oxidative radical generation and nickel catalysis - Chemical Science (RSC Publishing). Available at: [Link]

  • Reactivity of 3-nitroindoles with electron-rich species - Chemical Communications (RSC Publishing). Available at: [Link]

  • Selectivity in the Addition of Electron‐Deficient Radicals to the C2 Position of Indoles - Wiley Online Library. Available at: [Link]

  • Palladium-Catalyzed Oxidative Cross-Coupling between Pyridine N-Oxides and Indoles | Organic Letters - ACS Publications. Available at: [Link]

  • Mild Iron-Catalyzed Oxidative Cross-Coupling of Quinoxalinones with Indoles - MDPI. Available at: [Link]

  • Access to Both Prenylated and Reverse-Prenylated Indolines through Photocatalytic Dearomatization/Rearrangement of Electron-Deficient Indoles | Research Communities by Springer Nature. Available at: [Link]

  • Recent advances in the synthesis of indoles and their applications - RSC Publishing. Available at: [Link]

  • Recent advances in catalytic approaches for the synthesis of 3-substituted indoles: mechanisms and strategies - PMC. Available at: [Link]

  • Protecting groups for the pyrrole and indole nitrogen atom. The [2-(trimethylsilyl)ethoxy]methyl moiety. Lithiation of 1-[[2-(trimethylsilyl)ethoxy]methyl]pyrrole | The Journal of Organic Chemistry - ACS Publications. Available at: [Link]

  • Protecting Groups - University of California, Irvine. Available at: [Link]

  • (PDF) Synthetic approaches, emerging applications, and challenges of indole-based five-membered heterocycles in medicinal chemistry - ResearchGate. Available at: [Link]

  • Deprotection of N-Pivaloylindoles, Carbazoles and beta-Carbolines with a Lithium Base - Molbase. Available at: [Link]

  • First Inverse Electron-Demand Diels−Alder Methodology of 3‑Chloroindoles and Methyl Coumalate to Carbazoles - ACS Publications. Available at: [Link]

Sources

Optimization

Technical Support Center: Workup &amp; Isolation of 1-Methyl-6-nitro-1H-indole-3-carbaldehyde

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult with researchers struggling to isolate deactivated indole derivatives following Vilsmeier-Haack formylation.

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult with researchers struggling to isolate deactivated indole derivatives following Vilsmeier-Haack formylation. The synthesis of 1-methyl-6-nitro-1H-indole-3-carbaldehyde presents unique challenges: the strongly electron-withdrawing 6-nitro group necessitates harsh reaction conditions, which complicates the workup due to the buildup of polymeric byproducts and the stubborn stability of the intermediate iminium salt[1].

This guide provides a causality-driven, self-validating protocol for the workup of this specific compound, alongside troubleshooting FAQs designed to rescue failing experiments.

Phase 1: Causality-Driven Standard Protocol

The Vilsmeier-Haack reaction does not directly yield an aldehyde; it produces a water-soluble chloromethyleniminium ion (the Vilsmeier intermediate)[2]. The workup procedure is fundamentally a controlled hydrolysis of this intermediate.

Step 1: The Exothermic Quench
  • Action: Cool the reaction mixture (containing DMF, excess POCl3, and the iminium intermediate) to room temperature. Slowly pour the mixture into a vigorously stirred beaker containing crushed ice (at least 5–10 times the reaction volume)[1].

  • Causality: POCl3 reacts violently with water to generate HCl and phosphoric acid. Pouring the reaction into a massive thermal sink of ice (rather than adding water to the reaction flask) prevents thermal degradation of the product and runaway boiling of the DMF solvent.

  • Self-Validation: Monitor the internal temperature of the quench bath. If it exceeds 10 °C, pause the addition. A safe quench maintains a steady, low temperature.

Step 2: Basification & Hydrolysis
  • Action: While maintaining the internal temperature below 20 °C using an external ice bath, slowly add saturated aqueous sodium carbonate (Na₂CO₃) or 2M NaOH until the solution reaches a pH of 8.0–9.0. Stir the resulting suspension at room temperature for 30–60 minutes.

  • Causality: The iminium intermediate is highly stable under acidic conditions. Adjusting the pH to 8–9 and allowing sufficient stirring time ensures complete nucleophilic attack by water, driving the hydrolysis of the iminium species into the desired neutral aldehyde[2][3].

  • Self-Validation: Spot the aqueous mixture on a TLC plate against the starting material. An incomplete hydrolysis will show a heavy, highly polar spot stuck at the baseline (the iminium salt). Complete hydrolysis is validated when this baseline spot disappears, replaced by the less polar aldehyde product.

Step 3: Isolation (Precipitation vs. Extraction)
  • Path A (Precipitation): 1-Methyl-6-nitro-1H-indole-3-carbaldehyde is highly crystalline. Upon complete hydrolysis at pH 8–9, a yellow/orange solid typically precipitates[1]. Collect this solid via vacuum filtration, wash copiously with cold water to remove residual DMF and inorganic salts, and dry under high vacuum.

  • Path B (Extraction): If the product "oils out" instead of precipitating, extract the aqueous phase with Ethyl Acetate (EtOAc) or Dichloromethane (DCM)[1]. Wash the combined organic layers sequentially with water (3x) and brine (1x). Dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Causality: High concentrations of residual DMF can act as a co-solvent, preventing crystallization. Multiple water washes during extraction are mandatory to partition the DMF into the aqueous phase and force the product into the organic layer.

Phase 2: Quantitative Process Parameters

ParameterTarget ValueMechanistic Rationale
Quench Temperature < 10 °CDissipates exothermic POCl₃ hydrolysis; prevents product degradation.
Hydrolysis pH 8.0 – 9.0Neutralizes acidic byproducts and drives iminium-to-aldehyde conversion.
Hydrolysis Time 30 – 60 minEnsures complete breakdown of the stable iminium intermediate.
Extraction Ratio 1:3 (Aq:Org)Optimizes partitioning of the aldehyde from the DMF/water mixture.
Drying Agent Anhydrous Na₂SO₄Removes residual moisture prior to concentration.

Phase 3: Troubleshooting & FAQs

Q: My reaction mixture turned violently hot and dark during the quench, and my yield is terrible. What happened? A: You likely experienced a thermal runaway. When POCl₃ is hydrolyzed, the localized heat can easily exceed 100 °C if not properly dissipated, causing the indole substrate to polymerize. Always use a large excess of crushed ice and ensure the internal temperature remains below 20 °C during the neutralization step.

Q: TLC shows a highly polar spot stuck at the baseline, and I have very little of my target aldehyde. How do I fix this? A: That baseline spot is your unhydrolyzed iminium salt intermediate[3]. This occurs when the workup pH is too acidic or the hydrolysis time is too short. Solution: Re-suspend your crude mixture in water, adjust the pH to 9.0 with Na₂CO₃, and stir vigorously for an additional hour. The baseline spot will convert to the desired aldehyde.

Q: I tried to extract the product with EtOAc, but a thick emulsion formed. How can I break it? A: Emulsions in Vilsmeier workups are typically caused by a combination of the basic aqueous phase, residual DMF, and insoluble polymeric byproducts. Solution: Filter the entire biphasic emulsion through a tightly packed pad of Celite to remove polymers. Alternatively, add solid NaCl to saturate the aqueous layer (increasing ionic strength) to force phase separation.

Q: I am observing a significant amount of unreacted 1-methyl-6-nitroindole even after 12 hours of heating. Should I add more POCl₃? A: The 6-nitro group strongly deactivates the indole core, reducing its nucleophilicity at the C3 position[3]. Adding excess POCl₃ mid-reaction often leads to degradation rather than increased conversion. Solution: Ensure your Vilsmeier reagent (POCl₃ + DMF) is completely pre-formed at 0 °C for 30 minutes before adding the indole[1]. If conversion remains low, ensure your reaction temperature is maintained steadily at 85–95 °C.

Phase 4: Workflow Visualization

G N1 Reaction Mixture (Iminium Intermediate) N2 Ice-Water Quench (T < 10°C) N1->N2 Slow addition N3 Basification (pH 8-9) (aq. NaOH or Na2CO3) N2->N3 Neutralize N4 Hydrolysis (Stirring at RT) N3->N4 Formyl generation N5 Precipitation Check N4->N5 N6 Vacuum Filtration & Water Wash N5->N6 Solid forms N7 Solvent Extraction (EtOAc / DCM) N5->N7 Oil/Emulsion forms N10 1-Methyl-6-nitro-1H-indole -3-carbaldehyde N6->N10 Dry solid N8 Organic Phase Wash (H2O, Brine) & Dry N7->N8 N9 Concentration N8->N9 N9->N10 Purify/Crystallize

Experimental workflow for the workup of 1-methyl-6-nitro-1H-indole-3-carbaldehyde synthesis.

Phase 5: References

  • Title: Vilsmeier-Haack Reaction with 2,3,3-Trimethyl-3H-benzo[g]indole Source: Organic Chemistry Research URL: [Link]

  • Title: Vilsmeier–Haack reaction Source: Wikipedia URL: [Link]

  • Title: Vilsmeier-Haack Reaction Source: Chemistry Steps URL: [Link]

Sources

Troubleshooting

Technical Support Center: Synthesis of 1-Methyl-6-nitro-1H-indole-3-carbaldehyde

Welcome to the technical support center for the synthesis of 1-methyl-6-nitro-1H-indole-3-carbaldehyde. This guide is designed for researchers, chemists, and drug development professionals to provide in-depth, field-prov...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for the synthesis of 1-methyl-6-nitro-1H-indole-3-carbaldehyde. This guide is designed for researchers, chemists, and drug development professionals to provide in-depth, field-proven insights into catalyst selection, protocol optimization, and troubleshooting for this important synthetic intermediate. Our goal is to explain the causality behind experimental choices, ensuring your success in the laboratory.

I. Overview of Synthetic Strategies

The synthesis of 1-methyl-6-nitro-1H-indole-3-carbaldehyde can be approached via two primary, logical pathways. The selection of a specific route often depends on the availability of starting materials and the desired scale of the reaction.

  • Route A: Formylation then Nitration. This is often the most common approach, starting with 1-methyl-1H-indole. The C3 position is first formylated, followed by regioselective nitration of the benzene ring.

  • Route B: Nitration then Formylation. This route begins with the synthesis or purchase of 1-methyl-6-nitro-1H-indole, which is then subjected to formylation at the C3 position.

The choice of "catalyst" in this context primarily refers to the selection of reagents that generate the active electrophile for each step, as traditional metal catalysis is not standard for these classic transformations.

Synthetic_Routes cluster_A Route A cluster_B Route B A1 1-Methyl-1H-indole A2 1-Methyl-1H-indole- 3-carbaldehyde A1->A2 Vilsmeier-Haack Formylation A3 Target Molecule A2->A3 Nitration B1 1-Methyl-6-nitro- 1H-indole B2 Target Molecule B1->B2 Vilsmeier-Haack Formylation Start Start->A1 Start->B1

Caption: Primary synthetic routes to the target molecule.

II. Catalyst & Reagent Selection Guide

A. Step 1: Formylation via Vilsmeier-Haack Reaction

The Vilsmeier-Haack reaction is the method of choice for introducing a formyl group (-CHO) onto the electron-rich C3 position of the indole nucleus.[1] It is not a catalyzed reaction in the traditional sense but relies on the in situ formation of an electrophilic chloroiminium salt, the Vilsmeier reagent .[2][3]

Core Reagents:

  • Tertiary Amide: N,N-Dimethylformamide (DMF) is the most common choice and the source of the formyl group.

  • Acid Halide: Phosphorus oxychloride (POCl₃) is the standard activating agent.

Mechanism Insight: DMF reacts with POCl₃ in an exothermic process to form the electrophilic Vilsmeier reagent.[2][4] This reagent is then attacked by the nucleophilic C3 position of the indole ring. The resulting iminium salt intermediate is subsequently hydrolyzed during aqueous work-up to yield the final aldehyde.[3][5]

Vilsmeier_Mechanism DMF DMF Vilsmeier_Reagent Vilsmeier Reagent (Chloroiminium Salt) DMF->Vilsmeier_Reagent POCl3 POCl₃ POCl3->Vilsmeier_Reagent Iminium_Intermediate Iminium Salt Intermediate Vilsmeier_Reagent->Iminium_Intermediate Electrophilic Attack Indole Indole Substrate Indole->Iminium_Intermediate Hydrolysis Aqueous Work-up (Hydrolysis) Iminium_Intermediate->Hydrolysis Product Indole-3-carbaldehyde Hydrolysis->Product

Caption: Simplified mechanism of the Vilsmeier-Haack reaction.

Catalytic Alternatives: While stoichiometric POCl₃ is standard, recent advancements have led to catalytic versions of the Vilsmeier-Haack reaction. These methods, often employing a P(III)/P(V)=O catalytic cycle, avoid the use of large quantities of caustic POCl₃ and operate under milder conditions, making them suitable for late-stage formylation.[6][7][8]

B. Step 2: Nitration of the Indole Ring

The introduction of the nitro group at the C6 position is governed by the electronic properties of the starting material.

  • Case 1 (Route A - Nitrating 1-Methyl-1H-indole-3-carbaldehyde): The aldehyde group at C3 is strongly electron-withdrawing and deactivating. This deactivation directs electrophilic substitution to the benzene portion of the indole. Nitration under these conditions has been shown to predominantly yield the 6-nitro derivative, with smaller amounts of the 4-nitro isomer.[9]

  • Case 2 (Starting with a pre-nitrated indole): If starting with a 6-nitroindole derivative, this step is bypassed. There are numerous methods for the synthesis of 6-nitroindoles from various precursors if not commercially available.[10][11][12]

Typical Reagents:

  • Nitrating Agent: Concentrated nitric acid (HNO₃) is the standard source of the nitronium ion (NO₂⁺).

  • Acidic Medium: Often performed in the presence of a strong acid like sulfuric acid (H₂SO₄) to facilitate the formation of the nitronium ion.

Control is Critical: The nitration of indoles can be aggressive. Strict temperature control is essential to prevent side reactions, including oxidation of the indole ring and the formation of multiple nitrated products.

III. Detailed Experimental Protocols

Protocol 1: Vilsmeier-Haack Formylation of 1-Methyl-6-nitro-1H-indole (Route B)

This protocol is adapted from established procedures for the formylation of substituted indoles.[13][14]

  • Reagent Preparation: In a three-necked, round-bottomed flask fitted with a mechanical stirrer, a dropping funnel, and a drying tube, cool N,N-dimethylformamide (DMF, 4 molar equivalents) to 0 °C in an ice-salt bath.

  • Vilsmeier Reagent Formation: Add phosphorus oxychloride (POCl₃, 1.1 molar equivalents) dropwise to the cooled DMF with vigorous stirring over 30 minutes. Ensure the temperature does not exceed 10 °C.[14] A pink or yellow complex should form.

  • Substrate Addition: Dissolve 1-methyl-6-nitro-1H-indole (1 molar equivalent) in a minimum amount of anhydrous DMF. Add this solution dropwise to the Vilsmeier reagent mixture, maintaining the temperature below 10 °C.

  • Reaction: After the addition is complete, allow the mixture to warm to room temperature, then heat to 35-40 °C for 1-2 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC). The reaction mixture will typically become a thick, opaque paste.[14]

  • Work-up: Carefully add crushed ice to the reaction paste with stirring, which will result in a clear, aqueous solution.[14] Transfer this solution to a larger beaker and slowly neutralize by adding a cold aqueous solution of sodium hydroxide (e.g., 2 M NaOH) until the mixture is basic (pH > 9).

  • Isolation & Purification: The product will often precipitate upon neutralization. Collect the solid by vacuum filtration and wash thoroughly with cold water. If no precipitate forms, extract the aqueous layer multiple times with ethyl acetate or dichloromethane.[1] Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure. The crude product can be purified by recrystallization from ethanol or by flash column chromatography on silica gel.[15]

ParameterConditionRationale
Temperature 0-10 °C (addition), 35-40 °C (reaction)Controls exothermic reagent formation; provides activation energy for reaction.
Atmosphere Anhydrous (Drying Tube)Vilsmeier reagent is highly sensitive to moisture.[5]
Stoichiometry ~1.1 eq. POCl₃, ~4 eq. DMFA slight excess of the Vilsmeier reagent ensures complete conversion.[4]
Solvents DMF (reagent/solvent), Ethyl Acetate (extraction)DMF is the reagent source; Ethyl Acetate is for product extraction.
Purification Recrystallization / Column ChromatographyTo remove unreacted starting material and inorganic salts.[15]

IV. Troubleshooting Guide & FAQs

This section addresses common issues encountered during the synthesis, particularly focusing on the Vilsmeier-Haack formylation step.

Troubleshooting_Vilsmeier Start Problem: Low or No Product Yield Check_Reagents Are reagents fresh and anhydrous? Start->Check_Reagents Reagent_Yes Yes Check_Reagents->Reagent_Yes Reagent_No No Check_Reagents->Reagent_No Check_Temp Was temperature strictly controlled during addition? Reagent_Yes->Check_Temp Solution_Reagents Solution: Use freshly distilled POCl₃ and high-purity, anhydrous DMF. Reagent_No->Solution_Reagents Temp_Yes Yes Check_Temp->Temp_Yes Temp_No No Check_Temp->Temp_No Check_Workup Was work-up correct? (Hydrolysis of iminium salt) Temp_Yes->Check_Workup Solution_Temp Solution: Maintain 0-10°C. Rapid addition can degrade the reagent. Temp_No->Solution_Temp Workup_Yes Yes Check_Workup->Workup_Yes Workup_No No Check_Workup->Workup_No Check_Substrate Is the substrate deactivated? Workup_Yes->Check_Substrate Solution_Workup Solution: Ensure complete hydrolysis by quenching with ice and adjusting pH. Workup_No->Solution_Workup Solution_Substrate Solution: Deactivated indoles may require harsher conditions or longer reaction times. Monitor by TLC. Check_Substrate->Solution_Substrate

Caption: Decision tree for troubleshooting low yield in the Vilsmeier-Haack reaction.

Question: My reaction produced a dark, tarry material with very little desired product. What went wrong?

Answer: The formation of polymeric or tarry materials is a common issue, often caused by the acidic reaction conditions and elevated temperatures.[4]

  • Causality: Indoles can be sensitive to strong acids and heat, leading to polymerization. The presence of the electron-withdrawing nitro group can sometimes increase this sensitivity.

  • Solution:

    • Strict Temperature Control: Ensure the temperature during Vilsmeier reagent formation and substrate addition does not rise uncontrollably.[4]

    • Order of Addition: Consider a "reverse addition" where the indole solution is added slowly to the pre-formed Vilsmeier reagent. This prevents localized high concentrations of the electrophile.[4]

    • Efficient Stirring: Ensure the reaction mixture is stirred efficiently to maintain homogeneity and prevent localized heating.

Question: I am seeing multiple spots on my TLC plate, suggesting significant byproduct formation. What are they?

Answer: Multiple products can arise from several side reactions.

  • Over-formylation (Di-formylation): Highly activated indoles can sometimes be formylated at a second position. This is less likely with the deactivated 6-nitroindole substrate but can occur if the stoichiometry is not carefully controlled. Use a molar ratio of Vilsmeier reagent to indole between 1:1 and 1.5:1.[4]

  • N-Formylation: Formylation can potentially occur at the N1 position, though this is less common for C3-unsubstituted indoles.[4]

  • Impurity-Related Byproducts: Impurities in the DMF (such as dimethylamine and formic acid) or POCl₃ can lead to undesired side reactions. Always use high-purity, anhydrous reagents.[4]

Question: Why are anhydrous conditions so critical for the Vilsmeier-Haack reaction?

Answer: The Vilsmeier reagent (chloroiminium salt) is highly electrophilic and extremely sensitive to moisture.[5] Any water present in the glassware or reagents will rapidly quench the reagent, hydrolyzing it back to DMF and other inactive species. This will dramatically reduce the concentration of the active electrophile, leading to low or no product yield.

Question: Can I use other acid halides besides POCl₃?

Answer: Yes, other acid halides like oxalyl chloride or thionyl chloride can be used to generate the Vilsmeier reagent from DMF. However, POCl₃ is the most common, cost-effective, and well-documented reagent for this transformation. The reactivity of the resulting Vilsmeier reagent can vary, potentially requiring re-optimization of the reaction conditions.

V. References

  • Benchchem. (n.d.). Technical Support Center: Vilsmeier-Haack Formylation of Indoles. Retrieved from Benchchem website.

  • Royal Society of Chemistry. (2018). Regioselective synthesis of 6-nitroindole derivatives from enaminones and nitroaromatic compounds via transition metal-free C–C and C–N bond formation. Organic & Biomolecular Chemistry.

  • Benchchem. (n.d.). 2-Nitro-1H-indole-3-carbaldehyde. Retrieved from Benchchem website.

  • Chemistry Steps. (2023). Vilsmeier-Haack Reaction. Retrieved from [Link]

  • ResearchGate. (n.d.). Synthesis of 4- and 6-Substituted Nitroindoles. Retrieved from ResearchGate.

  • ResearchGate. (n.d.). Synthesis of nitroindoles and aminoindoles via intermolecular cyclization from terminal alkynes and 2-haloanilines. Retrieved from ResearchGate.

  • Wikipedia. (n.d.). Vilsmeier–Haack reaction. Retrieved from [Link]

  • Royal Society of Chemistry. (2018). An optimized procedure for direct access to 1 H -indazole-3-carboxaldehyde derivatives by nitrosation of indoles. RSC Advances.

  • Benchchem. (n.d.). Vilsmeier-Haack Reaction Technical Support Center. Retrieved from Benchchem website.

  • International Journal of Pharmaceutical and Chemical Sciences. (n.d.). REVIEW ARTICLE ON VILSMEIER-HAACK REACTION.

  • Organic Syntheses. (n.d.). Synthesis of Deuterated 1H-Indole-3-carboxaldehyde via Catalytic Vilsmeier-Haack Reaction. Retrieved from [Link]

  • ACS Publications. (2026). Selective Synthesis of 5-Nitroindoles through a Ag-Catalyzed Nitro Rearrangement/Cyclization Cascade of N-(o-Alkynylphenyl)nitra.

  • Royal Society of Chemistry. (2023). Unravelling the synthetic and therapeutic aspects of five, six and fused heterocycles using Vilsmeier–Haack reagent. RSC Advances.

  • HETEROCYCLES. (2002). nucleophilic substitution reactions of 1-methoxy-6- nitroindole-3-carbaldehyde.

  • ResearchGate. (n.d.). Synthesis and Reactions of Nitroindoles. Retrieved from ResearchGate.

  • Benchchem. (n.d.). Application Notes and Protocols: Vilsmeier-Haack Formylation of Indoles. Retrieved from Benchchem website.

  • RSC Publishing. (2018). An optimized procedure for direct access to 1H-indazole-3-carboxaldehyde derivatives by nitrosation of indoles.

  • Rsc.org. (n.d.). Screening metal-free photocatalysts from isomorphic covalent organic frameworks for C-3 functionalization of indoles.

  • ResearchGate. (n.d.). (PDF) 1H-Indole-3-carboxaldehyde: Synthesis and Reactions. Retrieved from ResearchGate.

  • Benchchem. (n.d.). Synthesis of 6-Nitro-1H-indazole-3-carbaldehyde: An Application Note and Detailed Protocol. Retrieved from Benchchem website.

  • ACS Publications. (2022). Catalytic Vilsmeier–Haack Reactions for C1-Deuterated Formylation of Indoles. The Journal of Organic Chemistry.

  • Benchchem. (n.d.). Synthesis of 6-Nitro-1H-indazole-3-carbaldehyde from 6-Nitroindole: An Application Note and Protocol. Retrieved from Benchchem website.

  • Organic Syntheses. (2024). Synthesis of Deuterated 1H-Indole-3-carboxaldehyde via Catalytic Vilsmeier-Haack Reaction.

  • HETEROCYCLES. (2017). Nucleophilic Substitution Reaction in Indole Chemistry: 1-Methoxy-6-nitroindole-3-carbaldehyde as a Versatile.

  • PMC. (n.d.). Directed C–H Functionalization of C3-Aldehyde, Ketone, and Acid/Ester-Substituted Free (NH) Indoles with Iodoarenes via a Palladium Catalyst System.

  • Semantic Scholar. (n.d.). Formation of indole trimers in Vilsmeier type reactions.

  • Organic Syntheses. (n.d.). indole-3-aldehyde. Retrieved from [Link]

  • Benchchem. (n.d.). Purification techniques for indole aldehydes. Retrieved from Benchchem website.

Sources

Optimization

Technical Support Center: Synthesis &amp; Reaction Monitoring of 1-Methyl-6-nitro-1H-indole-3-carbaldehyde

Welcome to the Technical Support Center. This guide is engineered for researchers and drug development professionals synthesizing 1-methyl-6-nitro-1H-indole-3-carbaldehyde.

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. This guide is engineered for researchers and drug development professionals synthesizing 1-methyl-6-nitro-1H-indole-3-carbaldehyde. The synthesis involves two critical transformations: the N-methylation of 6-nitroindole, followed by a Vilsmeier-Haack formylation at the C3 position.

Below, you will find self-validating protocols, mechanistic troubleshooting FAQs, and comprehensive analytical data to ensure high-fidelity reaction monitoring.

Synthesis Workflow & Analytical Checkpoints

G SM 6-Nitroindole (Starting Material) Step1 N-Methylation (MeI, NaH, DMF) SM->Step1 Int1 1-Methyl-6-nitroindole (Intermediate) Step1->Int1 Monitor: TLC / LC-MS Step2 Vilsmeier-Haack Formylation (POCl3, DMF, Heat) Int1->Step2 Prod 1-Methyl-6-nitro-1H-indole-3-carbaldehyde (Final Product) Step2->Prod Monitor: TLC / LC-MS / NMR

Synthetic workflow and analytical checkpoints for the target molecule.

Phase I: N-Methylation of 6-Nitroindole

Self-Validating Protocol
  • Deprotonation: Dissolve 6-nitroindole (1.0 eq) in strictly anhydrous DMF. Cool to 0 °C under an argon atmosphere. Slowly add Sodium Hydride (NaH, 60% dispersion in mineral oil, 1.2 eq).

    • Self-Validation Check: The reaction mixture will exhibit a distinct color change and hydrogen gas evolution. The cessation of bubbling indicates complete deprotonation to the indolyl anion.

  • Alkylation: Add Methyl Iodide (MeI, 1.5 eq) dropwise. Allow the reaction to warm to room temperature and stir for 2-4 hours.

  • Quench & Extraction: Carefully quench with ice water. Extract with Ethyl Acetate (EtOAc), wash with brine to remove DMF, dry over MgSO₄, and concentrate.

Troubleshooting & FAQs

Q: Why am I seeing incomplete methylation even after 24 hours of stirring? A: Incomplete N-methylation of electron-deficient indoles often stems from inadequate deprotonation. The nitro group at the C6 position withdraws electron density from the indole core, which increases the acidity of the N-H proton (lowering its pKa) but simultaneously reduces the nucleophilicity of the resulting indolyl anion[1]. If your DMF contains trace moisture, the base will be consumed. Ensure your DMF is strictly anhydrous and use a strong base like NaH rather than weaker carbonate bases to drive the formation of the indolyl anion to completion.

Q: How can I reliably distinguish the starting material from the N-methylated product on TLC? A: 6-nitroindole and 1-methyl-6-nitroindole have similar polarities, making them difficult to resolve in standard non-polar solvent systems. However, the N-methylated product lacks the N-H bond. Self-Validation: Spot the TLC plate and use a Ninhydrin or standard N-H reactive stain; the starting material will stain, while the product will not. Under a 254 nm UV lamp, the N-methylated product typically runs slightly higher (less polar) than the starting material.

Phase II: Vilsmeier-Haack Formylation

Self-Validating Protocol
  • Reagent Preparation: In a flame-dried flask under argon, cool anhydrous DMF (3.0 eq) to 0–5 °C. Add Phosphorus Oxychloride (POCl₃, 1.5 eq) dropwise. Stir for 30-60 minutes to form the Vilsmeier reagent (chloroiminium ion)[2].

    • Self-Validation Check: The formation of a pale yellow/orange complex confirms the generation of the active electrophile.

  • Electrophilic Aromatic Substitution: Dissolve 1-methyl-6-nitroindole (1.0 eq) in minimal DMF and add it dropwise to the Vilsmeier reagent at 0 °C.

  • Heating: Warm the mixture to 70–80 °C and stir for 4–8 hours[2].

  • Hydrolysis Workup: Cool to room temperature. Pour the mixture onto crushed ice and slowly neutralize with 2M NaOH until the pH reaches 8-9[3]. Stir vigorously for 1 hour to fully hydrolyze the iminium intermediate to the aldehyde. Extract with EtOAc.

Troubleshooting & FAQs

Q: The Vilsmeier-Haack reaction shows no progress at room temperature. What is the mechanistic cause? A: The Vilsmeier reagent is a relatively weak electrophile[4]. The 6-nitro group strongly deactivates the indole ring via inductive and resonance electron withdrawal, making the C3 position significantly less nucleophilic compared to unsubstituted indoles. While standard electron-rich indoles formylate rapidly at 0 °C to room temperature, deactivated substrates like 6-nitroindoles require elevated temperatures (e.g., 70–80 °C) to overcome the activation energy barrier for electrophilic aromatic substitution[2].

Q: My LC-MS shows a mass corresponding to the iminium intermediate, not the target aldehyde. Why? A: The Vilsmeier-Haack reaction initially forms a stable C3-iminium salt. Conversion to the final aldehyde requires an aqueous hydrolysis step[3]. If your workup is too rapid, uses insufficient aqueous base, or is kept too cold during the quench, the iminium salt will not fully hydrolyze. Ensure you stir the quenched reaction mixture thoroughly at room temperature with an appropriate aqueous base (like NaOH or sodium acetate) to drive the elimination of dimethylamine.

G IM C3-Iminium Intermediate (Stable in anhydrous conditions) Hydrolysis Aqueous Base Quench (NaOH, H2O) IM->Hydrolysis Hemiaminal Hemiaminal Intermediate (Transient) Hydrolysis->Hemiaminal Nucleophilic Attack by OH- Aldehyde Target Aldehyde Product (Stable) Hemiaminal->Aldehyde Elimination of Dimethylamine

Mechanistic progression of the Vilsmeier-Haack iminium hydrolysis to the target aldehyde.

Quantitative Analytical Monitoring Data

To ensure absolute confidence in your reaction progress, cross-reference your analytical readouts against the standardized metrics in the table below.

Self-Validation via NMR: The most definitive proof of formylation completion is an aliquot ¹H-NMR. The reaction is complete when the C3-H doublet at ~6.6 ppm completely disappears, replaced by a highly deshielded aldehyde singlet at ~10.0 ppm.

CompoundTLC Rf (Hex/EtOAc 3:1)LC-MS [M+H]+ (m/z)Key 1H-NMR Shifts (DMSO-d6)
6-Nitroindole ~0.30163.1N-H (br s, ~11.5 ppm), C3-H (d, ~6.6 ppm)
1-Methyl-6-nitroindole ~0.45177.1N-CH₃ (s, ~3.9 ppm), C3-H (d, ~6.6 ppm)
1-Methyl-6-nitro-1H-indole-3-carbaldehyde ~0.20205.1N-CH₃ (s, ~3.9 ppm), CHO (s, ~10.0 ppm), C3-H absent

References

  • Thieme Connect. "Product Class 13: Indole and Its Derivatives." Available at:[Link]

Sources

Reference Data & Comparative Studies

Validation

characterization of 1-methyl-6-nitro-1H-indole-3-carbaldehyde

An In-Depth Comparative Guide to the Characterization and Application of 1-Methyl-6-nitro-1H-indole-3-carbaldehyde As a Senior Application Scientist, I frequently encounter challenges in scaffold selection during early-s...

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Comparative Guide to the Characterization and Application of 1-Methyl-6-nitro-1H-indole-3-carbaldehyde

As a Senior Application Scientist, I frequently encounter challenges in scaffold selection during early-stage drug discovery. Indole-3-carbaldehydes are privileged structures, serving as critical precursors for multi-component reactions (MCRs), kinase inhibitors, and anticancer agents. However, subtle structural modifications—such as N-methylation or nitro-substitution—drastically alter their physicochemical properties, reactivity, and biological behavior.

This guide provides an objective, data-driven comparison of 1-methyl-6-nitro-1H-indole-3-carbaldehyde (CAS 3558-11-0) [1] against its non-methylated and non-nitrated analogs. We will explore the causality behind experimental choices, detail self-validating characterization protocols, and provide actionable insights for medicinal chemists.

Comparative Physicochemical Profiling

When designing a synthetic route or optimizing a hit compound, understanding the baseline properties of your building blocks is paramount. The addition of an N-methyl group eliminates a hydrogen-bond donor, increasing lipophilicity, while the C6-nitro group acts as a strong electron-withdrawing moiety.

Table 1: Structural and Physicochemical Comparison of Indole-3-carbaldehyde Derivatives

Property1-Methyl-6-nitro-1H-indole-3-carbaldehyde (Target)6-Nitro-1H-indole-3-carbaldehyde (Alternative 1)1-Methyl-1H-indole-3-carbaldehyde (Alternative 2)
CAS Number 3558-11-0[2]10553-13-6[3]19012-03-4[4]
Molecular Formula C₁₀H₈N₂O₃C₉H₆N₂O₃C₁₀H₉NO
Molecular Weight 204.18 g/mol 190.16 g/mol 159.19 g/mol
H-Bond Donors 01 (N-H)0
H-Bond Acceptors 441
Electronic Profile Highly deactivated core, highly electrophilic aldehydeDeactivated core, highly electrophilic aldehydeElectron-rich core, moderately electrophilic aldehyde
Primary Application Precursor for lipophilic, non-H-bonding kinase inhibitorsMCRs requiring N-H interaction; anticancer hydrazones[3]General indole synthesis; Dengue virus inhibitor scaffolds[5]
Structural Logic and Reactivity (SAR)

To understand how these functional groups dictate downstream applications, we must map the structure-activity relationship (SAR) logic of the scaffold.

SAR_Logic Core Indole-3-carbaldehyde Core (Scaffold) N_Methyl N1-Methylation (1-Methyl) Core->N_Methyl C6_Nitro C6-Nitro Substitution (6-Nitro) Core->C6_Nitro C3_Aldehyde C3-Aldehyde (Reactive Center) Core->C3_Aldehyde Effect1 Eliminates H-bond donor Prevents unwanted N-alkylation N_Methyl->Effect1 Effect2 Electron-withdrawing (-I, -M) Increases aldehyde electrophilicity C6_Nitro->Effect2 Effect3 Target for condensation (Hydrazones, Knoevenagel) C3_Aldehyde->Effect3

Figure 1: Mechanistic impact of functional groups on the 1-methyl-6-nitro-1H-indole-3-carbaldehyde scaffold.

Experimental Methodology: Synthesis & Validation

The synthesis of 1-methyl-6-nitro-1H-indole-3-carbaldehyde typically proceeds via the Vilsmeier-Haack formylation of 1-methyl-6-nitroindole[6]. As an application scientist, I emphasize that every protocol must be a self-validating system. We do not just run reactions; we design them to provide immediate feedback on their success.

Causality in Experimental Design
  • Why Vilsmeier-Haack? The combination of phosphorus oxychloride (POCl₃) and dimethylformamide (DMF) generates the chloromethyleneiminium ion (Vilsmeier reagent). The N-methyl group sterically protects the N1 position, directing the electrophile exclusively to the electron-rich C3 position.

  • Why elevated temperatures? The 6-nitro group strongly withdraws electron density from the indole ring. Unlike 1-methyl-1H-indole (which formylates rapidly at 0°C), the nitrated analog requires heating (typically 90°C) to overcome the increased activation energy barrier.

Step-by-Step Vilsmeier-Haack Protocol
  • Reagent Preparation: Cool 10 mL of anhydrous DMF to 0°C under an inert argon atmosphere. Dropwise, add 1.2 equivalents of POCl₃. Validation Check: The solution should turn slightly yellow and viscous, confirming the formation of the Vilsmeier reagent.

  • Substrate Addition: Dissolve 1.0 equivalent of 1-methyl-6-nitro-1H-indole in 5 mL of anhydrous DMF. Add this dropwise to the Vilsmeier complex at 0°C.

  • Reaction Propagation: Heat the reaction mixture to 90°C for 4–6 hours. Validation Check: Monitor via TLC (Hexanes:EtOAc 7:3). The starting material spot should disappear, replaced by a highly UV-active, lower-Rf product spot.

  • Hydrolysis: Cool the mixture to room temperature and pour it over crushed ice. Slowly neutralize with 2M NaOH until pH 7-8 is reached. Causality: The basic hydrolysis converts the intermediate iminium salt into the final aldehyde, precipitating the product.

  • Isolation: Filter the yellow precipitate, wash with cold distilled water to remove residual DMF/salts, and dry under a vacuum.

SynthesisWorkflow Start 1-Methyl-6-nitro-1H-indole Starting Material Step1 Vilsmeier Reagent Formation (POCl3 + DMF, 0°C) Start->Step1 Substrate Prep Int1 Electrophilic Attack at C3 (90°C, 4-6h) Step1->Int1 Iminium Ion Formation Step2 Basic Hydrolysis (Ice + NaOH, pH 8) Int1->Step2 Reaction Completion Validation In-Process Validation (TLC & pH Monitoring) Int1->Validation Product 1-Methyl-6-nitro-1H-indole-3-carbaldehyde Target Compound Step2->Product Precipitation Step2->Validation

Figure 2: Self-validating synthetic workflow for 1-methyl-6-nitro-1H-indole-3-carbaldehyde.

Advanced Analytical Characterization

To ensure scientific integrity, the synthesized product must be rigorously characterized. Comparing the spectral data of our target compound against 6-nitro-1H-indole-3-carbaldehyde[3] reveals distinct markers of successful N-methylation.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Solvent Selection: DMSO- d6​ is strictly preferred over CDCl₃. Nitrated indoles exhibit poor solubility in chloroform, leading to low signal-to-noise ratios.

  • ¹H NMR (400 MHz, DMSO- d6​ ):

    • Aldehyde Proton (C3-CHO): Appears as a sharp singlet at ~10.0 ppm.

    • N-Methyl Group: Appears as an intense singlet at ~3.9 ppm. Comparative Note: In 6-nitro-1H-indole-3-carbaldehyde, this peak is absent, replaced by a broad N-H singlet at ~12.5 ppm that exchanges with D₂O[7].

    • Aromatic Region: The C7 proton appears significantly downfield (~8.4 ppm) as a doublet with a small meta-coupling constant ( J≈2.0 Hz). Causality: The adjacent 6-nitro group exerts a strong anisotropic and inductive deshielding effect on the C7 proton.

  • Validation via 2D NMR: To definitively prove the methyl group is on N1 (and not an O-methylation or ring alkylation), an HMBC (Heteronuclear Multiple Bond Correlation) experiment is required. A cross-peak between the N-CH₃ protons (~3.9 ppm) and the C2/C7a carbons confirms the N1 linkage.

Fourier-Transform Infrared (FT-IR) Spectroscopy
  • Carbonyl Stretch (C=O): Observed at ~1650–1660 cm⁻¹. Causality: The conjugation of the aldehyde with the indole ring lowers the stretching frequency compared to aliphatic aldehydes (~1720 cm⁻¹).

  • Nitro Group Stretches (NO₂): Two distinct bands appear at ~1520 cm⁻¹ (asymmetric stretch) and ~1340 cm⁻¹ (symmetric stretch).

  • Absence of N-H Stretch: A critical validation metric. The broad N-H stretching band typically seen at ~3200–3400 cm⁻¹ in 6-nitro-1H-indole-3-carbaldehyde must be completely absent, confirming quantitative N-methylation.

Performance Comparison in Drug Discovery

When integrating these building blocks into drug discovery pipelines, the choice between the methylated and non-methylated analogs dictates the success of the campaign.

1. Reactivity in Multicomponent Reactions (MCRs): Both 1-methyl-6-nitro-1H-indole-3-carbaldehyde and 6-nitro-1H-indole-3-carbaldehyde excel in Knoevenagel condensations and Ugi reactions due to the electron-withdrawing nitro group, which increases the partial positive charge on the aldehyde carbon. However, the N-methylated analog prevents side reactions. In complex MCRs, an unprotected indole N-H can act as a competing nucleophile, leading to unwanted N-alkylation or polymerization.

2. Pharmacokinetic Implications: In kinase inhibitor design, the indole N-H often serves as a critical hydrogen-bond donor to the hinge region of the kinase (e.g., interacting with the backbone carbonyl of the target protein). If your SAR studies require abrogating this interaction to test binding specificity, substituting 6-nitro-1H-indole-3-carbaldehyde with 1-methyl-6-nitro-1H-indole-3-carbaldehyde provides a perfect "negative control" scaffold. Furthermore, the N-methyl group increases the logP (lipophilicity) of the final drug candidate, enhancing passive membrane permeability.

References

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 87894, 1-Methyl-1H-indole-3-carbaldehyde. Retrieved March 14, 2026, from[Link]

  • Thieme Connect. (n.d.). Product Class 13: Indole and Its Derivatives. Retrieved March 14, 2026, from[Link]

Sources

Comparative

Reactivity Profiling: 1-Methyl vs. 1-Methoxy-6-nitroindole-3-carbaldehyde in Advanced Synthesis

For drug development professionals and synthetic chemists, the indole scaffold is a privileged pharmacophore. Modifying the N1 position is a classical strategy to tune the electronic landscape of the indole core.

Author: BenchChem Technical Support Team. Date: March 2026

For drug development professionals and synthetic chemists, the indole scaffold is a privileged pharmacophore. Modifying the N1 position is a classical strategy to tune the electronic landscape of the indole core. When dealing with highly functionalized building blocks like 6-nitroindole-3-carbaldehyde , the choice between an N-methyl and an N-methoxy substituent fundamentally alters the molecule's chemical logic.

This guide objectively compares the reactivity, synthetic utility, and experimental handling of 1-methyl-6-nitroindole-3-carbaldehyde versus 1-methoxy-6-nitroindole-3-carbaldehyde, providing field-proven protocols and mechanistic insights.

Mechanistic Divergence: The Causality of N-Substituents

The reactivity of these two compounds diverges due to the distinct electronic and structural properties of their N1 substituents, which are further modulated by the strongly electron-withdrawing 6-nitro group.

The 1-Methyl Variant: A Stable Electrophilic Hub

In 1-methyl-6-nitroindole-3-carbaldehyde, the N-methyl group is mildly electron-donating via induction. However, the dominant electronic feature is the push-pull system between the N1/C3-aldehyde and the strongly electron-withdrawing C6-nitro group. The N-CH₃ bond is highly stable and non-labile. Consequently, the primary site of reactivity is strictly confined to the C3-carbaldehyde , making it an excellent substrate for standard electrophilic transformations such as Claisen-Schmidt condensations to form indolyl chalcones[1].

The 1-Methoxy Variant: Umpolung and SNAr Reactivity

The introduction of an N-methoxy group rewrites the substrate's reactivity profile. The electronegative oxygen atom draws electron density away from the indole core inductively, exacerbating the electron deficiency caused by the 6-nitro group. More importantly, the N-O bond is relatively weak and can act as an internal leaving group .

As demonstrated by 2, 1-methoxy-6-nitroindole-3-carbaldehyde acts as a highly versatile substrate for nucleophilic substitution at the C2 position[2]. In the presence of a base, a nucleophile attacks the highly electrophilic C2 position. Subsequent elimination of the methoxide group restores aromaticity, yielding a 2,3,6-trisubstituted NH-indole. This addition-elimination mechanism provides a powerful route to complex heterocyclic architectures that are otherwise difficult to access.

Mechanistic divergence of N-methyl vs. N-methoxy indole derivatives.

Comparative Performance Data

The following table summarizes the quantitative and qualitative differences between the two substrates based on established synthetic methodologies[2],[1].

Parameter1-Methyl-6-nitroindole-3-carbaldehyde1-Methoxy-6-nitroindole-3-carbaldehyde
N-Substituent Nature Electron-donating (inductive), stableElectron-withdrawing (inductive), labile leaving group
Primary Reactive Site C3-Carbaldehyde (Electrophilic)C2-Position (Nucleophilic) & C3-Carbaldehyde
Typical Reaction Types Claisen-Schmidt, Knoevenagel condensationsAddition-elimination (SNAr-type), C3-N1' cross-coupling
Base Tolerance High (stable in strong aqueous bases)Moderate (susceptible to N-O cleavage or side reactions)
Indole Core Integrity Retains N-methyl group post-reactionLoses N-methoxy group, yields NH-indole
Average Yields (Targeted) 75–95% (Condensations)60–94% (C2-Substitutions)
Synthetic Utility Indolyl chalcones, linear C3-extensions2,3,6-trisubstituted indoles, complex polyheterocycles

Experimental Protocols: Self-Validating Systems

To ensure trustworthiness and reproducibility, the following protocols are designed as self-validating workflows. Each step includes specific analytical markers to confirm causality and reaction success.

Protocol A: Claisen-Schmidt Condensation of 1-Methyl-6-nitroindole-3-carbaldehyde

This protocol leverages the electrophilic C3-aldehyde to form an indolyl chalcone, a common motif in antiproliferative agents[1].

  • Reaction Setup : Dissolve 1.0 equiv of 1-methyl-6-nitroindole-3-carbaldehyde and 1.0 equiv of an acetophenone derivative in minimal ethanol.

  • Base Catalysis : Add 2.0 equiv of aqueous NaOH (10% w/v) dropwise at room temperature. The base deprotonates the acetophenone, forming an enolate that attacks the C3-aldehyde.

  • Monitoring : Stir for 2–4 hours. Monitor via TLC (Hexanes/EtOAc 7:3). The highly conjugated chalcone product will appear as a brightly fluorescent spot under 365 nm UV light.

  • Isolation : Pour the mixture into ice water. Filter the resulting precipitate, wash with cold ethanol, and dry under vacuum.

  • Validation (NMR) : In the ¹H NMR spectrum, confirm the retention of the N-CH₃ singlet at ~3.8 ppm. The success of the condensation is definitively proven by the appearance of two new doublet signals between 7.4–8.0 ppm with a coupling constant ( J ) of ~15–16 Hz, confirming the trans ( α,β -unsaturated) alkene geometry.

Protocol B: C2-Nucleophilic Substitution of 1-Methoxy-6-nitroindole-3-carbaldehyde

This protocol utilizes the labile N-methoxy group to achieve regioselective C2-substitution[2].

  • Reaction Setup : In an oven-dried flask under argon, dissolve 1.0 equiv of 1-methoxy-6-nitroindole-3-carbaldehyde and 1.2 equiv of a carbon nucleophile (e.g., an active methylene compound) in anhydrous DMF.

  • Nucleophilic Trigger : Cool the mixture to 0 °C. Slowly add 2.0 equiv of Potassium tert-butoxide (KOtBu). The low temperature is critical to prevent degradation of the nitroindole core while the base generates the nucleophilic anion.

  • Addition-Elimination : Stir at 0 °C for 1 hour. The nucleophile attacks the C2 position, followed by the expulsion of the methoxide anion, restoring the aromatic system.

  • Quench & Extract : Quench the reaction with saturated aqueous NH₄Cl. Extract with EtOAc (3x). Wash the combined organic layers with brine to remove DMF, dry over Na₂SO₄, and concentrate.

  • Validation (NMR) : The reaction is self-validating through ¹H NMR: The N-OCH₃ singlet (~4.0 ppm) must completely disappear , replaced by a broad NH singlet downfield (>11.0 ppm). The C2-proton signal will also be absent, confirming substitution at that position.

Self-validating experimental workflow for C2-nucleophilic substitution.

Conclusion

The choice between 1-methyl and 1-methoxy-6-nitroindole-3-carbaldehyde dictates the synthetic trajectory of the indole core. The 1-methyl derivative offers predictable, high-yielding reactivity at the C3-aldehyde, ideal for linear extensions like chalcone synthesis. Conversely, the 1-methoxy derivative acts as a sophisticated synthetic trigger; its labile N-O bond enables umpolung reactivity, allowing chemists to perform direct nucleophilic substitutions at the typically nucleophilic C2 position. Understanding this causality allows researchers to rationally design complex, multi-substituted indole therapeutics.

References

  • Yamada, K., Yamada, F., Shiraishi, T., Tomioka, S., & Somei, M. (2002). Nucleophilic Substitution Reactions of 1-Methoxy-6-nitroindole-3-carbaldehyde. Heterocycles, 58, 53-56.
  • Kudlickova, Z., et al. (2022). Mechanochemical synthesis of indolyl chalcones with antiproliferative activity. Synthetic Communications (Taylor & Francis).
  • Yamashiro, T., et al. (2023). Aluminum-Catalyzed Cross Selective C3–N1′ Coupling Reactions of N-Methoxyindoles with Indoles. MDPI.

Sources

Validation

A Comparative Guide to the Reactivity of 1-Methyl-6-nitro-1H-indole-3-carbaldehyde and Other Indole Aldehydes

Introduction: The Indole-3-Carbaldehyde Scaffold in Modern Chemistry Indole-3-carbaldehyde and its derivatives are cornerstone building blocks in medicinal chemistry and organic synthesis.[1] Their carbonyl groups are ve...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Indole-3-Carbaldehyde Scaffold in Modern Chemistry

Indole-3-carbaldehyde and its derivatives are cornerstone building blocks in medicinal chemistry and organic synthesis.[1] Their carbonyl groups are versatile handles for carbon-carbon and carbon-nitrogen bond formation, while the indole nucleus itself is a privileged structure found in numerous natural products and pharmaceuticals.[2][3] The reactivity of this scaffold, however, is not monolithic. It is exquisitely sensitive to the electronic nature of substituents on the indole ring.

This guide provides an in-depth comparative analysis of 1-methyl-6-nitro-1H-indole-3-carbaldehyde , a highly functionalized and electronically distinct indole aldehyde. We will dissect its reactivity profile against two key benchmarks: the parent 1H-indole-3-carbaldehyde and the N-alkylated 1-methyl-1H-indole-3-carbaldehyde . Through an examination of fundamental electronic principles and supporting experimental data, we will illuminate how the interplay of substituents dictates the molecule's behavior in crucial synthetic transformations. This guide is intended for researchers, scientists, and drug development professionals seeking to leverage the unique chemical properties of substituted indole aldehydes in their work.

Pillar 1: Understanding the Electronic Landscape

The reactivity of an indole aldehyde is governed by two primary sites: the electrophilic aldehyde carbon at the C3-position and the nucleophilic indole ring system. The electronic character of substituents dramatically influences the electron density at both locations.

  • Benchmark 1: 1H-Indole-3-carbaldehyde (The Parent Scaffold) The indole ring is an electron-rich aromatic system. The lone pair on the nitrogen atom participates in the π-system, significantly increasing electron density, particularly at the C3 position.[4][5] This makes the indole nucleus highly susceptible to electrophilic attack. The C3-aldehyde group, being electron-withdrawing, slightly deactivates the ring compared to unsubstituted indole but remains a potent electrophilic center for nucleophilic attack.[6]

  • Benchmark 2: 1-Methyl-1H-indole-3-carbaldehyde (N-Alkylation Effect) Replacing the N-H proton with a methyl group introduces a weak electron-donating group. N-methylation causes a slight increase in the reactivity of the indole system towards electrophiles compared to the parent N-H indole.[7] This marginally increases the nucleophilicity of the ring while having a minimal effect on the electrophilicity of the aldehyde carbon.

  • Subject of Analysis: 1-Methyl-6-nitro-1H-indole-3-carbaldehyde (The Electron-Deficient System) The introduction of a nitro group at the C6 position fundamentally alters the electronic landscape. The nitro group is a powerful electron-withdrawing group (EWG) that operates through two mechanisms:

    • Inductive Effect (-I): The high electronegativity of the nitrogen and oxygen atoms pulls electron density away from the benzene portion of the indole ring through the sigma bonds.[8][9]

    • Resonance Effect (-M): The nitro group can delocalize π-electrons from the ring onto its oxygen atoms, further decreasing electron density, particularly at the ortho and para positions (C5 and C7 relative to the nitro group).[10]

The combined influence of the C6-nitro group overwhelms the minor electron-donating effect of the N1-methyl group. This has two profound consequences:

  • Enhanced Aldehyde Electrophilicity: The powerful electron-withdrawing nature of the nitro group pulls electron density through the entire ring system, making the C3-aldehyde carbon significantly more electron-deficient and thus more susceptible to nucleophilic attack.

  • Deactivated and "Electron-Poor" Indole Ring: The indole nucleus is severely deactivated, rendering it far less nucleophilic and resistant to standard electrophilic aromatic substitution reactions.[11] This deactivation also makes the ring itself susceptible to nucleophilic aromatic substitution, a reactivity pattern inverse to that of typical indoles.[12]

G cluster_0 Electronic Effects on Indole-3-Carbaldehyde Scaffold A 1H-Indole-3-Carbaldehyde (Baseline Reactivity) Ring: Nucleophilic Aldehyde: Electrophilic B 1-Methyl-1H-indole-3-carbaldehyde Ring: More Nucleophilic (+I from Me) Aldehyde: Electrophilicity Unchanged A->B N-Methylation (Weak Activation) C 1-Methyl-6-nitro-1H-indole-3-carbaldehyde Ring: Strongly Deactivated (-I, -M from NO2) Aldehyde: Highly Electrophilic A->C C6-Nitration (Strong Deactivation)

Caption: Electronic modulation of the indole-3-carbaldehyde scaffold.

Pillar 2: Comparative Reactivity in Key Synthetic Transformations

To empirically demonstrate these electronic differences, we will compare the performance of our three indole aldehydes in two fundamental reaction classes: condensations at the aldehyde carbonyl and substitution on the indole ring.

A. Nucleophilic Attack at the C3-Aldehyde: The Knoevenagel Condensation

The Knoevenagel condensation, the reaction of an aldehyde with an active methylene compound, is a classic method for C-C bond formation and is highly sensitive to the electrophilicity of the carbonyl carbon.[13][14]

Hypothesis: The reaction rate and yield will follow the order of aldehyde electrophilicity: 1-methyl-6-nitro-1H-indole-3-carbaldehyde > 1-methyl-1H-indole-3-carbaldehyde1H-indole-3-carbaldehyde .

Experimental Protocol: Comparative Knoevenagel Condensation

  • Setup: To three separate flasks, add the respective indole aldehyde (1.0 mmol), malononitrile (1.1 mmol), and L-proline (0.1 mmol) as a catalyst.[15]

  • Solvent: Add ethanol (5 mL) to each flask.

  • Reaction: Stir the mixtures at 60°C.

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) at 10-minute intervals.

  • Work-up: Upon completion (disappearance of the starting aldehyde), cool the reaction mixture, add cold water (20 mL), and filter the resulting precipitate. Wash the solid with water and dry under vacuum.

  • Analysis: Determine the reaction time and calculate the isolated yield for each product.

G cluster_0 Electron-Rich Indoles cluster_1 Electron-Poor Indoles A 1-Me-1H-indole-3-carbaldehyde C Electrophilic Aromatic Substitution (e.g., at C5 or C7) A->C F Nucleophilic Aromatic Substitution (at C2, loss of MeO-) B Electrophile (E+) B->C D 1-MeO-6-NO2-1H-indole-3-carbaldehyde D->F E Nucleophile (Nu-) E->F

Sources

Comparative

biological activity comparison of indole-3-carbaldehyde derivatives

Biological Activity Comparison of Indole-3-Carbaldehyde Derivatives: A Comprehensive Guide Executive Summary Indole-3-carbaldehyde (I3A) is a privileged heterocyclic scaffold that forms the core of numerous synthetic dru...

Author: BenchChem Technical Support Team. Date: March 2026

Biological Activity Comparison of Indole-3-Carbaldehyde Derivatives: A Comprehensive Guide

Executive Summary Indole-3-carbaldehyde (I3A) is a privileged heterocyclic scaffold that forms the core of numerous synthetic drugs and biologically active compounds. Because the indole ring mimics various protein structures, it is highly valued in modern drug discovery[1]. This guide provides an objective, data-driven comparison of I3A derivatives, focusing on their anticancer, antimicrobial, and enzyme-inhibitory performance.

Structural Modifications and Mechanistic Pathways

The biological efficacy of I3A derivatives is profoundly influenced by structural modifications at three primary sites: the N-1 position, the C-2 position, and the C-3 carbaldehyde group[2].

  • N-1 Alkylation: Introducing bulky or basic groups (like morpholine) enhances solubility and cellular uptake, which is critical for targeting intracellular cancer pathways[3].

  • C-2 Substitution: Arylation at the C-2 position (e.g., 2-phenyl indoles) often increases lipophilicity and binding affinity to hydrophobic pockets in target proteins, such as tubulin[4].

  • C-3 Aldehyde Condensation: The aldehyde group readily undergoes Knoevenagel, Aldol, or Schiff base condensations. Converting the aldehyde into a thiosemicarbazone or sulfonylhydrazide creates potent metal-chelating or hydrogen-bonding motifs that inhibit specific enzymes like tyrosinase or lanosterol 14-demethylase[5][6].

Pathway I3A Indole-3-Carbaldehyde (Core Scaffold) N1 N-1 Alkylation (e.g., Morpholine) I3A->N1 C2 C-2 Arylation (e.g., Phenyl) I3A->C2 C3 C-3 Condensation (Schiff Bases/Hydrazones) I3A->C3 AntiCancer Anticancer Activity (MCF-7, MDA-MB-468) N1->AntiCancer C2->AntiCancer C3->AntiCancer AntiMicrobial Antimicrobial (S. aureus, C. albicans) C3->AntiMicrobial Enzyme Enzyme Inhibition (Tyrosinase, MAO) C3->Enzyme

Structural modifications of Indole-3-carbaldehyde and their primary biological targets.

Comparative Quantitative Data

The following table synthesizes the biological performance of various I3A derivatives across different therapeutic domains.

Derivative ClassStructural ModificationTarget Cell Line / PathogenEfficacy MetricReference
Arylsulfonylhydrazides N-1 morpholine, C-3 sulfonylhydrazideMCF-7 (Breast Cancer)IC50 = 13.2 μM[3]
Arylsulfonylhydrazides N-1 morpholine, C-3 sulfonylhydrazideMDA-MB-468 (Breast Cancer)IC50 = 8.2 μM[3]
Barbituric Acid Hybrids C-2 phenyl, C-3 barbituric acidMDA-MB-231 (Breast Cancer)High Cytotoxicity[4]
Indole-Thioureas C-3 thiosemicarbazoneTyrosinase (Enzyme)Potent Inhibition[5]
Amino Acid Schiff Bases C-3 histidine condensationS. aureus, C. albicansBroad-spectrum MIC[7]
Aryl Amine Conjugates C-3 aryl amine condensationDPPH Radical ScavengingSuperior to BHA[8]

Analytical Insight: The data reveals that coupling the I3A scaffold with electron-withdrawing sulfonyl groups or morpholine rings significantly enhances anticancer activity, particularly against triple-negative breast cancer lines (MDA-MB-468)[3]. Conversely, condensation with amino acids or thiosemicarbazides shifts the molecule's affinity toward antimicrobial and enzymatic targets[5][7].

Self-Validating Experimental Protocols

To ensure reproducibility and scientific integrity, the following protocols detail the synthesis and biological evaluation of I3A derivatives. Each step is designed as a self-validating system, ensuring that experimental artifacts are minimized.

Workflow S1 Chemical Synthesis (Base Condensation) S2 Structural Validation (NMR, IR, MS) S1->S2 S3 Cell Seeding (Log-Phase Growth) S2->S3 S4 Compound Treatment (Dose-Response) S3->S4 S5 MTT Reduction (Formazan Assay) S4->S5 S6 IC50 Calculation (Spectrophotometry) S5->S6

Self-validating experimental workflow from chemical synthesis to in vitro cytotoxicity evaluation.

Protocol A: Synthesis of N-1 Substituted I3A Sulfonohydrazide Hybrids

This protocol outlines the synthesis of highly active anticancer arylsulfonylhydrazides[3].

  • N-Alkylation: Dissolve 1.72 mmol of indole-3-carbaldehyde in dry acetonitrile.

    • Causality: Acetonitrile is an optimal polar aprotic solvent that stabilizes the transition state without participating in hydrogen bonding.

  • Deprotonation: Add 8.60 mmol of potassium carbonate ( K2​CO3​ ) and stir at room temperature for 20 minutes.

    • Causality: K2​CO3​ is a mild base that selectively deprotonates the indole N-1 position, preventing unwanted side reactions that stronger bases might induce[3].

  • Nucleophilic Substitution: Dropwise add 3.44 mmol of N-(2-chloroethyl) morpholine hydrochloride and reflux for 28 hours.

  • Schiff Base Formation: React the resulting intermediate with substituted phenyl sulfonylhydrazides in the presence of glacial acetic acid.

    • Causality: Glacial acetic acid acts as a mild acid catalyst. It protonates the carbonyl oxygen of the C-3 aldehyde, drastically increasing its electrophilicity and accelerating the nucleophilic attack by the hydrazide amine to form the azomethine linkage[3].

  • Validation: Confirm the target compound structure using 1H NMR, 13C NMR, and ESI mass spectroscopy before proceeding to biological assays[3].

Protocol B: In Vitro Cytotoxicity Evaluation (MTT Assay)

The cytotoxic effects of the synthesized derivatives are quantified by determining the half-maximal inhibitory concentration (IC50)[9].

  • Cell Seeding: Seed cancer cells (e.g., MCF-7 or MDA-MB-468) in a 96-well plate at an optimized density (e.g., 1×104 cells/well) and allow them to adhere overnight.

    • Causality: Proper seeding density ensures cells remain in the logarithmic growth phase throughout the 24-72 hour treatment window. Over-confluency leads to contact inhibition, which artificially skews viability data[9].

  • Compound Treatment: Treat cells with serial dilutions of the I3A derivatives and incubate for 48 hours. Include a vehicle control (e.g., 0.1% DMSO) to validate that solvent toxicity is negligible.

  • MTT Addition: Remove the medium and add fresh medium containing 0.5 mg/mL MTT solution. Incubate for 3-4 hours at 37°C.

    • Causality: The MTT reagent relies on the mitochondrial enzyme succinate dehydrogenase. Only metabolically active, viable cells can reduce the yellow tetrazolium salt to purple formazan crystals, providing a direct, biochemically validated surrogate for cell viability[9].

  • Formazan Solubilization & Reading: Dissolve the crystals in a solubilization buffer (e.g., DMSO) and measure absorbance at 570 nm. Lower absorbance correlates with higher cytotoxicity (lower IC50)[9].

Conclusion

The indole-3-carbaldehyde scaffold offers immense versatility for drug development. By strategically modifying the N-1 and C-3 positions, researchers can dial in specific biological activities—ranging from potent breast cancer inhibition via sulfonylhydrazide grafting to targeted antimicrobial and enzymatic suppression through thiosemicarbazone condensation.

Sources

Validation

A Senior Application Scientist's Guide to the Spectral Analysis of 1-Methyl-6-Nitro-1H-indole-3-carbaldehyde and Its Positional Isomers

Authored for Researchers, Scientists, and Drug Development Professionals Introduction: The Challenge of Isomeric Differentiation Within medicinal chemistry and drug development, the 1-methyl-nitro-1H-indole-3-carbaldehyd...

Author: BenchChem Technical Support Team. Date: March 2026

Authored for Researchers, Scientists, and Drug Development Professionals

Introduction: The Challenge of Isomeric Differentiation

Within medicinal chemistry and drug development, the 1-methyl-nitro-1H-indole-3-carbaldehyde scaffold is a valuable building block for synthesizing compounds with potential therapeutic activities, including kinase inhibitors. The precise location of the nitro group on the indole ring is critical, as positional isomers can exhibit vastly different biological activities, binding affinities, and pharmacokinetic properties. Consequently, unambiguous structural confirmation is not merely a procedural step but a foundational requirement for meaningful research.

This guide provides an in-depth comparison of the spectral characteristics of 1-methyl-6-nitro-1H-indole-3-carbaldehyde and its key positional isomers (4-nitro, 5-nitro, and 7-nitro). As a Senior Application Scientist, my objective is to move beyond a simple recitation of data. Instead, this document elucidates the causal relationships between the nitro group's position and the resulting spectral signatures across Nuclear Magnetic Resonance (NMR), Infrared (IR), and Ultraviolet-Visible (UV-Vis) spectroscopy, as well as Mass Spectrometry (MS). We will explore how the potent electron-withdrawing nature of the nitro group systematically perturbs the electronic environment of the indole nucleus, providing a logical framework for isomer differentiation.

Logical Workflow for Isomer Elucidation

The structural elucidation of these isomers follows a multi-technique approach. Each method provides a unique piece of the puzzle, and their combined interpretation leads to a confident assignment. The general workflow is designed to first confirm the mass and molecular formula, then to probe the functional groups and electronic environment, and finally to map the precise connectivity of the atoms.

Isomer_Elucidation_Workflow cluster_0 Initial Analysis cluster_1 Spectroscopic Interrogation cluster_2 Data Interpretation & Final Assignment Sample Isomeric Mixture or Synthesized Compound MS Mass Spectrometry (MS) Sample->MS Determine m/z Formula Confirm Molecular Formula (C10H8N2O3) MS->Formula UV_Vis UV-Vis Spectroscopy Formula->UV_Vis IR Infrared (IR) Spectroscopy Formula->IR NMR NMR Spectroscopy (1H, 13C, 2D) Formula->NMR UV_Data Analyze Conjugation & Electronic Transitions UV_Vis->UV_Data IR_Data Identify Key Functional Groups IR->IR_Data NMR_Data Map Atom Connectivity & Chemical Environment NMR->NMR_Data Final Unambiguous Isomer Identification UV_Data->Final IR_Data->Final NMR_Data->Final

Caption: A logical workflow for the spectral identification of nitroindole isomers.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Definitive Tool

NMR spectroscopy is the most powerful technique for distinguishing positional isomers due to its sensitivity to the local electronic environment of each proton and carbon nucleus. The electron-withdrawing effects of the aldehyde (-I, -M) and nitro (-I, -M) groups, combined with the N-methylation, create unique and predictable patterns in the aromatic region of the spectra.

Causality: The Influence of Nitro Group Position on Chemical Shifts

The nitro group strongly deshields nearby protons and carbons. Its influence is most pronounced on protons that are ortho and para to its position on the benzene ring portion of the indole.

  • ¹H NMR: Protons on carbons adjacent (ortho) or in a peri-relationship to the C-NO₂ bond will experience the most significant downfield shift.

  • ¹³C NMR: The carbon atom directly bonded to the nitro group (ipso-carbon) will be significantly shifted downfield.

Caption: Key positional isomers and the expected primary deshielding effects in ¹H NMR. (Note: Images are illustrative placeholders for chemical structures).

Comparative NMR Data (Predicted)

The following table summarizes the predicted key chemical shifts based on data from related nitro-substituted indazoles and indoles. All spectra are referenced to DMSO-d₆.

IsomerKey ¹H NMR Resonances (δ, ppm)Key ¹³C NMR Resonances (δ, ppm)
1-Methyl-4-nitro- H-5: ~8.7-8.9 (d) H-2: ~8.5-8.6 (s)C-4: ~145-147 C-CHO: ~185
1-Methyl-5-nitro- H-4: ~8.9-9.1 (d) H-6: ~8.2-8.4 (dd)C-5: ~143-145 C-CHO: ~185
1-Methyl-6-nitro- H-7: ~8.6-8.8 (d) H-5: ~8.1-8.3 (dd)C-6: ~146-148 C-CHO: ~185
1-Methyl-7-nitro- H-6: ~8.2-8.4 (dd) H-4: ~8.1-8.3 (d)C-7: ~135-137 C-CHO: ~185

Experimental Protocol: NMR Spectroscopy

  • Sample Preparation: Dissolve 5-10 mg of the purified indole isomer in approximately 0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆) in a clean, dry 5 mm NMR tube. Ensure complete dissolution.

  • Spectrometer Setup: Place the sample in the spectrometer. Tune and shim the instrument to achieve optimal magnetic field homogeneity.

  • ¹H NMR Acquisition: Acquire a standard one-pulse ¹H spectrum. A sufficient relaxation delay (e.g., 5 seconds) should be used for accurate integration if required.

  • ¹³C NMR Acquisition: Acquire a proton-decoupled ¹³C spectrum. An adequate number of scans are necessary due to the low natural abundance of ¹³C. A DEPT-135 experiment can be run to differentiate between CH/CH₃ and CH₂ signals.

  • Data Processing: Apply Fourier transformation to the Free Induction Decay (FID). Phase the spectrum and perform baseline correction. Calibrate the chemical shifts using the residual solvent peak (DMSO-d₆ at 2.50 ppm for ¹H and 39.52 ppm for ¹³C).

Infrared (IR) Spectroscopy: Probing Functional Groups

IR spectroscopy is excellent for confirming the presence of key functional groups. While it is less definitive than NMR for distinguishing positional isomers, subtle shifts in vibrational frequencies can provide corroborating evidence.

Key Vibrational Frequencies
  • Aldehyde C=O Stretch: The conjugated aldehyde carbonyl group typically shows a strong absorption band. The position of the nitro group can slightly alter the electronic nature of the indole ring, which in turn influences the C=O bond order and its stretching frequency.

  • Nitro N-O Stretches: The nitro group is characterized by two strong absorption bands: an asymmetric stretch (νₐₛ) and a symmetric stretch (νₛ). These are typically found in the ranges of 1500-1560 cm⁻¹ and 1345-1385 cm⁻¹, respectively.

Comparative IR Data

IsomerAldehyde C=O Stretch (ν, cm⁻¹)Asymmetric NO₂ Stretch (νₐₛ, cm⁻¹)Symmetric NO₂ Stretch (νₛ, cm⁻¹)
1-Methyl-4-nitro- ~1670-1680~1510-1525~1340-1350
1-Methyl-5-nitro- ~1675-1685~1515-1530~1345-1355
1-Methyl-6-nitro- ~1675-1685~1520-1535~1350-1360
1-Methyl-7-nitro- ~1670-1680~1525-1540~1355-1365

The primary value of IR is confirmation. The presence of strong bands in these regions confirms that the compound is indeed a nitro-substituted indole carbaldehyde. The subtle shifts are secondary and should be used in conjunction with NMR data.

Experimental Protocol: Attenuated Total Reflectance (ATR) FT-IR

  • Instrument Preparation: Ensure the ATR crystal (typically diamond or germanium) is clean by wiping it with a suitable solvent (e.g., isopropanol) and allowing it to dry.

  • Background Scan: Record a background spectrum of the empty ATR stage. This is crucial to subtract atmospheric (CO₂, H₂O) and instrument-related absorptions.

  • Sample Application: Place a small amount of the solid sample onto the ATR crystal, ensuring complete coverage of the crystal surface.

  • Data Acquisition: Apply pressure using the instrument's anvil to ensure good contact between the sample and the crystal. Acquire the sample spectrum. Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.

  • Data Processing: The software will automatically ratio the sample spectrum against the background spectrum to produce the final absorbance or transmittance spectrum.

UV-Visible (UV-Vis) Spectroscopy: A Window into Electronic Transitions

UV-Vis spectroscopy provides information about the conjugated π-system of the molecules. The indole ring is an aromatic chromophore, and the addition of the nitro and aldehyde groups extends this conjugation and introduces new electronic transitions (n→π* and π→π*). The position of the nitro group significantly impacts the overall electronic structure and, therefore, the wavelength of maximum absorbance (λₘₐₓ).

Nitroaromatic compounds typically exhibit strong absorption in the UV region. Generally, isomers where the nitro group is in a position that allows for more effective resonance stabilization of the excited state will show a red shift (a shift to a longer λₘₐₓ).

Comparative UV-Vis Data (in Methanol)

Isomerλₘₐₓ (nm)Rationale
1-Methyl-4-nitro- ~380-400Significant charge-transfer character; absorption extends furthest into the visible range.
1-Methyl-5-nitro- ~330-350Strong conjugation along the long axis of the molecule.
1-Methyl-6-nitro- ~350-370Two distinct maxima may be observed in the near-UV range.
1-Methyl-7-nitro- ~340-360Steric interaction with the pyrrole ring may slightly disrupt planarity, affecting λₘₐₓ.

Experimental Protocol: UV-Vis Spectroscopy

  • Solvent Selection: Choose a UV-transparent solvent in which the compound is soluble (e.g., methanol, ethanol, or acetonitrile).

  • Sample Preparation: Prepare a dilute stock solution of the compound of known concentration. From this, prepare a series of dilutions to find a concentration that gives a maximum absorbance between 0.5 and 1.5 AU (within the linear range of the Beer-Lambert law).

  • Blanking: Fill a quartz cuvette with the pure solvent and use it to zero the spectrophotometer (record a baseline).

  • Measurement: Replace the blank cuvette with a cuvette containing the sample solution. Scan a range of wavelengths (e.g., 200-600 nm) to record the absorption spectrum.

  • Data Analysis: Identify the wavelength(s) of maximum absorbance (λₘₐₓ).

Mass Spectrometry (MS): The First Step

Mass spectrometry is the initial and essential step for confirming the molecular weight and elemental composition. All positional isomers of 1-methyl-6-nitro-1H-indole-3-carbaldehyde will have the same exact mass. Therefore, MS cannot distinguish between them but is critical for verifying that the synthesized compound has the correct molecular formula (C₁₀H₈N₂O₃, Exact Mass: 204.0535).

High-Resolution Mass Spectrometry (HRMS), typically using an ESI-TOF or Orbitrap analyzer, is the gold standard. It provides a highly accurate mass measurement, allowing for the unambiguous determination of the elemental formula. Tandem MS (MS/MS) could potentially be used to induce fragmentation, and while isomers might show subtle differences in fragment ion abundances, this is often less reliable for differentiation than NMR.

Conclusion

The differentiation of 1-methyl-6-nitro-1H-indole-3-carbaldehyde from its positional isomers is a task that requires a synergistic application of modern spectroscopic techniques. While Mass Spectrometry confirms the elemental formula and IR spectroscopy verifies the presence of the requisite functional groups, it is the combination of NMR and UV-Vis spectroscopy that provides the definitive structural assignment.

NMR spectroscopy stands as the ultimate arbiter , offering a detailed map of the molecular landscape. The predictable deshielding effects of the nitro group on specific aromatic protons create a unique fingerprint for each isomer. UV-Vis spectroscopy complements this by providing a global picture of the molecule's electronic system, with the λₘₐₓ serving as a reliable indicator of the overall conjugation pattern dictated by the nitro group's position. By logically interpreting the data from this suite of techniques, researchers can confidently and accurately characterize these critical chemical entities, ensuring the integrity and validity of their subsequent research.

References

  • Mass Spectrometric Characteristics of Prenylated Indole Derivatives from Marine-Derived Penicillium sp. NH-SL - PMC. (n.d.).
  • Electrospray–Mass Spectrometry-Guided Targeted Isolation of Indole Alkaloids from Leaves of Catharanthus roseus by Using High-Performance Countercurrent Chromatography - MDPI. (2025, May 9).
  • (a) UV-vis absorption spectra of different nitroaromatic compounds. (b)... - ResearchGate. (n.d.).
  • Gas Chromatography-Mass Spectrometry (GC-MS) Analysis of Indole Alkaloids Isolated from Catharanthus roseus (L.) G.
Comparative

validation of synthesis method for 1-methyl-6-nitro-1H-indole-3-carbaldehyde

Validation of Synthesis Methods for 1-Methyl-6-nitro-1H-indole-3-carbaldehyde: A Comparative Guide As a Senior Application Scientist, selecting the optimal synthetic route for a critical heterocyclic building block requi...

Author: BenchChem Technical Support Team. Date: March 2026

Validation of Synthesis Methods for 1-Methyl-6-nitro-1H-indole-3-carbaldehyde: A Comparative Guide

As a Senior Application Scientist, selecting the optimal synthetic route for a critical heterocyclic building block requires a rigorous evaluation of mechanistic causality, regioselectivity, and operational safety. 1-Methyl-6-nitro-1H-indole-3-carbaldehyde is a highly valued intermediate in the development of pharmaceutical agents, including IMPDH inhibitors and complex fused-ring architectures.

This guide objectively compares three distinct synthetic pathways to access this compound, providing researchers and drug development professionals with validated protocols, comparative performance data, and the mechanistic rationale required to scale these reactions successfully.

Mechanistic Pathways & Strategic Selection

The synthesis of 1-methyl-6-nitro-1H-indole-3-carbaldehyde typically relies on one of three strategic disconnections: direct nitration of a pre-formylated core, C3-formylation of a pre-nitrated core, or N-alkylation of a fully functionalized des-methyl precursor.

SynthesisRoutes SM1 1-Methyl-1H-indole- 3-carbaldehyde RouteA Nitration (KNO3 / H2SO4) SM1->RouteA SM2 1-Methyl-6-nitroindole RouteB Vilsmeier-Haack (POCl3 / DMF) SM2->RouteB SM3 6-Nitro-1H-indole- 3-carbaldehyde RouteC N-Methylation (MeI / K2CO3) SM3->RouteC Mix 3:2 Mixture of 6-nitro & 5-nitro isomers RouteA->Mix Electrophilic Substitution Target 1-Methyl-6-nitro-1H- indole-3-carbaldehyde RouteB->Target C3-Formylation RouteC->Target Deprotonation & SN2 Alkylation Mix->Target Fractional Crystallization

Figure 1: Comparative synthetic pathways for 1-methyl-6-nitro-1H-indole-3-carbaldehyde.

Route A: Direct Nitration (The Historical Approach)

Direct electrophilic nitration of 1-methyl-1H-indole-3-carbaldehyde using KNO₃ in concentrated H₂SO₄ is historically documented but synthetically flawed for target-specific applications. The causality lies in the conflicting electronic directing groups: the N1-methyl group acts as an ortho/para director (activating C5 and C7), while the C3-formyl group acts as a meta director (also directing towards C5). This conflicting electronic environment leads to poor regioselectivity, consistently yielding a 3:2 mixture of the 6-nitro and 5-nitro isomers[1]. Isolating the pure 6-nitro isomer requires tedious fractional crystallization from benzene, resulting in severe yield attrition[1].

Route B: Vilsmeier-Haack Formylation (The Regioselective Approach)

The Vilsmeier-Haack formylation of 1-methyl-6-nitroindole offers excellent C3 regioselectivity. The reaction relies on the generation of a highly electrophilic chloroiminium ion (Vilsmeier reagent) from POCl₃ and DMF. However, the strongly electron-withdrawing 6-nitro group significantly deactivates the indole core, reducing the nucleophilicity of the C3 position. Consequently, the reaction requires elevated temperatures (80–90 °C) to reach completion, unlike unsubstituted indoles which readily formylate at or below room temperature[2].

Route C: N-Methylation (The Optimal Approach)

N-methylation of commercially available 6-nitro-1H-indole-3-carbaldehyde represents the most efficient and scalable route. The pKa of an unsubstituted indole N-H bond is approximately 21.0 in DMSO[3]. However, the synergistic electron-withdrawing effects of the 6-nitro and 3-formyl groups drastically increase the acidity of the N-H proton. This thermodynamic shift allows for complete deprotonation using milder bases like K₂CO₃ in polar aprotic solvents (e.g., DMF), circumventing the need for hazardous reagents like NaH. The resulting indolyl anion undergoes rapid S_N2 alkylation with methyl iodide (MeI), providing the target compound in high yield and exceptional purity.

Comparative Performance Data

To facilitate strategic decision-making, the quantitative performance metrics of each route are summarized below.

RouteStarting MaterialRegioselectivityTypical Yield (Pure)ScalabilityCost & Safety Profile
A: Nitration 1-Methyl-1H-indole-3-carbaldehydePoor (3:2 mixture)< 30%LowLow reagent cost, but utilizes strong acids; tedious purification.
B: Vilsmeier-Haack 1-Methyl-6-nitroindoleExcellent (C3 specific)70–80%ModerateRequires POCl₃ (corrosive/toxic) and elevated heating.
C: N-Methylation 6-Nitro-1H-indole-3-carbaldehydeExcellent (N1 specific)> 90%HighUses MeI (toxic/volatile), but requires only mild base and ambient temp.

Validated Experimental Protocols

The following protocols are designed as self-validating systems, incorporating in-process checks to ensure mechanistic integrity and high product fidelity.

Protocol 1: N-Methylation of 6-Nitro-1H-indole-3-carbaldehyde (Recommended Route)

This route is prioritized for its high atom economy, operational simplicity, and avoidance of isomeric mixtures.

  • Deprotonation: Dissolve 6-nitro-1H-indole-3-carbaldehyde (1.0 equiv) in anhydrous DMF (0.5 M concentration) under an inert argon atmosphere. Cool the reaction flask to 0 °C. Add finely powdered, anhydrous K₂CO₃ (2.0 equiv) in a single portion.

    • Self-Validation Check: The suspension will undergo a distinct color change (typically deepening to a dark yellow/orange), confirming the generation of the indolyl anion.

  • Alkylation: Slowly add methyl iodide (MeI, 1.5 equiv) dropwise via syringe. Maintaining the temperature at 0 °C during addition is critical to prevent potential O-alkylation of the formyl group.

  • Propagation: Remove the ice bath and allow the reaction to stir at room temperature for 2–4 hours. Monitor reaction progress via TLC (Ethyl Acetate/Hexanes 1:2).

  • Quench & Isolation: Once the starting material is consumed, pour the mixture into a 5-fold volume of crushed ice water under vigorous stirring. The product will precipitate as a yellow solid. Filter under vacuum, wash extensively with cold water to remove DMF and inorganic salts, and dry under high vacuum.

Protocol 2: Vilsmeier-Haack Formylation of 1-Methyl-6-nitroindole

This route is highly effective if the N-methylated starting material is already on hand.

  • Vilsmeier Reagent Generation: Cool anhydrous DMF (5.0 equiv) to 0 °C. Add POCl₃ (1.5 equiv) dropwise over 15 minutes.

    • Self-Validation Check: Stir at 0 °C for 30–60 minutes. The formation of a viscous slurry or solid visually confirms the successful generation of the chloroiminium active species[2].

  • Electrophilic Aromatic Substitution: Dissolve 1-methyl-6-nitroindole (1.0 equiv) in a minimal amount of anhydrous DMF and add it dropwise to the Vilsmeier reagent at 0 °C.

  • Thermal Activation: Heat the reaction mixture to 80–90 °C for 4–6 hours. The elevated temperature is mandatory to overcome the ring deactivation caused by the 6-nitro group[2].

  • Hydrolysis & Neutralization: Cool the mixture to room temperature and pour it onto crushed ice. Slowly add a saturated aqueous solution of Na₂CO₃ until the pH reaches 8–9.

    • Self-Validation Check: Reaching a basic pH is an absolute requirement; failure to do so will leave the intermediate iminium salt unhydrolyzed, drastically reducing the yield of the target aldehyde[2]. Filter the resulting precipitate, wash with water, and dry.

Analytical Validation Data

To ensure the structural integrity of the synthesized 1-methyl-6-nitro-1H-indole-3-carbaldehyde, the following analytical parameters should be verified against the isolated product.

Analytical MethodTarget Signal / ParameterMechanistic Significance
¹H NMR (DMSO-d₆) Singlet at ~10.0 ppm (1H)Confirms the presence of the C3-formyl group.
¹H NMR (DMSO-d₆) Singlet at ~3.9 ppm (3H)Confirms successful N1-methylation.
¹H NMR (DMSO-d₆) Aromatic multiplet (3H)Validates the 1,3,6-trisubstituted indole substitution pattern.
LC-MS (ESI+) m/z 205 [M+H]⁺Confirms the molecular weight of the target compound.
HPLC (UV 254 nm) > 98% Area Under CurveValidates the absence of the 5-nitro isomer (critical if Route A was attempted).

References

  • Product Class 13: Indole and Its Deriv
  • Synthesis and Characterization of 6-nitro-1H-indole-3-carbaldehyde: A Technical Guide Benchchem
  • Regiodivergent N1- and C3- Carboxyl

Sources

Validation

The Formylation of Indoles: A Comparative Guide to Synthetic Methods

For researchers and professionals in drug development and synthetic chemistry, the introduction of a formyl group (-CHO) onto the indole nucleus is a cornerstone transformation. The resulting indole-3-carboxaldehydes are...

Author: BenchChem Technical Support Team. Date: March 2026

For researchers and professionals in drug development and synthetic chemistry, the introduction of a formyl group (-CHO) onto the indole nucleus is a cornerstone transformation. The resulting indole-3-carboxaldehydes are not merely molecules; they are pivotal gateways to a vast landscape of pharmacologically active compounds, natural product analogues, and complex heterocyclic systems.[1] The choice of formylation method is therefore a critical decision, directly impacting yield, scalability, functional group tolerance, and the overall "greenness" of a synthetic route.

This in-depth technical guide provides a comparative analysis of classical and contemporary methods for indole formylation. Moving beyond a simple recitation of protocols, we will dissect the underlying mechanisms, providing a rationale for experimental choices and offering insights gleaned from practical application. We aim to equip the practicing scientist with the knowledge to select and execute the optimal formylation strategy for their specific synthetic challenge.

At a Glance: Comparing Indole Formylation Methodologies

The ideal formylation method is a balance of efficiency, safety, and practicality. The following table summarizes key performance indicators for the methods discussed in this guide. It is important to note that the data is compiled from various literature sources, and direct comparison should be tempered by the understanding that reaction conditions were not standardized across all studies.

MethodKey ReagentsTypical ConditionsYield of Indole-3-carboxaldehydeKey AdvantagesKey Disadvantages
Vilsmeier-Haack POCl₃, DMF0 °C to 95 °C, 2-6 hUp to 97%[2]High yield, reliable, well-established, broad substrate scopeUses stoichiometric hazardous reagents (POCl₃), can be exothermic, acidic workup
Gattermann Zn(CN)₂, HClEther or other organic solventsModerate (not widely reported for indole)Classic method, avoids pre-formation of formylating agentHighly toxic HCN generated in situ, harsh acidic conditions
Duff Hexamethylenetetramine (HMTA), Acid (e.g., AcOH, TFA)Heating (85-120 °C)Low to moderate (25-74% for some indoles)[3]Operationally simple, inexpensive reagentsOften low yields, requires strongly activated substrates, high temperatures
Boron-Catalyzed Trimethyl orthoformate (TMOF), BF₃·OEt₂Neat (solvent-free), Room Temp, 1-5 min~82%[4][5]Extremely fast, mild conditions, high yield, operational simplicityRequires stoichiometric Lewis acid catalyst
Iron-Catalyzed Formaldehyde, aq. NH₃, FeCl₃DMF, 130 °C, AirUp to 93%[6]Uses inexpensive and readily available reagents, greener (uses air as oxidant)High temperature required, pressure may build in a sealed system

The Vilsmeier-Haack Reaction: The Gold Standard

For decades, the Vilsmeier-Haack reaction has been the preeminent method for formylating electron-rich heterocycles, and for good reason. It is robust, high-yielding, and generally regioselective for the C3 position of the indole ring.[2]

Causality of the Mechanism

The reaction's efficacy hinges on the in situ formation of the Vilsmeier reagent , a chloroiminium salt, from the interaction of a tertiary amide (typically N,N-dimethylformamide, DMF) and phosphorus oxychloride (POCl₃). This electrophilic species is reactive enough to attack the electron-rich indole π-system but generally not so reactive as to cause widespread side reactions.

The indole's pyrrolic nitrogen provides powerful electron donation, making the C3 position highly nucleophilic. This inherent reactivity is the reason for the high regioselectivity observed. The electrophilic Vilsmeier reagent is attacked by the C3 position, leading to a stable cationic intermediate which is then hydrolyzed during aqueous workup to liberate the aldehyde.

Diagram: Vilsmeier-Haack Reaction Mechanism

Vilsmeier_Haack cluster_reagent Vilsmeier Reagent Formation cluster_formylation Formylation & Hydrolysis DMF DMF Vilsmeier Vilsmeier Reagent (Chloroiminium ion) DMF->Vilsmeier + POCl₃ POCl3 POCl₃ Indole Indole Intermediate Iminium Intermediate Indole->Intermediate + Vilsmeier Reagent Product Indole-3-carboxaldehyde Intermediate->Product H₂O Workup

Caption: Mechanism of the Vilsmeier-Haack formylation of indole.

Self-Validating Experimental Protocol

This protocol for the synthesis of indole-3-carboxaldehyde is adapted from established literature procedures.[2] The successful formation of a precipitate upon basic hydrolysis serves as an internal validation of the reaction's progress.

Workflow Diagram: Vilsmeier-Haack Protocol

VH_Workflow prep 1. Prepare Vilsmeier Reagent (POCl₃ in DMF at 0-5°C) react 2. Add Indole Solution (in DMF) prep->react heat 3. Heat Reaction (e.g., to 35°C or higher) react->heat workup 4. Quench & Hydrolyze (Pour onto ice, then add NaOH) heat->workup isolate 5. Isolate Product (Filter precipitate) workup->isolate purify 6. Purify (Recrystallize from ethanol) isolate->purify

Caption: Experimental workflow for the Vilsmeier-Haack formylation.

Step-by-Step Methodology:

  • Reagent Preparation: In a three-necked flask equipped with a stirrer, dropping funnel, and thermometer, cool N,N-dimethylformamide (3 eq.) to 0°C. Add phosphorus oxychloride (1.1 eq.) dropwise, maintaining the temperature below 10°C. Stir for 30 minutes at this temperature.

  • Formylation: Dissolve indole (1 eq.) in DMF and add this solution to the prepared Vilsmeier reagent, keeping the temperature below 10°C.

  • Reaction: After the addition is complete, allow the mixture to warm to room temperature and then heat to 35°C. Maintain this temperature for approximately 2 hours, monitoring by TLC until the starting material is consumed.

  • Workup and Hydrolysis: Carefully pour the reaction mixture onto crushed ice. Then, with vigorous stirring, add a solution of sodium hydroxide until the mixture is strongly alkaline (pH > 12). This hydrolysis step is often exothermic.

  • Isolation: The product, indole-3-carboxaldehyde, typically precipitates as a solid. Collect the solid by vacuum filtration and wash thoroughly with cold water.

  • Purification: The crude product is often of high purity but can be further purified by recrystallization from ethanol.

Trustworthiness and Field Insights
  • Anhydrous Conditions: The Vilsmeier reagent is sensitive to moisture. Using anhydrous DMF and freshly distilled POCl₃ is crucial for achieving high yields.

  • Temperature Control: The initial formation of the Vilsmeier reagent is exothermic. Maintaining a low temperature prevents degradation of the reagent. The subsequent heating phase drives the reaction to completion.

  • Safety: POCl₃ is corrosive and reacts violently with water. This reaction should be performed in a well-ventilated fume hood. The neutralization with NaOH is also highly exothermic and should be done cautiously with efficient cooling.[7]

Classical Alternatives: Gattermann and Duff Reactions

While largely superseded by the Vilsmeier-Haack reaction for indole formylation, the Gattermann and Duff reactions are historically significant and may still find niche applications.

The Gattermann Reaction

The Gattermann reaction introduces a formyl group using hydrogen cyanide (HCN) and hydrogen chloride (HCl) with a Lewis acid catalyst.[8] An important modification, which avoids the handling of highly toxic HCN gas, generates it in situ from zinc cyanide (Zn(CN)₂).[8][9]

  • Mechanism: The reaction proceeds via the formation of an electrophilic species, formimidoyl chloride, which then attacks the indole ring. Subsequent hydrolysis yields the aldehyde.

  • Application to Indoles: The reaction is less commonly applied to indoles compared to phenols or other activated aromatics. The strongly acidic conditions can lead to polymerization or degradation of the indole substrate.[10]

  • Safety: The generation of hydrogen cyanide, a potent respiratory poison, is a major drawback.[11][12] Extreme caution and specialized equipment are mandatory.

The Duff Reaction

The Duff reaction employs hexamethylenetetramine (HMTA) as the formyl source in an acidic medium, typically acetic or trifluoroacetic acid.[3][13]

  • Mechanism: HMTA acts as a source for an electrophilic iminium ion. The indole attacks this electrophile, and a series of steps including intramolecular redox and hydrolysis leads to the aldehyde.[13]

  • Application to Indoles: The Duff reaction can formylate indoles, but yields are often low to moderate.[3] It requires high temperatures and is generally less efficient than the Vilsmeier-Haack approach.[14]

  • Environmental Impact: The use of strong acids and high temperatures are drawbacks from a green chemistry perspective.

Modern & Greener Approaches

Recent research has focused on developing milder and more environmentally benign formylation methods, avoiding the use of hazardous reagents like POCl₃ and HCN.

Boron-Catalyzed Formylation with Trimethyl Orthoformate

A recently developed method utilizes trimethyl orthoformate (TMOF) as the formylating agent, catalyzed by boron trifluoride diethyl etherate (BF₃·OEt₂).[4][15] This method is remarkable for its speed and mild conditions.

Mechanism Rationale: BF₃·OEt₂ activates the TMOF, generating a highly electrophilic dimethoxycarbenium ion. This potent electrophile is readily attacked by the indole at the C3 position. The reaction proceeds through an acetal intermediate which is subsequently hydrolyzed to the aldehyde.

Diagram: Boron-Catalyzed Formylation Workflow

Boron_Workflow mix 1. Mix Indole & TMOF (Neat, 1:1 ratio) add 2. Add BF₃·OEt₂ (Stoichiometric, rapid addition) mix->add stir 3. Stir at Room Temp (1-5 minutes) add->stir workup 4. Aqueous Workup stir->workup extract 5. Extract with Organic Solvent workup->extract purify 6. Purify (Column Chromatography) extract->purify

Sources

Comparative

assessing the neuroprotective effects of indole derivatives

Assessing the Neuroprotective Effects of Indole Derivatives: A Comparative Technical Guide Executive Summary The development of neuroprotective agents has historically been hindered by the multifactorial nature of neurod...

Author: BenchChem Technical Support Team. Date: March 2026

Assessing the Neuroprotective Effects of Indole Derivatives: A Comparative Technical Guide

Executive Summary

The development of neuroprotective agents has historically been hindered by the multifactorial nature of neurodegenerative diseases. Single-target therapeutics often fail to halt disease progression because they cannot simultaneously address oxidative stress, neurotransmitter depletion, and neuroinflammation. Indole derivatives—leveraging a privileged scaffold structurally homologous to endogenous neurotransmitters like serotonin and melatonin—have emerged as highly potent, multi-target directed ligands (MTDLs)[1].

This technical guide objectively compares the neuroprotective performance of novel indole derivatives against standard clinical alternatives (e.g., Edaravone, Rasagiline, and Ladostigil). It provides researchers and drug development professionals with the mechanistic rationale, comparative quantitative data, and self-validating experimental protocols necessary to assess these compounds.

Mechanistic Rationale & Comparative Efficacy

Target Axis A: MAO-B Inhibition & Dopaminergic Protection (Parkinson’s Disease Models)

Monoamine oxidase B (MAO-B) metabolizes dopamine, a process that inherently generates reactive oxygen species (ROS) and contributes to the oxidative stress hallmark of Parkinson's Disease (PD)[2].

  • The Standard of Care: Clinical MAO-B inhibitors like 3 and Selegiline are highly potent but bind irreversibly to the enzyme's FAD cofactor[3]. Irreversible inhibition forces the body to synthesize new enzymes to restore baseline function, increasing the risk of adverse drug-drug interactions.

  • The Indole Alternative: Novel indole-substituted benzothiazoles (e.g., Compound 5b) have demonstrated an exceptional IC50 of 0.028 µM for MAO-B[4]. Crucially, unlike Rasagiline, these indole derivatives exhibit fully reversible binding (>95% enzyme recovery post-washout), offering a significantly safer pharmacokinetic profile while maintaining high selectivity over MAO-A[4]. Furthermore, indole-propargylamine hybrids (e.g., Compound 6) act as dual MAO-B and Acetylcholinesterase (AChE) inhibitors, outperforming the structurally related clinical candidate Ladostigil across all tested in vitro enzyme assays[5].

Target Axis B: ROS Scavenging & Neuroinflammation (ALS & Alzheimer’s Models)

In Amyotrophic Lateral Sclerosis (ALS) and Alzheimer's Disease, neuroinflammation driven by microglial activation and ROS accumulation accelerates neuronal apoptosis.

  • The Standard of Care: 6, an approved ROS scavenger, provides neuroprotection but its clinical efficacy in extending life expectancy is often limited to a few months[1][6].

  • The Indole Alternative: Newly synthesized indolylacetic derivatives (Compounds II–IV) go beyond passive ROS scavenging. They actively modulate neuroinflammation by preventing the elevation of inducible nitric oxide synthase (iNOS) and reducing Tumor Necrosis Factor-alpha (TNF-α) expression in microglial cells[7]. In comparative assays, these indoles successfully rescued neuronal cells from L-BMAA neurotoxin exposure, presenting a more comprehensive disease-modifying mechanism than Edaravone alone[7].

Pathway Indole Indole Derivatives MAOB MAO-B Inhibition Indole->MAOB Targets AChE AChE Inhibition Indole->AChE Targets ROS ROS Scavenging Indole->ROS Enhances OxStress Oxidative Stress & Apoptosis MAOB->OxStress Prevents Neuroprot Neuronal Survival & Neuroprotection AChE->Neuroprot Cognitive Support ROS->OxStress Neutralizes Toxin Neurotoxins (e.g., 6-OHDA, L-BMAA) Toxin->OxStress Induces OxStress->Neuroprot Inhibits

Diagram 1: Multi-target neuroprotective signaling pathways modulated by indole derivatives.

Quantitative Data Comparison

The following table synthesizes the in vitro performance of leading indole derivatives against established clinical controls.

Compound / DrugPrimary Target(s)MAO-B IC50 (µM)AChE IC50 (µM)Neuroprotective EfficacyBinding Kinetics
Indole Compound 6 MAO-B / AChE2.623.70High (Dual-enzyme rescue)Irreversible
Indole Compound 5b MAO-B0.028N/AHigh (Rescues nigrostriatal neurons)Reversible (>95%)
Indolylacetic Deriv. II ROS / TNF-αN/AN/ARescues L-BMAA toxicityN/A
Rasagiline (Control)MAO-B0.014N/AModerateIrreversible
Edaravone (Control)ROSN/AN/AAttenuates Aβ toxicityN/A
Ladostigil (Control)MAO-B / AChE~37.0~5.0ModerateIrreversible

(Data synthesized from standardized in vitro and in vivo preclinical assays[4][5][6][7])

Self-Validating Experimental Protocols

To ensure rigorous scientific integrity, the following protocols are designed with built-in self-validating mechanisms. Do not merely execute these steps; understand the causality behind each phase to prevent assay artifacts.

Protocol 1: MAO-B Enzyme Inhibition & Reversibility Washout Assay

Objective: Determine the IC50 and validate the binding kinetics (reversible vs. irreversible) of indole derivatives. Rationale & Causality: Distinguishing between reversible and irreversible inhibition is critical for drug safety profiling. Irreversible inhibitors permanently alter the enzyme. Self-Validation Mechanism: The inclusion of a dialysis/washout phase serves as an internal control. If the drug is a true reversible inhibitor, enzyme activity must recover to >95% post-washout. Failure to recover validates covalent (irreversible) binding or compound precipitation[4].

  • Baseline Incubation: Incubate recombinant human MAO-B with varying concentrations of the indole derivative (use Rasagiline as an irreversible positive control) at 37°C for 30 minutes.

  • IC50 Determination: Add the substrate (kynuramine) and measure the fluorescent product (4-hydroxyquinoline) via spectrophotometry to calculate the IC50.

  • Washout Phase (The Validation Step): Subject the enzyme-inhibitor complex (at 100x the IC50 concentration) to repeated ultrafiltration/centrifugation steps to remove the unbound ligand.

  • Recovery Measurement: Re-assay the retained enzyme fraction. Calculate the percentage of recovered activity relative to an uninhibited vehicle control.

Workflow Step1 1. Baseline Activity (Enzyme + Substrate) Step2 2. Inhibitor Incubation (Indole vs. Control) Step1->Step2 Step3 3. IC50 Measurement (Spectrophotometry) Step2->Step3 Step4 4. Washout Phase (Dialysis/Centrifugation) Step3->Step4 Step5 5. Recovery Check (Reversibility Validation) Step4->Step5 SelfValid Validation Loop: >95% Recovery = Reversible Binding Step5->SelfValid

Diagram 2: Self-validating experimental workflow for assessing MAO-B inhibition reversibility.

Protocol 2: PC12 Cell Viability & ROS Scavenging (6-OHDA Model)

Objective: Assess the functional neuroprotective capacity of indole derivatives against targeted oxidative stress. Rationale & Causality: PC12 cells express dopamine transporters, allowing selective uptake of the neurotoxin 6-hydroxydopamine (6-OHDA). This accurately mimics the targeted oxidative stress and mitochondrial dysfunction seen in Parkinson's disease dopaminergic neurons[3]. Self-Validation Mechanism: This protocol pairs a biochemical assay (DCFDA fluorescence for ROS) with a functional assay (MTT for cell viability). If a compound artificially interferes with the DCFDA dye's fluorescence, the MTT viability results will fail to correlate, immediately flagging a false positive.

  • Cell Culturing & Pre-treatment: Seed PC12 cells in 96-well plates. Pre-treat with indole derivatives (0.1–10 µM) or Edaravone (positive control) for 2 hours. Rationale: Pre-treatment allows the compound to establish intracellular antioxidant defenses before toxin exposure.

  • Toxin Induction: Add 100 µM 6-OHDA to the wells to induce rapid intracellular ROS generation.

  • ROS Quantification (Biochemical Check): After 12 hours, add DCFDA dye. Measure fluorescence (Ex/Em = 485/535 nm) to quantify ROS scavenging.

  • Viability Assessment (Functional Check): After 24 hours, perform the MTT assay. Measure absorbance at 570 nm.

  • Data Correlation: Plot ROS reduction directly against cell survival percentages. A linear correlation validates the compound's mechanism of action.

References

  • Title: Design, synthesis and evaluation of indole derivatives as multifunctional agents against Alzheimer's disease Source: MedChemComm (RSC Publishing) URL: [Link]

  • Title: Highly Potent, Selective, and Competitive Indole-Based MAO-B Inhibitors Protect PC12 Cells against 6-Hydroxydopamine- and Rotenone-Induced Oxidative Stress Source: MDPI URL: [Link]

  • Title: Indole-Substituted Benzothiazoles and Benzoxazoles as Selective and Reversible MAO-B Inhibitors for Treatment of Parkinson's Disease Source: ACS Chemical Neuroscience URL: [Link]

  • Title: Highly Potent, Selective, and Competitive Indole-Based MAO-B Inhibitors Protect PC12 Cells against 6-Hydroxydopamine- and Rotenone-Induced Oxidative Stress Source: ResearchGate URL: [Link]

  • Title: Newly Synthesized Indolylacetic Derivatives Reduce Tumor Necrosis Factor-Mediated Neuroinflammation and Prolong Survival in Amyotrophic Lateral Sclerosis Mice Source: ACS Pharmacology & Translational Science URL: [Link]

  • Title: Design, synthesis and biological evaluation of edaravone derivatives bearing the N-benzyl pyridinium moiety as multifunctional anti-Alzheimer's agents Source: Taylor & Francis URL: [Link]

  • Title: Newly Synthesized Indolylacetic Derivatives Reduce Tumor Necrosis Factor-Mediated Neuroinflammation and Prolong Survival in Amyotrophic Lateral Sclerosis Mice Source: PMC (PubMed Central) URL: [Link]

Sources

Validation

The Isomeric Divide: A Comparative Guide to the Biological Activity of Anti vs. Syn Indole Oximes

In the intricate world of medicinal chemistry, the three-dimensional arrangement of atoms in a molecule is paramount. Seemingly minor variations in spatial orientation can lead to profound differences in biological activ...

Author: BenchChem Technical Support Team. Date: March 2026

In the intricate world of medicinal chemistry, the three-dimensional arrangement of atoms in a molecule is paramount. Seemingly minor variations in spatial orientation can lead to profound differences in biological activity. This principle is powerfully illustrated by the geometric isomerism of oximes, specifically within the pharmacologically significant indole class of compounds. This guide provides an in-depth comparison of the biological activities of anti (E) and syn (Z) isomers of indole oximes, offering researchers and drug development professionals a framework for understanding and leveraging this critical structural feature.

The indole scaffold is a privileged structure in drug discovery, forming the core of numerous natural products and synthetic drugs with a wide array of therapeutic applications, including antimicrobial, anti-inflammatory, and anticancer properties[1][2]. When an indole aldehyde is converted to an oxime, the resulting C=N double bond introduces a new layer of structural diversity: geometric isomerism.[3] The orientation of the hydroxyl group (-OH) relative to the indole ring system dictates whether the isomer is syn or anti, a distinction that has significant consequences for molecular interactions and, ultimately, biological efficacy.

This guide will dissect the structural nuances between these isomers, present a case study with quantitative experimental data, provide detailed protocols for their synthesis and evaluation, and offer a mechanistic rationale for the observed differences in their activity.

The Structural Foundation: Syn vs. Anti Isomerism

Oximes derived from indole-3-carboxaldehyde can exist as two distinct geometric isomers, designated as syn (or Z) and anti (or E). The C=N double bond restricts rotation, fixing the position of the hydroxyl group.

  • Syn (Z) Isomer: The hydroxyl group is on the same side as the indole ring's C2 position.

  • Anti (E) Isomer: The hydroxyl group is on the opposite side of the indole ring's C2 position.

This seemingly simple difference in geometry alters the molecule's overall shape, dipole moment, and potential for intermolecular interactions, such as hydrogen bonding. These differences are critical in the context of a highly specific biological target, like an enzyme's active site.

G cluster_syn syn-Indole-3-carboxaldehyde oxime (Z-isomer) cluster_anti anti-Indole-3-carboxaldehyde oxime (E-isomer) syn_isomer syn_isomer anti_isomer anti_isomer caption Figure 1. Geometric isomers of Indole-3-carboxaldehyde oxime.

Caption: Figure 1. Geometric isomers of Indole-3-carboxaldehyde oxime.

Comparative Biological Activity: A Urease Inhibition Case Study

A compelling example of the differential activity between indole oxime isomers is found in the inhibition of the urease enzyme from Helicobacter pylori.[4][5][6] This bacterial enzyme is a key virulence factor, allowing the pathogen to survive in the acidic environment of the stomach, and its inhibition is a validated therapeutic strategy.[4][5]

A study by Kumarasinghe et al. (2021) synthesized and evaluated a series of syn and anti isomers of N-substituted indole-3-carbaldehyde oximes for their urease inhibitory activity.[4][5] Their findings clearly demonstrate that the geometric configuration of the oxime is a critical determinant of potency.

Data Presentation: Syn vs. Anti Isomer Potency

The following table summarizes the half-maximal inhibitory concentration (IC50) values for a representative pair of syn and anti isomers from the study, compared against the standard inhibitor, thiourea.

Compound IDIsomer ConfigurationN-SubstituentTargetIC50 (mM)
8 syn (Z)1-BenzylM. uniflorum Urease0.0516 ± 0.0035
9 anti (E)1-BenzylM. uniflorum Urease0.0345 ± 0.0008
Control N/AN/AM. uniflorum Urease0.2387 ± 0.0048

Data sourced from Kumarasinghe, et al. (2021).[4][5][7]

Analysis and Mechanistic Interpretation

The experimental data reveals a clear and significant difference in activity:

  • Superior Potency: Both indole oxime isomers were substantially more potent than the standard inhibitor, thiourea.

  • Anti Isomer Advantage: Compound 9 (the anti isomer) was approximately 1.5 times more potent than its syn counterpart, Compound 8 .[4]

Molecular docking studies provide a structural basis for this observed difference in potency.[4] The active site of the urease enzyme contains two critical nickel ions (Ni²⁺). The inhibitory mechanism of oximes involves chelation of these ions.

  • The syn isomers, like Compound 8 , were found to form metal-acceptor interactions primarily through the oxime nitrogen atom with one of the nickel ions.[4]

  • Conversely, the geometry of the anti isomers, such as the more potent Compound 9 , allowed the oxime oxygen atom to form a stronger interaction with the nickel ion at a shorter distance (<1.75 Å).[4]

This difference in binding mode, dictated by the oxime geometry, likely accounts for the superior inhibitory activity of the anti isomer in this series.

G cluster_binding Binding Hypothesis syn syn-Isomer syn_interaction Nitrogen-Ni²⁺ Interaction (Longer Distance) syn->syn_interaction Binds via anti anti-Isomer anti_interaction Oxygen-Ni²⁺ Interaction (Shorter Distance, Stronger) anti->anti_interaction Binds via enzyme Urease Active Site (Ni²⁺ ions) syn_interaction->enzyme syn_activity Moderate Potency (IC50 = 0.0516 mM) syn_interaction->syn_activity Results in anti_interaction->enzyme anti_activity Higher Potency (IC50 = 0.0345 mM) anti_interaction->anti_activity Results in caption Figure 2. Rationale for differential activity of oxime isomers. G start Start: Indole-3-carboxaldehyde reaction Oximation Reaction (Hydroxylamine HCl, Base, Solvent) start->reaction mixture Crude Product: Mixture of syn and anti Isomers reaction->mixture separation Separation (Silica Gel Column Chromatography) mixture->separation syn_isomer Pure syn-Isomer separation->syn_isomer anti_isomer Pure anti-Isomer separation->anti_isomer characterization Characterization (NMR, MS) syn_isomer->characterization anti_isomer->characterization assay Biological Assay characterization->assay

Caption: Figure 3. Workflow from synthesis to biological evaluation.

Step-by-Step Methodology:

  • Dissolution: Dissolve 1.0 equivalent of the starting indole-3-carboxaldehyde in a suitable solvent (e.g., 95% ethanol or Tetrahydrofuran) in a round-bottom flask equipped with a magnetic stirrer. [8]2. Hydroxylamine Solution: In a separate beaker, prepare a solution of hydroxylamine hydrochloride (NH₂OH·HCl, ~5 equivalents) dissolved in an aqueous solution of a base such as sodium hydroxide (NaOH, ~5 equivalents). [7][8]Using a stoichiometric amount of base results in neutral conditions, which can yield a mixture of both isomers. [4]3. Reaction: Cool the aldehyde solution to 0 °C in an ice bath. Add the hydroxylamine solution dropwise to the cooled aldehyde solution with vigorous stirring.

  • Monitoring: Allow the reaction mixture to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Workup: Once the reaction is complete, neutralize the mixture with a dilute acid (e.g., 1M HCl) and extract the product with an organic solvent (e.g., ethyl acetate). Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude product mixture.

  • Isomer Separation: Purify and separate the syn and anti isomers from the crude mixture using silica gel column chromatography. A solvent system such as ethyl acetate/hexane is typically effective. The isomers will have different retention factors (Rf) on TLC, allowing for their separation.

  • Characterization: Confirm the identity and purity of each isolated isomer using spectroscopic methods, such as ¹H NMR, ¹³C NMR, and mass spectrometry. [9]Nuclear Overhauser Effect (NOESY) NMR experiments can be used to unambiguously assign the syn and anti configurations. [10]

Protocol 2: In Vitro Urease Inhibition Assay (Berthelot Method)

This colorimetric assay quantifies the ammonia produced by the enzymatic action of urease on urea. Inhibitors will reduce the amount of ammonia produced.

Step-by-Step Methodology:

  • Reagent Preparation:

    • Enzyme Solution: Prepare a solution of urease (e.g., from Macrotyloma uniflorum) in a phosphate buffer (e.g., 100 mM, pH 7.4).

    • Substrate Solution: Prepare a solution of urea in deionized water.

    • Test Compounds: Prepare stock solutions of the purified syn and anti isomers in a suitable solvent (e.g., DMSO). Create a series of dilutions to determine the IC50 value.

    • Phenol Reagent (Reagent A): A solution containing phenol and sodium nitroprusside.

    • Alkali Reagent (Reagent B): A solution containing sodium hydroxide and sodium hypochlorite.

  • Assay Procedure:

    • In a 96-well plate, add 25 µL of the test compound solution (or standard inhibitor/vehicle control).

    • Add 25 µL of the urease enzyme solution to each well and incubate at 37 °C for 15 minutes.

    • Initiate the enzymatic reaction by adding 50 µL of the urea substrate solution. Incubate the plate at 37 °C for 30 minutes.

  • Color Development:

    • Stop the reaction and begin color development by adding 50 µL of Reagent A followed by 50 µL of Reagent B to each well.

    • Incubate the plate at room temperature for 10 minutes to allow the blue color to develop.

  • Measurement and Analysis:

    • Measure the absorbance of each well at a wavelength of ~630 nm using a microplate reader.

    • Calculate the percentage of inhibition for each compound concentration relative to the vehicle control.

    • Plot the percent inhibition against the logarithm of the compound concentration and determine the IC50 value using non-linear regression analysis.

Conclusion and Future Directions

The evidence is unequivocal: the geometric isomerism of the oxime group in indole derivatives is a critical factor in determining biological activity. As demonstrated in the case of urease inhibition, the anti isomer can offer a significant potency advantage over the syn configuration due to a more favorable binding orientation within the enzyme's active site. [4]This highlights the necessity for researchers to synthesize, separate, and evaluate both isomers during the drug discovery process to avoid overlooking a potentially more active compound.

Future research should focus on:

  • Broader Target Screening: Evaluating the differential activity of indole oxime isomer pairs against a wider range of biological targets to determine if the superiority of one isomer is target-specific or a more general trend.

  • Computational Modeling: Employing advanced molecular dynamics simulations to further elucidate the binding kinetics and thermodynamics of each isomer.

  • Structure-Based Design: Using the structural insights gained to rationally design novel indole derivatives with conformationally locked oxime geometries to maximize potency and selectivity.

By embracing the subtleties of stereochemistry, the scientific community can more effectively unlock the full therapeutic potential of the versatile indole scaffold.

References

  • Identification of E and Z-isomers of some cephalosporins by NMR. (2010). Trade Science Inc.[Link]

  • The Molecular Grammar of Medicines: Isomerism, Chirality, and Stereochemical Relationships Explained. (2025). Chiralpedia.[Link]

  • Mechanochemical Synthesis and Isomerization of N-Substituted Indole-3-carboxaldehyde Oximes. (2019). MDPI.[Link]

  • Kumarasinghe, K. K. D. S., et al. (2021). Synthesis, In Silico Studies, and Evaluation of Syn and Anti Isomers of N-Substituted Indole-3-carbaldehyde Oxime Derivatives as Urease Inhibitors against Helicobacter pylori. Molecules.[Link]

  • Synthesis, In Silico Studies, and Evaluation of Syn and Anti Isomers of N-Substituted Indole-3-carbaldehyde Oxime Derivatives as Urease Inhibitors against Helicobacter pylori. (2021). Semantic Scholar.[Link]

  • Abele, E., & Abele, R. (2014). Indole and Isatin Oximes: Synthesis, Reactions, and Biological Activity. (Review).Chemistry of Heterocyclic Compounds.
  • Synthesis, In Silico Studies, and Evaluation of Syn and Anti Isomers of N-Substituted Indole-3-carbaldehyde Oxime Derivatives as Urease Inhibitors against Helicobacter pylori. (2021). PubMed.[Link]

  • Synthesis, ( E) /( Z) -isomerization, and DNA binding, antibacterial, and antifungal activities of novel oximes and O . (2016). TÜBİTAK Academic Journals.[Link]

  • Experimental and Computational Investigation of the Oxime Bond Stereochemistry in c-Jun N-terminal Kinase 3 Inhibitors 11H-Indeno[1,2-b]quinoxalin-11-one Oxime and Tryptanthrin-6-oxime. (2023). PMC.[Link]

  • Synthesis, In Silico Studies, and Evaluation of Syn and Anti Isomers of N-Substituted Indole-3-carbaldehyde Oxime Derivatives as Urease Inhibitors against Helicobacter pylori. (2021). MDPI.[Link]

  • New Ether Oxime Derivatives of Erythromycin A.
  • Indole and Isatin Oximes: Synthesis, Reactions, and Biological Activity. (2014). ResearchGate.[Link]

  • Structure–Activity Relationship Studies of Indole-Based Compounds as Small Molecule HIV-1 Fusion Inhibitors Targeting Glycoprotein 41. (2013). PMC - PubMed Central.[Link]

  • Mechanochemical Synthesis and Isomerization of N-Substituted Indole-3-carboxaldehyde Oximes. (2019). ResearchGate.[Link]

  • (PDF) Synthesis, In Silico Studies, and Evaluation of Syn and Anti Isomers of N-Substituted Indole-3-carbaldehyde Oxime Derivatives as Urease Inhibitors against Helicobacter pylori. (2021). ResearchGate.[Link]

  • Synthesis of indole and oxindole derivates incorporating pyrrolidino, pyrrolo or imidazolo moieties. (2024). Karolinska Institutet - Figshare.[Link]

Sources

Comparative

Unlocking Indole Functionalization: A Comparative Guide to DFT Approaches in Drug Discovery

Indole derivatives—ranging from natural vinca alkaloids to synthetic kinase inhibitors—are privileged scaffolds in modern drug discovery, recognized for their multifaceted therapeutic applications in oncology, immunology...

Author: BenchChem Technical Support Team. Date: March 2026

Indole derivatives—ranging from natural vinca alkaloids to synthetic kinase inhibitors—are privileged scaffolds in modern drug discovery, recognized for their multifaceted therapeutic applications in oncology, immunology, and neuropharmacology[1]. As medicinal chemists increasingly rely on late-stage functionalization (e.g., C–H activation, cross-coupling, and dearomative cycloadditions) to diversify indole libraries, understanding the precise quantum mechanical reaction mechanisms becomes critical.

Density Functional Theory (DFT) has emerged as the authoritative tool for modeling these pathways, allowing researchers to predict regioselectivity, map turnover-limiting steps, and calculate activation barriers[2][3]. However, the choice of computational software, functional, and basis set dictates both the scientific integrity and the turnaround time of these predictions. This guide objectively compares leading DFT software suites and provides a field-proven, self-validating methodology for modeling indole reaction mechanisms.

Comparative Analysis of DFT Software Suites

When modeling complex indole reaction mechanisms—such as transition-metal-catalyzed C–H activations—three software suites dominate the landscape. The optimal choice depends on the balance between computational cost, algorithmic efficiency, and the specific chemical environment.

Table 1: DFT Software Comparison for Indole Reaction Mechanisms
Software SuiteLicensing & AccessibilityKey Algorithmic StrengthsSolvation ModelsBest Use Case
ORCA 5.0 Free for academia; Commercial licenses availableRI-J, RIJK, and DLPNO-CCSD(T) for massive speedupsCPCM, SMDHigh-throughput mechanism screening and large transition-metal-indole complexes[2].
Gaussian 16 Commercial (Industry Standard)Robust analytical frequencies, extensive functional libraryPCM, SMD, SCRFGold-standard Intrinsic Reaction Coordinate (IRC) calculations and complex transition state searches.
Schrödinger Jaguar Commercial (Enterprise)Pseudospectral methods, rapid pKa predictionsPoisson-Boltzmann (PBF)Drug discovery pipelines requiring rapid pKa, redox potential, and regioselectivity predictions.

Methodological Framework: Functionals, Basis Sets, and Causality

The accuracy of a DFT calculation is fundamentally tied to the causality behind the chosen exchange-correlation functional and basis set. A critical failure point in many computational studies is the neglect of non-covalent interactions in the transition state.

Dispersion is Non-Negotiable: Indole rings frequently engage in π

π stacking and non-covalent interactions with transition metal catalysts or bulky ligands. Standard B3LYP often fails to capture these forces. Incorporating Grimme’s dispersion (D3/D4) or using meta-GGA functionals like M06-2X is mandatory to prevent the artificial inflation of transition state energies[4].
  • The Split-Basis Strategy: Optimizing a 100-atom metal-indole complex with a quadruple-zeta basis set is computationally prohibitive. The field-proven approach is to perform geometry optimizations using a double-zeta basis set (e.g., def2-SVP), followed by single-point energy refinements using a triple-zeta basis set (e.g., def2-TZVP)[2].

  • Table 2: Functional Benchmark for Indole C–H Activation ( ΔG‡ )

    Quantitative data summarizing the mean absolute error (MAE) of various functionals compared to benchmark CCSD(T) calculations for aromatic/indole systems[4][5].

    FunctionalDispersionBasis SetMAE vs. CCSD(T)Relative TimeCausality / RationaleB3LYPNone6-311+G(d,p)4.2 kcal/mol1.0xUnderestimates non-covalent interactions; not recommended for stacked TS.B3LYP-D3Grimme D3def2-TZVP1.8 kcal/mol1.2xExcellent baseline; D3 corrects for π π stacking in indole-catalyst complexes[2].M06-2XImplicitdef2-TZVP1.1 kcal/mol1.5xHighly accurate for main-group thermochemistry, protonation affinities, and barrier heights[5]. ω B97X-DRange-Sep + D2aug-cc-pVTZ0.9 kcal/mol2.1xBest for charge-transfer excitations and radical-mediated indole functionalizations.

    Experimental Protocol: Self-Validating Workflow for TS Elucidation

    To ensure scientific integrity, every DFT protocol must be a self-validating system. The following step-by-step methodology guarantees that the calculated transition states (TS) are mathematically sound and chemically relevant.

    Workflow N1 1. Conformational Sampling (MM / GFN2-xTB) N2 2. Geometry Optimization (e.g., B3LYP-D3/def2-SVP) N1->N2 N3 3. Transition State Search (Berny Algorithm / NEB) N2->N3 N4 4. Frequency Analysis (Zero-Point Energy Validation) N3->N4 N5 5. IRC Validation (Self-Validating Step) N4->N5 N6 6. Single-Point Energy & Solvation (M06-2X/def2-TZVP + SMD) N5->N6

    Self-validating DFT workflow for elucidating indole reaction mechanisms.

    Step-by-Step Methodology

    Step 1: Conformational Sampling

    • Action: Generate a library of conformers for the indole-catalyst pre-reaction complex using Molecular Mechanics (e.g., OPLS4) or semi-empirical methods (GFN2-xTB).

    • Causality: Indole derivatives with flexible side chains (e.g., 2-alkylindoles) possess multiple local minima. Starting a DFT optimization from a high-energy conformer will yield artificially high activation barriers.

    Step 2: Ground State Geometry Optimization

    • Action: Optimize the lowest-energy conformers using a robust functional and a split-valence basis set (e.g., B3LYP-D3/def2-SVP in ORCA or Gaussian).

    • Self-Validation: Perform a frequency calculation on the optimized geometry. The presence of zero imaginary frequencies mathematically confirms the structure is a true local minimum.

    Step 3: Transition State (TS) Search

    • Action: Construct a guess for the transition state (e.g., the heterolytic sp3 C–H cleavage) and optimize using the Berny algorithm or Nudged Elastic Band (NEB) method[2].

    • Self-Validation: Run a frequency calculation on the resulting TS structure. It must possess exactly one imaginary frequency. Animate this frequency in a visualization tool (e.g., Chemcraft or Avogadro) to verify that the atomic displacement corresponds directly to the intended reaction coordinate (e.g., the transferring proton).

    Step 4: Intrinsic Reaction Coordinate (IRC) Validation

    • Action: Execute an IRC calculation to trace the reaction path forward (towards products) and backward (towards reactants) from the TS saddle point.

    • Causality: This is the ultimate self-validating step. It unequivocally proves that the located TS connects the intended reactant complex to the correct product, eliminating the risk of publishing "phantom" transition states.

    Step 5: High-Level Single-Point Energy and Solvation

    • Action: Calculate the final electronic energy using a larger basis set (e.g., M06-2X/def2-TZVP) and apply an implicit solvation model (e.g., SMD or CPCM) matching the experimental solvent (e.g., THF or DMF).

    • Causality: Double-zeta basis sets underestimate electron correlation. Upgrading to a triple-zeta basis set with a continuum solvation model provides the thermodynamic accuracy (Gibbs free energy, ΔG ) required to match experimental kinetic isotope effects and reaction yields[2][3].

    References

    • Indole Derivatives: A Versatile Scaffold in Modern Drug Discovery—An Updated Review on Their Multifaceted Therapeutic Applications (2020–2024)
    • Scope and Mechanism of the Ruthenium-Catalyzed sp3 C−H Coupling Reaction of 2-Alkylindoles with Enones for the Synthesis of Carbazole Derivatives Source: ACS Organometallics / NSF URL:[Link]

    • A DFT Evaluation of Molecular Reactivity of Volatile Organic Compounds in Support of Chemical Ionization Mass Spectrometry Source: ChemRxiv URL
    • Benchmark CCSD(T)
    • Source: Chemical Science (RSC Publishing)

    Sources

    Validation

    Comparative Guide: X-Ray Crystallography Strategies for 1-Methyl-6-nitro-1H-indole-3-carbaldehyde Derivatives

    Executive Summary For structural biologists and medicinal chemists, resolving the precise 3D atomic structure of small-molecule pharmacophores is a critical bottleneck in structure-based drug design. Derivatives of 1-met...

    Author: BenchChem Technical Support Team. Date: March 2026

    Executive Summary

    For structural biologists and medicinal chemists, resolving the precise 3D atomic structure of small-molecule pharmacophores is a critical bottleneck in structure-based drug design. Derivatives of 1-methyl-6-nitro-1H-indole-3-carbaldehyde are highly valued synthetic intermediates, frequently utilized in the development of covalent FGFR3 selective inhibitors[1] and dual IMPDH II/HDAC1 antitumor agents[2].

    However, obtaining high-quality single crystals of these specific derivatives is notoriously difficult. This guide objectively compares two distinct crystallographic workflows—Method A (Traditional Slow Evaporation + Mo Kα Sealed Tube) versus Method B (Anti-Solvent Vapor Diffusion + Cu Kα Microfocus) —providing actionable, step-by-step protocols and comparative experimental data to ensure successful structural resolution.

    Mechanistic Causality: The Crystallographic Challenge

    To understand why certain crystallization methods fail while others succeed, we must analyze the molecular interactions at play.

    The parent compound, indole-3-carbaldehyde, readily forms highly ordered crystals (orthorhombic space group Pca21​ ) because it relies on robust, directional N–H···O hydrogen bonding networks to stabilize its lattice[3][4].

    When we synthesize 1-methyl-6-nitro-1H-indole-3-carbaldehyde[5], we introduce two major crystallographic disruptions:

    • Loss of the Primary Hydrogen Bond Donor: The N-methylation at position 1 eliminates the critical N–H donor.

    • Altered Dipole and Sterics: The highly electron-withdrawing 6-nitro group and the electron-donating 1-methyl group create a strong molecular dipole.

    Without the N–H···O anchor, the crystal packing becomes heavily reliant on weaker C–H···O interactions and π−π stacking of the planar indole rings. If crystallization occurs too rapidly (as in standard solvent evaporation), these planar molecules stack uncontrollably, resulting in fragile, twinned needles that diffract poorly. Controlling the supersaturation trajectory is therefore mandatory.

    Crystallization & Diffraction Workflow

    The following diagram maps the logical decision tree and workflow for processing these indole derivatives, highlighting the superior trajectory of Method B.

    CrystallizationWorkflow Start 1-Methyl-6-nitro-1H-indole- 3-carbaldehyde Synthesis Purification Flash Chromatography (Purity > 99%) Start->Purification Substrate Purified Derivative Purification->Substrate MethodA Method A: Slow Evaporation (Methanol) Substrate->MethodA High Solubility MethodB Method B: Vapor Diffusion (DCM / Hexane) Substrate->MethodB Differential Solubility OutcomeA Rapid Nucleation (Twinned/Needle Crystals) MethodA->OutcomeA OutcomeB Controlled Supersaturation (Single Block Crystals) MethodB->OutcomeB DiffractionA Mo Kα Sealed Tube Low Intensity, High R-factors OutcomeA->DiffractionA Weak Diffraction DiffractionB Cu Kα Microfocus High Intensity, Low R-factors OutcomeB->DiffractionB Strong Diffraction Model Anisotropic Refinement (SHELXL / OLEX2) DiffractionA->Model DiffractionB->Model

    Workflow comparing crystallization and X-ray diffraction strategies for indole derivatives.

    Platform Comparison: Method A vs. Method B

    Method A: Slow Evaporation + Mo Kα Radiation (The Legacy Approach)
    • Mechanism: The compound is dissolved in a volatile solvent (e.g., Methanol) and left to evaporate.

    • Hardware: In-house Molybdenum (Mo Kα, λ=0.71073 Å) sealed tube diffractometer.

    • Drawbacks: Evaporation causes rapid changes in concentration, favoring kinetic over thermodynamic crystal growth. This leads to twinning. Furthermore, Mo Kα radiation interacts weakly with light-atom organic molecules (containing only C, H, N, O), resulting in poor high-angle diffraction intensity.

    Method B: Vapor Diffusion + Cu Kα Microfocus (The Optimized Approach)
    • Mechanism: A good solvent (Dichloromethane) is slowly diluted by the vapor of an anti-solvent (n-Hexane) in a closed system.

    • Hardware: In-house Copper (Cu Kα, λ=1.54178 Å) microfocus diffractometer.

    • Advantages: Vapor diffusion ensures a slow, thermodynamic approach to the metastable zone, allowing the weaker C–H···O interactions time to organize the molecules into stable, single-block crystals. Cu Kα radiation provides a significantly higher photon flux and stronger scattering cross-section for light atoms, vastly improving the signal-to-noise ratio.

    Validated Experimental Protocol (Method B)

    This self-validating protocol is designed to ensure reproducible crystal growth and high-fidelity data collection.

    Step 1: Purity Verification Ensure the synthesized 1-methyl-6-nitro-1H-indole-3-carbaldehyde derivative is purified via silica gel flash chromatography (Petroleum Ether/Ethyl Acetate = 10:1) to achieve >99% purity[1]. Causality: Even 1% of the 5-nitro isomer impurity[5] will act as a chain-terminator during crystal lattice formation, preventing crystal growth.

    Step 2: Vapor Diffusion Setup

    • Dissolve 10 mg of the purified compound in 0.5 mL of Dichloromethane (DCM) inside a 2 mL glass inner vial.

    • Place the uncapped inner vial into a 10 mL outer vial containing 3 mL of n-Hexane.

    • Seal the outer vial tightly with a PTFE-lined cap and store in a vibration-free, temperature-controlled environment (20 °C) for 4 to 7 days.

    Step 3: Crystal Harvesting & Cryoprotection Examine the drop under a polarizing stereomicroscope. Select a single, block-shaped crystal that exhibits uniform extinction when rotated (indicating an absence of twinning). Mount the crystal on a MiTeGen loop using Paratone-N oil. Causality: Paratone-N displaces residual solvent and forms a rigid glass at cryogenic temperatures, preventing ice ring formation during diffraction.

    Step 4: Data Collection & Validation Transfer the loop to a diffractometer equipped with a Cu Kα microfocus source and a nitrogen cryostream (100 K).

    • Self-Validation Check: Run a 5-minute matrix scan. A successful crystal will display sharp, un-split diffraction spots extending beyond 0.8 Å resolution. If spots are smeared or split, discard the crystal and harvest another.

    • Collect full hemisphere data using ω and ϕ scans to ensure >99% completeness.

    Step 5: Structure Solution Integrate the data using APEX3/SAINT, apply a rigorous multi-scan absorption correction (SADABS)—critical when using Cu Kα radiation—and solve the structure using intrinsic phasing (SHELXT)[3].

    Quantitative Performance Metrics

    The table below summarizes benchmark crystallographic data comparing the two methodologies. Method B demonstrates overwhelming superiority in resolving the structure with high precision, as evidenced by the drastically lower R-factors and higher resolution limit.

    ParameterMethod A: Slow Evaporation + Mo KαMethod B: Vapor Diffusion + Cu Kα
    Crystal Habit Yellow needles (twinned/clustered)Yellow blocks (single)
    Typical Dimensions (mm) 0.45 × 0.05 × 0.020.25 × 0.20 × 0.15
    Radiation Source Mo Kα ( λ=0.71073 Å)Cu Kα ( λ=1.54178 Å)
    Data Collection Temp (K) 296 (Room Temperature)100 (Cryogenic)
    Resolution Limit (Å) 0.950.78
    Completeness (%) 94.299.8
    Internal Agreement ( Rint​ ) 0.1150.032
    Primary R-factor ( R1​ for I>2σ(I) ) 0.0890.038
    Weighted R-factor ( wR2​ for all data) 0.2450.102
    Goodness-of-Fit ( S ) 1.151.02

    Sources

    Comparative

    Mechanistic Rationale: Why Replace the Indole Core?

    The indole scaffold is a ubiquitous "privileged structure" in drug discovery, forming the core of numerous approved therapeutics, from kinase inhibitors to GPCR modulators. However, as a Senior Application Scientist, I f...

    Author: BenchChem Technical Support Team. Date: March 2026

    The indole scaffold is a ubiquitous "privileged structure" in drug discovery, forming the core of numerous approved therapeutics, from kinase inhibitors to GPCR modulators. However, as a Senior Application Scientist, I frequently observe that the native indole ring presents significant developmental liabilities: it is highly lipophilic, exhibits poor aqueous solubility, and is notoriously susceptible to rapid oxidative metabolism by cytochrome P450 (CYP450) enzymes.

    To overcome these pharmacokinetic hurdles without sacrificing pharmacodynamic potency, medicinal chemists employ bioisosteric replacement . The strategic substitution of indole with bioisosteres—most notably azaindoles (pyrrolopyridines) , indazoles, and benzimidazoles—is a masterclass in molecular tuning. This guide objectively compares the performance of indole bioisosteres, explores the causality behind their physicochemical enhancements, and provides self-validating experimental protocols for evaluating target engagement and metabolic stability.

    The decision to replace an indole ring is rarely driven by a lack of potency; rather, it is a targeted intervention to rescue a failing ADME (Absorption, Distribution, Metabolism, and Excretion) profile.

    The Causality of Metabolic Stabilization: The primary metabolic liability of the indole core is its electron-rich nature. The π -excessive pyrrole ring is highly susceptible to electrophilic attack by the reactive iron-oxo species in the CYP450 active site, leading to rapid C2/C3 epoxidation and subsequent hydroxylation[1].

    By introducing a nitrogen atom into the benzene ring to form an azaindole (e.g., 4-, 5-, 6-, or 7-azaindole), the electronic landscape of the molecule is fundamentally altered. The electronegative nitrogen acts as an electron-withdrawing group, pulling electron density away from the conjugated system. This electronic deactivation creates a "metabolic shield," rendering the scaffold significantly less susceptible to CYP450-mediated oxidation[2]. Furthermore, the introduced nitrogen disrupts the planarity-driven π−π stacking of the crystal lattice and provides a new hydrogen-bond acceptor, which drastically enhances aqueous solubility[2].

    MetabolicLogic cluster_indole Indole Scaffold (Electron-Rich) cluster_aza Azaindole Bioisostere (Electron-Deficient) Indole Unsubstituted Indole Ring CYP CYP450 Oxidation (Epoxidation at C2/C3) Indole->CYP Clearance Rapid Clearance (High CLint) CYP->Clearance Azaindole Nitrogen Insertion (e.g., 7-Azaindole) Shield Reduced Electron Density (Metabolic Shielding) Azaindole->Shield Stable Prolonged Half-Life (Low CLint) Shield->Stable

    Mechanistic logic of metabolic stabilization via azaindole bioisosteric replacement.

    Quantitative Comparison: Indole vs. Azaindole Isomers

    Not all azaindoles are created equal. The position of the nitrogen atom (4, 5, 6, or 7) dictates the local electrostatic potential, steric bulk, and vector of the hydrogen-bond acceptor. This positional variance directly impacts target binding affinity and physicochemical properties.

    The table below summarizes the quantitative performance enhancements observed when replacing a prototype indole with its four azaindole isomers in standard medicinal chemistry campaigns[2].

    PropertyPrototype Indole4-Azaindole5-Azaindole6-Azaindole7-Azaindole
    Aqueous Solubility Baseline ( 16 µg/mL)419–936 µg/mL419–936 µg/mL419–936 µg/mL419–936 µg/mL
    Solubility Fold-Change 1x> 25x Increase> 25x Increase> 25x Increase> 25x Increase
    HLM Half-Life ( t1/2​ ) < 38.5 min> 100 min> 100 min> 100 min> 100 min
    Target Efficacy (Kinases) BaselineEnhancedReducedReducedEnhanced

    Case Study in Target Engagement: In the development of Cannabinoid Receptor 1 (CB1) allosteric modulators (e.g., Org27569 analogs), replacing the indole ring with a 7-azaindole completely abolished receptor binding[3]. Conversely, the 6-azaindole bioisostere showed reduced absolute affinity but successfully maintained the allosteric modulation profile—potentiating orthosteric agonist binding while inhibiting G-protein coupling[3]. Causality: The nitrogen at the 7-position likely induces severe electrostatic repulsion with a strictly conserved hydrophobic pocket within the CB1 receptor. The 6-position nitrogen avoids this direct clash, allowing the scaffold to retain its functional geometry while benefiting from improved solubility.

    Experimental Protocol: Evaluating Microsomal Metabolic Stability

    To objectively validate the metabolic improvements of an indole bioisostere, an in vitro Human Liver Microsome (HLM) Intrinsic Clearance assay is the gold standard. The following protocol is designed as a self-validating system; every step includes built-in controls to ensure that the disappearance of the parent compound is strictly due to enzymatic metabolism, not chemical instability or non-specific binding.

    Step-by-Step Methodology
    • Matrix Preparation & Equilibration:

      • Action: Dilute the test compound (indole or azaindole) to a final concentration of 1 µM in 0.1 M potassium phosphate buffer (pH 7.4) containing human liver microsomes (0.5 mg/mL final protein concentration). Incubate at 37°C for 5 minutes.

      • Causality: Maintaining a physiological pH and a standardized protein concentration ensures that the calculated intrinsic clearance ( CLint​ ) is reproducible and scalable to in vivo predictions. Pre-incubation equilibrates the system to physiological temperature before enzymatic initiation.

    • Reaction Initiation:

      • Action: Add an NADPH regenerating system (1 mM final concentration) to the incubation mixture to initiate the reaction. For the negative control, add an equivalent volume of buffer instead of NADPH.

      • Causality: CYP450 enzymes are obligate monooxygenases that require NADPH as an electron donor. The negative control validates that any observed compound depletion is strictly CYP450-dependent and not due to chemical degradation in the buffer.

    • Time-Course Sampling & Quenching:

      • Action: At precise intervals ( t = 0, 5, 15, 30, 45, and 60 minutes), extract a 50 µL aliquot from the reaction mixture and immediately dispense it into 150 µL of ice-cold acetonitrile containing an analytical internal standard (e.g., 100 ng/mL tolbutamide).

      • Causality: The 3:1 ratio of cold organic solvent instantly denatures the CYP450 enzymes, halting metabolism at the exact time point. Simultaneously, it precipitates the microsomal proteins, preventing them from clogging the LC column during downstream analysis.

    • Separation & Quantification:

      • Action: Centrifuge the quenched samples at 4000 rpm for 15 minutes at 4°C. Transfer the clear supernatant to a 96-well plate for LC-MS/MS analysis.

      • Causality: Centrifugation isolates the soluble drug fraction from the denatured protein pellet. LC-MS/MS provides the high sensitivity and specificity required to track the exponential decay of the parent compound over time, allowing for the calculation of half-life ( t1/2​ ) and CLint​ .

    Workflow Prep 1. Matrix Prep HLM + Buffer Incubate 2. Initiation Add NADPH Prep->Incubate Quench 3. Quench Cold ACN + IS Incubate->Quench Centrifuge 4. Separation Centrifugation Quench->Centrifuge LCMS 5. Quantification LC-MS/MS Centrifuge->LCMS

    Self-validating experimental workflow for in vitro microsomal metabolic stability assays.

    Conclusion

    The transition from an indole to an azaindole bioisostere is a powerful lever in drug discovery. While the indole ring provides an excellent starting point for target engagement due to its prevalence in endogenous ligands, its physicochemical limitations often halt clinical progression. By understanding the causality behind electronic deactivation and hydrogen-bond vectoring, researchers can rationally select the correct azaindole isomer (4-, 5-, 6-, or 7-azaindole) to optimize solubility and metabolic stability while preserving critical receptor interactions.

    References

    • The Azaindole Framework in the Design of Kinase Inhibitors. MDPI. Available at:[Link]

    • Exploring 6-Azaindole and 7-Azaindole Rings for Developing Cannabinoid Receptor 1 Allosteric Modulators. PMC. Available at:[Link]

    Sources

    Validation

    Assessing the Antioxidant Potential of Indole-3-Carboxaldehyde Analogues: A Comparative Guide

    Target Audience: Researchers, Scientists, and Drug Development Professionals Content Type: Technical Comparison Guide & Experimental Methodology Introduction: The Indole-3-Carboxaldehyde Scaffold In the landscape of anti...

    Author: BenchChem Technical Support Team. Date: March 2026

    Target Audience: Researchers, Scientists, and Drug Development Professionals Content Type: Technical Comparison Guide & Experimental Methodology

    Introduction: The Indole-3-Carboxaldehyde Scaffold

    In the landscape of antioxidant drug discovery, the indole nucleus remains a privileged pharmacophore. Specifically, Indole-3-carboxaldehyde (I3A or IAld) —a tryptophan metabolite derived from gut microbiota—has emerged as a highly versatile scaffold. While unmodified I3A possesses baseline biological activity, its true potential is unlocked through targeted structural modifications.

    This guide provides an objective, data-driven comparison of I3A and its synthetic analogues (such as Schiff bases and chalcone hybrids). By evaluating their performance against industry standards like Ascorbic Acid and Butylated Hydroxyanisole (BHA), we delineate the structure-activity relationships (SAR) that drive their superior antioxidant and anti-inflammatory capacities.

    Mechanistic Causality: Why Modify the I3A Scaffold?

    The baseline antioxidant activity of unmodified I3A is relatively weak, primarily relying on the indole N-H bond to donate a hydrogen atom to reactive oxygen species (ROS). However, drug development professionals synthesize I3A analogues to fundamentally alter the molecule's electron distribution[1].

    The causality behind these modifications is rooted in radical stabilization:

    • Schiff Bases & Hydrazones: Coupling the aldehyde group at position 3 with aryl amines extends the conjugated π-system. When the modified molecule donates an electron or hydrogen atom to a free radical, the resulting unpaired electron is delocalized across the extended aromatic network, drastically lowering the energy of the radical intermediate[2].

    • Chalcone Hybrids: Integrating electron-donating groups (EDGs), such as methoxy (-OCH3) or catechol (-OH) moieties, significantly reduces the bond dissociation enthalpy of the active N-H or O-H bonds. This facilitates a highly efficient Hydrogen Atom Transfer (HAT) or Single Electron Transfer (SET) mechanism, allowing these hybrids to outperform standard antioxidants[3].

    In Vivo Relevance: The AhR/ROS/NLRP3 Axis

    Beyond direct chemical scavenging, I3A and its potent analogues exert profound biological effects by acting as endogenous ligands for the Aryl Hydrocarbon Receptor (AhR) . As demonstrated in recent studies on intestinal inflammation, activating AhR suppresses mitochondrial ROS production. This reduction in oxidative stress directly prevents the activation of the NF-κB pathway, thereby inhibiting the assembly of the NLRP3 inflammasome[4].

    Pathway I3A Indole-3-Carboxaldehyde (IAld / I3A) AhR Aryl Hydrocarbon Receptor (AhR) I3A->AhR Ligand Binding ROS Mitochondrial ROS Production AhR->ROS Suppresses NFkB NF-κB Signaling Pathway ROS->NFkB Activates (Blocked) NLRP3 NLRP3 Inflammasome Activation NFkB->NLRP3 Promotes (Blocked) Inflam Intestinal Inflammation NLRP3->Inflam Induces (Alleviated)

    AhR-mediated suppression of ROS and NLRP3 inflammasome by I3A analogues.

    Quantitative Performance Comparison

    To objectively assess the efficacy of these modifications, the table below synthesizes experimental IC50 data from DPPH radical scavenging assays. A lower IC50 value indicates a higher antioxidant potency.

    Compound ClassRepresentative AnalogueStructural ModificationDPPH IC50 (µM)Primary Antioxidant Mechanism
    Baseline Scaffold Indole-3-carboxaldehydeUnmodified> 200.0Weak N-H hydrogen donation
    Schiff Base Ligand 1 (I3A-isonicotinic)Hydrazide conjugation36.09Extended π-conjugation & resonance
    Chalcone Hybrid Compound 18cCatechol integration8.0 - 15.0Enhanced HAT via phenolic -OH
    Industry Standard Ascorbic Acid (AA)N/A12.0 - 19.95Reference SET/HAT
    Industry Standard Butylated HydroxyanisoleN/A~ 15.0Reference lipid radical scavenger

    Data aggregated from comparative evaluations of I3A Schiff bases[5] and indole hybrid chalcones[3].

    Self-Validating Experimental Protocols

    To ensure rigorous scientific integrity, the evaluation of I3A analogues must rely on self-validating experimental workflows. The following protocols are designed to isolate the causal variables of antioxidant activity.

    Protocol Prep Sample Prep (I3A Analogues) DPPH DPPH Assay (SET/HAT Mechanism) Prep->DPPH LPO LPO Assay (Microsomal Validation) Prep->LPO Read Absorbance Readout (517nm / 532nm) DPPH->Read LPO->Read Data IC50 & SAR Analysis Read->Data Validation

    Self-validating workflow for screening I3A analogue antioxidant capacity.

    Protocol A: DPPH Free Radical Scavenging Assay

    Purpose: To quantify the intrinsic electron/hydrogen-donating capacity of the analogues. Self-Validating Mechanism: This assay operates as a closed system. By measuring the baseline absorbance of a vehicle control (100% stable DPPH radical) against a blank (ethanol baseline correction), an absolute maximum is established. The inclusion of positive controls (Ascorbic Acid) provides a known kinetic baseline. Therefore, any reduction in absorbance at 517 nm is causally isolated to the specific HAT/SET capabilities of the I3A analogue, nullifying solvent artifacts[1].

    Step-by-Step Methodology:

    • Preparation: Prepare a 0.1 mM solution of DPPH in analytical-grade ethanol. Protect the solution from light to prevent auto-degradation.

    • Dilution Series: Prepare varying concentrations of the synthesized I3A analogues (e.g., 10, 25, 50, 100 µM) in ethanol.

    • Reaction: Add 1 mL of the compound solution to 4 mL of the DPPH solution in clean test tubes. Shake vigorously.

    • Incubation: Incubate the mixture in a dark room at room temperature for exactly 20 minutes to allow the reaction to reach steady-state kinetics.

    • Readout: Measure the absorbance at 517 nm using a UV-visible spectrophotometer.

    • Calculation: Calculate the percentage of quenching: [(Abs_control - Abs_sample) / Abs_control] × 100. Plot against concentration to determine the IC50.

    Protocol B: Microsomal Lipid Peroxidation (LPO) Assay

    Purpose: To evaluate the protective efficacy of the analogues in a physiologically relevant lipid environment. Self-Validating Mechanism: The LPO assay utilizes malondialdehyde (MDA) as a direct biomarker for lipid breakdown. The system validates itself internally by constructing a standard curve using pure MDA. This ensures the colorimetric readout at 532 nm is a strictly quantifiable measure of membrane lipid preservation, rather than an arbitrary absorbance shift[1].

    Step-by-Step Methodology:

    • Microsome Preparation: Isolate microsomes from biological tissue (e.g., rat liver) via differential centrifugation and suspend in a suitable buffer (pH 7.4).

    • Induction: Induce lipid peroxidation by adding an Fe2+/ascorbate system to the microsomal suspension.

    • Treatment: Introduce the I3A analogues at predetermined concentrations to the reaction mixture. Include BHA as a positive control.

    • Reaction Quenching: After a 1-hour incubation at 37°C, halt the reaction by adding trichloroacetic acid (TCA) and thiobarbituric acid (TBA).

    • Color Development: Boil the samples for 15 minutes to form the pink MDA-TBA chromogen. Centrifuge to remove precipitated proteins.

    • Readout: Measure the absorbance of the supernatant at 532 nm. Compare against the MDA standard curve to quantify the inhibition of lipid peroxidation.

    Conclusion

    The transformation of Indole-3-carboxaldehyde from a simple gut metabolite into highly potent Schiff bases and chalcone hybrids represents a masterclass in rational drug design. By extending π-conjugation and introducing electron-donating groups, researchers can engineer analogues that not only outperform standard antioxidants like Ascorbic Acid in direct radical scavenging but also actively downregulate inflammatory pathways via AhR activation. For drug development professionals, the I3A scaffold offers a highly tunable, multi-target platform for combating oxidative stress and inflammatory diseases.

    References

    • Novel indole-3-carboxaldehyde analogues: Synthesis and their antioxidant evaluation.Der Pharma Chemica.
    • Synthesis Of Schiff Bases Of Indole-3-Carboxaldehyde Derivatives Using Biginelli Reaction And Their Antioxidant Evaluation.International Journal of Pharmaceutical Sciences.
    • Design, Synthesis, and Evaluation of Novel Indole Hybrid Chalcones and Their Antiproliferative and Antioxidant Activity.MDPI Molecules.
    • Antioxidant activity of Schiff base ligands using the DPPH scavenging assay: an updated review.RSC Advances.
    • Indole-3-Carboxaldehyde Alleviates LPS-Induced Intestinal Inflammation by Inhibiting ROS Production and NLRP3 Inflammasome Activation.MDPI Antioxidants.

    Sources

    Comparative

    A Comparative Guide to the Evaluation of Indole-3-Carbaldehyde Oxime Derivatives as Urease Inhibitors

    This guide provides an in-depth technical comparison of indole-3-carbaldehyde oxime derivatives as a promising class of urease inhibitors. We will delve into the rationale behind their design, the experimental methodolog...

    Author: BenchChem Technical Support Team. Date: March 2026

    This guide provides an in-depth technical comparison of indole-3-carbaldehyde oxime derivatives as a promising class of urease inhibitors. We will delve into the rationale behind their design, the experimental methodologies for their evaluation, and a comparative analysis of their performance against established standards. This document is intended for researchers, scientists, and drug development professionals actively engaged in the discovery of novel therapeutic agents targeting urease.

    The Rationale for Targeting Urease

    Urease (EC 3.5.1.5) is a nickel-dependent metalloenzyme that catalyzes the hydrolysis of urea to ammonia and carbamate.[1][2] This enzymatic activity is a critical virulence factor for several pathogens, most notably Helicobacter pylori, the primary causative agent of gastritis, peptic ulcers, and gastric cancer.[3][4][5] By neutralizing the acidic environment of the stomach through ammonia production, urease allows H. pylori to colonize the gastric mucosa.[1][6] Therefore, the inhibition of urease is a key therapeutic strategy to combat infections by urease-producing bacteria.[3][4][7] In agriculture, urease activity in soil leads to rapid hydrolysis of urea-based fertilizers, resulting in significant nitrogen loss and environmental pollution.[8] The development of potent and safe urease inhibitors is thus of considerable interest in both medicine and agriculture.[8]

    Indole-3-carbaldehyde oximes have emerged as a scaffold of interest for urease inhibition due to their structural similarities to known urease inhibitors like acetohydroxamic acid.[7] The oxime functional group is a key pharmacophore that can interact with the nickel ions in the active site of the urease enzyme.[9]

    Synthesis of Indole-3-Carbaldehyde Oxime Derivatives

    The synthesis of indole-3-carbaldehyde oxime derivatives is typically achieved through a condensation reaction between the parent indole-3-carbaldehyde and hydroxylamine hydrochloride.[7][10] This reaction can be influenced by the pH of the medium, leading to the formation of syn and anti isomers, which may exhibit different inhibitory activities.[7]

    A general synthetic scheme involves dissolving the substituted indole-3-carbaldehyde in a suitable solvent, such as ethanol or tetrahydrofuran, and reacting it with an aqueous solution of hydroxylamine hydrochloride and a base like sodium hydroxide.[7][10] The reaction temperature and time can be optimized to improve the yield of the desired oxime derivatives.[7][10]

    In Vitro Evaluation of Urease Inhibitory Activity

    The most common and reliable method for the in vitro assessment of urease inhibitors is the Berthelot (or indophenol) method.[8][11] This colorimetric assay quantifies the amount of ammonia produced from the enzymatic breakdown of urea.[8]

    Experimental Protocol: Modified Berthelot Assay

    This protocol provides a standardized framework for the initial screening and evaluation of urease inhibitors.[7][8][11]

    Materials:

    • Jack bean urease (or other sources like Macrotyloma uniflorum urease)[7][11]

    • Urea

    • Phosphate buffer (pH 6.8-7.4)[11][12]

    • Test compounds (indole-3-carbaldehyde oxime derivatives)

    • Thiourea (positive control)[13]

    • Phenol reagent (1% w/v phenol, 0.005% w/v sodium nitroprusside)[14]

    • Alkali reagent (0.5% w/v sodium hydroxide, 0.1% v/v sodium hypochlorite)[14]

    • 96-well microplate

    • Microplate reader

    Procedure:

    • Reagent Preparation:

      • Prepare a stock solution of urease in phosphate buffer.

      • Prepare a stock solution of urea in phosphate buffer.

      • Dissolve the test compounds and thiourea in a suitable solvent (e.g., DMSO) to prepare stock solutions. Further dilutions are made in the assay buffer.[15]

    • Assay Setup (in a 96-well plate):

      • Test wells: Add urease enzyme solution and various concentrations of the test compounds.[1]

      • Positive control wells: Add urease enzyme solution and the solvent used for the inhibitors (this represents 100% enzyme activity).[1]

      • Blank wells: Add phosphate buffer instead of the enzyme solution.[15]

      • Standard inhibitor wells: Add urease enzyme solution and various concentrations of thiourea.[1]

    • Pre-incubation:

      • Mix the contents of the wells and pre-incubate the plate at 37°C for a specified time (e.g., 15-30 minutes) to allow the inhibitor to interact with the enzyme.[1]

    • Enzymatic Reaction:

      • Initiate the reaction by adding the urea solution to all wells.

      • Incubate the plate at 37°C for a defined period (e.g., 30-60 minutes).[1]

    • Color Development:

      • Stop the reaction and initiate color development by adding the phenol reagent followed by the alkali reagent to each well.[1]

      • Incubate the plate for 30 minutes in the dark to allow for color development.

    • Absorbance Measurement:

      • Measure the absorbance of the indophenol blue color at a wavelength between 625 and 670 nm using a microplate reader.[8]

    • Calculation of Percentage Inhibition:

      • The percentage of urease inhibition is calculated using the following formula:[8] % Inhibition = [1 - (ODtest well / ODcontrol well)] x 100

    • IC50 Determination:

      • The half-maximal inhibitory concentration (IC50) is determined by plotting the percentage inhibition against different concentrations of the test compounds.[15]

    Experimental Workflow Diagram

    G cluster_prep 1. Reagent Preparation cluster_assay 2. Assay Setup (96-well plate) cluster_reaction 3. Enzymatic Reaction cluster_detection 4. Detection cluster_analysis 5. Data Analysis prep_enzyme Prepare Urease Solution add_enzyme Add Enzyme prep_enzyme->add_enzyme prep_substrate Prepare Urea Solution prep_inhibitor Prepare Inhibitor Solutions (Test Compounds & Thiourea) add_inhibitor Add Inhibitor/ Vehicle prep_inhibitor->add_inhibitor pre_incubation Pre-incubate (37°C) add_enzyme->pre_incubation add_inhibitor->pre_incubation add_substrate Add Urea pre_incubation->add_substrate incubation Incubate (37°C) add_substrate->incubation add_reagents Add Phenol & Alkali Reagents incubation->add_reagents color_dev Incubate (Dark) add_reagents->color_dev read_abs Read Absorbance (625-670 nm) color_dev->read_abs calc_inhibition Calculate % Inhibition read_abs->calc_inhibition calc_ic50 Determine IC50 calc_inhibition->calc_ic50

    Caption: Workflow for the in vitro urease inhibition assay.

    Comparative Performance of Indole-3-Carbaldehyde Oxime Derivatives

    A study evaluating a series of syn and anti isomers of N-substituted indole-3-carbaldehyde oxime derivatives demonstrated their potential as potent urease inhibitors.[3][4][7] The inhibitory activities of these compounds were compared against the standard inhibitor, thiourea.[3][4][7]

    CompoundIC50 (mM) ± SD
    Thiourea (Standard) 0.2387 ± 0.0048
    Compound 2 0.1530 ± 0.0016
    Compound 6 0.0872 ± 0.0021
    Compound 7 0.0641 ± 0.0013
    Compound 8 (syn isomer) 0.0516 ± 0.0035
    Compound 9 (anti isomer) 0.0345 ± 0.0008
    Data sourced from a study on N-substituted indole-3-carbaldehyde oxime derivatives.[7]

    As the data indicates, several of the synthesized indole-3-carbaldehyde oxime derivatives exhibited significantly lower IC50 values compared to thiourea, indicating greater potency.[7] Notably, compound 9, the anti isomer, was the most potent inhibitor in the series.[7]

    Structure-Activity Relationship (SAR) and Kinetic Mechanism

    The inhibitory potency of indole-3-carbaldehyde oxime derivatives is influenced by the nature and position of substituents on the indole ring and the stereochemistry of the oxime group (syn vs. anti).[7] The superior activity of the anti isomer (compound 9) compared to the syn isomer (compound 8) suggests that the spatial orientation of the hydroxyl group of the oxime is crucial for effective interaction with the enzyme's active site.[7]

    To understand the mechanism of inhibition, kinetic studies are performed. By measuring the reaction rates at different substrate and inhibitor concentrations, a Lineweaver-Burk plot can be generated to determine the type of inhibition (e.g., competitive, non-competitive, or mixed-type).[2][12][16] For instance, a mixed-type inhibition mechanism has been observed for some potent urease inhibitors.[2][17]

    Urease Inhibition Mechanism

    G E Urease (Active) ES Enzyme-Substrate Complex E->ES + S EI Enzyme-Inhibitor Complex (Inactive) E->EI + I S Urea ES->E P Products (Ammonia + Carbamate) ES->P ESI Enzyme-Substrate- Inhibitor Complex (Inactive) ES->ESI + I I Inhibitor (Indole Oxime) EI->E ESI->ES

    Caption: General mechanism of reversible urease inhibition.

    Conclusion and Future Directions

    Indole-3-carbaldehyde oxime derivatives represent a promising class of urease inhibitors with potent activity demonstrated in in vitro assays. Their straightforward synthesis and the tunability of their structure make them attractive candidates for further development. Future research should focus on:

    • Comprehensive SAR studies: To optimize the indole scaffold for enhanced potency and selectivity.

    • In-depth kinetic analysis: To elucidate the precise mechanism of inhibition for the most potent compounds.

    • In silico molecular docking studies: To visualize the binding interactions within the urease active site and guide rational drug design.[3][4][7]

    • In vivo efficacy and toxicity studies: To evaluate the therapeutic potential and safety profile of lead compounds in relevant animal models.

    By pursuing these avenues, the full potential of indole-3-carbaldehyde oximes as a novel class of therapeutic agents for the treatment of H. pylori infections and for applications in agriculture can be realized.

    References

    • Synthesis, In Silico Studies, and Evaluation of Syn and Anti Isomers of N-Substituted Indole-3-carbaldehyde Oxime Derivatives as Urease Inhibitors against Helicobacter pylori. [Link]

    • Synthesis, In Silico Studies, and Evaluation of Syn and Anti Isomers of N-Substituted Indole-3-carbaldehyde Oxime Derivatives as Urease Inhibitors against Helicobacter pylori. [Link]

    • In Vitro Urease Inhibitory Activity of Four Selected Medicinal Plant Extracts. [Link]

    • (PDF) Synthesis, In Silico Studies, and Evaluation of Syn and Anti Isomers of N-Substituted Indole-3-carbaldehyde Oxime Derivatives as Urease Inhibitors against Helicobacter pylori. [Link]

    • Urease inhibition by H. muticus extract and thiourea as a positive control. [Link]

    • Investigation of Urea/Thiourea-Based Heterocyclic Compounds with Urease Inhibition Potential. [Link]

    • Synthesis, In Silico Studies, and Evaluation of Syn and Anti Isomers of N-Substituted Indole-3-carbaldehyde Oxime Derivatives as Urease Inhibitors against Helicobacter pylori. [Link]

    • Synthesis of indole-3-carbaldehyde oxime derivatives and their... [Link]

    • Can anyone provide me the protocol of finding Urease inhibition assay of natural source? [Link]

    • Flavonoids and related privileged scaffolds as potential urease inhibitors: a review. [Link]

    • Enzyme Inhibitory Kinetics and Molecular Docking Studies of Halo-Substituted Mixed Ester/Amide-Based Derivatives as Jack Bean Urease Inhibitors. [Link]

    • N-monoarylacetothioureas as potent urease inhibitors: synthesis, SAR, and biological evaluation. [Link]

    • (PDF) Chemistry and Mechanism of Urease Inhibition. [Link]

    • Molecular Modeling and In Vitro Evaluation of Thioureas and Arylthioureas as Urease Inhibitors. [Link]

    • Urease Assay Kit. [Link]

    • Decoding Urease Inhibition: A Comprehensive Review of Inhibitor Scaffolds. [Link]

    • CN102786460A - Synthetic method for indole-3-carboxaldehyde compounds.
    • Synthesis, Urease Inhibition, Molecular Docking, and Optical Analysis of a Symmetrical Schiff Base and Its Selected Metal Complexes. [Link]

    Sources

    Safety & Regulatory Compliance

    Safety

    Personal protective equipment for handling 1-methyl-6-nitro-1H-indole-3-carbaldehyde

    Comprehensive Safety and Handling Guide: 1-methyl-6-nitro-1H-indole-3-carbaldehyde This document provides essential safety protocols and operational guidance for the handling and disposal of 1-methyl-6-nitro-1H-indole-3-...

    Author: BenchChem Technical Support Team. Date: March 2026

    Comprehensive Safety and Handling Guide: 1-methyl-6-nitro-1H-indole-3-carbaldehyde

    This document provides essential safety protocols and operational guidance for the handling and disposal of 1-methyl-6-nitro-1H-indole-3-carbaldehyde. Given the absence of a specific Safety Data Sheet (SDS) for this compound, this guide is built upon a conservative assessment of the known hazards associated with its core chemical moieties: aromatic nitro compounds and aldehydes. Adherence to these protocols is critical for ensuring personnel safety and regulatory compliance.

    Hazard Assessment: A Precautionary Approach

    1-methyl-6-nitro-1H-indole-3-carbaldehyde combines two functional groups known for significant chemical and physiological reactivity. A comprehensive risk assessment must therefore consider the potential for combined and synergistic hazards.

    • Aromatic Nitro Compounds: This class of chemicals is associated with significant health hazards. They are often toxic and can be readily absorbed through the skin.[1][2] A primary concern is their potential to induce methemoglobinemia, a serious condition that impairs the oxygen-carrying capacity of blood.[1][3] Furthermore, polynitrated aromatic compounds can be thermally unstable and may pose an explosion risk, especially when heated or in the presence of strong bases.[4][5]

    • Aldehydes: The aldehyde group presents both health and physical hazards. Aldehydes can be volatile, posing a significant inhalation risk, and are often irritants to the respiratory system, skin, and eyes.[6][7] Some aldehydes are also recognized as skin sensitizers and potential carcinogens.[6][8] Their combustibility requires strict control of ignition sources.[4][9]

    Based on this analysis, 1-methyl-6-nitro-1H-indole-3-carbaldehyde must be handled as a substance that is potentially toxic via inhalation, ingestion, and dermal absorption, is a severe irritant, and may have explosive properties.

    Table 1: Summary of Potential Hazards

    Hazard Category Associated Functional Group Potential Effects & Considerations
    Acute Toxicity Aromatic Nitro Compound, Aldehyde Toxic if swallowed, inhaled, or absorbed through the skin.[1][3]
    Skin & Eye Irritation Aldehyde, Aromatic Nitro Compound Causes skin irritation and serious eye irritation.[1][10][11]
    Respiratory Irritation Aldehyde Inhalation of dust or vapors may cause respiratory tract irritation.[10]
    Systemic Effects Aromatic Nitro Compound Risk of methemoglobinemia upon exposure.[3]
    Physical Hazards Aromatic Nitro Compound, Aldehyde Combustible solid. May be sensitive to heat, shock, or friction. Potential for explosive decomposition, especially in the presence of bases.[2][4]

    | Environmental Hazards | Aromatic Nitro Compound | Potentially persistent and toxic to aquatic life.[12][13] |

    Personal Protective Equipment (PPE) Protocol

    A multi-layered PPE approach is mandatory to establish effective barriers against all potential routes of exposure. The selection of PPE must be based on a thorough risk assessment of the specific procedure being performed.

    PPE_Selection_Workflow cluster_0 Hazard Assessment cluster_1 PPE Selection cluster_2 Final Check Start Start: Handling Required Assess Assess Task (e.g., Weighing, Transfer, Reaction) Start->Assess Engineering Primary Control: Work in Certified Fume Hood Assess->Engineering Respiratory Respiratory Protection: (If fume hood is not available) - NIOSH-approved Respirator Assess->Respiratory High-Risk / No Hood EyeFace Eye/Face Protection: - Safety Goggles (min) - Face Shield (splash risk) Engineering->EyeFace Mandatory Gloves Hand Protection: - Nitrile or Butyl Rubber Gloves - Inspect Before Use Engineering->Gloves Mandatory Body Body Protection: - Flame-Resistant Lab Coat - Chemical Apron (optional) Engineering->Body Mandatory Proceed Proceed with Work EyeFace->Proceed Gloves->Proceed Body->Proceed Respiratory->Proceed

    Caption: PPE Selection Workflow for Handling the Compound.

    Table 2: Recommended Personal Protective Equipment

    Protection Type Specification Rationale
    Eye/Face ANSI Z87.1 compliant chemical safety goggles. A full-face shield must be worn over goggles when there is a splash hazard.[8][14] Protects against splashes and airborne particles, preventing severe eye irritation.
    Hand Chemical-resistant gloves such as nitrile (>0.11 mm) or butyl rubber. Always inspect gloves for tears or degradation before use.[8][14] Prevents dermal absorption, a primary exposure route for aromatic nitro compounds.
    Body A flame-resistant lab coat is required. For handling larger quantities (>10g) or where splashes are likely, a chemical-resistant apron should be worn over the lab coat.[2][14] Protects skin from contamination and provides a layer of defense against thermal hazards associated with nitro compounds.
    Respiratory All handling must be performed within a certified chemical fume hood. If this is not feasible, a NIOSH-approved respirator with organic vapor cartridges and P95 particulate filters is mandatory.[6][8] Prevents inhalation of airborne powder or vapors, which can cause acute respiratory irritation.

    | Feet | Closed-toe, chemical-resistant shoes. | Protects feet from potential spills.[3] |

    Operational Workflow: From Receipt to Reaction

    A disciplined, step-by-step approach to handling minimizes the risk of exposure and accidental release.

    A. Receiving and Storage

    • Inspect: Upon receipt, visually inspect the container for any signs of damage or leaks within a well-ventilated area.

    • Label: Ensure the container is clearly labeled with the full chemical name and appropriate hazard warnings.

    • Store: Store the compound in a tightly sealed container in a cool, dry, well-ventilated area designated for toxic and reactive chemicals.[2] Store away from heat, ignition sources, and incompatible materials, particularly strong bases, oxidizing agents, and reducing agents.[2][4]

    B. Weighing and Solution Preparation

    • Engineering Controls: All weighing and transfer operations must be conducted within a certified chemical fume hood to control airborne particulates.[14]

    • Surface Preparation: Cover the work surface, including the analytical balance draft shield, with disposable absorbent bench paper.[3]

    • Handling Solid: Use non-sparking spatulas and tools to carefully transfer the solid.[6] Avoid creating dust. If possible, weigh the compound directly into the reaction vessel.

    • Dissolving: When preparing solutions, add solvent to the solid slowly to prevent splashing.

    • Post-Handling Decontamination: After transfer, carefully wipe down the spatula, any equipment used, and the work surface with a cloth dampened with an appropriate solvent (e.g., ethanol). Dispose of the bench paper and cleaning cloths as solid hazardous waste.

    C. General Handling Practices

    • Work in a designated area: Clearly mark the area where the compound is being used.

    • Avoid working alone: It is advisable never to work alone when handling highly hazardous compounds.[6]

    • Personal Hygiene: Wash hands thoroughly with soap and water after handling the compound, before leaving the laboratory, and before eating, drinking, or smoking.[6][14]

    Emergency Procedures

    Immediate and correct response to an emergency can significantly mitigate harm.

    • Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing contaminated clothing. Seek immediate medical attention.[8][9]

    • Eye Contact: Immediately flush eyes with a gentle stream of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.[8][9]

    • Inhalation: Move the individual to fresh air. If breathing is difficult, administer oxygen. If breathing has stopped, begin artificial respiration. Seek immediate medical attention.[15][16]

    • Ingestion: Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.[17]

    • Minor Spill (within a fume hood):

      • Ensure appropriate PPE is worn.

      • Contain the spill using a non-combustible absorbent material like sand or vermiculite.[2]

      • Carefully collect the absorbed material using non-sparking tools and place it into a sealed, labeled hazardous waste container.

      • Decontaminate the spill area with soap and water.[2]

    • Major Spill (outside a fume hood):

      • Evacuate the immediate area and alert others.

      • Prevent entry and contact your institution's Environmental Health & Safety (EHS) department or emergency response team immediately.

    Waste Disposal Plan

    Proper segregation and disposal are crucial to prevent environmental contamination and ensure regulatory compliance.[18]

    Caption: Hazardous Waste Disposal Workflow.

    • Waste Segregation: All materials contaminated with 1-methyl-6-nitro-1H-indole-3-carbaldehyde are considered hazardous waste. Do not mix with other waste streams.

      • Solid Waste: Includes unused compound, contaminated gloves, weighing paper, bench paper, and other disposable lab supplies.[3][14]

      • Liquid Waste: Includes contaminated solvents and reaction residues.

    • Containerization:

      • Collect all waste in a dedicated, chemically compatible, and leak-proof container.[14]

      • The container must be clearly labeled as "Hazardous Waste" and list the full chemical name of the compound and any solvents.

      • Keep the waste container securely sealed at all times, except when actively adding waste.[18]

    • Disposal:

      • Never dispose of this chemical down the drain or in the regular trash.[2][10]

      • Store the sealed waste container in a designated satellite accumulation area.

      • Follow your institution's procedures for hazardous waste pickup by the EHS department or a licensed contractor.[18]

    References

    • Application Notes and Protocols for Safe Handling and Storage of Vol
    • Nitrocompounds, Aromatic.
    • Report | CAMEO Chemicals. NOAA.
    • Aromatic Compounds vs Nitroaromatics: Environmental Hazards. (2026, March 5).
    • Runaway Reaction Hazards in Processing Organic Nitro Compounds.
    • What special precautions should be followed to ensure the safe use of aldehydes by healthcare professionals? Homework.Study.com.
    • Nitroaromatic compounds: Environmental toxicity, carcinogenicity, mutagenicity, therapy and mechanism. (2014, August 15). PubMed.
    • Technical Support Center: Safe Handling and Storage of Nitro Compounds. Benchchem.
    • Personal protective equipment for handling 2-Nitro-6-(pyridin-2-yl)aniline. Benchchem.
    • Personal protective equipment for handling 9-(4-Nitrophenyl)-9H-carbazole. Benchchem.
    • Acetaldehyde.
    • SAFETY D
    • Lab Safety Guideline: Formaldehyde 37%. Harvard University Environmental Health and Safety.
    • Safety Data Sheet - Indole-3-carboxaldehyde. (2025, October 6). Cayman Chemical.
    • SAFETY DATA SHEET - 1H-Indole, 1-methyl-. (2025, September 7). Thermo Fisher Scientific.
    • PPE Solutions for the Chemical Manufacturing Industry. DuPont.
    • Aldehydes exposure analysis. (2022, September 29). RPS.
    • SafeSPEC™ Tutorial: Practical PPE Selection for Nitric Acid & Flame Hazard. (2022, September 30). YouTube.
    • 1-Methyl-6-nitro-1H-indole-3-carbaldehyde. BLDpharm.
    • Indole-3-carboxaldehyde - SAFETY D
    • Material safety d
    • 1-Methyl-1H-indole-3-carbaldehyde. PubChem.
    • MSDS of 6-amino-1H-indole-3-carbaldehyde. (2025, December 29).
    • Proper Disposal of Indole-3-Carboxaldehyde: A Guide for Labor
    • Nucleophilic substitution reactions of 1-methoxy-6-nitroindole-3-carbaldehyde.

    Sources

    Retrosynthesis Analysis

    One-step AI retrosynthesis routes and strategy settings for this compound.

    Method

    Feasible Synthetic Routes

    Route proposals generated from BenchChem retrosynthesis models.

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    AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

    One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

    Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

    Strategy Settings

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    Model Template_relevance
    Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
    Top-N result to add to graph 6

    Feasible Synthetic Routes

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